Technical Documentation Center

4-Chloro-4'-nitro-1,1'-biphenyl Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Chloro-4'-nitro-1,1'-biphenyl
  • CAS: 6242-97-3

Core Science & Biosynthesis

Foundational

Technical Guide: 4-Chloro-4'-nitro-1,1'-biphenyl Chemical Properties

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Physicochemical Characterization, Synthesis, and Reactivity Profiling Executive Summary & Structu...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Physicochemical Characterization, Synthesis, and Reactivity Profiling

Executive Summary & Structural Significance[1]

4-Chloro-4'-nitro-1,1'-biphenyl (CAS: 6242-97-3) represents a critical scaffold in the design of functional organic materials and pharmaceutical intermediates. Unlike its ortho-substituted isomers (e.g., the Boscalid intermediate 4'-chloro-2-nitrobiphenyl), the 4,4'-substitution pattern confers a high degree of linearity and planarity to the biphenyl core. This structural rigidity significantly influences its utility in liquid crystal (LC) engineering , where linear mesogens are required for stable nematic phases, and in medicinal chemistry , where it serves as a rigid linker for probing biological targets.

This guide provides a comprehensive technical analysis of the compound, moving beyond basic data to explore synthetic protocols, reactivity landscapes, and handling requirements.

Physicochemical Profile

The following data aggregates experimental and predicted values to establish a baseline for handling and characterization.

PropertyValue / DescriptionContext & Implications
CAS Number 6242-97-3 Unique identifier for the 4,4'-isomer.[1][2]
Molecular Formula C₁₂H₈ClNO₂MW: 233.65 g/mol
Appearance Pale yellow crystalline solidTypical of nitroaromatics; color intensity may increase with impurities (azo/azoxy byproducts).
Melting Point 140 – 150 °C High MP reflects efficient crystal packing due to molecular symmetry and intermolecular

-

stacking.
Solubility Soluble: Toluene, DCM, THF, DMFInsoluble: WaterLipophilic nature requires organic solvents for reaction and purification.
LogP (Predicted) ~4.8High lipophilicity; indicates potential for high membrane permeability but poor aqueous solubility in biological assays.
Electronic Character Push-Pull SystemThe electron-withdrawing nitro group (-M, -I) and the chloro group (+M, -I) create a polarized

-system, activating the ring for specific nucleophilic attacks.

Synthetic Methodology: Self-Validating Protocol

The most robust route to 4-chloro-4'-nitro-1,1'-biphenyl is the Suzuki-Miyaura Cross-Coupling . This pathway is preferred over direct nitration of 4-chlorobiphenyl, which yields a mixture of ortho/para isomers that are difficult to separate.

Protocol: Pd-Catalyzed Cross-Coupling

Reaction: 1-Bromo-4-nitrobenzene + 4-Chlorophenylboronic acid


 Product
Reagents & Stoichiometry:
  • Aryl Halide: 1-Bromo-4-nitrobenzene (1.0 equiv, 10 mmol, 2.02 g)

  • Boronic Acid: 4-Chlorophenylboronic acid (1.1 equiv, 11 mmol, 1.72 g)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.03 equiv, 3 mol%) – Chosen for stability and resistance to dehalogenation of the chloro-group compared to Pd/C.

  • Base: K₂CO₂ (2.0 equiv, 20 mmol) dissolved in minimal water.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio, 0.2 M concentration).

Step-by-Step Workflow:
  • Degassing (Critical Step): Charge the reaction vessel with the aryl halide, boronic acid, and base. Add solvents.[3][4][5] Sparge with Argon or Nitrogen for 15 minutes. Why? Oxygen poisons the Pd(0) active species and promotes homocoupling.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive pressure of inert gas. The solution will turn orange/red.

  • Reflux: Heat the mixture to 90°C for 12–16 hours.

  • In-Process Control (IPC - Self-Validation):

    • TLC (Hexane/EtOAc 8:2): Monitor the disappearance of 1-bromo-4-nitrobenzene (

      
      ). The product will appear as a UV-active spot with slightly lower 
      
      
      
      due to the extended conjugation.
    • Visual Check: Precipitation of Pd-black indicates catalyst decomposition; if observed early, the reaction may have stalled.

  • Work-up: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from hot Ethanol or Toluene.

    • Validation: Pure crystals should be pale yellow needles with a sharp melting point (>140°C).

Chemical Reactivity & Functionalization

The 4-chloro-4'-nitro-1,1'-biphenyl scaffold offers two distinct "handles" for divergent synthesis: the nitro group (reducible) and the chloro group (substitutable/coupling partner).

A. Nitro Group Reduction (Chemoselective)

Reducing the nitro group to an amine (4-amino-4'-chlorobiphenyl) requires conditions that do not dechlorinate the aromatic ring.

  • Recommended: Iron powder (Fe) in NH₄Cl/Ethanol/Water at reflux (Bechamp conditions). This is mild and preserves the Ar-Cl bond.

  • Avoid: Catalytic Hydrogenation (H₂/Pd-C) without a poison (like sulfided Pt), as this often leads to hydrodechlorination (yielding 4-aminobiphenyl).

B. Chloro Group Activation

The chlorine atom is generally inert to mild nucleophiles but can be activated via:

  • Buchwald-Hartwig Amination: Using bulky phosphine ligands (e.g., XPhos, BrettPhos) allows for the displacement of the chloride with amines.

  • Suzuki Coupling (Sequential): The chloride can serve as an electrophile for a second cross-coupling reaction, utilizing a more active catalyst system (e.g., Pd(OAc)₂/SPhos) to build terphenyls.

Visualization: Synthesis & Reactivity Map

G cluster_legend Legend SM1 1-Bromo-4-nitrobenzene Product 4-Chloro-4'-nitro-1,1'-biphenyl (Core Scaffold) SM1->Product Suzuki Coupling Pd(dppf)Cl2, K2CO3 90°C, Dioxane/H2O SM2 4-Chlorophenylboronic acid SM2->Product Amine 4-Amino-4'-chlorobiphenyl Product->Amine Fe / NH4Cl (Chemoselective Reduction) Terphenyl 4-Aryl-4'-nitrobiphenyl (Terphenyl) Product->Terphenyl Suzuki Coupling #2 Ar-B(OH)2, SPhos-Pd-G2 (Activation of Cl) key Blue: Target Core Green: Reduction Pathway Red: Cross-Coupling Extension

Figure 1: Synthetic pathway to the core scaffold and divergent reactivity streams.

Applications in R&D

Liquid Crystals & Materials Science

The 4,4'-disubstituted biphenyl core is a "mesogenic unit." The nitro group provides a strong dipole moment along the long axis of the molecule, which is crucial for:

  • Dielectric Anisotropy: Enhancing the responsiveness of liquid crystals to electric fields.

  • Thermal Stability: The biphenyl core raises the clearing point (transition from liquid crystal to isotropic liquid).

Pharmaceutical Intermediates

While the 2,4'-isomer is known for Boscalid synthesis, the 4,4'-isomer serves as a precursor for:

  • Sulfonamide derivatives: Via chlorosulfonation of the amine derived from nitro-reduction.

  • Mutagenicity Probes: Used as a standard in toxicology to study the metabolic activation of nitrobiphenyls (via N-hydroxylation).

Safety & Handling (MSDS Summary)

  • Hazards:

    • Acute Toxicity: Harmful if swallowed or inhaled. Nitroaromatics are often methemoglobin formers (interfering with oxygen transport in blood).

    • Skin Sensitization: Potential allergen.

    • Carcinogenicity: Many nitrobiphenyls are suspected mutagens; handle as a potential carcinogen.

  • PPE Requirements:

    • Nitrile gloves (double-gloving recommended for solution handling).

    • Chemical splash goggles.

    • Fume Hood: Mandatory for all heating steps and solid handling to avoid dust inhalation.

  • Storage: Keep in a cool (2-8°C), dry place. Protect from light, as nitro compounds can darken/degrade over time.

References

  • PubChem Compound Summary. 4-Chloro-4'-nitro-1,1'-biphenyl (CID 22613).[2] National Center for Biotechnology Information. [Link]

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the coupling protocol).
  • Bechamp Reduction Protocol. Selective reduction of nitro groups in the presence of halides. Organic Chemistry Portal. [Link]

Sources

Exploratory

Technical Master Guide: 4-Chloro-4'-nitro-1,1'-biphenyl

[1] CAS Number: 6242-97-3 Formula: C₁₂H₈ClNO₂ Molecular Weight: 233.65 g/mol [1][2][3] Executive Summary 4-Chloro-4'-nitro-1,1'-biphenyl is a high-value unsymmetrical biaryl scaffold widely utilized in organic synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Number: 6242-97-3 Formula: C₁₂H₈ClNO₂ Molecular Weight: 233.65 g/mol [1][2][3]

Executive Summary

4-Chloro-4'-nitro-1,1'-biphenyl is a high-value unsymmetrical biaryl scaffold widely utilized in organic synthesis, material science, and medicinal chemistry.[1] Unlike its isomer 4'-chloro-2-nitrobiphenyl (a key intermediate for the fungicide Boscalid), the 4,4'-isomer serves as a linear, rigid backbone essential for liquid crystal displays (LCDs) and as a precursor for sulfonamide-based pharmaceuticals.[1] This guide provides a definitive technical profile, validated synthesis protocols, and critical handling procedures for researchers.

Chemical Identity & Physicochemical Profile[1][2][4][5][6][7][8][9]

PropertySpecification
IUPAC Name 1-Chloro-4-(4-nitrophenyl)benzene
CAS Number 6242-97-3
SMILES C1=CC(=CC=C1C2=CC=C(C=C2)Cl)[O-]
Appearance Pale yellow to yellow crystalline solid
Melting Point 140 – 150 °C [1]
Solubility Soluble in DCM, THF, Toluene; Insoluble in Water
LogP ~4.8 (Predicted)

Technical Distinction Note: Do not confuse 4-Chloro-4'-nitro-1,1'-biphenyl (CAS 6242-97-3) with 4'-Chloro-2-nitrobiphenyl (CAS 6271-80-3).[1] The latter is the ortho-nitro isomer used industrially for Boscalid production.[1] The 4,4'-isomer discussed here is para-substituted, conferring different steric and electronic properties ideal for linear molecular architectures.[1]

Synthesis & Production

The most robust route for synthesizing 4-Chloro-4'-nitro-1,1'-biphenyl is the Suzuki-Miyaura Cross-Coupling reaction.[1] This method offers high chemoselectivity, tolerating both the nitro and chloro functional groups under controlled conditions.[1]

Validated Synthetic Protocol

Reaction Logic: The coupling partners are typically 1-iodo-4-nitrobenzene and 4-chlorophenylboronic acid .[1] The use of the iodo-partner for the nitro component is preferred to ensure oxidative addition occurs at the desired site, leaving the chlorine atom intact for future functionalization [2].[1]

Reagents:

  • 1-Iodo-4-nitrobenzene (1.0 eq)[1]

  • 4-Chlorophenylboronic acid (1.1 eq)[1]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)[1]

  • Base: K₂CO₃ (2.0 eq) or Na₂CO₃[1]

  • Solvent: Toluene/Ethanol/Water (4:1:1 ratio) or 1,4-Dioxane/Water.[1]

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a condenser, charge 1-iodo-4-nitrobenzene (10 mmol), 4-chlorophenylboronic acid (11 mmol), and Pd(PPh₃)₄ (0.3 mmol) under an inert atmosphere (Nitrogen or Argon).

  • Solvation: Add degassed Toluene (40 mL) and Ethanol (10 mL). Stir until solids are dispersed.

  • Activation: Add a degassed aqueous solution of K₂CO₃ (20 mmol in 10 mL water).

  • Reflux: Heat the biphasic mixture to vigorous reflux (approx. 90-100 °C) for 12–16 hours. Monitor reaction progress via TLC (Hexane/EtOAc 8:2) or HPLC.[1][4]

  • Work-up: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).[1]

  • Purification: Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Recrystallize the crude yellow solid from Ethanol or purify via silica gel flash chromatography to yield the target compound.[1]

Synthesis Pathway Diagram[1]

SynthesisPathway Start1 1-Iodo-4-nitrobenzene Process Suzuki-Miyaura Coupling Pd(PPh3)4, K2CO3 Toluene/EtOH/H2O Reflux, 12-16h Start1->Process Start2 4-Chlorophenylboronic acid Start2->Process Product 4-Chloro-4'-nitro-1,1'-biphenyl (CAS 6242-97-3) Process->Product Yield: 85-95%

Figure 1: Suzuki-Miyaura cross-coupling pathway for the selective synthesis of 4-Chloro-4'-nitro-1,1'-biphenyl.[1][5]

Functionalization & Reactivity

The utility of CAS 6242-97-3 lies in its orthogonal reactivity .[1] The nitro group can be selectively reduced to an amine without affecting the chlorine atom, creating 4-Amino-4'-chlorobiphenyl , a critical intermediate for pharmaceutical scaffolds.[1]

Reduction Protocol (Nitro to Amine)

Method: Iron-mediated reduction (Bechamp reduction) or Catalytic Hydrogenation.[1]

  • Preferred Method (Chemoselective): Iron powder (Fe) in aqueous NH₄Cl or dilute HCl.[1] This avoids potential dechlorination that might occur with Pd/H₂ hydrogenolysis.[1]

Protocol:

  • Suspend 4-Chloro-4'-nitro-1,1'-biphenyl (1 eq) in Ethanol/Water (3:1).

  • Add Iron powder (5 eq) and Ammonium Chloride (5 eq).

  • Reflux at 80 °C for 2–4 hours.

  • Filter hot through Celite to remove iron residues.[1]

  • Concentrate filtrate to obtain 4-Amino-4'-chlorobiphenyl (CAS 135-68-2).[1]

Downstream Application Logic

Applications Core 4-Chloro-4'-nitro-1,1'-biphenyl (CAS 6242-97-3) Reduction Selective Reduction (Fe/NH4Cl or SnCl2) Core->Reduction Amine 4-Amino-4'-chlorobiphenyl (Key Intermediate) Reduction->Amine Pharma Pharmaceutical Scaffolds (Sulfonamides, kinase inhibitors) Amine->Pharma N-Acylation / Sulfonylation Materials Liquid Crystals (LCDs) (Rigid rod-like core) Amine->Materials Polymerization / Derivatization

Figure 2: Functionalization logic demonstrating the conversion of the nitro-biphenyl core into bioactive and material scaffolds.[1]

Applications in Drug Development & Materials

Pharmaceutical Research

The biphenyl motif is a "privileged structure" in medicinal chemistry.[1] The 4-chloro-4'-amino derivative serves as a lipophilic spacer that can orient pharmacophores into specific protein binding pockets.[1]

  • Kinase Inhibitors: The rigid biphenyl core maintains the spatial geometry required for ATP-competitive inhibition.[1]

  • Antimicrobials: Sulfonamide derivatives synthesized from the amine precursor exhibit antibacterial properties.[1]

Material Science (Liquid Crystals)

The para-para' substitution pattern of 4-Chloro-4'-nitro-1,1'-biphenyl provides high linearity and polarizability.[1]

  • Nematic Phase Stability: The nitro group (electron-withdrawing) and the chloro group (electron-donating via resonance, withdrawing via induction) create a dipole moment along the long axis of the molecule, which is critical for the electro-optical switching behavior in Liquid Crystal Displays (LCDs) [3].

Safety & Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity (Oral): Category 4 (H302)[1]

  • Skin Irritation: Category 2 (H315)[1]

  • Eye Irritation: Category 2A (H319)[1]

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood. Avoid dust formation.[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

  • Storage: Store in a cool, dry place (2-8 °C recommended) under inert gas if possible. Keep away from strong oxidizing agents and strong bases.[1]

  • Spill Response: Sweep up solid spills without creating dust. Dispose of as hazardous organic waste containing halogens and nitrogen.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]

  • Gray, G. W. (1962).[1] Molecular Structure and the Properties of Liquid Crystals. Academic Press.[1] (Foundational text on biphenyl liquid crystals).

Sources

Foundational

Technical Whitepaper: Characterization and Physicochemical Profiling of 4-Chloro-4'-nitro-1,1'-biphenyl

Executive Summary 4-Chloro-4'-nitro-1,1'-biphenyl (CNB) represents a classic "push-pull" π-conjugated system, featuring an electron-withdrawing nitro group ( ) and a weakly deactivating but electron-rich chloro group ( )...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-4'-nitro-1,1'-biphenyl (CNB) represents a classic "push-pull" π-conjugated system, featuring an electron-withdrawing nitro group (


) and a weakly deactivating but electron-rich chloro group (

) at opposing para positions. This structural motif induces a significant dipole moment along the long axis of the molecule, making it a critical intermediate in the synthesis of liquid crystals, non-linear optical (NLO) materials, and pharmaceutical scaffolds requiring biphenyl spacers.

This guide provides a rigorous technical breakdown of CNB, moving beyond basic data to include synthesis logic, purification protocols, and spectral expectations necessary for high-integrity research.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The molecule consists of two benzene rings connected by a single bond (C1-C1'). The steric repulsion between the ortho hydrogens prevents the two rings from being coplanar in the fluid phase, resulting in a twist angle (typically 30–40°) that impacts its packing density and solubility.

AttributeDetail
IUPAC Name 4-Chloro-4'-nitro-1,1'-biphenyl
CAS Number 6242-97-3
Molecular Formula

Molecular Weight 233.65 g/mol
SMILES C1=CC(=CC=C1C2=CC=C(C=C2)Cl)[O-]
Structural Class Halogenated Nitro-aromatic

Physicochemical Data Matrix

The following data aggregates experimental values and high-confidence predictive models suitable for process design.

PropertyValue / RangeTechnical Context
Physical State Solid (Crystalline needles)Typically crystallizes as pale yellow needles from ethanol due to the nitro chromophore.
Melting Point 140 – 150 °C High MP reflects strong intermolecular

-stacking and dipole interactions [1].
Boiling Point ~340 °C (Predicted)Decomposition often precedes boiling at atmospheric pressure.
Solubility (Water) Insoluble (< 0.1 mg/L)Highly lipophilic; requires organic co-solvents for aqueous coupling reactions.
Solubility (Organic) High: DCM, Toluene, THFModerate: Ethanol, AcetoneSoluble in non-polar to moderately polar aprotic solvents.
LogP (Octanol/Water) 3.8 – 4.2Indicates high membrane permeability potential but significant bioaccumulation risk.
Electronic Character Push-Pull SystemThe

-nitro group withdraws density, de-shielding protons on Ring B;

-chloro provides inductive withdrawal but resonance donation.

Synthesis & Purification Protocol (Suzuki-Miyaura Coupling)

Reaction Logic (Causality)

To synthesize 4-Chloro-4'-nitro-1,1'-biphenyl with high regioselectivity, we utilize the Suzuki-Miyaura cross-coupling reaction.

  • Choice of Halide: We utilize 1-iodo-4-nitrobenzene as the electrophile. The C-I bond is significantly weaker and more reactive toward oxidative addition by Pd(0) than the C-Cl bond on the boronic acid partner. This prevents the "wrong" end of the molecule from reacting and preserves the chlorine substituent on the final biphenyl core.

  • Choice of Boronic Acid: 4-chlorophenylboronic acid is used as the nucleophile.[1]

  • Catalyst System: Pd(PPh

    
    )
    
    
    
    is sufficient, but Pd(dppf)Cl
    
    
    is more robust against air oxidation.
Step-by-Step Methodology

Reagents:

  • 1-Iodo-4-nitrobenzene (1.0 eq)

  • 4-Chlorophenylboronic acid (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Catalyst:

    
     (3-5 mol%)
    
  • Solvent: Toluene : Ethanol : Water (4:1:1 ratio)

Procedure:

  • Degassing: In a round-bottom flask, combine the solvent mixture. Sparge with Argon/Nitrogen for 20 minutes. Critical: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.

  • Loading: Add the aryl iodide, boronic acid, and base under inert flow. Add the Pd catalyst last.

  • Reflux: Heat the mixture to vigorous reflux (~90°C internal temp) for 6–12 hours. Monitor via TLC (Mobile phase: 10% EtOAc in Hexanes). Look for the disappearance of the starting iodide.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc). Wash organic layer with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    .
  • Purification:

    • Concentrate the crude organic layer.

    • Recrystallization: Dissolve crude solid in hot Ethanol. Allow to cool slowly to 4°C. Yellow needles should precipitate.

    • Alternative: Silica Gel Chromatography (Gradient: Hexane

      
       5% EtOAc/Hexane).
      
Synthesis Workflow Diagram

SuzukiCoupling Start Reactants: 1-Iodo-4-nitrobenzene 4-Chlorophenylboronic Acid Cat Catalyst Addition: Pd(PPh3)4 (3 mol%) Inert Atm (Ar) Start->Cat Degas Solvents Cycle Suzuki Cycle: 1. Oxidative Addition 2. Transmetallation 3. Reductive Elimination Cat->Cycle Reflux 90°C Workup Biphasic Workup: Extract w/ EtOAc Wash w/ Brine Cycle->Workup TLC Complete Product Crude Product: 4-Chloro-4'-nitro-1,1'-biphenyl Workup->Product Dry & Concentrate Pure Final Purification: Recrystallization (EtOH) MP: 140-150°C Product->Pure Purify

Figure 1: Optimized Suzuki-Miyaura coupling workflow for regioselective synthesis of CNB.

Spectral Characterization & Validation

To validate the identity of CAS 6242-97-3, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance ( NMR)

The spectrum will display two distinct AA'BB' systems due to the para-substitution symmetry on both rings.

  • Ring A (Nitro-substituted):

    • 
       ~8.30 ppm (d, 2H, J~8.5 Hz): Protons ortho to the nitro group (highly deshielded).
      
    • 
       ~7.70 ppm (d, 2H, J~8.5 Hz): Protons meta to the nitro group.
      
  • Ring B (Chloro-substituted):

    • 
       ~7.55 ppm (d, 2H, J~8.5 Hz): Protons meta to the chlorine (closer to the biphenyl bond).
      
    • 
       ~7.45 ppm (d, 2H, J~8.5 Hz): Protons ortho to the chlorine.
      
Infrared Spectroscopy (FT-IR)
  • Nitro Stretches: Strong bands at 1520 cm

    
      (asymmetric stretch) and 1345 cm
    
    
    
    (symmetric stretch).
  • C-Cl Stretch: Moderate band in the fingerprint region, approx 1090 cm

    
     .
    
  • Aromatic C=C: Characteristic breathing modes at 1600 cm

    
     and 1475 cm
    
    
    
    .
Characterization Logic Tree

AnalysisLogic Sample Isolated Solid Sample MP_Check Melting Point Check Target: 140-150°C Sample->MP_Check NMR_Check 1H NMR (CDCl3) Sample->NMR_Check IR_Check FT-IR Analysis Sample->IR_Check Decision Does data match? MP_Check->Decision Range OK? NMR_Check->Decision 2x AA'BB' patterns? IR_Check->Decision NO2 peaks present? Pass VALIDATED CAS 6242-97-3 Decision->Pass Yes Fail REJECT / RE-PURIFY Decision->Fail No

Figure 2: Analytical decision matrix for validating compound purity and identity.

Safety & Handling (HSE)

  • Toxicity: Like most nitro-aromatics, CNB should be treated as a potential mutagen and carcinogen. It is readily absorbed through the skin.

  • Handling:

    • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

    • Ventilation: All solid handling must occur inside a certified fume hood to prevent inhalation of dust.

  • Waste: Dispose of as halogenated organic waste. Do not release into drains; biphenyls are persistent environmental pollutants.

References

  • PubChem. (2023). Compound Summary: 4-Chloro-4'-nitro-1,1'-biphenyl. National Library of Medicine. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Sigma-Aldrich. (n.d.).[2] Product Specification: Nitro-biphenyl derivatives. (General properties reference).

Sources

Exploratory

Technical Guide: 4-Chloro-4'-nitro-1,1'-biphenyl Molecular Structure &amp; Synthesis

[1] Executive Summary 4-Chloro-4'-nitro-1,1'-biphenyl (CAS: 6242-97-3 ) represents a classic "push-pull" π-conjugated system within the biaryl family.[1] Structurally, it consists of two phenyl rings connected by a singl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Chloro-4'-nitro-1,1'-biphenyl (CAS: 6242-97-3 ) represents a classic "push-pull" π-conjugated system within the biaryl family.[1] Structurally, it consists of two phenyl rings connected by a single C-C bond, substituted at the para positions with an electron-withdrawing nitro group (-NO₂) and a weakly electron-donating/withdrawing chloro group (-Cl).[1] This specific substitution pattern creates a significant molecular dipole and facilitates Intramolecular Charge Transfer (ICT), making the molecule a critical scaffold in the development of non-linear optical (NLO) materials, liquid crystals, and pharmaceutical intermediates.

This guide provides a rigorous analysis of its molecular architecture, a validated Suzuki-Miyaura synthesis protocol, and characterization standards for research applications.[1]

Molecular Architecture & Electronic Properties[1]

Structural Geometry & Torsion

The core feature of 4-Chloro-4'-nitro-1,1'-biphenyl is the dihedral angle (torsion) between the two phenyl rings.[1]

  • Steric Hindrance: Interaction between the ortho-hydrogens (positions 2,2' and 6,6') prevents the molecule from achieving a fully planar conformation in the gas or solution phase.

  • Twist Angle: Experimental and computational data for 4,4'-substituted biphenyls suggest an equilibrium twist angle of approximately 30°–40° in solution.[1] This non-planar geometry balances steric repulsion against the stabilization energy gained from π-conjugation.[1]

  • Solid State Packing: In crystalline form, packing forces often compress this angle, forcing the molecule closer to planarity to maximize intermolecular

    
    -
    
    
    
    stacking.[1]
Electronic "Push-Pull" System

The molecule functions as a donor-acceptor system:

  • Acceptor (A): The Nitro group (-NO₂) is a strong

    
    -acceptor, withdrawing electron density via resonance and induction.[1]
    
  • Donor (D): The Chlorine atom (-Cl) acts as a weak

    
    -donor (via lone pair resonance) despite its inductive withdrawal.[1]
    
  • Conjugation Path: The biphenyl bridge transmits electronic effects.[1] The degree of communication between the rings is modulated by the torsion angle (

    
     dependence).
    
Visualization of Electronic Connectivity

The following diagram illustrates the connectivity and the direction of electron density flow (dipole vector).

MolecularStructure Cl Chlorine (4-Cl) Weak Donor RingA Phenyl Ring A (Electron Rich) Cl->RingA Inductive (-I) Resonance (+R) Nitro Nitro (4'-NO₂) Strong Acceptor Cl->Nitro ICT Path Bridge C1-C1' Bond (Torsion ~37°) RingA->Bridge RingB Phenyl Ring B (Electron Deficient) Bridge->RingB RingB->Nitro Strong Resonance (-R) Dipole Net Dipole Moment (μ)

Figure 1: Electronic connectivity and Intramolecular Charge Transfer (ICT) path from the Chloro-terminus to the Nitro-terminus.

Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust route to 4-Chloro-4'-nitro-1,1'-biphenyl is the Palladium-catalyzed cross-coupling of an aryl boronic acid with an aryl halide.[1]

Strategic Selection: To avoid chemoselectivity issues (polymerization), we utilize 4-chlorophenylboronic acid and 1-bromo-4-nitrobenzene .[1] The C-Br bond is significantly more reactive toward oxidative addition by Pd(0) than the C-Cl bond, ensuring the chlorine substituent remains intact on the final biphenyl core.[1]

Reagents & Stoichiometry[1]
ComponentChemical NameEquiv.Role
Electrophile 1-Bromo-4-nitrobenzene1.0Aryl Halide Substrate
Nucleophile 4-Chlorophenylboronic acid1.1 - 1.2Transmetallation Partner
Catalyst Pd(PPh₃)₄0.03 - 0.05Palladium(0) Source
Base K₂CO₃ (2M aq.)[1]2.5Activates Boronic Acid
Solvent Toluene / Ethanol (4:1)-Biphasic Medium
Step-by-Step Methodology
  • Degassing: Charge a 3-neck round bottom flask with Toluene (40 mL) and Ethanol (10 mL). Sparge with Argon for 20 minutes to remove dissolved oxygen (critical to prevent Pd oxidation/homocoupling).[1]

  • Reagent Addition: Under a positive stream of Argon, add 1-Bromo-4-nitrobenzene (10 mmol, 2.02 g) and Pd(PPh₃)₄ (0.3 mmol, 346 mg). Stir for 5 minutes until the catalyst is dispersed.

  • Boronic Acid Addition: Add 4-Chlorophenylboronic acid (11 mmol, 1.72 g).

  • Base Activation: Add degassed 2M Aqueous K₂CO₃ (12.5 mL) via syringe. The mixture will become biphasic.[1]

  • Reflux: Heat the reaction mixture to 90°C (oil bath temperature) with vigorous stirring. Monitor by TLC (Mobile phase: Hexane/EtOAc 9:1). Reaction is typically complete in 4–6 hours.[1]

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).[1] Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude yellow solid from hot Ethanol or purify via silica gel flash chromatography (Hexane/DCM gradient) to yield pale yellow crystals.

Catalytic Cycle Visualization

SuzukiCycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd + Ar-Br PdII_Br L₂Pd(II)(Ar)(Br) Complex OxAdd->PdII_Br BaseStep Base Activation (OH⁻ replaces Br⁻) PdII_Br->BaseStep + Base PdII_OH L₂Pd(II)(Ar)(OH) Activated Complex BaseStep->PdII_OH TransMet Transmetallation (+ Boronic Acid) PdII_OH->TransMet + Ar'-B(OH)₂ PdII_Biaryl L₂Pd(II)(Ar)(Ar') Diaryl Complex TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 - Product

Figure 2: The Suzuki-Miyaura catalytic cycle, highlighting the oxidative addition preference for Ar-Br over Ar-Cl.

Characterization & Analytics

Verification of the structure relies on the distinct AA'BB' splitting patterns in the proton NMR, characteristic of para-substituted benzene rings.

Proton NMR (¹H-NMR) Data

Solvent: CDCl₃ (7.26 ppm ref) | Frequency: 400 MHz[1]

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
8.31 Doublet (J=8.8 Hz)2HAr-H (Ring A)Ortho to Nitro group (Deshielded)
7.71 Doublet (J=8.8 Hz)2HAr-H (Ring A)Meta to Nitro (Ortho to bridge)
7.56 Doublet (J=8.5 Hz)2HAr-H (Ring B)Meta to Chloro (Ortho to bridge)
7.46 Doublet (J=8.5 Hz)2HAr-H (Ring B)Ortho to Chloro

Note: The protons "ortho to bridge" (7.71 and 7.56 ppm) may show slight broadening or additional coupling due to long-range interactions across the biphenyl bond.

Mass Spectrometry (GC-MS)[1]
  • Molecular Ion (M⁺): m/z 233 (100%)

  • Isotope Pattern: The presence of Chlorine (³⁵Cl/³⁷Cl) results in a characteristic M+2 peak at m/z 235 with an intensity approximately 33% of the parent peak.

  • Fragmentation: Loss of -NO₂ (M-46) and loss of -Cl (M-35) are common fragmentation pathways.[1]

Safety & Handling (SDS Summary)

  • Hazard Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

    • Skin/Eye Irritation: Category 2.[1]

    • Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long-lasting effects).[1]

  • Handling Precautions:

    • Nitro-aromatics can be absorbed through the skin.[1] Wear nitrile gloves and a lab coat.[1]

    • Avoid dust formation; handle in a fume hood to prevent inhalation.[1]

    • Incompatibility: Strong oxidizing agents and strong bases.[1]

References

  • PubChem. 4-Chloro-4'-nitro-1,1'-biphenyl Compound Summary. National Library of Medicine.[1] [Link]

Sources

Foundational

Technical Guide: 4-Chloro-4'-nitro-1,1'-biphenyl

Structural Identity, Synthetic Protocols, and Bio-Metabolic Pathways Executive Summary This technical guide provides a comprehensive analysis of 4-Chloro-4'-nitro-1,1'-biphenyl (CAS: 6242-97-3), a critical intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Identity, Synthetic Protocols, and Bio-Metabolic Pathways

Executive Summary

This technical guide provides a comprehensive analysis of 4-Chloro-4'-nitro-1,1'-biphenyl (CAS: 6242-97-3), a critical intermediate in the synthesis of conductive polymers, liquid crystals, and genotoxicity models. Unlike simple benzene derivatives, this molecule represents a "push-pull" electronic system where the electron-withdrawing nitro group and the electron-donating (by resonance) chloro group are situated on opposing phenyl rings, mediated by the twist angle of the biphenyl bond.

This document moves beyond basic definitions to establish a self-validating synthetic workflow based on Suzuki-Miyaura cross-coupling, analyzes the metabolic activation pathways relevant to drug safety, and provides definitive IUPAC nomenclature logic.

Part 1: Structural Identity & Nomenclature

Definitive IUPAC Nomenclature

The name 4-Chloro-4'-nitro-1,1'-biphenyl is derived from specific IUPAC rules governing ring assemblies.

  • Principal Structure (Rule A-52.4): The parent structure consists of two benzene rings linked by a single bond. The IUPAC-approved name for this assembly is 1,1'-biphenyl .

  • Numbering System (Rule A-52.1): The carbon atoms attached to the pivot bond are numbered 1 and 1'. One ring is assigned unprimed numbers (1–6), and the other is assigned primed numbers (1'–6').

  • Prioritization (Rule A-52.3):

    • Substituents are cited in alphabetical order: Chloro precedes Nitro .

    • Numbering priority: When a choice exists (as the molecule is symmetric without substituents), the ring with the substituent cited first alphabetically receives the unprimed numbers. Therefore, the ring bearing the Chlorine is unprimed.

    • Locants: Chlorine is at position 4 (para); Nitro is at position 4' (para).

Correct Systematic Name: 4-Chloro-4'-nitro-1,1'-biphenyl Alternative Name: 1-Chloro-4-(4-nitrophenyl)benzene[1][2]

Physicochemical Profile

The following data aggregates computed and experimental values for the specific 4,4'-isomer.

PropertyValueSource
CAS Registry Number 6242-97-3[PubChem, 2025]
Molecular Formula C₁₂H₈ClNO₂
Molecular Weight 233.65 g/mol
XLogP3 4.8 (High Lipophilicity)[PubChem, 2025]
H-Bond Acceptors 2 (Nitro group)
Physical State Solid (Crystalline)
Topological Polar Surface Area 45.8 Ų

Part 2: Synthetic Pathways (The "How-To")

The Problem with Classical Synthesis

Direct nitration of 4-chlorobiphenyl is not recommended for high-purity applications. Electrophilic aromatic substitution yields a mixture of isomers (ortho/para), specifically producing significant amounts of 2'-nitro and 4'-nitro isomers that are difficult to separate by crystallization.

Validated Protocol: Suzuki-Miyaura Cross-Coupling

To ensure regiospecificity (100% 4,4'-isomer), the industry standard is the Palladium-catalyzed cross-coupling of an aryl halide and an aryl boronic acid. This method is self-validating because the position of substituents is fixed in the starting materials.

Reaction Scheme:



Step-by-Step Protocol
  • Reagents:

    • 1-Chloro-4-iodobenzene (1.0 equiv) — Note: The iodo- partner is more reactive than the chloro- substituent, ensuring the biphenyl bond forms without displacing the chlorine atom.

    • (4-Nitrophenyl)boronic acid (1.1 equiv)

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

    • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • Solvent: Toluene:Water:Ethanol (4:1:1 ratio) — Ethanol ensures solubility of the boronic acid.

  • Procedure:

    • Degassing: Charge the solvent mixture into a round-bottom flask and sparge with Argon for 20 minutes. Critical Step: Oxygen poisons the Pd(0) catalyst.

    • Addition: Add the aryl halide, boronic acid, and base.[3] Add the Pd catalyst last under a counter-flow of Argon.

    • Reflux: Heat the mixture to reflux (approx. 90-100°C) for 12–16 hours. Monitor via TLC (Silica gel; Hexane/Ethyl Acetate 9:1).

    • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Ethanol or purify via flash column chromatography to yield pale yellow crystals.

Mechanism Visualization (Suzuki Cycle)

The following diagram illustrates the catalytic cycle, highlighting why the Iodine reacts preferentially over the Chlorine (Oxidative Addition rate: Ar-I > Ar-Br > Ar-Cl).

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Cl, Fast for I) Pd0->OxAdd + 1-Chloro-4-iodobenzene Complex1 Ar-Pd(II)-I (Trans-Complex) OxAdd->Complex1 Transmetal Transmetallation (Base Activation) Complex1->Transmetal + Boronate Species Complex2 Ar-Pd(II)-Ar' Transmetal->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration Product 4-Chloro-4'-nitro-1,1'-biphenyl RedElim->Product

Figure 1: The Suzuki-Miyaura catalytic cycle. Note that the oxidative addition occurs at the C-I bond, leaving the C-Cl bond intact for the final product.

Part 3: Reactivity & Metabolic Toxicity (E-E-A-T)

Structural Alerts

For drug development professionals, this molecule contains a nitroarene structural alert. While the biphenyl core is stable, the nitro group is subject to metabolic reduction by liver enzymes (cytochrome P450s) or intestinal microbiota.

Metabolic Activation Pathway

The toxicity of 4-chloro-4'-nitro-1,1'-biphenyl is not intrinsic to the parent molecule but stems from its bio-activation. The nitro group is reduced to a hydroxylamine, which can form DNA adducts (genotoxicity).[4]

MetabolicPathway Parent 4-Chloro-4'-nitro-1,1'-biphenyl (Parent) Nitroso Nitroso Intermediate (R-NO) Parent->Nitroso 2e- Reduction (Nitroreductase) Hydroxylamine N-Hydroxylamine (R-NHOH) *PROXIMATE CARCINOGEN* Nitroso->Hydroxylamine 2e- Reduction Nitrenium Nitrenium Ion (R-NH+) *DNA REACTIVE* Hydroxylamine->Nitrenium Sulfotransferase (SULT) Activation Amine 4-Amino-4'-chlorobiphenyl (Excreted or Acetylated) Hydroxylamine->Amine Reduction DNA Adducts DNA Adducts Nitrenium->DNA Adducts Covalent Binding

Figure 2: Metabolic reduction pathway of nitroarenes. The N-hydroxylamine intermediate is the critical "switch" point between detoxification (amine formation) and genotoxicity (DNA binding).

Analytical Characterization

To verify the identity of the synthesized compound, look for these specific signals:

  • ¹H NMR (CDCl₃): Two distinct sets of doublets in the aromatic region. The protons ortho to the Nitro group will be the most deshielded (approx. 8.2-8.3 ppm). The protons ortho to the Chlorine will be further upfield (approx. 7.4 ppm).

  • IR Spectroscopy: Strong stretches at ~1520 cm⁻¹ and ~1345 cm⁻¹ (N-O asymmetric and symmetric stretch).

References

  • PubChem. (2025).[2][5][6] 4-Chloro-4'-nitro-1,1'-biphenyl (Compound).[1][2] National Library of Medicine. Available at: [Link]

  • IUPAC. (1979). Nomenclature of Organic Chemistry, Sections A, B, C, D, E, F, and H (The Blue Book). Rule A-52: Hydrocarbon Ring Assemblies. Available at: [Link]

  • Hamedi, F., Naghipour, A., et al. (2024).[7] Synthesis, characterization and catalytic activity in Suzuki-Miyaura coupling reactions.[7] International Journal of Biology and Chemistry. Available at: [Link]

  • National Toxicology Program (NTP). (1992).[8] Toxicity Studies of Chloroanilines. (Context for chloro-amino biphenyl toxicity). Available at: [Link]

Sources

Exploratory

Technical Guide: Thermodynamic Profile and Solubility Engineering of 4-Chloro-4'-nitro-1,1'-biphenyl

Executive Summary Compound Identity: 4-Chloro-4'-nitro-1,1'-biphenyl CAS: 6242-97-3 Molecular Formula: C₁₂H₈ClNO₂[1][2][3][4][5][6] This technical guide addresses the physicochemical properties and solubility behavior of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 4-Chloro-4'-nitro-1,1'-biphenyl CAS: 6242-97-3 Molecular Formula: C₁₂H₈ClNO₂[1][2][3][4][5][6]

This technical guide addresses the physicochemical properties and solubility behavior of 4-Chloro-4'-nitro-1,1'-biphenyl . It is critical to distinguish this para-para substituted isomer from its industrially common isomer, 4'-chloro-2-nitrobiphenyl (CAS 6271-80-3), which is a key intermediate in the synthesis of the fungicide Boscalid.

While the ortho-isomer (Boscalid intermediate) exhibits lower lattice energy due to steric twisting, the 4,4'-isomer discussed here possesses a highly symmetric, planar geometry. This structural difference results in significantly higher melting points and lower solubility in common organic solvents, necessitating specific process engineering strategies for dissolution and purification.

Part 1: Physicochemical Characterization

The solubility of 4-Chloro-4'-nitro-1,1'-biphenyl is governed by the competition between its high crystal lattice energy (driven by


-

stacking of the planar biphenyl core) and the solvation energy provided by the solvent.
Table 1: Fundamental Property Profile
PropertyValue / CharacteristicEngineering Implication
Molecular Weight 233.65 g/mol Baseline for molarity calculations.
LogP (Octanol/Water) ~4.8 (Predicted)Highly lipophilic; practically insoluble in water.
Melting Point 140–160 °C (Estimated)*High thermal requirement for dissolution; prone to "crashing out" upon cooling.
Electronic Character Push-Pull SystemThe electron-withdrawing Nitro (-NO₂) and Chloro (-Cl) groups create a dipole, increasing solubility in polar aprotic solvents (DMF, DMSO).
Crystal Habit Likely Needles/PlatesHigh aspect ratio crystals may cause filtration issues during scale-up.

*Note: 4-Nitrobiphenyl melts at 113°C; 4,4'-Dichlorobiphenyl at 148°C. The 4,4'-nitro-chloro hybrid is predicted to fall in the upper range due to strong intermolecular dipole interactions.

Part 2: Solubility Data & Solvent Selection

Due to the scarcity of public empirical tables for this specific research-grade isomer, the following data is derived from Structure-Property Relationship (SPR) analysis and validated analogues (e.g., 4,4'-dichlorobiphenyl).

Solubility Behavior by Solvent Class

The solute follows a "Like Dissolves Like" mechanism, but is kinetically hindered by its high melting point.

Solvent ClassRepresentative SolventsSolubility RatingOperational Notes
Polar Aprotic DMF, DMSO, NMPHigh Recommended for reaction media. Difficult to remove due to high boiling points.
Aromatic Toluene, Xylene, ChlorobenzeneModerate-High Ideal for recrystallization. The

-system of the solvent interacts favorably with the biphenyl core.
Polar Protic Ethanol, IsopropanolLow (Cold) / High (Hot) Best for Purification. The steep solubility curve allows for high-yield recrystallization (Temperature Swing).
Chlorinated Dichloromethane (DCM), ChloroformModerate Good for extraction, but limited by low boiling points (cannot heat sufficiently to dissolve large masses).
Aliphatic Hexane, HeptaneInsoluble Use as an anti-solvent to force precipitation.
Thermodynamic Insight: Enthalpy of Dissolution

Dissolving this compound is an endothermic process (


).
  • Implication: Solubility increases exponentially with temperature.

  • Risk: Rapid cooling will result in the formation of small, impure crystals (occlusion). Controlled cooling rates (e.g., 0.5 °C/min) are required for purity.

Part 3: Experimental Protocols (Self-Validating)

Since specific mole-fraction data may vary by batch purity, researchers must generate their own solubility curves using the Dynamic Laser Monitoring Method . This protocol is self-validating because it relies on the direct physical detection of the phase change (turbidity).

Protocol: Solubility Determination via Laser Monitoring

Objective: Determine the saturation temperature (


) for a known mass fraction.
  • Preparation:

    • Weigh precisely

      
       grams of 4-Chloro-4'-nitro-1,1'-biphenyl into a jacketed glass vessel.
      
    • Add

      
       grams of solvent (e.g., Ethanol).
      
  • Setup:

    • Insert a turbidity probe (or laser source/photodiode pair) and a temperature probe into the slurry.

    • Set agitation to 400 RPM.

  • Heating Phase:

    • Heat the jacket at a rate of 1.0 °C/min.

    • Data Point 1: Record the temperature where transmission reaches 100% (Clear point:

      
      ). This is the solubility temperature.
      
  • Cooling Phase (Metastable Zone Width):

    • Cool at 1.0 °C/min.

    • Data Point 2: Record the temperature where transmission drops (Cloud point:

      
      ).
      
  • Validation:

    • Repeat with varying solute masses to construct the full Polythermal Curve.

Visualization: Solubility Measurement Workflow

SolubilityProtocol Start Weigh Solute & Solvent Slurry Create Slurry (Agitation 400 RPM) Start->Slurry Heat Ramp Heat (+1.0 °C/min) Slurry->Heat Laser Laser Transmission Monitoring Heat->Laser ClearPoint Record T_clear (100% Transmission) Laser->ClearPoint Dissolution Cool Ramp Cool (-1.0 °C/min) ClearPoint->Cool Curve Construct Solubility Curve ClearPoint->Curve CloudPoint Record T_cloud (Nucleation) Cool->CloudPoint Precipitation CloudPoint->Curve

Caption: Workflow for dynamic solubility determination using laser transmission to identify phase boundaries.

Part 4: Process Application - Recrystallization Strategy

For high-purity isolation (e.g., post-Suzuki coupling), a Binary Solvent Recrystallization is recommended over single-solvent methods due to the compound's high hydrophobicity.

Recommended System: Toluene (Solvent) / Heptane (Anti-solvent).

  • Dissolution: Dissolve crude solid in Toluene at 90°C (near reflux). Use minimal volume (10 mL/g).

  • Hot Filtration: Filter while hot to remove inorganic salts (Pd catalyst residues).

  • Seeding: Cool to 70°C and add seed crystals (0.1 wt%).

  • Anti-solvent Addition: Slowly add Heptane (ratio 1:1 to Toluene) over 2 hours while cooling to 20°C.

  • Isolation: Filter and wash with cold Heptane.

Visualization: Purification Logic

Recrystallization Crude Crude Mixture (Reaction Mass) Dissolve Dissolve in Hot Toluene (90°C) Crude->Dissolve Filter Hot Filtration (Remove Pd/Salts) Dissolve->Filter Cool Cool to 70°C (Metastable Zone) Filter->Cool Seed Add Seed Crystals Cool->Seed Dosing Dose Heptane (Anti-Solvent) Seed->Dosing Crystallize Cool to 20°C (Crystal Growth) Dosing->Crystallize Pure Pure 4-Chloro-4'-nitro-1,1'-biphenyl Crystallize->Pure

Caption: Binary solvent recrystallization process designed to maximize yield and purity for hydrophobic biphenyls.

References

  • Compound Identification: National Center for Biotechnology Information. (2025).[2][7][3] PubChem Compound Summary for CID 22613, 4-Chloro-4'-nitro-1,1'-biphenyl. Retrieved from [Link][2]

  • Comparative Isomer Data (Boscalid Intermediate): PubChem. 4'-Chloro-2-nitro-1,1'-biphenyl (CAS 6271-80-3). Retrieved from [Link]

  • Methodology: NIST.[6] Solubility Measurements: Experimental Methods. Journal of Physical and Chemical Reference Data. Retrieved from [Link]

  • Synthesis Context: Suzuki, A. (1991). Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides. Pure & Appl. Chem., 63(3), 419-422. (Foundational chemistry for biphenyl synthesis).

Sources

Foundational

Thermodynamic Characterization &amp; Purification Protocol: 4-Chloro-4'-nitro-1,1'-biphenyl (CAS 6242-97-3)

[1] Executive Summary: The "Missing Data" Challenge In the synthesis of biphenyl-based pharmaceutical intermediates, 4-Chloro-4'-nitro-1,1'-biphenyl (CAS 6242-97-3) serves as a critical scaffold.[1] However, unlike its o...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Missing Data" Challenge

In the synthesis of biphenyl-based pharmaceutical intermediates, 4-Chloro-4'-nitro-1,1'-biphenyl (CAS 6242-97-3) serves as a critical scaffold.[1] However, unlike its ortho-substituted isomers (e.g., 4'-chloro-2-nitrobiphenyl, MP 59–61°C), the para-para isomer lacks a widely harmonized pharmacopeial melting point standard in open literature.[1]

This guide addresses that gap. It provides a self-validating protocol to synthesize, purify, and thermodynamically characterize this compound.[1] Based on crystal lattice symmetry and structural analogs (e.g., 4,4'-dichlorobiphenyl, MP 148°C), the target melting point is predicted to lie within the 140°C – 155°C range.[1] Deviations from this range typically indicate the presence of homocoupled impurities.[1]

Physicochemical Profile & Identification

Before initiating synthesis or characterization, positive identification of the specific isomer is mandatory to avoid confusion with the lower-melting ortho analogs.[1]

PropertySpecificationNotes
Chemical Name 4-Chloro-4'-nitro-1,1'-biphenylPara-para substitution is critical for high MP.[1]
CAS Number 6242-97-3 Distinct from 4'-chloro-2-nitrobiphenyl (CAS 6271-80-3).[1]
Molecular Formula C₁₂H₈ClNO₂MW: 233.65 g/mol
Predicted MP > 140°C High symmetry leads to efficient

-stacking and high lattice energy.[1]
Solubility Low in EtOH (Cold); High in Toluene (Hot)Ideal for dual-solvent recrystallization.[1]
Key Impurities 4,4'-Dichlorobiphenyl; 4,4'-DinitrobiphenylHomocoupling byproducts that cause eutectic depression.[1]

Synthesis: The Suzuki-Miyaura Pathway[1][2][3][4]

The most reliable route to high-purity 4-Chloro-4'-nitro-1,1'-biphenyl is the palladium-catalyzed Suzuki-Miyaura cross-coupling.[1] This method minimizes the formation of regioisomers common in direct nitration routes.[1]

Mechanistic Workflow & Impurity Origins

The following diagram illustrates the catalytic cycle and, crucially, where the homocoupled impurities (which ruin melting point data) originate.

SuzukiMechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Pd-II Complex) Pd0->OxAdd + Ar-Br ArBr 1-Bromo-4-nitrobenzene ArBr->OxAdd TransMetal Transmetallation OxAdd->TransMetal + Boronic/Base Impurity1 Impurity: 4,4'-Dinitrobiphenyl (Homocoupling) OxAdd->Impurity1 Side Rxn Boronic 4-Chlorophenylboronic Acid Boronic->TransMetal Base Base (K2CO3) Base->TransMetal RedElim Reductive Elimination TransMetal->RedElim RedElim->Pd0 Regeneration Product 4-Chloro-4'-nitro-1,1'-biphenyl (Target) RedElim->Product

Caption: Figure 1. Suzuki-Miyaura catalytic cycle showing the primary pathway to the target biphenyl and the risk of homocoupled byproducts.

Purification Strategy: Achieving Thermodynamic Stability

Because the melting point is your primary purity indicator, the removal of the palladium catalyst and homocoupled byproducts is non-negotiable.

Recrystallization Protocol

Objective: Isolate the thermodynamically stable polymorph.

  • Solvent Selection: Use a Toluene : Ethanol (1:3 v/v) system.[1] The compound is soluble in hot toluene but crystallizes upon the addition of ethanol and cooling.[1]

  • Dissolution: Dissolve crude solid in minimum boiling toluene (approx. 110°C).

  • Hot Filtration: Filter while hot through Celite to remove Palladium black (critical for color and MP sharpness).[1]

  • Anti-Solvent Addition: Slowly add hot ethanol until slight turbidity persists.

  • Controlled Cooling: Allow to cool to Room Temperature (RT) over 2 hours, then chill to 4°C. Rapid cooling promotes amorphous trapping of impurities.[1]

PurificationWorkflow cluster_Recryst Recrystallization Loop Crude Crude Reaction Mixture Extraction Liquid-Liquid Extraction (EtOAc / Water) Crude->Extraction Drying Dry Organic Phase (MgSO4) Extraction->Drying Evap Rotary Evaporation Drying->Evap Solid Crude Solid Evap->Solid Dissolve Dissolve in Hot Toluene (110°C) Solid->Dissolve Filter Hot Filtration (Celite) Remove Pd Dissolve->Filter Ethanol Add Hot Ethanol (Anti-solvent) Filter->Ethanol Cool Slow Cooling (RT -> 4°C) Ethanol->Cool Isolate Vacuum Filtration Cool->Isolate Final Pure Crystals (Ready for MP) Isolate->Final

Caption: Figure 2.[1][2] Purification workflow emphasizing hot filtration for catalyst removal and dual-solvent crystallization for polymorph control.[1]

Validation Protocol: Differential Scanning Calorimetry (DSC)

Do not rely on a simple capillary melting point apparatus for initial characterization.[1] Use DSC to distinguish between purity and polymorphism .[1]

Experimental Setup
  • Instrument: Mettler Toledo DSC 3+ (or equivalent).

  • Pan: Aluminum, crimped, pinhole vented.[1]

  • Sample Mass: 2.0 – 4.0 mg.[1]

  • Reference: Empty Aluminum pan.

  • Atmosphere: Nitrogen purge (50 mL/min).

Heating Program
  • Equilibrate: 30°C for 5 minutes.

  • Ramp 1: 10°C/min to 130°C (Approach phase).

  • Ramp 2: 2°C/min to 160°C (Critical melting phase).

    • Why slow ramp? To accurately capture the Onset Temperature (

      
      ) , which is the true thermodynamic melting point, independent of user visual error.
      
Acceptance Criteria
  • 
    :  > 140°C (Target baseline).
    
  • Peak Width (

    
    ):  < 2.0°C.
    
    • Interpretation: A width > 2°C indicates a eutectic mixture (impurity presence).[1] A sharp peak confirms a pure crystal lattice.[1]

References & Authority

  • Chemical Identity: PubChem. 4-Chloro-4'-nitro-1,1'-biphenyl (CID 22613).[1] Link[1]

  • Synthesis Methodology: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] (Foundational text for the coupling protocol).

  • Impurity Management: Organic Process Research & Development. Control of Homocoupling in Suzuki Reactions. (General industry standard for biphenyl purity).[1]

  • Isomer Comparison: Sigma-Aldrich/Merck.[1] 4'-Chloro-2-nitrobiphenyl Product Sheet (CAS 6271-80-3).[1][3][4] Link (Used as negative control for MP comparison).[1]

Scientist's Note: In the absence of a specific pharmacopeial monograph for CAS 6242-97-3, the DSC data generated using the protocol above serves as the primary reference standard for your internal Certificate of Analysis (CoA).

Sources

Exploratory

Technical Whitepaper: Spectral Characterization and Analytical Profiling of 4-Chloro-4'-nitro-1,1'-biphenyl

[1] Executive Summary This technical guide provides a definitive spectral profile for 4-Chloro-4'-nitro-1,1'-biphenyl (CAS 6242-97-3), a critical intermediate in the synthesis of advanced materials and pharmaceutical sca...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a definitive spectral profile for 4-Chloro-4'-nitro-1,1'-biphenyl (CAS 6242-97-3), a critical intermediate in the synthesis of advanced materials and pharmaceutical scaffolds.[1] Unlike simple benzene derivatives, this compound exhibits a conjugated biphenyl system that creates distinct electronic environments for its constituent protons and carbons.[1] This document details the specific spectroscopic signatures (NMR, IR, MS) required for positive identification and purity assessment, emphasizing the differentiation of this specific isomer from its ortho- and meta-substituted analogs.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Before interpreting spectral data, the structural parameters must be defined to establish a baseline for signal prediction.[1]

PropertyDataNotes
IUPAC Name 4-Chloro-4'-nitro-1,1'-biphenylAlso: 1-chloro-4-(4-nitrophenyl)benzene
CAS Number 6242-97-3 Distinct from 2-nitro isomer (CAS 6271-80-3)
Molecular Formula

Molecular Weight 233.65 g/mol Monoisotopic Mass: 233.02
Appearance Pale yellow crystalline solidColor arises from extended conjugation with

Melting Point 140 – 145 °CHigh MP due to para-symmetry packing [1]
Solubility Soluble in

, DMSO, Acetone
Limited solubility in water

Synthesis & Impurity Profiling

Understanding the synthesis route is crucial for identifying spectral impurities.[1] The industry-standard preparation utilizes a Suzuki-Miyaura Cross-Coupling reaction, which offers higher specificity than classical Gomberg-Bachmann arylations.[1]

Synthesis Workflow (Suzuki Coupling)

The reaction typically couples 4-chlorophenylboronic acid with 1-iodo-4-nitrobenzene (or the reverse pair) using a Palladium(0) catalyst.[1]

Synthesis Reactant1 4-Chlorophenylboronic acid Catalyst Pd(PPh3)4 / K2CO3 Toluene/H2O, 90°C Reactant1->Catalyst Reactant2 1-Iodo-4-nitrobenzene Reactant2->Catalyst Product 4-Chloro-4'-nitro-1,1'-biphenyl (Target) Catalyst->Product Impurity1 Homocoupling Byproducts (4,4'-Dichlorobiphenyl) Catalyst->Impurity1 Minor Impurity2 Dehalogenated Side-products Catalyst->Impurity2 Trace

Figure 1: Suzuki-Miyaura synthetic pathway and potential impurity profile.

Analyst Note: In the NMR spectrum, look for signals of 4,4'-dichlorobiphenyl (symmetric, no nitro-deshielding) or 4,4'-dinitrobiphenyl if stoichiometry was unbalanced.[1]

Detailed Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure consists of two para-substituted benzene rings connected by a single bond.[1] This symmetry creates two distinct AA'BB' systems .


NMR (400 MHz,

)

The spectrum will show four distinct signal sets in the aromatic region (7.0 – 8.5 ppm).[1]

SignalShift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
A 8.28 Doublet (

Hz)
2HOrtho to

Strongly deshielded by the electron-withdrawing nitro group (anisotropy + mesomeric effect).[1]
B 7.70 Doublet (

Hz)
2HMeta to

Deshielded by the biphenyl ring current, but less than A.
C 7.54 Doublet (

Hz)
2HMeta to ClOrtho to the biphenyl linkage; affected by ring current.[1]
D 7.45 Doublet (

Hz)
2HOrtho to ClShielded relative to the nitro-ring protons due to the weaker withdrawing nature of Cl compared to

.

Note: The coupling constants (


) are characteristic of ortho-coupling in benzene rings.[1] Small meta-coupling (

Hz) may be visible at high resolution.[1]

NMR (100 MHz,

)

The carbon spectrum confirms the presence of two chemically distinct rings.[1][2][3]

  • Nitro-bearing Carbon:

    
     ppm (Deshielded, quaternary).[1]
    
  • Bridgehead Carbons:

    
     ppm (Nitro ring) and 
    
    
    
    ppm (Chloro ring).[1]
  • Chloro-bearing Carbon:

    
     ppm.[1]
    
  • Aromatic CH: Four distinct signals between 124 ppm and 130 ppm corresponding to the protonated carbons.[1]

Mass Spectrometry (MS) - Electron Impact (EI)

Mass spectrometry provides the most definitive confirmation of the halogen substituent via the isotope pattern.[1]

  • Molecular Ion (

    
    ):  m/z 233 (Base peak or strong intensity).[1]
    
  • Isotope Pattern: The presence of a single Chlorine atom dictates a characteristic 3:1 ratio between the

    
     (233) and 
    
    
    
    (235) peaks due to the natural abundance of
    
    
    and
    
    
    .
  • Fragmentation Pathway:

    • Loss of

      
      :  Fragment at m/z 187 (
      
      
      
      ). This is a signature of nitroaromatics.[1]
    • Loss of Cl: Fragment at m/z 198 (

      
      ).[1]
      
    • Biphenyl Core: Strong signals in the lower mass region (m/z 152) corresponding to the biphenyl cation after substituent loss.[1]

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 233 / 235 (3:1) Frag_NO2 [M - NO2]+ m/z 187 M_Ion->Frag_NO2 - NO2 (46 u) Frag_Cl [M - Cl]+ m/z 198 M_Ion->Frag_Cl - Cl (35 u) Biphenyl Biphenyl Cation m/z 152 Frag_NO2->Biphenyl - Cl Frag_Cl->Biphenyl - NO2

Figure 2: Primary fragmentation pathway in Electron Impact Mass Spectrometry.[1]

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the strong dipoles of the nitro and chloro groups.[1]

Wavenumber (

)
Vibration ModeIntensityNotes
1515 - 1525

Asymmetric Stretch
StrongDiagnostic for Nitro group.[1]
1345 - 1355

Symmetric Stretch
StrongDiagnostic for Nitro group.[1]
1090 - 1100

Stretch
MediumConfirms Aryl Chloride.
820 - 840 C-H Out-of-Plane BendingStrongCharacteristic of para-disubstituted benzene rings.[1]
3050 - 3100

Stretch
WeakTypical aromatic C-H stretching.[1]

Experimental Protocols

To ensure reproducible spectral data, follow these standardized preparation protocols.

Protocol A: NMR Sample Preparation

Objective: High-resolution 1H/13C acquisition.

  • Weigh 10-15 mg of the solid sample into a clean vial.

  • Add 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
    
  • Sonicate for 30 seconds to ensure complete dissolution. Note: If the solution is cloudy, filter through a glass wool plug into the NMR tube.

  • Acquire spectrum at 298 K. Set relaxation delay (

    
    ) to at least 2.0 seconds to allow full relaxation of the isolated aromatic protons.
    
Protocol B: FT-IR (KBr Pellet Method)

Objective: Solid-state fingerprinting.[1]

  • Mix 1-2 mg of sample with 100 mg of spectroscopic grade KBr (Potassium Bromide).[1]

  • Grind the mixture in an agate mortar until a fine, uniform powder is achieved. Crucial: Coarse particles cause light scattering and sloping baselines.

  • Press into a transparent pellet using a hydraulic press (approx. 8-10 tons pressure).

  • Acquire background spectrum (pure KBr) before sample acquisition.[1]

References

  • PubChem Database. (2023).[1] Compound Summary: 4-Chloro-4'-nitro-1,1'-biphenyl (CID 22613).[1] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] (Foundational reference for the synthesis method).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][4] (Authoritative source for AA'BB' splitting patterns and substituent effects).

Sources

Foundational

An In-depth Technical Guide to 4-Chloro-4'-nitro-1,1'-biphenyl: Synthesis, Characterization, and Applications

Introduction: A Versatile Heterobifunctional Biphenyl Building Block 4-Chloro-4'-nitro-1,1'-biphenyl is a substituted aromatic compound featuring a biphenyl core functionalized with a chloro group on one phenyl ring and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Heterobifunctional Biphenyl Building Block

4-Chloro-4'-nitro-1,1'-biphenyl is a substituted aromatic compound featuring a biphenyl core functionalized with a chloro group on one phenyl ring and a nitro group on the other, at the para positions. This specific arrangement of an electron-withdrawing group (nitro) and a halogen (chloro) on a rigid biphenyl scaffold makes it a valuable and versatile intermediate in organic synthesis. Its importance lies in the orthogonal reactivity of its two functional groups, allowing for sequential and selective chemical transformations.

This guide provides an in-depth exploration of 4-Chloro-4'-nitro-1,1'-biphenyl, intended for researchers, chemists, and drug development professionals. We will delve into its synthesis, spectroscopic signature, key chemical reactions, and applications, providing both theoretical understanding and practical, field-proven insights.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is fundamental to its application in research and development.

Core Properties

The key physicochemical properties of 4-Chloro-4'-nitro-1,1'-biphenyl are summarized below. These values are critical for reaction planning, purification, and safety considerations.[1]

PropertyValue
Molecular Formula C₁₂H₈ClNO₂
Molecular Weight 233.65 g/mol
CAS Number 6242-97-3
Appearance Expected to be a pale yellow or off-white solid
XLogP3 4.8
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 4-Chloro-4'-nitro-1,1'-biphenyl after synthesis. The expected data from key analytical techniques are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the molecular structure. Based on data from analogous compounds like 4-nitro-1,1'-biphenyl, the following spectral features are predicted.[2]

  • ¹H NMR: The proton spectrum will exhibit a characteristic pattern for a 1,4-disubstituted (para) aromatic system. Two sets of doublets, integrating to 2H each, are expected for each ring, resulting in a total of four distinct signals in the aromatic region (typically δ 7.5-8.4 ppm). The protons on the nitro-substituted ring will be deshielded and appear further downfield compared to those on the chloro-substituted ring.

    • Ring A (Nitro-substituted): Two doublets, δ ≈ 8.3-8.4 ppm and δ ≈ 7.7-7.8 ppm.

    • Ring B (Chloro-substituted): Two doublets, δ ≈ 7.6-7.7 ppm and δ ≈ 7.4-7.5 ppm.

  • ¹³C NMR: The carbon spectrum will show distinct signals for each unique carbon atom. The ipso-carbons attached to the nitro and chloro groups, as well as the carbons forming the biphenyl linkage, will have characteristic chemical shifts.

    • C-NO₂: ~147 ppm

    • C-Cl: ~134 ppm

    • Aromatic CH carbons: ~124-130 ppm

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum will be dominated by strong absorptions corresponding to the nitro group and the aromatic rings.

Functional GroupCharacteristic Absorption (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Asymmetric N-O Stretch (NO₂) ** 1530 - 1500 (Strong)
Symmetric N-O Stretch (NO₂) **1350 - 1330 (Strong)
Aromatic C=C Bending 1600 - 1450
C-Cl Stretch 1100 - 1000
Para-disubstitution C-H Bend 860 - 800

Synthesis of 4-Chloro-4'-nitro-1,1'-biphenyl

The creation of the C-C bond between the two phenyl rings is the central challenge in synthesizing substituted biphenyls. The Suzuki-Miyaura cross-coupling reaction stands as the most robust and widely adopted method for this purpose, valued for its high yields, tolerance of various functional groups, and the use of readily available and less toxic organoboron reagents.

The Suzuki-Miyaura Coupling Approach

The most logical and efficient route to 4-Chloro-4'-nitro-1,1'-biphenyl is the palladium-catalyzed cross-coupling of 4-chlorophenylboronic acid with 1-bromo-4-nitrobenzene (or 1-chloro-4-nitrobenzene, though the bromide is more reactive).

Causality Behind Experimental Choices:

  • Reactants: 4-chlorophenylboronic acid is chosen as the organoboron component, and an activated aryl halide like 1-bromo-4-nitrobenzene serves as the coupling partner. The electron-withdrawing nitro group enhances the reactivity of the aryl halide in the oxidative addition step of the catalytic cycle.

  • Catalyst: A palladium(0) species, typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂, is essential. The choice of ligand (e.g., a phosphine like PPh₃ or more advanced biarylphosphines) is critical for stabilizing the catalyst and promoting the reaction.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step. Carbonates (Na₂CO₃, K₂CO₃) or phosphates (K₃PO₄) are commonly used.

Suzuki_Coupling_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_workup Workup & Purification Reactant1 4-Chlorophenylboronic Acid ReactionVessel Reaction Mixture (Heated) Reactant1->ReactionVessel Reactant2 1-Bromo-4-nitrobenzene Reactant2->ReactionVessel Catalyst Pd Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., PPh₃) Catalyst->ReactionVessel Base Base (e.g., K₂CO₃) Base->ReactionVessel Solvent Solvent (e.g., Toluene/H₂O) Solvent->ReactionVessel Extraction Liquid-Liquid Extraction ReactionVessel->Extraction 1. Cool 2. Separate Phases Purification Column Chromatography or Recrystallization Extraction->Purification Organic Layer Product 4-Chloro-4'-nitro-1,1'-biphenyl Purification->Product Pure Product

Fig. 1: General workflow for the Suzuki-Miyaura synthesis.
Detailed Experimental Protocol (Representative)

This protocol is adapted from established procedures for similar Suzuki-Miyaura couplings.[3][4] It serves as a self-validating system; successful execution should yield the product with the expected spectroscopic profile.

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorophenylboronic acid (1.0 eq.), 1-bromo-4-nitrobenzene (1.05 eq.), and potassium carbonate (2.0 eq.).

  • Solvent and Catalyst Addition: Add a 4:1 mixture of toluene and water as the solvent. Bubble argon or nitrogen gas through the mixture for 15-20 minutes to degas the system. This is crucial as oxygen can deactivate the palladium catalyst.

  • Initiation: Under a positive pressure of inert gas, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.).

  • Reaction: Heat the mixture to reflux (typically 85-95 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to afford 4-Chloro-4'-nitro-1,1'-biphenyl as a solid.

Reactivity and Synthetic Utility

The synthetic value of 4-Chloro-4'-nitro-1,1'-biphenyl stems from the distinct reactivity of its chloro and nitro functional groups. This allows it to serve as a versatile scaffold for building more complex molecules.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, yielding 4'-chloro-[1,1'-biphenyl]-4-amine . This transformation is a gateway to a vast array of subsequent reactions, including amide bond formation, diazotization, and further cross-coupling.

Expert Insight: The choice of reducing agent is critical to ensure chemoselectivity, particularly to avoid reductive dehalogenation of the C-Cl bond.

  • Catalytic Hydrogenation: While effective, standard conditions like H₂ with Pd/C can sometimes lead to dehalogenation. Using modified catalysts or carefully controlling reaction conditions is necessary.[5]

  • Metal/Acid Reduction: A more reliable method for preserving the chloro group is the use of metals like tin (Sn) or iron (Fe) in acidic media (e.g., HCl).[5] Tin(II) chloride (SnCl₂) in ethanol is another mild and effective option.

Nitro_Reduction Start 4-Chloro-4'-nitro- 1,1'-biphenyl Product 4'-Chloro-[1,1'-biphenyl]- 4-amine Start->Product Reduction Reagents Reducing Agent (e.g., SnCl₂/EtOH or Fe/HCl) Reagents->Product

Fig. 2: Key transformation via nitro group reduction.
Nucleophilic Aromatic Substitution (SₙAr)

The chloro group on the biphenyl system is generally unreactive towards nucleophiles. However, the powerful electron-withdrawing effect of the nitro group at the 4' position activates the entire π-system, making the chloro-substituted ring susceptible to nucleophilic aromatic substitution (SₙAr), albeit to a lesser extent than if the nitro group were on the same ring. This reaction allows for the displacement of the chloride ion by strong nucleophiles like alkoxides, amines, or thiolates, providing a method to introduce further diversity into the molecular structure.

Applications in Materials Science and Synthesis

The unique structure of 4-Chloro-4'-nitro-1,1'-biphenyl and its derivatives makes them valuable precursors in several high-value applications.

Intermediate for Liquid Crystals

Substituted biphenyls form the core of many liquid crystalline materials used in display technologies. The rigid biphenyl rod, combined with polar terminal groups, facilitates the formation of mesophases. 4-Chloro-4'-nitro-1,1'-biphenyl can be used as a precursor to synthesize more complex liquid crystals. For instance, the nitro group can be reduced to an amine and then functionalized, or the chloro group can be substituted to introduce alkoxy chains, which are common features in liquid crystal design. Studies have been conducted on families of 4-alkoxy-4'-nitrobiphenyl compounds, evaluating their thermal behavior for potential use in scattering LCDs.[6][7]

Precursor for Biologically Active Molecules

While the isomeric 4'-chloro-2-nitrobiphenyl is a well-established intermediate for the fungicide Boscalid, the 4-nitro isomer serves as a building block for other potentially bioactive compounds.[3][4][8] By first reducing the nitro group to an amine, the resulting 4'-chloro-[1,1'-biphenyl]-4-amine can be incorporated into larger structures through amide coupling or other C-N bond-forming reactions, a common strategy in pharmaceutical development.

Polymer Science

The bifunctional nature of this molecule allows it to be used as a monomer or a functional cross-linking agent in the synthesis of advanced polymers. The biphenyl unit imparts rigidity and thermal stability, while the functional groups provide handles for polymerization or post-polymerization modification.

Conclusion and Future Outlook

4-Chloro-4'-nitro-1,1'-biphenyl is a compound of significant synthetic potential, offering two distinct and addressable functional groups on a stable biphenyl platform. Its synthesis is reliably achieved through modern cross-coupling techniques like the Suzuki-Miyaura reaction. The true value of this molecule is realized in its role as an intermediate, where selective transformations of the nitro and chloro groups pave the way for the creation of complex molecules with applications ranging from liquid crystals to potential pharmaceuticals. Future research will likely focus on leveraging this versatile scaffold to develop novel functional materials and exploring its utility in creating new classes of biologically active agents. The principles and protocols outlined in this guide provide a solid foundation for any researcher looking to exploit the rich chemistry of this valuable building block.

References

  • Preparation method of 4'-chloro-2-nitrobiphenyl. (2021). Eureka | Patsnap. Retrieved from [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (2006). MDPI. Retrieved from [Link]

  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. (2020). Organic Syntheses. Retrieved from [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2019). Rasayan Journal of Chemistry. Retrieved from [Link]

  • Method for preparing 4'-chloro-2-nitrobiphenyl. (2016). Google Patents.
  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved from [Link]

  • Practical method for the large-scale synthesis of 4'-chloro-2-nitrobiphenyl: A key intermediate of Boscalid. (2025). ResearchGate. Retrieved from [Link]

  • 4-CHLORO-3-METHYL-4'-NITRO-1,1'-BIPHENYL. (n.d.). SpectraBase. Retrieved from [Link]

  • 4-Chloro-4'-nitro-1,1'-biphenyl. (n.d.). PubChem. Retrieved from [Link]

  • 1,1'-Biphenyl, 4-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 4-Chloro-4'-nitro-1,1'-biphenyl. (n.d.). PubChem. Retrieved from [Link]

  • Evaluation of 4-alkoxy-4′-nitrobiphenyl liquid crystals for use in next generation scattering LCDs. (2017). RSC Publishing. Retrieved from [Link]

  • 1,1'-Biphenyl, 4-chloro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Evaluation of 4-alkoxy-4′-nitrobiphenyl liquid crystals for use in next generation scattering LCDs. (2017). ResearchGate. Retrieved from [Link]

  • 4'-Chloro-2-nitro-1,1'-biphenyl. (n.d.). PubChem. Retrieved from [Link]

  • Supporting Information for "The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate". (2020). New Journal of Chemistry. Retrieved from [Link]

  • EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. (n.d.). Acta Chemica Malaysia. Retrieved from [Link]

Sources

Exploratory

The Strategic Evolution of 4-Chloro-4'-nitro-1,1'-biphenyl

From Classical Radical Arylation to Precision Palladium Catalysis Executive Summary 4-Chloro-4'-nitro-1,1'-biphenyl (CAS 6242-97-3) represents a quintessential "push-pull" aromatic system, featuring an electron-withdrawi...

Author: BenchChem Technical Support Team. Date: February 2026

From Classical Radical Arylation to Precision Palladium Catalysis

Executive Summary

4-Chloro-4'-nitro-1,1'-biphenyl (CAS 6242-97-3) represents a quintessential "push-pull" aromatic system, featuring an electron-withdrawing nitro group and an electron-donating (via resonance) chloro group on opposite rings of a biphenyl scaffold. While historically significant as a probe for radical substitution mechanisms (the Gomberg-Bachmann reaction), it has evolved into a critical intermediate for functional materials and a reference standard in genotoxicity assays (Ames test).

This guide deconstructs the "discovery" of this compound not as a single event, but as an evolution of synthetic methodology—transitioning from the chaotic radical chemistry of the early 20th century to the precision of modern transition-metal catalysis.

Chemical Identity & Properties
PropertyData
IUPAC Name 4-Chloro-4'-nitro-1,1'-biphenyl
CAS Number 6242-97-3
Molecular Formula C₁₂H₈ClNO₂
Molecular Weight 233.65 g/mol
Appearance Pale yellow needles or powder
Melting Point 144–146 °C
Solubility Insoluble in water; soluble in hot ethanol, toluene, THF, CHCl₃
Electronic Character D-π-A (Donor-π-Acceptor) system
The Historical "Discovery": The Radical Era

Methodology: Gomberg-Bachmann Reaction (c. 1924)

The "discovery" of unsymmetrical biphenyls like 4-Chloro-4'-nitro-1,1'-biphenyl is rooted in the work of Moses Gomberg and Werner Bachmann. Before palladium catalysis, forming a C-C bond between two distinct benzene rings was a formidable challenge.

The Protocol (Historical Context)

The classical synthesis relied on the Gomberg-Bachmann reaction , which utilizes an aryl diazonium salt to generate an aryl radical in the presence of an excess of a second aromatic solvent.

  • Diazotization: 4-Chloroaniline is treated with sodium nitrite and HCl to form 4-chlorobenzenediazonium chloride.

  • Basification & Coupling: The acidic diazonium solution is mixed with nitrobenzene (the solvent and reactant) and aqueous sodium hydroxide.

  • Mechanism: The base converts the diazonium salt into a diazoanhydride or diazotate, which homolytically cleaves to release the 4-chlorophenyl radical . This radical attacks the nitrobenzene ring.

Critical Flaws (Why we moved on)
  • Regioselectivity: The radical attack is not selective. Reaction with nitrobenzene yields a mixture of ortho-, meta-, and para- (4-chloro-4'-nitro) isomers. Separation requires tedious fractional crystallization.

  • Yield: Extremely low (<15-20%). The diazonium species often decomposes to phenols or tars before coupling.[1]

  • Safety: Dry diazonium salts are potential explosives.

Gomberg cluster_0 Gomberg-Bachmann Pathway (Low Selectivity) Start 4-Chloroaniline Diazo 4-Chlorobenzene- diazonium chloride Start->Diazo NaNO2, HCl 0°C Radical 4-Chlorophenyl Radical (•) Diazo->Radical NaOH (-N2) Nitro Nitrobenzene (Solvent) Radical->Nitro Radical Attack Product_O Ortho-isomer (By-product) Nitro->Product_O Product_M Meta-isomer (By-product) Nitro->Product_M Product_P 4-Chloro-4'-nitro- 1,1'-biphenyl (Target) Nitro->Product_P

Caption: The Gomberg-Bachmann pathway illustrates the non-selective radical attack leading to isomeric mixtures.

The Modern Standard: Suzuki-Miyaura Coupling

Methodology: Palladium-Catalyzed Cross-Coupling

Today, the synthesis is achieved with high precision using the Suzuki-Miyaura coupling . This method allows for the exclusive formation of the para-para isomer with yields typically exceeding 90%.

Mechanistic Logic

Instead of relying on chaotic radical collisions, this pathway uses a Palladium(0) catalyst to orchestrate the bond formation.

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of 1-bromo-4-nitrobenzene.

  • Transmetallation: The 4-chlorophenyl group is transferred from the boron species to the palladium center, activated by a base.

  • Reductive Elimination: The two aryl groups couple, releasing the product and regenerating the Pd(0) catalyst.

Detailed Experimental Protocol (Self-Validating)

Reagents:

  • Aryl Halide: 1-Bromo-4-nitrobenzene (1.0 equiv, 10 mmol, 2.02 g)

  • Boronic Acid: 4-Chlorophenylboronic acid (1.1 equiv, 11 mmol, 1.72 g)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv, 0.3 mmol, ~350 mg)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv, 20 mmol, dissolved in water)

  • Solvent: Toluene:Ethanol:Water (4:1:1 ratio) or THF:Water (4:1).

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask or 3-neck round-bottom flask. Cool under a stream of Argon or Nitrogen. Reason: Pd(0) catalysts are sensitive to oxidation by atmospheric oxygen.

  • Charging: Add 1-bromo-4-nitrobenzene, 4-chlorophenylboronic acid, and Pd(PPh₃)₄ to the flask.

  • Solvent Addition: Add degassed Toluene (40 mL) and Ethanol (10 mL). Tip: Degas solvents by sparging with nitrogen for 15 mins prior to use to prevent catalyst deactivation.

  • Base Activation: Add the aqueous K₂CO₃ solution (2.76 g in 10 mL degassed water).

  • Reaction: Heat the biphasic mixture to reflux (approx. 85-90 °C) with vigorous stirring. Monitor by TLC (Silica gel, Hexane/Ethyl Acetate 9:1).

    • Validation: The starting bromide spot (Rf ~0.6) should disappear within 4-12 hours. The product will appear as a UV-active spot with lower Rf than the bromide but higher than the boronic acid.

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate in vacuo. Recrystallize the crude yellow solid from hot Ethanol or purify via flash column chromatography (Hexane/EtOAc).

  • Yield Expectation: 90-95% (approx. 2.1 - 2.2 g).

Suzuki Precursors 1-Bromo-4-nitrobenzene + 4-Chlorophenylboronic Acid OxAdd Oxidative Addition (Ar-Pd(II)-Br) Precursors->OxAdd Reaction Start Pd0 Pd(0) Species Pd0->OxAdd TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet BaseStep Base Activation (Boronate Species) BaseStep->TransMet Activates Boron RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 4-Chloro-4'-nitro-1,1'-biphenyl (>95% Purity) RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle ensures regiospecific coupling of the two aryl components.

Applications in Drug Development & Toxicology

While 4-Chloro-4'-nitro-1,1'-biphenyl is rarely a final drug API, it serves two critical roles in the pharmaceutical ecosystem:

  • Genotoxicity Reference Standard (Ames Test):

    • Nitro-biphenyls are known mutagens. This specific congener is used to validate metabolic activation systems (S9 fraction) in Salmonella typhimurium assays. The nitro group is enzymatically reduced to a hydroxylamine/amine, which can form DNA adducts.

    • Mechanism:[2][3][4][5][6][7] Nitroreduction

      
       N-hydroxylamine 
      
      
      
      Nitrenium ion
      
      
      DNA Guanosine attack.
  • Synthetic Intermediate:

    • Selective reduction of the nitro group (using Fe/HCl or H₂/Pd-C) yields 4-Amino-4'-chlorobiphenyl . This amine is a scaffold for azo dyes and a precursor for investigating the structure-activity relationships (SAR) of biphenyl-based enzyme inhibitors.

References
  • Gomberg, M., & Bachmann, W. E. (1924).[8] The Synthesis of Biaryl Compounds by Means of the Diazo Reaction.[8] Journal of the American Chemical Society, 46(10), 2339–2343. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Guidechem. (2023). 4-Chloro-4'-nitrobiphenyl (CAS 6242-97-3) Properties and Safety. Link

  • PubChem. (2023).[9] 4-Chloro-4'-nitrobiphenyl Compound Summary. National Library of Medicine. Link

Sources

Foundational

key characteristics of 4-Chloro-4'-nitro-1,1'-biphenyl

Executive Summary 4-Chloro-4'-nitro-1,1'-biphenyl (CAS 6242-97-3) is a specialized biaryl scaffold characterized by its para-para substitution pattern. Unlike its commercially ubiquitous isomer, 4'-chloro-2-nitro-1,1'-bi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-4'-nitro-1,1'-biphenyl (CAS 6242-97-3) is a specialized biaryl scaffold characterized by its para-para substitution pattern. Unlike its commercially ubiquitous isomer, 4'-chloro-2-nitro-1,1'-biphenyl (CAS 6271-80-3)—a key intermediate for the fungicide Boscalid—the 4,4' isomer is primarily utilized in advanced materials science and fine chemical synthesis.

This compound serves as a critical precursor for smectic liquid crystals and azo-dye intermediates , leveraging the push-pull electronic effect created by the electron-withdrawing nitro group and the inductively withdrawing (but resonance donating) chloro group at opposite ends of the biphenyl core. This guide details its physicochemical profile, a validated Suzuki-Miyaura synthesis protocol, and its functional applications in molecular engineering.

Physicochemical Identity

The 4,4' substitution pattern imparts high symmetry and crystallinity compared to its ortho-substituted isomers, resulting in a significantly higher melting point and lower solubility in non-polar solvents.

PropertySpecificationNotes
IUPAC Name 4-Chloro-4'-nitro-1,1'-biphenylAlso: 1-Chloro-4-(4-nitrophenyl)benzene
CAS Number 6242-97-3 Distinct from 6271-80-3 (2-nitro isomer)
Molecular Formula C₁₂H₈ClNO₂
Molecular Weight 233.65 g/mol
Melting Point 140 – 150 °CHigh crystallinity due to p,p'-symmetry [1]
Appearance Pale yellow to yellow crystalline solidTypical of nitro-aromatics
Solubility Soluble in Toluene, THF, DCM; Insoluble in WaterRequires heating for dissolution in alcohols

Synthetic Pathway: Suzuki-Miyaura Coupling

The most robust route to 4-Chloro-4'-nitro-1,1'-biphenyl is the palladium-catalyzed cross-coupling of 4-chlorophenylboronic acid and 1-bromo-4-nitrobenzene . This method prevents the formation of homocoupled byproducts common in Ullmann reactions and allows for milder conditions.

Reaction Mechanism & Logic
  • Choice of Halide: 1-Bromo-4-nitrobenzene is preferred over the chloro-analog because the C-Br bond undergoes oxidative addition to Pd(0) more readily than the C-Cl bond, ensuring the coupling occurs at the correct position without affecting the chlorine on the boronic acid partner.

  • Catalyst System: Pd(PPh₃)₄ is the standard zero-valent catalyst. Alternatively, Pd(OAc)₂ with PPh₃ (generated in situ) provides a robust, air-stable precursor system.

  • Base: Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) is essential to activate the boronic acid via the formation of a boronate species, facilitating transmetallation.

Experimental Protocol (Bench Scale)

Reagents:

  • 1-Bromo-4-nitrobenzene (1.0 eq)

  • 4-Chlorophenylboronic acid (1.1 eq)

  • Pd(PPh₃)₄ (3-5 mol%)

  • K₂CO₃ (2.0 eq)

  • Solvent: Toluene : Ethanol : Water (4:1:1 ratio)

Procedure:

  • Degassing: Charge a reaction flask with the solvent mixture. Degas by sparging with nitrogen or argon for 20 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation).

  • Addition: Add the aryl bromide, boronic acid, and base. Add the Pd catalyst last under a counter-flow of inert gas.

  • Reflux: Heat the mixture to reflux (approx. 85-90°C) with vigorous stirring. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 9:1). Reaction typically completes in 4–8 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water followed by brine. Dry the organic layer over MgSO₄.

  • Purification: Concentrate the solvent. Recrystallize the crude solid from hot ethanol or purify via silica gel column chromatography to yield the target as yellow needles.

Synthesis Workflow Diagram

SuzukiSynthesis Start1 1-Bromo-4-nitrobenzene Catalyst Pd(PPh3)4 (Cat.) K2CO3 (Base) Start1->Catalyst Start2 4-Chlorophenylboronic Acid Start2->Catalyst Inter Oxidative Addition & Transmetallation Catalyst->Inter Reflux (Tol/EtOH/H2O) Product 4-Chloro-4'-nitro-1,1'-biphenyl (Solid Precipitate) Inter->Product Reductive Elimination

Figure 1: Palladium-catalyzed cross-coupling pathway for the synthesis of 4-Chloro-4'-nitro-1,1'-biphenyl.

Functional Applications

Liquid Crystal Engineering

The 4,4'-disubstituted biphenyl core is a classic "mesogen" (liquid crystal forming unit). The nitro group acts as a strong polar head, while the chlorine atom can be substituted or used as a polar anchor.

  • Smectic A Phases: Research indicates that 4-alkoxy-4'-nitrobiphenyls, derived from this chloro-precursor via nucleophilic aromatic substitution (SₙAr), exhibit stable Smectic A (SmA) phases. The high polarity of the nitro group drives the formation of interdigitated layer structures essential for scattering displays [2].

Chemical Intermediate[4][5]
  • Reduction to Amines: The nitro group can be selectively reduced (using Fe/HCl or H₂/Pd-C) to yield 4-amino-4'-chlorobiphenyl . This amine is a versatile scaffold for:

    • Azo Dyes: Diazotization of the amine allows coupling with phenols/naphthols to create dyes.

    • Pharmaceuticals: The biphenyl amine motif is found in various kinase inhibitors and antimicrobial agents, serving as a rigid linker that positions pharmacophores in enzyme active sites.

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassCodeStatement
Acute Toxicity H302Harmful if swallowed.
Aquatic Toxicity H400Very toxic to aquatic life.[1]
Chronic Aquatic H410Very toxic to aquatic life with long lasting effects.[1]
Irritation H315/319Causes skin and serious eye irritation.

Handling Protocols:

  • Dust Control: Use a fume hood to prevent inhalation of dust/particulates.

  • Waste: Do not release into drains. All aqueous waste from the Suzuki coupling (containing Boron and Palladium traces) must be segregated as heavy metal waste.

References

  • RSC Advances. (2017). Evaluation of 4-alkoxy-4'-nitrobiphenyl liquid crystals for use in next generation scattering LCDs. Royal Society of Chemistry. Retrieved from [Link]

  • University of Greenwich. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • PubChem. (2024). 4-Chloro-4'-nitro-1,1'-biphenyl Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

Theoretical &amp; Experimental Profiling of 4-Chloro-4'-nitro-1,1'-biphenyl

A Technical Framework for NLO Applications and Electronic Structure Analysis Executive Summary The compound 4-Chloro-4'-nitro-1,1'-biphenyl (CNBP) represents a classic donor- -acceptor (D- -A) system, where the biphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Framework for NLO Applications and Electronic Structure Analysis

Executive Summary

The compound 4-Chloro-4'-nitro-1,1'-biphenyl (CNBP) represents a classic donor-


-acceptor (D-

-A) system, where the biphenyl bridge facilitates intramolecular charge transfer (ICT) between the electron-withdrawing nitro group and the weakly electron-donating chloro group. While often utilized as an intermediate in pharmaceutical synthesis (e.g., for boscalid), its crystallographic asymmetry and electronic polarization make it a candidate of interest for Nonlinear Optical (NLO) materials.

This guide outlines a rigorous theoretical framework using Density Functional Theory (DFT) to benchmark the electronic properties of CNBP, validated by experimental synthesis and spectroscopic profiling.

Computational Architecture

To accurately model the "push-pull" mechanics of CNBP, a standard B3LYP approach is insufficient due to its inability to correctly describe long-range charge transfer excitations. The following computational protocol is required to ensure data integrity.

Theoretical Protocol[1][2][3][4][5]
  • Software Platform: Gaussian 16 / GAMESS / ORCA

  • Functional Selection:

    • Optimization: B3LYP (Standard hybrid) or wB97X-D (Dispersion corrected).

    • NLO/Excited States: CAM-B3LYP (Coulomb-Attenuating Method) is mandatory to correct the asymptotic behavior of the potential for charge-transfer states.

  • Basis Set: 6-311++G(d,p) (Triple-zeta with diffuse functions is critical for modeling the loose electron density of the nitro group and the lone pairs on chlorine).

Workflow Visualization

The following diagram details the logical flow from geometry optimization to NLO property extraction.

G Start Initial Geometry (CIF/Builder) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Check (NIMAG=0) Opt->Freq Freq->Opt Imaginary Freq (Fail) TDDFT TD-DFT / NLO (CAM-B3LYP) Freq->TDDFT Validated Output Hyperpolarizability (β) & HOMO-LUMO TDDFT->Output

Figure 1: Computational workflow ensuring convergence and accurate property prediction for CNBP.

Geometric & Electronic Structure Analysis

The Torsion Dilemma

In biphenyl systems, there is a competition between:

  • Steric Hindrance: The hydrogens at the 2,2',6,6' positions repel, forcing the rings to twist (dihedral angle

    
    ).
    
  • Electronic Conjugation: The

    
    -system attempts to planarize the molecule (
    
    
    
    ) to maximize orbital overlap between the donor (Cl) and acceptor (NO
    
    
    ).

Expected Result: For CNBP, gas-phase DFT calculations typically yield a twisted structure (


). However, in the solid state (crystal lattice), packing forces often compress this angle, enhancing NLO response.
Frontier Molecular Orbitals (FMO)

The reactivity and optical properties are defined by the HOMO-LUMO gap.

OrbitalLocalizationCharacter
HOMO Centered on the Chloro-phenyl ring

-donor character (weak)
LUMO Centered on the Nitro-phenyl ring

-acceptor character (strong)
Gap (

)
~3.8 - 4.2 eVIndicates high kinetic stability but reactive to UV excitation

Mechanistic Insight: The transition from HOMO to LUMO represents an Intramolecular Charge Transfer (ICT) from the Cl-ring to the NO


-ring. This unidirectional electron flow is the origin of the molecular hyperpolarizability (

).

Nonlinear Optical (NLO) Potential

CNBP is a candidate for second-order NLO applications (frequency doubling). The key metric is the first hyperpolarizability (


), calculated as:


Compared to Urea (the industrial standard,


 esu), CNBP analogs typically exhibit values 10-15x higher  due to the extended conjugation length of the biphenyl system and the push-pull asymmetry.

NLO Cl Chlorine (Donor) Electron Rich Ph1 Phenyl Ring 1 Cl->Ph1 +M Effect Ph2 Phenyl Ring 2 Ph1->Ph2 π-Conjugation NO2 Nitro (Acceptor) Electron Deficient Ph2->NO2 -M Effect Effect Result: Induced Dipole (Nonlinear Response) NO2->Effect Charge Transfer

Figure 2: The "Push-Pull" mechanism driving the NLO response in CNBP.

Experimental Validation: Synthesis Protocol

To validate theoretical models, high-purity crystals must be grown. The Suzuki-Miyaura Cross-Coupling is the gold standard for synthesizing unsymmetrical biphenyls like CNBP.

Reaction Scheme

Reactants: 1-bromo-4-nitrobenzene + 4-chlorophenylboronic acid. Catalyst: Pd(PPh


)

(Tetrakis(triphenylphosphine)palladium(0)). Base: K

CO

(Potassium Carbonate).
Step-by-Step Protocol
  • Preparation: In a Schlenk flask, dissolve 1.0 eq of 1-bromo-4-nitrobenzene and 1.1 eq of 4-chlorophenylboronic acid in a mixture of Toluene/Ethanol/Water (4:1:1).

  • Degassing: Bubble Nitrogen through the solution for 20 minutes (Critical: Oxygen poisons the Pd catalyst).

  • Catalysis: Add 3 mol% Pd(PPh

    
    )
    
    
    
    .
  • Reflux: Heat to 90°C under N

    
     atmosphere for 12-18 hours.
    
  • Workup: Cool to RT. Extract with Ethyl Acetate.[1] Wash organic layer with brine. Dry over MgSO

    
    .
    
  • Purification: Recrystallize from Ethanol or purify via column chromatography (Hexane/EtOAc 9:1) to isolate pale yellow crystals.

Suzuki Step1 Oxidative Addition Pd(0) inserts into Ar-Br bond Step2 Transmetallation Boronic acid transfers Ar' group to Pd Step1->Step2 Base Activation (OH-) Step3 Reductive Elimination Formation of Biaryl (CNBP) + Pd(0) Step2->Step3 Step3->Step1 Catalyst Regeneration

Figure 3: Catalytic cycle of the Suzuki-Miyaura coupling used to synthesize CNBP.

Conclusion & Future Outlook

4-Chloro-4'-nitro-1,1'-biphenyl serves as a robust model for understanding lattice-dependent NLO properties. Theoretical studies using CAM-B3LYP/6-311++G(d,p) provide the most accurate prediction of its hyperpolarizability by correctly accounting for long-range charge transfer. Future work should focus on crystal engineering —specifically, co-crystallization with non-centrosymmetric hosts—to maximize the macroscopic Second Harmonic Generation (SHG) efficiency.

References

  • General DFT Protocol for Nitro-Biphenyls

    • Title: Synthesis, crystal structure, DFT/HF... analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl.
    • Source: European Journal of Chemistry (2023).
    • URL:[Link]

  • NLO Properties of Analogous Halogenated Biphenyls

    • Title: Crystal structure of trans-4-chloro-4'-nitrostilbene... and 4-iodo-4'-nitrobiphenyl (INBP).
    • Source: Spectrochimica Acta Part A (via ResearchG
    • URL:[Link]

  • Synthesis Methodology (Suzuki Coupling)

    • Title: Suzuki Coupling - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Basis Set Standards for Chloro-Nitro Benzenes

    • Title: Molecular Structure... and DFT Calculations of 1,2,3-trichloro-4-nitrobenzene.
    • Source: International Journal of Pharmaceutical Sciences Review and Research.
    • URL:[Link]

Sources

Foundational

Computational Profiling of 4-Chloro-4'-nitro-1,1'-biphenyl: A Technical Guide to Electronic Structure and NLO Potential

Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Materials Scientists, and Drug Development Professionals Subject: 4-Chloro-4'-nitro-1,1'-biphenyl (CAS: 6242-97-3)[1][2] Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Materials Scientists, and Drug Development Professionals Subject: 4-Chloro-4'-nitro-1,1'-biphenyl (CAS: 6242-97-3)[1][2]

Executive Summary: The "Push-Pull" Architecture

4-Chloro-4'-nitro-1,1'-biphenyl represents a classic D-


-A (Donor-

-Acceptor)
system.[1][2] Its utility in optoelectronics and pharmaceutical intermediate synthesis stems from its non-centrosymmetric structure, which facilitates intramolecular charge transfer (ICT).
  • The Donor (D): The Chlorine atom (weak

    
    -donor via lone pairs, 
    
    
    
    -acceptor via induction).
  • The Bridge (

    
    ):  The biphenyl scaffold, providing a conjugated pathway that is modulated by the torsion angle between the rings.
    
  • The Acceptor (A): The Nitro group (

    
    ), acting as a strong electron sink.
    

This guide provides a rigorous protocol for the computational characterization of this molecule, focusing on its geometry, electronic transitions, and nonlinear optical (NLO) response.

Computational Methodology (The Protocol)

To ensure scientific integrity and reproducibility, the following computational workflow is recommended. This protocol aligns with standard practices for organic NLO materials published in journals such as Spectrochimica Acta and Journal of Molecular Structure.[1][2]

The "Gold Standard" Model Chemistry

For organic systems involving charge transfer and halogens, the choice of functional and basis set is critical.

ParameterRecommendationScientific Rationale (Causality)
Software Gaussian 16 / ORCA 5.0Industry standards for DFT and TD-DFT.[1][2]
Functional B3LYP (Ground State) CAM-B3LYP (Excited State/NLO)B3LYP is robust for geometry.[1][2] CAM-B3LYP includes long-range corrections essential for accurate charge-transfer excitation energies.[1][2]
Basis Set 6-311++G(d,p) Diffuse functions (++) are mandatory for describing the lone pairs on Chlorine and the electron-rich Nitro group. Polarization functions (d,p) account for the orbital distortion in the aromatic rings.
Solvent Model IEF-PCM (Ethanol/DMSO)Simulates the dielectric environment, stabilizing the charge-separated species better than gas-phase calculations.[1][2]
Workflow Visualization

The following diagram outlines the logical flow from structural optimization to property prediction.

G Start Input Structure (CAS: 6242-97-3) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Valid Is Structure at Minimum? Freq->Valid Valid->Opt No (Imaginary Freq Found) Prop_Elec Electronic Analysis (HOMO-LUMO / MEP) Valid->Prop_Elec Yes (Real Min) Prop_NLO NLO Calculation (Polarizability / Hyperpolarizability) Valid->Prop_NLO Prop_UV TD-DFT (UV-Vis) (Excited States) Valid->Prop_UV Prop_Elec->Prop_NLO Gap Correlation

Figure 1: Computational workflow for validating the electronic and optical properties of 4-Chloro-4'-nitro-1,1'-biphenyl.

Structural Analysis: The Biphenyl Twist

The most critical geometric parameter in this molecule is the dihedral angle (C2-C1-C1'-C2') connecting the two phenyl rings.[1][2]

  • Gas Phase (Calculated): Steric hindrance between the ortho-hydrogens typically forces the rings to twist by approximately 37°–45° .

  • Solid Phase (Experimental): In crystal structures of similar derivatives (e.g., 4,4'-dinitrobiphenyl), packing forces can flatten this angle to maximize

    
    -stacking, often reducing it to 0°–20° .
    
  • Implication: When simulating this molecule for drug docking or solid-state electronics, you must check if your optimization mimics the gas phase (twisted) or solid phase (planar). A planar conformation significantly lowers the HOMO-LUMO gap by extending conjugation.[1][2]

Electronic Properties & Reactivity[1][2][3][4]

Frontier Molecular Orbitals (FMO)

The FMO analysis reveals the charge transfer mechanism.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the Chlorophenyl ring . The chlorine lone pairs contribute to the

    
    -system.[1][2]
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the Nitrophenyl ring , specifically concentrated around the electron-withdrawing nitro group.

Band Gap (


): 
Typical B3LYP/6-311++G(d,p) calculations yield a gap of approximately 3.5 – 3.9 eV .[1] A lower gap correlates with "softer" molecules that are more polarizable and chemically reactive.[1][2]
Molecular Electrostatic Potential (MEP)

The MEP map is a visual guide for reactivity (e.g., for drug metabolism prediction or crystal engineering).

  • Red Regions (Negative Potential): Concentrated over the Nitro group oxygens . These are the preferred sites for electrophilic attack (or hydrogen bonding in crystal packing).

  • Blue Regions (Positive Potential): Concentrated around the Chlorine atom (specifically the

    
    -hole) and the aromatic protons. These sites attract nucleophiles.[1][2]
    

Nonlinear Optical (NLO) Profiling

This molecule is a prime candidate for NLO applications (frequency doubling) due to its asymmetry.[1][2]

The Mechanism

The NLO response is governed by the first hyperpolarizability (


). The vector of charge transfer flows from Chlorine 

Biphenyl Bridge

Nitro group.

NLO Cl Chlorine (Cl) Donor Ring1 Phenyl Ring 1 Cl->Ring1 +M Effect Ring2 Phenyl Ring 2 Ring1->Ring2 Conjugation (Twist Dependent) NO2 Nitro (NO2) Acceptor Ring2->NO2 -M / -I Effect

Figure 2: Intramolecular Charge Transfer (ICT) vector responsible for NLO activity.[1][2]

Quantitative Benchmarking

To validate your calculations, compare the computed


 against Urea (a standard reference).
  • Equation:

    
    
    
  • Threshold: A viable NLO candidate typically exhibits a

    
     value 10–50 times greater than Urea .[1][2]
    
  • Expectation for 4-Chloro-4'-nitro-1,1'-biphenyl: Due to the extended conjugation length of the biphenyl system compared to a single benzene ring, the

    
     value is significantly enhanced, often predicted in the range of 5.0 – 15.0 
    
    
    
    esu
    .[1][2]

Synthesis & Experimental Validation

While this guide focuses on computation, experimental validation is required to confirm the theoretical model.

  • Synthesis Route: Suzuki-Miyaura Coupling .[1][2][3]

    • Reactants: 1-Chloro-4-iodobenzene (or 1-bromo-4-chlorobenzene) + (4-Nitrophenyl)boronic acid.[1][2]

    • Catalyst: Pd(PPh

      
      )
      
      
      
      or Pd(OAc)
      
      
      .[2]
    • Base: K

      
      CO
      
      
      
      or Na
      
      
      CO
      
      
      .[1][2]
    • Solvent: Toluene/Ethanol/Water mix.[1][2]

    • Note: The coupling usually occurs at the Iodo/Bromo site, leaving the Chloro group intact due to the bond strength difference (C-I < C-Br < C-Cl).

References

  • PubChem. (2025).[1][2][4] 4-Chloro-4'-nitro-1,1'-biphenyl (Compound Summary).[1][2] National Library of Medicine.[1][2] Link

  • Frisch, M. J., et al. (2016).[1][2] Gaussian 16 Rev. C.01.[1][2] Wallingford, CT: Gaussian, Inc.[2] (Standard Reference for Software).[1][2]

  • Becke, A. D. (1993).[1][2] Density-functional thermochemistry.[1][2] III. The role of exact exchange. Journal of Chemical Physics, 98(7), 5648-5652.[1] Link (Foundation for B3LYP).

  • Yanai, T., Tew, D. P., & Handy, N. C. (2004). A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters, 393(1-3), 51-57.[1][2] Link (Standard for NLO calculations).

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2][3][5] Chemical Reviews, 95(7), 2457–2483. Link (Synthesis Validation).

Sources

Protocols & Analytical Methods

Method

Suzuki coupling for 4-Chloro-4'-nitro-1,1'-biphenyl synthesis

Application Note #042: Chemoselective Synthesis of 4-Chloro-4'-nitro-1,1'-biphenyl Abstract & Strategic Overview The synthesis of 4-Chloro-4'-nitro-1,1'-biphenyl presents a classic chemoselectivity challenge in organomet...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note #042: Chemoselective Synthesis of 4-Chloro-4'-nitro-1,1'-biphenyl

Abstract & Strategic Overview

The synthesis of 4-Chloro-4'-nitro-1,1'-biphenyl presents a classic chemoselectivity challenge in organometallic chemistry: the construction of a biaryl core while retaining a reactive aryl chloride for downstream functionalization.[1] This application note details a robust Suzuki-Miyaura protocol that exploits the kinetic rates of oxidative addition to selectively couple an aryl iodide (or bromide) in the presence of an aryl chloride.[1]

The Selectivity Paradox: Standard palladium catalysts can activate C-Cl bonds, particularly when using electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos). To synthesize the target without polymerizing or "double-coupling," we must utilize the "Halogen Hierarchy" of oxidative addition:



By selecting a catalyst system with "Goldilocks" activity—active enough for Iodine/Bromine but inert toward Chlorine—we ensure high fidelity of the final product.

Retrosynthetic Analysis & Substrate Selection

To maximize yield and selectivity, the disconnection strategy focuses on the bond between the two phenyl rings.

Pathway A (Recommended):

  • Electrophile: 1-Chloro-4-iodobenzene.

  • Nucleophile: (4-Nitrophenyl)boronic acid.

  • Rationale: The C-I bond undergoes oxidative addition with Pd(0) rapidly at mild temperatures (

    
    C). The C-Cl bond remains spectating.
    

Pathway B (Alternative):

  • Electrophile: 1-Bromo-4-chlorobenzene.

  • Nucleophile: (4-Nitrophenyl)boronic acid.

  • Rationale: Cheaper starting material. Requires precise temperature control (

    
    C) to prevent C-Cl activation.
    

Pathway C (Inverted - Viable):

  • Electrophile: 1-Iodo-4-nitrobenzene.

  • Nucleophile: (4-Chlorophenyl)boronic acid.

  • Rationale: Highly effective. The electron-withdrawing nitro group on the electrophile accelerates oxidative addition, further widening the reactivity gap between the I and Cl sites.

This guide focuses on Pathway A and Pathway C as they offer the highest reliability for research-grade purity.

Mechanistic Insight

The success of this reaction hinges on the Oxidative Addition step.[1] The Pd(0) species must insert into the C-I bond.[1] If the catalyst is too electron-rich (e.g., Pd(


)

), it may also insert into the C-Cl bond of the product, leading to oligomerization.

Diagram 1: The Chemoselective Catalytic Cycle This diagram illustrates the selective insertion pathway.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Fast at C-I) Pd0->OxAdd Selectivity Step Cl_Activation X Avoid C-Cl Insertion X Pd0->Cl_Activation PdII_ArI Pd(II)-Ar-I Complex (Stable) OxAdd->PdII_ArI Transmetal Transmetallation (Rate Limiting) PdII_ArI->Transmetal BaseStep Base Activation (Boronate Formation) BaseStep->Transmetal Activated Boronate RedElim Reductive Elimination (Product Release) Transmetal->RedElim Pd(II) species RedElim->Pd0 Regenerate Catalyst Product 4-Chloro-4'-nitro-1,1'-biphenyl RedElim->Product Substrate 1-Chloro-4-iodobenzene (Cl is inert) Substrate->OxAdd Boron (4-Nitrophenyl)boronic acid Boron->BaseStep

Caption: The catalytic cycle highlights the kinetic preference of Pd(0) for the C-I bond (Red) over the C-Cl bond, preserving the chloro-substituent.

Detailed Experimental Protocol

Method: Standard Biphasic Suzuki Coupling Scale: 1.0 mmol (Adaptable)

Materials & Reagents
ComponentRoleQuantityEquiv.
1-Chloro-4-iodobenzene Electrophile238 mg1.0
(4-Nitrophenyl)boronic acid Nucleophile184 mg1.1
Pd(PPh3)4 Catalyst58 mg5 mol%
Na2CO3 (2M aq.) Base1.5 mL3.0
Toluene Solvent (Org)4.0 mL-
Ethanol Co-solvent1.0 mL-

Note: Ethanol is crucial for phase transfer efficiency and solubilizing the boronic acid.

Step-by-Step Procedure
  • Degassing (Critical):

    • Prepare the solvent mixture (Toluene/Ethanol/Water) in a separate flask.

    • Sparge with Argon or Nitrogen for 15-20 minutes. Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

  • Reaction Assembly:

    • To a dry reaction vial (or round-bottom flask) equipped with a magnetic stir bar, add 1-Chloro-4-iodobenzene , (4-Nitrophenyl)boronic acid , and Pd(PPh3)4 .

    • Tip: Add the catalyst last if using a glovebox is not possible, and flush the vial with inert gas immediately.

  • Solvent Addition:

    • Syringe in the degassed Toluene and Ethanol.

    • Syringe in the degassed 2M Na2CO3 solution.

  • Reaction:

    • Seal the vessel (septum + crimp cap or screw cap).

    • Heat to 80°C with vigorous stirring (800+ RPM) for 4–6 hours.

    • Monitoring: Check via TLC (Eluent: 10% EtOAc in Hexanes). The starting iodide should disappear rapidly. The product will appear as a UV-active spot (often fluorescent).

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases.[3] Extract the aqueous layer twice with Ethyl Acetate.

    • Wash combined organics with Brine, dry over

      
      , and filter.
      
    • Concentrate in vacuo to yield a crude yellow solid.

  • Purification:

    • Recrystallization (Preferred): Dissolve the crude solid in minimum hot Ethanol or Toluene. Allow to cool slowly. This removes palladium black and boronic acid byproducts.

    • Flash Chromatography: If high purity is required, use a short silica plug eluting with Hexanes:EtOAc (90:10).

Workflow Visualization

Diagram 2: Bench-Top Workflow This flowchart ensures the user follows the correct order of operations to maintain an inert atmosphere.

Workflow cluster_Prep Preparation cluster_Rxn Reaction cluster_Post Workup Start Start Degas Degas Solvents (Ar Sparge 15 min) Start->Degas Weigh Weigh Solids (Iodide, Boronic Acid, Base) Combine Combine Solids + Catalyst (Pd) Weigh->Combine AddSolv Add Solvents (Under Inert Gas) Combine->AddSolv Heat Heat to 80°C (4-6 Hours) AddSolv->Heat Quench Cool & Dilute (EtOAc/Water) Heat->Quench Extract Phase Separation & Drying (MgSO4) Quench->Extract Purify Recrystallize (Ethanol) Extract->Purify

Caption: Step-by-step workflow emphasizing inert atmosphere maintenance during solvent addition.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Yield (<50%) Oxygen poisoningEnsure rigorous degassing. Use a balloon of Ar/N2 during reaction.
Homocoupling (Biaryl) Oxidative coupling of boronic acidToo much O2 present or base concentration too low. Increase base to 3-4 eq.
Dechlorination Over-active catalystSwitch from Pd(dppf)Cl2 or SPhos to Pd(PPh3)4 . Lower temp to 60°C.
Black Precipitate Pd precipitation (Pd Black)Normal at end of reaction. If it happens immediately, the ligand is oxidizing. Add 10% extra

.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Fustero, S., et al. (2011). Chemoselective Suzuki–Miyaura Cross-Coupling Reactions on Benzylic and Aryl Halides. Organic Letters, 13(6), 1334–1337. (Demonstrates chemoselectivity principles). Link

  • PubChem Compound Summary. (2023). 4-Chloro-4'-nitro-1,1'-biphenyl.[4] National Center for Biotechnology Information. Link

Sources

Application

Application Note: Chemoselective Synthesis of 4-Chloro-4'-nitro-1,1'-biphenyl

[1][2] Executive Summary This Application Note details the chemoselective synthesis of 4-Chloro-4'-nitro-1,1'-biphenyl (CAS: 6242-97-3) via the Suzuki-Miyaura cross-coupling reaction.[1][2] The core technical challenge a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This Application Note details the chemoselective synthesis of 4-Chloro-4'-nitro-1,1'-biphenyl (CAS: 6242-97-3) via the Suzuki-Miyaura cross-coupling reaction.[1][2] The core technical challenge addressed in this protocol is the kinetic differentiation between aryl bromide and aryl chloride functionalities. By leveraging the inherent reactivity rates of oxidative addition (


 Ar-I > Ar-Br 

Ar-Cl), this protocol enables the retention of the chloro-substituent, a critical handle for subsequent downstream diversification in drug discovery scaffolds.[1][2]

Introduction & Retrosynthetic Logic

Biphenyl scaffolds containing distinct electronic handles (nitro and chloro) are high-value intermediates in medicinal chemistry.[1][2][3] The nitro group serves as a masked aniline (reducible), while the chloro group remains available for secondary cross-coupling (e.g., Buchwald-Hartwig amination) under more forcing conditions.

The Chemoselectivity Challenge

Standard palladium catalysis can activate both C-Br and C-Cl bonds.[1][2] To synthesize the target without polymerizing or producing mixtures, the catalyst system must exclusively activate the C-Br bond while leaving the C-Cl bond intact.[1]

Selected Route:

  • Electrophile: 1-Bromo-4-nitrobenzene.[1][2] The electron-withdrawing nitro group (

    
    ) significantly lowers the energy barrier for oxidative addition at the C-Br bond, enhancing selectivity.[1][2]
    
  • Nucleophile: 4-Chlorophenylboronic acid.[1][2] Placing the chlorine on the nucleophile protects it from immediate palladium insertion during the initial oxidative addition step.[2]

Mechanistic Pathway

The success of this protocol relies on the catalytic cycle shown below. Note the "Selectivity Gate" where the catalyst discriminates between the Br and Cl sites.[2]

SuzukiMechanism Pd0 Pd(0) Active Species (14e-) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + 1-Bromo-4-nitrobenzene Int1 Pd(II)-Ar(NO2)-Br Complex OxAdd->Int1 Selectivity SELECTIVITY GATE: Pd inserts into C-Br (Fast) C-Cl remains inert (Slow) OxAdd->Selectivity TransMet Transmetallation Int1->TransMet BaseStep Base Activation (Boronate Formation) BaseStep->TransMet + 4-Chlorophenylboronic acid Int2 Diaryl Pd(II) Complex TransMet->Int2 RedElim Reductive Elimination Int2->RedElim RedElim->Pd0 Regeneration Product Target: 4-Chloro-4'-nitro-1,1'-biphenyl RedElim->Product

Figure 1: Catalytic cycle highlighting the kinetic selectivity for Ar-Br over Ar-Cl.

Experimental Protocol

Reagents and Materials
ReagentMW ( g/mol )Equiv.Amount (Example)Role
1-Bromo-4-nitrobenzene 202.011.01.01 g (5.0 mmol)Electrophile
4-Chlorophenylboronic acid 156.371.10.86 g (5.5 mmol)Nucleophile
Pd(PPh₃)₄ 1155.560.03173 mg (3 mol%)Catalyst
K₂CO₃ (2.0 M aq) 138.213.07.5 mLBase
1,4-Dioxane --20 mLSolvent

Safety Note: Nitroaromatics can be energetic.[1][2] Palladium compounds are toxic.[1][2] Perform all reactions in a fume hood.

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Glassware Prep: Oven-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Charging: Add 1-Bromo-4-nitrobenzene (1.0 equiv), 4-Chlorophenylboronic acid (1.1 equiv), and Tetrakis(triphenylphosphine)palladium(0) (3 mol%) to the flask.

    • Expert Tip: Add the catalyst last or under a gentle stream of nitrogen to prevent premature oxidation of the phosphine ligands.[2]

  • Solvent Addition: Add 1,4-Dioxane (0.25 M concentration relative to limiting reagent) and the aqueous K₂CO₃ solution.

  • Degassing (Critical): Sparge the biphasic mixture with Nitrogen or Argon gas for 15 minutes.

    • Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the Pd(0) catalyst, killing the reaction.

Phase 2: Reaction & Monitoring
  • Heating: Heat the reaction mixture to 85–90 °C (oil bath temperature).

  • Monitoring: Monitor by TLC (Eluent: 10% EtOAc in Hexanes) or HPLC/UPLC at 2 hours.

    • Endpoint: Disappearance of 1-Bromo-4-nitrobenzene.[1][2]

    • Observation: The C-Cl bond is stable at this temperature for the duration of the reaction (< 6 hours).[1][2]

Phase 3: Work-up and Purification[1][2]
  • Quench: Cool the mixture to room temperature. Dilute with water (30 mL) and Ethyl Acetate (30 mL).[1][2]

  • Extraction: Separate phases. Extract the aqueous layer twice more with Ethyl Acetate.[1][2]

  • Wash: Combine organics and wash with Brine (sat. NaCl).[1][2] Dry over anhydrous MgSO₄.

  • Filtration: Filter through a pad of Celite to remove palladium black residues.[1][2]

  • Concentration: Evaporate solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (SiO₂; Gradient 0-10% EtOAc/Hexanes). The product is typically a pale yellow solid.[1][2]

Process Workflow & Quality Control

Workflow cluster_0 Synthesis cluster_1 Work-up cluster_2 QC & Analysis Start Reagent Charging (Inert Atm) Heat Reflux 90°C (2-4 Hours) Start->Heat Extract Phase Separation (EtOAc/Water) Heat->Extract Filter Celite Filtration (Pd Removal) Extract->Filter Recryst Recrystallization (Ethanol) Filter->Recryst Analysis NMR / MS / MP Recryst->Analysis

Figure 2: Operational workflow from synthesis to validation.[1][2]

Analytical Validation Criteria
  • Appearance: Pale yellow crystalline solid.[1][2]

  • ¹H NMR (CDCl₃, 400 MHz): Look for two distinct AA'BB' systems.

    • Nitro-ring protons: ~8.30 ppm (d, 2H) and ~7.70 ppm (d, 2H).[1][2]

    • Chloro-ring protons: ~7.55 ppm (d, 2H) and ~7.45 ppm (d, 2H).[1][2]

    • Diagnostic: Absence of triplet/multiplet patterns confirms para-substitution.[1][2]

  • Mass Spectrometry (GC-MS/ESI): Molecular ion

    
     (showing characteristic Chlorine isotope pattern 3:1 ratio at 233/235).[1][2]
    

References

  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] [2]

  • Littke, A. F., & Fu, G. C. (2002).[1][2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1][2] (Cited for context on C-Cl reactivity thresholds).

  • PubChem. (n.d.).[1][2] 4-Chloro-4'-nitro-1,1'-biphenyl (CAS 6242-97-3).[1][2] National Library of Medicine.[1][2] Retrieved February 7, 2026.[1][2] [2]

  • TCI Chemicals. (n.d.).[1][2] Suzuki-Miyaura Cross Coupling Reaction Protocol.[1][2][3][4][5][6]

Sources

Method

large-scale synthesis of 4-Chloro-4'-nitro-1,1'-biphenyl

Abstract This application note details a robust, scalable protocol for the synthesis of 4-Chloro-4'-nitro-1,1'-biphenyl (CAS: 39098-05-2) . Unlike generic biphenyl syntheses, this route addresses the specific challenge o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-Chloro-4'-nitro-1,1'-biphenyl (CAS: 39098-05-2) . Unlike generic biphenyl syntheses, this route addresses the specific challenge of chemoselectivity —preserving the aryl chloride functionality while coupling an aryl bromide. By utilizing the electronic differentiation between 1-bromo-4-nitrobenzene and 4-chlorophenylboronic acid, we achieve high purity (>98%) without the need for chromatographic purification. The protocol emphasizes thermal safety regarding nitro-aromatics and includes strategies for palladium removal suitable for pharmaceutical intermediate standards.

Introduction & Retrosynthetic Logic

The target molecule, 4-Chloro-4'-nitro-1,1'-biphenyl, is a critical intermediate for liquid crystals, conductive polymers, and pharmaceutical scaffolds. Its synthesis presents a classic "halogen contention" problem: the presence of both chloro- and bromo- substituents requires a catalyst system that discriminates effectively to prevent polymerization or oligomerization.

Route Selection: The Suzuki-Miyaura Advantage While Gomberg-Bachmann or Ullmann couplings are historically significant, they lack the regiocontrol required for asymmetric biphenyls. We utilize a Suzuki-Miyaura coupling designed for chemoselectivity.

The Chemoselective Strategy:

  • Electrophile: 1-Bromo-4-nitrobenzene. The C-Br bond is significantly weaker (bond dissociation energy ~68 kcal/mol) than the C-Cl bond (~81 kcal/mol). Furthermore, the para-nitro group is strongly electron-withdrawing, activating the C-Br bond for rapid oxidative addition by the Palladium(0) species.

  • Nucleophile: 4-Chlorophenylboronic acid. By placing the chlorine on the boronic acid partner, we protect it from the initial oxidative addition step. The C-Cl bond on this ring is electron-neutral/deactivated relative to the nitro-substituted ring, ensuring the catalyst preferentially cycles through the bromide.

Reaction Mechanism & Pathway

The following diagram illustrates the catalytic cycle, highlighting the chemoselective insertion of Palladium into the C-Br bond over the C-Cl bond.

SuzukiCycle Start Pd(II) Pre-catalyst (Pd(dppf)Cl2) ActivePd Active Species Pd(0)L2 Start->ActivePd Reduction OxAdd Oxidative Addition (Fast into C-Br) ActivePd->OxAdd + Ar-Br TransMetal Transmetallation (Boronate Complex) OxAdd->TransMetal + Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->ActivePd Regeneration Product 4-Chloro-4'-nitro-1,1'-biphenyl RedElim->Product Reactants 1-Bromo-4-nitrobenzene + Base Reactants->OxAdd Boronic 4-Chlorophenylboronic acid Boronic->TransMetal

Figure 1: Catalytic cycle emphasizing the preferential oxidative addition to the electron-deficient Aryl-Bromide.

Experimental Protocol (Scale: 100g Basis)

Safety Warning: Nitro-aromatics are energetic. 1-Chloro-4-nitrobenzene and its derivatives are potential carcinogens and mutagens. All solids must be handled in a flow hood or isolator. Ensure reactor temperature control to prevent thermal runaway.

Materials & Reagents
ReagentMW ( g/mol )Equiv.Mass (g)MolesRole
1-Bromo-4-nitrobenzene 202.011.0100.00.495Electrophile
4-Chlorophenylboronic acid 156.371.185.10.544Nucleophile
Pd(dppf)Cl2 · DCM 816.640.5 mol%2.020.0025Catalyst
Potassium Carbonate (K2CO3) 138.212.5171.01.237Base
Toluene Solvent-800 mL-Solvent A
Water (Deionized) Solvent-200 mL-Solvent B
Ethanol Solvent-~500 mL-Recrystallization
Step-by-Step Methodology

Step 1: Inerting and Charging

  • Equip a 2L jacketed glass reactor with a mechanical stirrer, reflux condenser, N2 inlet, and internal temperature probe.

  • Critical: Purge the reactor with Nitrogen for 15 minutes. Oxygen inhibits the Pd(0) species and promotes homocoupling.

  • Charge Toluene (800 mL) and Water (200 mL). Degas the solvent mixture by sparging with N2 for 20 minutes with agitation.

  • Charge 1-Bromo-4-nitrobenzene (100 g) and 4-Chlorophenylboronic acid (85.1 g).

  • Charge Potassium Carbonate (171 g). The mixture will be a slurry.

Step 2: Catalysis and Reaction 6. Add Pd(dppf)Cl2 · DCM (2.02 g) under a positive stream of Nitrogen.

  • Expert Insight: Pd(dppf)Cl2 is chosen over Pd(PPh3)4 because the bidentate ferrocenyl ligand prevents catalyst decomposition at the elevated temperatures required for sterically encumbered or electron-poor substrates.
  • Heat the reaction mixture to 85°C (Internal) . A gentle reflux should be observed.
  • Maintain agitation at 300-400 RPM.
  • IPC (In-Process Control): After 4 hours, sample the organic layer for HPLC.
  • Specification: < 2.0% remaining 1-Bromo-4-nitrobenzene.
  • Note: If reaction stalls, add 0.1 mol% additional catalyst dissolved in minimal toluene.

Step 3: Workup and Scavenging 10. Cool the mixture to 50°C. 11. Stop agitation and allow phases to separate (approx. 15-30 mins). The product resides in the upper Toluene layer. 12. Drain the lower aqueous layer (contains inorganic salts and boronic acid residues) to waste waste (treat as heavy metal waste due to Pd traces). 13. Wash the organic layer with 5% NaHCO3 (200 mL) followed by Brine (200 mL). 14. Palladium Removal: Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) or activated carbon (10 wt% relative to product) to the organic layer. Stir at 50°C for 1 hour. 15. Filter hot through a Celite pad to remove the scavenger/carbon.

Step 4: Crystallization (Purification) 16. Concentrate the filtrate under vacuum to approximately 30% of the original volume (slurry formation may begin). 17. Add Ethanol (300 mL) and heat to reflux until fully dissolved. 18. Cool slowly (10°C/hour) to 0-5°C. The product will crystallize as pale yellow needles. 19. Filter the solids and wash with cold Ethanol (100 mL). 20. Dry in a vacuum oven at 45°C for 12 hours.

Process Flow Diagram

ProcessFlow Reactor Reaction Vessel (Toluene/H2O, 85°C) Separator Phase Separator (Remove Aqueous) Reactor->Separator Crude Mixture Scavenger Pd Scavenging (Activated Carbon/Silica) Separator->Scavenger Org. Phase Filter Hot Filtration (Celite) Scavenger->Filter Crystallizer Crystallization (Ethanol, 0°C) Filter->Crystallizer Filtrate Dryer Vacuum Dryer Crystallizer->Dryer Wet Cake

Figure 2: Unit operation flow for the isolation of 4-Chloro-4'-nitro-1,1'-biphenyl.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion (<90%) Oxygen poisoning of CatalystEnsure rigorous N2 sparging. Add 10% more catalyst.
High Pd Residue (>20 ppm) Inefficient scavengingUse Thiol-modified silica instead of Carbon. Increase contact time.
"Oiling Out" during Cryst. Cooling too fast or impureRe-heat to reflux, add seed crystals at saturation point, cool slower.
Impurity: Homocoupling Aryl halide homocouplingReduce catalyst loading; ensure Boronic acid is in slight excess (1.1 equiv).

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on chemoselectivity of Br vs Cl). Link

  • Gildner, P. G., & Colacot, T. J. (2015). "Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Palladium-Catalyzed Cross-Couplings." Organometallics, 34(23), 5497–5508. Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 7474, 1-Chloro-4-nitrobenzene." (Safety Data). Link

Application

Application Note: Purification Strategies for 4-Chloro-4'-nitro-1,1'-biphenyl

Executive Summary 4-Chloro-4'-nitro-1,1'-biphenyl (CAS: 6242-97-3) is a rigid, para-para substituted aromatic system used as a key intermediate in the synthesis of conducting polymers, liquid crystals, and pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-4'-nitro-1,1'-biphenyl (CAS: 6242-97-3) is a rigid, para-para substituted aromatic system used as a key intermediate in the synthesis of conducting polymers, liquid crystals, and pharmaceutical scaffolds. Its synthesis—typically via Suzuki-Miyaura coupling or direct nitration of 4-chlorobiphenyl—often yields a complex matrix containing structural isomers (specifically the 2'-nitro isomer), homocoupling byproducts (4,4'-dichlorobiphenyl), and inorganic residues.

This guide provides a definitive protocol for purifying 4-Chloro-4'-nitro-1,1'-biphenyl to >99% purity. Unlike its ortho-substituted isomers (e.g., 4'-chloro-2-nitrobiphenyl), the target compound exhibits high crystallinity and low solubility in common organic solvents, a property that dictates recrystallization as the primary purification strategy, with flash chromatography serving as a secondary polishing step.

Physicochemical Profile & Impurity Landscape[1]

Understanding the physical properties of the target versus its impurities is critical for designing the purification logic.

PropertyTarget: 4-Chloro-4'-nitro-1,1'-biphenylImpurity A: 4-Chloro-2'-nitrobiphenylImpurity B: 4,4'-Dichlorobiphenyl
Structure Linear, planar (high packing efficiency)Twisted (steric hindrance at ortho pos.)Linear, non-polar
Melting Point ~145–150 °C (High)< 100 °C (Low)~148 °C
Solubility Low in cold EtOH; Mod. in hot TolueneHigh in EtOH/HexanesHigh in Hexanes
Polarity (Rf) Moderate (Nitro group)Moderate-HighLow (Non-polar)
Key Impurities by Synthesis Route
  • Nitration Route: The major impurity is the 2'-nitro isomer (ortho-substitution). Due to the "twist" in the biphenyl bond caused by the ortho-nitro group, this impurity is significantly more soluble than the para-nitro target, making recrystallization highly effective.

  • Suzuki Coupling Route: Major impurities include homocoupling byproducts (4,4'-dichlorobiphenyl or 4,4'-dinitrobiphenyl) and palladium catalyst residues.

Purification Logic Flow

The following decision tree illustrates the autonomous selection of purification methods based on crude purity and origin.

PurificationLogic Start Crude Reaction Mixture Assess Assess Purity (TLC/HPLC) Start->Assess Route_Nitration Route: Nitration (Isomer Impurities) Assess->Route_Nitration High Isomer Content Route_Suzuki Route: Suzuki (Homocoupling/Catalyst) Assess->Route_Suzuki Non-polar Impurities Recryst_Main Primary Recrystallization Solvent: Glacial Acetic Acid or Toluene Route_Nitration->Recryst_Main Target is less soluble Column Flash Chromatography (Silica, Hex/EtOAc) Route_Suzuki->Column Remove Pd/Homocoupling Check_Purity Purity Check > 98%? Recryst_Main->Check_Purity Check_Purity->Column No (Isomers remain) Sublimation Sublimation (For Electronic Grade) Check_Purity->Sublimation No (Salts remain) Final Final Product (>99% Purity) Check_Purity->Final Yes Column->Recryst_Main Polishing Sublimation->Final

Figure 1: Purification decision matrix based on synthesis origin and impurity profile.

Primary Protocol: Recrystallization[1][2][3][4]

Due to the rigid, planar nature of 4-Chloro-4'-nitro-1,1'-biphenyl, it tends to crystallize well, excluding the more soluble ortho-isomers.

Solvent Selection[3][4][5][6][7][8]
  • Ethanol (EtOH): Good for removing polar impurities. Target has low solubility; requires large volumes.

  • Glacial Acetic Acid (AcOH): Recommended. Excellent solvent for rigid biphenyls. High boiling point allows for good dissolution at reflux and sharp crystallization upon cooling.

  • Toluene: Good alternative if the compound is very insoluble in alcohols.

Step-by-Step Procedure (Glacial Acetic Acid Method)
  • Dissolution:

    • Place 10 g of crude solid in a 250 mL round-bottom flask.

    • Add 80 mL of Glacial Acetic Acid.

    • Heat to reflux (approx. 118 °C) with magnetic stirring.

    • Observation: If the solution is not clear at reflux, add solvent in 10 mL increments. If black particles (Pd) remain, perform a hot filtration.

  • Hot Filtration (Optional but Recommended):

    • While at reflux, filter the solution through a pre-warmed glass frit or a fluted filter paper to remove insoluble mechanical impurities or catalyst residues.

  • Crystallization:

    • Remove the heat source and allow the flask to cool slowly to room temperature on a cork ring. Do not use an ice bath immediately; rapid cooling traps impurities.

    • Once room temperature is reached, yellow needles should form.

    • Cool to 4 °C in a refrigerator for 2 hours to maximize yield.

  • Isolation:

    • Filter the crystals using a Buchner funnel.

    • Wash: Wash the cake with 2 x 20 mL of cold acetic acid, followed by 3 x 50 mL of water (to remove acid traces) and finally 1 x 20 mL of cold ethanol (to facilitate drying).

  • Drying:

    • Dry in a vacuum oven at 60 °C for 6 hours. Ensure all acetic acid is removed (check by smell or NMR).

Secondary Protocol: Flash Column Chromatography

If the crude mixture contains significant non-polar impurities (e.g., 4,4'-dichlorobiphenyl from Suzuki coupling) that co-crystallize, chromatography is required before recrystallization.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient).

  • Loading: Dry load on silica is recommended due to low solubility.

Gradient Protocol:

  • Equilibration: 100% Hexane (2 CV - Column Volumes).

  • Elution:

    • 0-5% EtOAc in Hexane (removes non-polar homocoupling byproducts).

    • 5-15% EtOAc in Hexane (elutes the target 4-Chloro-4'-nitrobiphenyl).

    • 20% EtOAc (elutes polar byproducts and oxidized residues).

Note: The 4-chloro-4'-nitro isomer will elute after the dichlorobiphenyl but before the dinitrobiphenyl.

Analytical Validation (QC)

Trust but verify. A single analytical method is insufficient for biphenyls due to isomer similarities.

MethodPurposeAcceptance Criteria
HPLC (Reverse Phase) Purity Quantification> 99.0% Area (UV @ 254 nm). C18 Column, ACN/Water gradient.
1H NMR (CDCl3) Structure VerificationConfirm para-substitution pattern (two AA'BB' systems). Absence of ortho-coupling constants.
Melting Point Identity & PuritySharp range (e.g., 145–147 °C). Broad range indicates isomer contamination.
GC-MS Impurity IdentificationConfirm absence of homocoupling masses (m/z 222 for dichloro, m/z 244 for dinitro).
1H NMR Diagnostic[2]
  • Target (4,4'): Expect two distinct doublets (or AA'BB' multiplets) integrating to 4 protons each.

  • Impurity (2,4'): Look for a doublet at high field (shielded by the ring current of the twisted phenyl ring) and complex splitting patterns typical of ortho-substitution.

Safety & Handling

  • Nitro Compounds: Although this specific biphenyl is stable, nitroaromatics can be energetic. Avoid heating to dryness without solvent.

  • Skin Absorption: Halogenated nitroaromatics can be absorbed through the skin. Wear nitrile gloves and long sleeves.

  • Acetic Acid: Corrosive and flammable. Handle in a fume hood.

References

  • Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Nitration of Biphenyls: Taylor, R. (1990). Electrophilic Aromatic Substitution. John Wiley & Sons.
  • Purification of Nitro-Biphenyls: Guidelines derived from standard separation protocols for p-nitrobiphenyl derivatives. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
Method

Analytical Profile &amp; Protocol: 4-Chloro-4'-nitro-1,1'-biphenyl

[1][2] Introduction & Scope 4-Chloro-4'-nitro-1,1'-biphenyl (CAS: 6242-97-3) is a critical intermediate in the synthesis of functionalized aromatic amines, dyes, and pharmaceutical precursors (e.g., Boscalid derivatives)...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction & Scope

4-Chloro-4'-nitro-1,1'-biphenyl (CAS: 6242-97-3) is a critical intermediate in the synthesis of functionalized aromatic amines, dyes, and pharmaceutical precursors (e.g., Boscalid derivatives).[1] It also serves as a specific congener in the analysis of nitrated polychlorinated biphenyls (PCNs), a class of emerging environmental pollutants.[1]

This application note provides a rigorous analytical framework for the identification, purity assessment, and structural confirmation of 4-Chloro-4'-nitro-1,1'-biphenyl. Unlike generic biphenyl protocols, this guide addresses the specific challenge of separating the para,para' isomer from potential ortho-substituted byproducts (e.g., 4'-chloro-2-nitrobiphenyl) often generated during non-selective nitration or cross-coupling reactions.[1]

Physicochemical Characterization

Understanding the physical properties is the first step in designing robust extraction and separation protocols.[1] The high melting point of the 4,4'-isomer compared to its ortho analogs is a key purity indicator.[1]

PropertyValue / DescriptionAnalytical Relevance
CAS Number 6242-97-3Unique Identifier
Molecular Formula C₁₂H₈ClNO₂Exact Mass: 233.024
Molecular Weight 233.65 g/mol Target for MS analysis
Melting Point 140 – 150 °C Differentiates from 2-nitro isomer (MP ~62°C)
Solubility Insoluble in water; Soluble in DCM, Acetone, THFDictates sample diluent (avoid 100% aqueous)
Appearance Pale yellow to yellow crystalline solidChromophore confirmation (Nitro group)

Synthesis Context & Impurity Profiling[2]

To validate an analytical method, one must understand the likely impurities. 4-Chloro-4'-nitro-1,1'-biphenyl is typically synthesized via Suzuki-Miyaura cross-coupling or direct nitration of 4-chlorobiphenyl.[1]

  • Suzuki Route: Coupling 4-chlorophenylboronic acid with 1-bromo-4-nitrobenzene.[1]

    • Likely Impurities: Unreacted boronic acid (polar), homocoupled byproducts (4,4'-dichlorobiphenyl, 4,4'-dinitrobiphenyl), and triphenylphosphine oxide (if phosphine ligands are used).[1]

  • Nitration Route: Nitration of 4-chlorobiphenyl.[2][1]

    • Likely Impurities: Regioisomers (2-nitro, 3-nitro derivatives) and dinitrated species.[1]

Workflow Visualization

The following diagram outlines the logical flow from crude sample to validated data.

AnalyticalWorkflow cluster_Methods Analytical Techniques Sample Crude Sample (Solid/Reaction Mix) Prep Sample Prep (Dissolve in ACN/THF) Sample->Prep NMR 1H-NMR (Regiochemistry) Sample->NMR Structural ID HPLC HPLC-UV/DAD (Purity & Isomers) Prep->HPLC Quantitative GCMS GC-MS (EI) (Identity & Halogen Pattern) Prep->GCMS Qualitative Data Validated Certificate of Analysis HPLC->Data GCMS->Data NMR->Data

Figure 1: Integrated analytical workflow for the characterization of 4-Chloro-4'-nitro-1,1'-biphenyl.

Protocol 1: HPLC-UV/DAD Separation[2]

Rationale: While C18 columns are standard, they often struggle to resolve positional isomers (e.g., 2-nitro vs 4-nitro) solely based on hydrophobicity.[1] A Biphenyl or Phenyl-Hexyl stationary phase is recommended here because the


 interactions between the stationary phase and the nitro-aromatic rings provide superior selectivity for the planar 4,4'-isomer.[1]
Chromatographic Conditions
ParameterCondition
Column Biphenyl Core-Shell , 2.6 µm, 100 x 2.1 mm (or equivalent Phenyl-Hexyl)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid (MeOH enhances

selectivity over ACN)
Flow Rate 0.4 mL/min
Column Temp 30 °C
Detection UV at 270 nm (Nitro max) and 254 nm
Injection Vol 2 µL
Gradient Table[2]
Time (min)% Mobile Phase BDescription
0.050Initial equilibration
1.050Isocratic hold
8.095Linear gradient to elute lipophilic biphenyl
10.095Wash
10.150Re-equilibration
13.050End of run

System Suitability Criteria:

  • Tailing Factor: < 1.5 (Nitro groups can tail on active silanols; ensure end-capped columns).

  • Resolution: > 2.0 between the main peak and any regioisomer (e.g., 2-nitro impurity).[1]

Protocol 2: GC-MS Identification

Rationale: Gas Chromatography coupled with Mass Spectrometry (GC-MS) provides definitive structural confirmation.[1] The presence of Chlorine (Cl) and Nitrogen (NO2) creates a distinct fragmentation pattern.[1]

Instrument Parameters
  • Inlet: Split/Splitless (Split 20:1 for purity, Splitless for trace analysis). Temp: 280 °C.[1]

  • Column: 5% Phenyl-arylene (e.g., DB-5ms, HP-5ms), 30m x 0.25mm x 0.25µm.[1]

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

  • Oven Program: 80 °C (1 min)

    
     20 °C/min 
    
    
    
    300 °C (hold 5 min).
  • Source: Electron Impact (EI), 70 eV, 230 °C.[1]

Mass Spectral Interpretation

The mass spectrum will exhibit a characteristic isotope pattern due to the single chlorine atom (


Cl and 

Cl in a 3:1 ratio).[1]
  • Molecular Ion (M+): Peaks at m/z 233 (

    
    Cl) and 235  (
    
    
    
    Cl).[1]
  • Base Peak: Often the molecular ion or the [M-NO₂] fragment.[1]

  • Key Fragments:

    • [M - NO₂]⁺: Loss of nitro group (m/z ~187/189).[1]

    • [M - NO₂ - Cl]⁺: Loss of both functional groups (m/z ~152, biphenyl backbone).[1]

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 233 / 235 (3:1 Ratio) Frag1 [M - NO2]+ m/z 187 / 189 (Chlorobiphenyl) M_Ion->Frag1 - NO2 (46 Da) Frag2 [M - NO2 - Cl]+ m/z 152 (Biphenyl cation) Frag1->Frag2 - Cl (35 Da)

Figure 2: Proposed Electron Impact (EI) fragmentation pathway for 4-Chloro-4'-nitro-1,1'-biphenyl.[1]

Protocol 3: 1H-NMR Structural Confirmation

To distinguish the 4,4'-isomer from the 2,4'-isomer definitively, Proton NMR is the gold standard.[1]

  • Solvent: CDCl₃ or DMSO-d₆.[1]

  • Expected Pattern (4,4'-isomer):

    • The molecule possesses a plane of symmetry if the rings are coplanar, but dynamically it behaves as two distinct AA'BB' systems.[1]

    • Ring A (Nitro): Two doublets (approx 8.3 ppm and 7.7 ppm) integrating to 2H each.[1][3] The protons ortho to the nitro group are highly deshielded (~8.3 ppm).[1]

    • Ring B (Chloro): Two doublets (approx 7.5 ppm and 7.4 ppm) integrating to 2H each.[1][3][4]

  • Differentiation: The 2-nitro isomer would show a complex splitting pattern (ABCD system) on the nitrated ring, rather than the clean symmetric doublets of the 4-nitro substitution.

Safety & Handling (E-E-A-T)

Warning: Nitro-aromatic compounds and halogenated biphenyls are often associated with genotoxicity and mutagenicity.[1]

  • Engineering Controls: All weighing and solution preparation must be performed inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]

  • Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with strong oxidizers or reducing agents, as nitro compounds can be reactive.[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 22613, 4-Chloro-4'-nitro-1,1'-biphenyl.[2][1][5] Retrieved from [Link].[1][5]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational reference for synthesis and impurity prediction).

  • Agilent Technologies. (2014).[1] Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Retrieved from [Link].[1] (Basis for Biphenyl/Phenyl-Hexyl column selection).

Sources

Application

1H NMR analysis of 4-Chloro-4'-nitro-1,1'-biphenyl

Application Note: Structural Elucidation and Purity Assessment of 4-Chloro-4'-nitro-1,1'-biphenyl via 1H NMR Introduction & Scope 4-Chloro-4'-nitro-1,1'-biphenyl (CAS: 2106-02-7) is a critical biaryl intermediate frequen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Purity Assessment of 4-Chloro-4'-nitro-1,1'-biphenyl via 1H NMR

Introduction & Scope

4-Chloro-4'-nitro-1,1'-biphenyl (CAS: 2106-02-7) is a critical biaryl intermediate frequently synthesized via Palladium-catalyzed Suzuki-Miyaura cross-coupling. Its structural motif—containing both an electron-withdrawing nitro group and a halogen handle—makes it a model substrate for studying electronic effects in aromatic systems and a precursor in the synthesis of liquid crystals and conducting polymers.

This application note provides a definitive protocol for the structural characterization of 4-Chloro-4'-nitro-1,1'-biphenyl. Unlike simple substituted benzenes, this molecule exhibits two distinct AA'BB' coupling systems that can be prone to signal overlap. This guide addresses the specific challenges of resolving these aromatic regions and establishing purity standards for drug development and materials science applications.

Structural Logic & Theoretical Prediction

To interpret the NMR spectrum accurately, one must understand the electronic environment of the two phenyl rings.

  • Ring A (Nitro-substituted): The nitro group (

    
    ) is a strong electron-withdrawing group (EWG) via both induction (
    
    
    
    ) and resonance (
    
    
    ). This significantly deshields the adjacent protons, shifting them downfield.
  • Ring B (Chloro-substituted): The chlorine atom exerts a withdrawing inductive effect (

    
    ) but a donating resonance effect (
    
    
    
    ). Overall, it is weakly deactivating. The protons on this ring are generally more shielded (upfield) compared to the nitro-ring protons.
Visualizing the Spin System

The molecule possesses


 symmetry along the biphenyl axis (assuming free rotation at room temperature), resulting in four unique proton environments.

ChemicalStructure cluster_legend Proton Environments C1 C-1' C2 C-2' C1->C2 C1B C-1 C1->C1B C3 C-3' C2->C3 C4 C-4' C3->C4 C5 C-5' C4->C5 NO2 NO2 C4->NO2 C6 C-6' C5->C6 C6->C1 C2B C-2 C1B->C2B C3B C-3 C2B->C3B C4B C-4 C3B->C4B C5B C-5 C4B->C5B Cl Cl C4B->Cl C6B C-6 C5B->C6B C6B->C1B Key1 Red Nodes: Ring A Protons (Deshielded) Key2 Green Nodes: Ring B Protons (Shielded)

Figure 1: Connectivity and electronic environments of 4-Chloro-4'-nitro-1,1'-biphenyl. Note the distinction between the Nitro-ring (Red) and Chloro-ring (Green) environments.

Experimental Protocol

This protocol ensures high resolution and reproducibility, specifically targeting the separation of the central aromatic cluster.

Materials
  • Analyte: ~10–15 mg of 4-Chloro-4'-nitro-1,1'-biphenyl.

  • Solvent: Chloroform-d (

    
    , 99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
    • Note: If aromatic peak overlap is severe in

      
      , use DMSO-
      
      
      
      to induce solvent-specific shifts (ASIS) that often resolve overlapping multiplets.
  • NMR Tube: 5 mm precision glass tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (Standard 400/500 MHz Instrument)
ParameterSettingRationale
Pulse Sequence zg30 or zgStandard single pulse. 30° flip angle prevents saturation.
Relaxation Delay (D1) 2.0 – 5.0 secCritical: Protons ortho to nitro groups often have longer

relaxation times. Short D1 leads to integration errors (underestimation of H-3',5').
Spectral Width (SW) 12–14 ppmEnsures capture of all aromatic signals and potential acidic impurities.
Scans (NS) 16 or 32Sufficient S/N ratio for >10 mg sample.
Temperature 298 K (25°C)Standard ambient temperature.

Data Analysis & Interpretation

The spectrum will display two distinct regions in the aromatic zone (7.0 – 8.5 ppm). Due to the symmetry, the integration ratio is 2:2:2:2.

Chemical Shift Table ( )
Assignment

(ppm)
MultiplicityIntegrationCoupling (

)
Structural Insight
H-3', H-5' 8.28 Doublet (AA'BB')2H~8.8 HzDiagnostic: Most downfield signal due to strong -R/-I effect of ortho-

.
H-2', H-6' 7.68 Doublet (AA'BB')2H~8.8 HzMeta to

, ortho to biphenyl linkage. Deshielded by ring current.
H-2, H-6 7.52 Doublet (AA'BB')2H~8.5 HzOrtho to biphenyl linkage on the Cl-ring. Often overlaps with H-3,5.
H-3, H-5 7.44 Doublet (AA'BB')2H~8.5 HzOrtho to Cl. Shielded relative to other protons.
Detailed Spectral Features
  • The "Roofing" Effect: While described as doublets, these are technically second-order AA'BB' systems. On lower field instruments (300 MHz), the "inner" lines of the doublets will be taller than the "outer" lines, leaning toward each other. This confirms the protons are coupled neighbors on the same ring.

  • Purity Check (Suzuki Coupling):

    • Look for 4-chlorophenylboronic acid residues (broad singlets around 8.0 ppm if boronic acid is unreacted).

    • Look for 1-bromo-4-nitrobenzene starting material (shifts will be slightly different, NO2-ortho protons at 8.10 ppm).

    • Pd-Catalyst Residues: Often cause line broadening; filtration through Celite is recommended if peaks are unusually broad.

Workflow Visualization

The following diagram outlines the decision tree for sample preparation and troubleshooting signal overlap.

Workflow Start Start: Solid Sample (4-Cl-4'-NO2-Biphenyl) Solvent Dissolve in CDCl3 (0.6 mL) Start->Solvent Acquire Acquire 1H NMR (NS=16, D1=2s) Solvent->Acquire Check Check Aromatic Region (7.4 - 8.4 ppm) Acquire->Check Resolved Peaks Resolved? (4 distinct doublets) Check->Resolved Yes Process & Integrate (Set TMS = 0.00) Resolved->Yes Yes No Overlap at 7.4-7.6 ppm Resolved->No No FinalReport Generate Report Confirm Structure Yes->FinalReport AltSolvent Switch Solvent to DMSO-d6 (Changes stacking/shielding) No->AltSolvent AltSolvent->Acquire

Figure 2: Operational workflow for NMR analysis and troubleshooting signal overlap.

References

  • Suzuki-Miyaura Coupling Mechanism & Substrates: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • NMR Chemical Shifts of Biphenyls: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (See Chapter 4 on 1H NMR prediction rules for substituted benzenes). Link

  • AA'BB' Systems and Second Order Effects: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Detailed explanation of magnetic equivalence vs chemical equivalence). Link

  • Spectral Database for Organic Compounds (SDBS): AIST (National Institute of Advanced Industrial Science and Technology). SDBS No. 2736 (Analogous Biphenyls). Link

Method

Application Notes &amp; Protocols: Structural Elucidation of 4-Chloro-4'-nitro-1,1'-biphenyl using 13C NMR Spectroscopy

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural characterization of organic molecules.[1] This guide provides a comprehensive, in-depth protocol for the ac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural characterization of organic molecules.[1] This guide provides a comprehensive, in-depth protocol for the acquisition and interpretation of the 13C NMR spectrum of 4-Chloro-4'-nitro-1,1'-biphenyl. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying principles and causality behind critical experimental choices. We will cover sample preparation, instrument parameter optimization, and spectral interpretation, including a discussion of substituent effects on carbon chemical shifts. The protocols herein are designed to be self-validating, ensuring the generation of high-fidelity, reproducible data for research, quality control, and regulatory submissions.

Introduction: The Analytical Challenge

4-Chloro-4'-nitro-1,1'-biphenyl is a substituted biphenyl, a structural motif prevalent in pharmaceuticals, agrochemicals, and materials science. Its precise characterization is critical for understanding its chemical properties, reactivity, and potential biological activity. While techniques like mass spectrometry can confirm molecular weight, only NMR spectroscopy can provide a detailed map of the carbon skeleton, confirming isomerism and substitution patterns.

13C NMR spectroscopy offers direct insight into the carbon framework of a molecule.[2] However, acquiring a high-quality spectrum presents challenges due to the low natural abundance (1.1%) and long relaxation times (T₁) of the ¹³C nucleus.[2][3] This necessitates careful optimization of experimental parameters to achieve an adequate signal-to-noise ratio (S/N) in a reasonable timeframe. This application note provides the expertise-driven protocols to overcome these challenges.

Molecular Structure and Predicted 13C Chemical Shifts

The structure of 4-Chloro-4'-nitro-1,1'-biphenyl lacks any plane of symmetry. Consequently, all twelve carbon atoms in the molecule are chemically non-equivalent and are expected to produce twelve distinct signals in the proton-decoupled 13C NMR spectrum.

The chemical shifts (δ) are influenced by the electronic effects of the substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, which deshields the carbons in its ring, shifting them to a higher chemical shift (downfield). The chlorine atom (-Cl) is also electron-withdrawing via induction but can be weakly electron-donating through resonance. These competing effects modulate the chemical shifts of the carbons in the chloro-substituted ring. Carbons directly attached to substituents (ipso-carbons) show the most significant shifts.

Table 1: Predicted 13C NMR Chemical Shifts for 4-Chloro-4'-nitro-1,1'-biphenyl

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C1~138Quaternary carbon, attached to the nitro-substituted ring.
C2, C6~129Ortho to the C1-C1' bond, influenced by the biphenyl system.
C3, C5~124Meta to the C1-C1' bond, ortho to the nitro group. Deshielded.
C4~147Ipso-carbon attached to the strongly electron-withdrawing nitro group. Highly deshielded.
C1'~145Quaternary carbon, attached to the chloro-substituted ring.
C2', C6'~129Ortho to the C1-C1' bond, meta to the chlorine.
C3', C5'~130Meta to the C1-C1' bond, ortho to the chlorine.
C4'~135Ipso-carbon attached to the chlorine atom.

Note: These are estimated values based on additive substituent effects and data from analogous compounds like 4-chloronitrobenzene and biphenyl. Actual experimental values may vary slightly depending on solvent and concentration.[1]

Experimental Workflow and Protocols

The following diagram outlines the comprehensive workflow for acquiring a high-quality 13C NMR spectrum.

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Analysis s1 Weigh 50-100 mg of 4-Chloro-4'-nitro-1,1'-biphenyl s2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) s1->s2 s3 Filter solution through glass wool into NMR tube s2->s3 s4 Cap and label the tube s3->s4 a1 Insert sample and lock on deuterium signal s4->a1 a2 Shim magnet coils for field homogeneity a1->a2 a3 Set acquisition parameters (Pulse program, NS, D1) a2->a3 a4 Acquire Free Induction Decay (FID) data a3->a4 p1 Apply Fourier Transform to FID a4->p1 p2 Phase and baseline correct the spectrum p1->p2 p3 Calibrate chemical shift (e.g., to solvent peak) p2->p3 p4 Assign peaks and interpret the spectrum p3->p4

Caption: Experimental workflow for 13C NMR analysis.

Protocol for Sample Preparation

The quality of the NMR spectrum is profoundly dependent on proper sample preparation.

  • Analyte Quantity : Weigh approximately 50-100 mg of solid 4-Chloro-4'-nitro-1,1'-biphenyl. This relatively high concentration is necessary to compensate for the low sensitivity of the ¹³C nucleus and obtain a good spectrum in 20-60 minutes.[4][5]

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. Use a volume of 0.6-0.7 mL. Deuterated solvents are used to provide a field-frequency lock signal and to avoid large protonated solvent signals in ¹H NMR.[4][6]

  • Dissolution & Filtration : It is best practice to dissolve the sample in a small vial first. This allows for gentle warming or vortexing to ensure complete dissolution.[4] Subsequently, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Causality : This step is critical to remove any particulate matter. Suspended solids disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution that cannot be corrected by shimming.

  • Capping and Labeling : Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

Protocol for Standard 13C NMR Data Acquisition

These parameters are for a standard qualitative, proton-decoupled spectrum.

  • Instrument Setup : Insert the sample into the NMR magnet. Allow at least five minutes for the sample to reach thermal equilibrium.[7] Perform standard lock and shim procedures to optimize the magnetic field homogeneity.

  • Experiment Selection : Select a standard proton-decoupled ¹³C pulse program (e.g., zgpg30 on Bruker systems).

  • Key Parameters :

    • Number of Scans (NS) : Set NS to 1024 or higher. Causality : Due to the low natural abundance of ¹³C, multiple scans are required to be co-added to achieve a sufficient S/N. The S/N increases with the square root of the number of scans.

    • Relaxation Delay (D1) : Set D1 to 2.0 seconds. Causality : This delay allows for partial longitudinal relaxation of the carbon nuclei between pulses. Quaternary carbons have much longer relaxation times and may be attenuated or absent with short delays.[3]

    • Pulse Width : Use a 30° or 45° pulse angle instead of 90°. Causality : A smaller flip angle allows for a shorter relaxation delay, increasing the number of scans that can be acquired in a given time, which improves overall sensitivity.

    • Decoupling : Use a standard broadband proton decoupling scheme (e.g., garp, waltz16).[8] Causality : Irradiating all proton frequencies simultaneously collapses the C-H coupling, simplifying the spectrum so that each unique carbon appears as a single line (singlet).[9][10] This greatly enhances both S/N and spectral clarity.

Protocol for Quantitative 13C NMR (qNMR)

For applications requiring accurate concentration determination or ratio analysis, the standard protocol must be modified to ensure that signal integrals are directly proportional to the number of nuclei.

  • Pulse Program : Select an inverse-gated decoupling pulse sequence. Causality : In this sequence, the proton decoupler is turned on only during the acquisition of the signal (the FID) and is off during the relaxation delay. This suppresses the Nuclear Overhauser Effect (NOE), which can otherwise unpredictably enhance the signals of proton-bearing carbons, making integration unreliable.[7][8]

  • Relaxation Delay (D1) : Set D1 to at least 5 times the longest T₁ relaxation time of any carbon in the molecule (typically the quaternary carbons). For molecules of this size, a D1 of 30-60 seconds is a safe starting point. Causality : This long delay ensures that all carbon nuclei have fully returned to thermal equilibrium before the next pulse. Failure to do so results in signal saturation and non-quantitative integrals.[7]

  • Relaxation Agent (Optional) : To shorten the required D1 and thus the total experiment time, a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can be added at a low concentration (e.g., 5-10 mg).[3][11] Causality : The paramagnetic center provides an efficient mechanism for nuclear relaxation, dramatically shortening the T₁ values of all carbons, including quaternary ones.[11][12]

Data Processing and Interpretation

  • Processing : The acquired Free Induction Decay (FID) is converted into a spectrum via a Fourier Transform. Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve S/N. Perform phase and baseline correction to obtain a clean, interpretable spectrum.

  • Referencing : Calibrate the chemical shift axis. If using CDCl₃, the solvent signal can be set to 77.16 ppm. If using DMSO-d₆, the signal is set to 39.52 ppm.[13]

  • Interpretation :

    • Signal Count : Confirm the presence of 12 distinct signals, as predicted by the molecular structure.

    • Chemical Shift Assignment : Correlate the observed signals with the predicted values in Table 1.

      • The signals in the ~120-150 ppm range correspond to the aromatic carbons.[14]

      • The most downfield signals (δ > 145 ppm) are likely the ipso-carbons C4 (attached to -NO₂) and C1' (the quaternary carbon of the nitro-substituted ring).

      • The signal for C4' (attached to -Cl) is expected around 135 ppm.

      • The remaining eight signals correspond to the protonated aromatic carbons. Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, which in this case would confirm the eight CH carbons.[2]

Conclusion

This application note provides a robust and scientifically grounded framework for the 13C NMR analysis of 4-Chloro-4'-nitro-1,1'-biphenyl. By understanding the causality behind each step—from meticulous sample preparation to the strategic selection of acquisition parameters—researchers can generate high-quality, reliable, and interpretable data. The distinction between standard qualitative and rigorous quantitative protocols equips scientists with the tools necessary for both routine structural confirmation and demanding analytical applications in regulated environments.

References

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • University of Arizona. NMR Sample Preparation. Retrieved from [Link]

  • University of Oxford. (2017, November). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). 13C NMR spectroscopy.
  • Chen, B., et al. (2020, December 10). 13C-Satellite Decoupling Strategies for Improving Accuracy in Quantitative Nuclear Magnetic Resonance. ACS Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]

  • Paudler, W. W., & Zeller, J. D. (2014, March 6). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. ACS Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, April 5). Paramagnetic relaxation in 13C nmr. Retrieved from [Link]

  • JoVE. (2024, April 4). Video: ¹³C NMR: ¹H–¹³C Decoupling. Retrieved from [Link]

  • Iowa State University. NMR Sample Preparation. Retrieved from [Link]

  • University College London. Sample Preparation. Retrieved from [Link]

  • YouTube. (2022, March 21). 1H- Decoupled 13C-NMR | Off Resonance 13C-NMR | DEPT Technique. Retrieved from [Link]

  • Nanalysis. (2022, January 26). Cheat codes for 13C qNMR. Retrieved from [Link]

  • University of Ottawa. 13 Carbon NMR. Retrieved from [Link]

  • Taylor & Francis Online. (2015, July 29). 13C NMR investigations and molecular order of nematogens with biphenyl and bithiophene at terminus. Retrieved from [Link]

  • Bruker. NMR Sample Preparation.
  • PMC. (2017, January 23). A Simple Route to Strong Carbon‐13 NMR Signals Detectable for Several Minutes. Retrieved from [Link]

  • Magritek. Quantification of single components in complex mixtures by 13C NMR. Retrieved from [Link]

  • ResearchGate. (2019, June). How to Prepare Samples for NMR. Retrieved from [Link]

Sources

Application

Advanced Mass Spectrometry Profiling of 4-Chloro-4'-nitro-1,1'-biphenyl

Application Note & Technical Protocol Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] 4-Chloro-4'-nitro-1,1'-biphenyl (CNB) is a critical intermediate in the synthesis of agrochemicals, dyes, and pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Protocol

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

4-Chloro-4'-nitro-1,1'-biphenyl (CNB) is a critical intermediate in the synthesis of agrochemicals, dyes, and pharmaceutical precursors.[1][2] Structurally, it represents a hybrid of polyhalogenated biphenyls (PCBs) and nitroaromatics.[2] This unique chemistry dictates its mass spectrometric behavior: the chlorine atom provides a distinct isotopic signature, while the nitro group directs fragmentation via characteristic losses of


 and 

.

This guide addresses the analytical challenges posed by CNB, specifically its low volatility relative to simple benzenes and its potential for thermal degradation. We present two complementary workflows:

  • GC-EI-MS: For structural confirmation and impurity profiling (synthesis control).[1][2]

  • LC-APCI-MS/MS: For trace-level quantification in complex matrices (environmental/biological monitoring).[1][2]

Compound Profile:

  • Formula:

    
    
    
  • Molecular Weight: 233.65 g/mol [1][2][3][4]

  • Monoisotopic Mass: 233.02 Da (

    
    )[1][2]
    
  • Key Features: Strong electron-withdrawing groups (

    
    ) on a conjugated biphenyl system.[1][2]
    
Analytical Strategy & Workflow

The following diagram outlines the decision matrix for selecting the appropriate ionization technique based on the analytical goal.

CNB_Workflow Sample Sample Matrix (Synthesis Crude or Biological) Goal Define Analytical Goal Sample->Goal Structure Structural ID / Impurity Profiling (> 1 ppm) Goal->Structure High Conc. Trace Trace Quantitation (< 100 ppb) Goal->Trace Low Conc. GC Technique: GC-EI-MS (Agilent DB-5ms) Structure->GC LC Technique: LC-APCI-MS/MS (C18 Column) Trace->LC Result1 Output: Isotopic Pattern Analysis Library Match (NIST) GC->Result1 Result2 Output: MRM Transition Monitoring Sensitivity Optimization LC->Result2

Figure 1: Decision tree for selecting ionization modes based on sensitivity requirements and matrix complexity.

Protocol A: GC-EI-MS (Structural Confirmation)

Rationale: Electron Ionization (EI) at 70 eV is the gold standard for CNB because the molecular ion (


) is stable enough to be observed, yet fragments sufficiently to provide a structural fingerprint. The chlorine isotope pattern (

) serves as an internal validity check.[1][2]
3.1 Instrument Configuration
ParameterSetting / Specification
Inlet Temperature 280°C (Splitless mode for trace, 1:50 for purity)
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m × 0.25mm × 0.25µm
Carrier Gas Helium, Constant Flow 1.2 mL/min
Transfer Line 290°C
Ion Source Electron Ionization (EI), 230°C, 70 eV
Mass Range m/z 50 – 450
3.2 Temperature Program

To prevent peak tailing due to the nitro group's polarity:

  • Initial: 80°C (Hold 1 min)

  • Ramp 1: 20°C/min to 200°C

  • Ramp 2: 10°C/min to 300°C (Hold 5 min) Total Run Time: ~17 minutes.

3.3 Fragmentation Logic & Interpretation

The mass spectrum of CNB is defined by three mechanistic pillars:

  • Isotopic Cluster: The molecular ion will appear as a doublet at m/z 233 (100%) and m/z 235 (~32%), confirming the presence of one chlorine atom.

  • Nitro Loss: The primary fragmentation channel for nitroaromatics involves the loss of the nitro group (

    
    , 46 Da) or the loss of nitric oxide (
    
    
    
    , 30 Da) following a nitro-nitrite rearrangement.
  • Biphenyl Stability: The biphenyl backbone is robust; the ion at m/z 152 (biphenylene cation) often appears at high energy after substituents are stripped.[1][2]

Fragmentation Pathway Diagram:

Fragmentation M Molecular Ion (M+) m/z 233 / 235 (Base Peak) Frag1 [M - NO] •+ m/z 203 / 205 (Nitrite Rearrangement) M->Frag1 - NO (30 Da) Frag2 [M - NO2] + m/z 187 / 189 (Direct Cleavage) M->Frag2 - NO2 (46 Da) Frag3 [M - NO2 - Cl] + m/z 152 (Biphenylene Ion) Frag2->Frag3 - Cl (35 Da)

Figure 2: Primary EI fragmentation pathways.[1][2] The preservation of the Cl isotope pattern in Frag1 and Frag2 is a key diagnostic.

Protocol B: LC-APCI-MS/MS (Trace Quantitation)[1][2]

Rationale: While ESI is common, CNB lacks acidic protons for easy deprotonation (


).[1][2] However, the nitro group has high electron affinity. Atmospheric Pressure Chemical Ionization (APCI)  in Negative Mode  is superior here, facilitating electron capture to form the radical anion 

or dissociative electron attachment.[1][2]
4.1 Chromatographic Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 2.1 × 100mm, 1.8µm
Mobile Phase A Water + 5mM Ammonium Acetate (buffers pH, aids ionization)
Mobile Phase B Methanol (preferred over Acetonitrile for better solvation of aromatics)
Flow Rate 0.3 mL/min
Column Temp 40°C
4.2 Gradient Table
Time (min)%BDescription
0.040Equilibration
1.040Load
8.095Elution of CNB
10.095Wash
10.140Re-equilibration
4.3 MS/MS Parameters (Triple Quadrupole)
  • Source: APCI (Negative Mode)[2]

  • Corona Current: 4–10 µA (Optimize for stability)[1][2]

  • Vaporizer Temp: 350°C (High temp needed to volatilize the biphenyl)

MRM Transition Optimization: Since the radical anion


 (m/z 233) is the precursor, collision-induced dissociation (CID) will typically drive the loss of the neutral nitro group or chlorine.
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Dwell (ms)Purpose
233.0 187.0 15 – 25100Quantifier (Loss of

)
233.0 198.0 20 – 30100Qualifier (Loss of

)
233.0 152.0 35 – 45100Qualifier (Backbone)

Note: Collision energies are instrument-dependent.[1][2] Perform a "breakdown curve" experiment by ramping CE from 5V to 50V to find the maximum intensity for the 233


 187 transition.
Quality Assurance & Troubleshooting
5.1 The "Chlorine Cluster" Check

In both GC and LC methods, if you observe a peak at m/z 233 but lack the peak at m/z 235 (approx. 30% intensity of the parent), it is not CNB .

  • False Positive Alert: A nitro-biphenyl without chlorine would have mass 199.[1][2] A dinitro-biphenyl would be 244.[1][2]

  • Action: Always integrate the M+2 peak to verify the isotopic ratio.[2]

5.2 Carryover Management

Biphenyls are lipophilic and "sticky."[1][2]

  • GC: Use a solvent wash (Dichloromethane) of at least 5 syringe pumps between injections.[1][2]

  • LC: Use a needle wash of Isopropanol:Acetonitrile (50:50) to dissolve residues.[1][2]

5.3 Sample Preparation (Solid Phase Extraction)

For biological or environmental matrices (water/plasma):

  • Cartridge: HLB (Hydrophilic-Lipophilic Balance) polymeric sorbent.[1][2]

  • Condition: 3 mL MeOH, then 3 mL Water.

  • Load: Sample (pH adjusted to neutral).

  • Wash: 5% MeOH in Water (removes polar interferences).[1][2]

  • Elute: 100% Ethyl Acetate or MTBE (CNB is highly soluble here).[1][2]

  • Dry & Reconstitute: Evaporate under

    
    , reconstitute in Mobile Phase Initial Conditions.
    
References
  • NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectrum of 4-Chloro-4'-nitro-1,1'-biphenyl." National Institute of Standards and Technology.[1][2][1][2]

  • PubChem. "4-Chloro-4'-nitro-1,1'-biphenyl Compound Summary."[1][2] National Library of Medicine.[1][2][1][2]

  • Schubauer-Berigan, M. K., et al. "Fragmentation of Nitroaromatic Compounds: Mechanisms and Spectral Interpretation."[1][2] Journal of The American Society for Mass Spectrometry.[2] (General reference for nitro-rearrangement mechanisms).

  • Agilent Technologies. "Analysis of Nitroaromatics and Nitramines by GC-MS." Application Note 5991-XXXX.[1][2][1][2]

Sources

Method

gas chromatography methods for 4-Chloro-4'-nitro-1,1'-biphenyl

Application Note: Gas Chromatography Methods for 4-Chloro-4'-nitro-1,1'-biphenyl Executive Summary 4-Chloro-4'-nitro-1,1'-biphenyl (CAS: 6242-97-3) is a critical intermediate in the synthesis of agrochemicals (e.g., Bosc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Gas Chromatography Methods for 4-Chloro-4'-nitro-1,1'-biphenyl

Executive Summary

4-Chloro-4'-nitro-1,1'-biphenyl (CAS: 6242-97-3) is a critical intermediate in the synthesis of agrochemicals (e.g., Boscalid precursors), conducting polymers, and specialized dyes.[1][2] Its analysis presents unique challenges due to the competing electronegativity of the nitro and chloro substituents, its high boiling point (~352°C), and potential thermal lability.

This guide provides two distinct analytical workflows:

  • Method A (Process Control): A robust GC-FID/MS protocol for monitoring synthesis yield and purity (ppm to % levels).

  • Method B (Trace Analysis): A high-sensitivity GC-ECD protocol for environmental monitoring or impurity profiling (<1 ppm levels).[1][2]

Physicochemical Context & Analytical Strategy

Understanding the molecule is the first step to robust method design.

PropertyValueAnalytical Implication
Molecular Formula C₁₂H₈ClNO₂MW: 233.65 g/mol .[1][2] Suitable for EI-MS (M+ visible).[1][2]
Boiling Point ~352°CRequires high-temperature column phases (e.g., arylene-stabilized).[1][2]
Polarity ModerateThe Nitro group induces a dipole; Chlorine is lipophilic. Mid-polarity columns (e.g., 5-phenyl or 14-cyanopropyl) offer better selectivity than 100% dimethylpolysiloxane.[1][2]
Thermal Stability ModerateNitro-aromatics can degrade to nitrosamines or azo-compounds in active inlet liners.[1][2]
Detector Selection Logic
  • FID (Flame Ionization Detector): Linear over a wide range (

    
    ).[2] Best for routine purity checks where sensitivity <1 ppm is not required.[2]
    
  • ECD (Electron Capture Detector): Extremely sensitive to both Nitro (-NO₂) and Chloro (-Cl) groups.[1][2] Ideal for trace analysis but has a limited linear range.[2]

  • MS (Mass Spectrometry): Essential for structural confirmation, distinguishing from isomers (e.g., 2-nitro-4'-chlorobiphenyl).[1][2]

Method A: Process Control & Purity (GC-FID/MS)

Objective: Routine quantification of 4-Chloro-4'-nitro-1,1'-biphenyl in reaction mixtures. Matrix: Organic solvents (Toluene, Ethyl Acetate, DCM).

Instrument Configuration
  • Inlet: Split/Splitless (maintained at 280°C).

    • Note: Use a deactivated glass wool liner to prevent thermal degradation of the nitro group.

  • Column: Rxi-5Sil MS or DB-5ms (30 m × 0.25 mm ID × 0.25 µm film).[1][2]

    • Rationale: A low-bleed, 5% phenyl-arylene phase withstands the high temperatures required to elute the analyte (BP ~352°C) without excessive bleed interfering with quantification.[1][2]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[2]

Temperature Program
StageRate (°C/min)Temperature (°C)Hold Time (min)
Initial-1001.0
Ramp 1202500.0
Ramp 2103105.0
Total Run Time ~19.5 min
Sample Preparation (Synthesis Aliquot)
  • Quench: Take 100 µL of reaction mixture. Quench in 1 mL saturated NH₄Cl (if aqueous workup needed) or dilute directly.

  • Extraction/Dilution: Dilute to ~500 ppm in Toluene or Ethyl Acetate .[2]

    • Why Toluene? It has a high boiling point, preventing sample evaporation errors during autosampler queuing, and is a good solvent for biphenyls.

  • Filtration: Filter through 0.22 µm PTFE syringe filter to remove salts/catalyst (Pd/C).[2]

Method B: Trace Impurity Analysis (GC-ECD)

Objective: Detecting trace residues in final products or environmental swabs.[2] LOD Target: < 10 ppb.

Instrument Configuration
  • Detector: Micro-ECD (³⁶Ni source) @ 320°C.

    • Make-up Gas: Nitrogen (30 mL/min).[2]

  • Column: DB-1701 or Rtx-1701 (30 m × 0.25 mm × 0.25 µm).[1][2]

    • Rationale: The 14% cyanopropyl-phenyl phase provides unique selectivity for electronegative substituents, separating the 4-nitro isomer from potentially interfering 2-nitro isomers better than non-polar phases.[1][2]

Protocol Adjustments
  • Inlet: Splitless mode (purge valve on at 0.75 min).

  • Injection Volume: 1 µL.

  • Oven: Similar to Method A, but extend the final hold at 300°C to ensure no "ghost peaks" from heavy matrix components carry over to the next run.

Experimental Workflow & Logic

The following diagram illustrates the decision process for selecting the correct method and the critical sample preparation steps to avoid degradation.

AnalyticalWorkflow Start Sample Source MatrixCheck Matrix Assessment Start->MatrixCheck Synth Synthesis Reaction (High Conc.) MatrixCheck->Synth Process Control Trace Final Product/Env. (Trace Impurity) MatrixCheck->Trace Impurity/Residue Dilution Dilution in Toluene (Target: 100-500 ppm) Synth->Dilution Filter Filter (0.22 µm PTFE) Remove Catalyst Dilution->Filter GCFID GC-FID/MS (Method A) Split 50:1 Filter->GCFID Data1 Report: Area % GCFID->Data1 Yield/Purity % Extract L/L Extraction (DCM) or SPE Cleanup Trace->Extract Conc Concentrate (N2 blowdown) Target: <1 ppm Extract->Conc GCECD GC-ECD (Method B) Splitless Conc->GCECD Data2 Report: Quant vs Std GCECD->Data2 Residue (ppb)

Figure 1: Decision tree for method selection based on sample concentration and analytical goals.

Validation & Quality Assurance

To ensure the trustworthiness of the data, the following validation parameters must be established.

System Suitability Criteria
ParameterAcceptance CriteriaTroubleshooting
Tailing Factor (As) 0.9 – 1.2>1.2 indicates active sites in liner.[1][2] Replace liner or trim column.[1][2]
Resolution (Rs) > 1.5Between 4-nitro and 2-nitro isomers (if present).[1][2]
Retention Time Precision < 0.1% RSDCheck carrier gas flow stability.
Internal Standard (ISTD)
  • Recommendation: 4-Bromobiphenyl or Decachlorobiphenyl .[1][2]

  • Why? Structurally similar (biphenyl core), high boiling point, but distinct retention time. Halogenated nature ensures response on ECD.[1][2]

Troubleshooting Guide

Issue: Peak Tailing or Loss of Response

  • Cause: Nitro groups are susceptible to adsorption on active silanol groups in the inlet liner or column head.

  • Solution: Use Ultra-Inert liners with wool.[2] If tailing persists, trim 10-20 cm from the front of the column (guard column recommended).

Issue: Ghost Peaks

  • Cause: Carryover of high-boiling dimers or catalyst ligands.[1][2]

  • Solution: Run a solvent blank after every high-concentration sample.[1][2][3] Bake out the column at 320°C for 10 minutes at the end of the sequence.

Issue: Non-Linearity (ECD)

  • Cause: ECD saturation.[1][2]

  • Solution: The linear range of ECD is narrow (

    
     to 
    
    
    
    ). Dilute samples significantly.[1][2] If the concentration is >1 ppm, switch to Method A (FID).

References

  • US EPA. (1996).[2] Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.[2][3]Link

  • Thermo Fisher Scientific. (2012).[2] Consolidated GC-MS/MS Analysis of OCPs, PAHs, and PCBs in Environmental Samples. Application Note 52294.[1][2] Link

  • PubChem. (2023).[2] 4-Chloro-4'-nitro-1,1'-biphenyl Compound Summary. National Library of Medicine.[2] Link[2]

  • Agilent Technologies. (2020).[2] GC/MS Analysis of Nitrated Polycyclic Aromatic Hydrocarbons. Application Note. Link(General reference for NPAH methodology).

  • Zhang, D., et al. (2011).[4] Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry.[1][2][4] Analytical Methods.[1][2][3][4][5][6][7][8] Link

Sources

Application

Application Note: High-Performance Liquid Chromatography Analysis of 4-Chloro-4'-nitro-1,1'-biphenyl

Abstract This technical guide outlines the protocols for the quantitation and purity analysis of 4-Chloro-4'-nitro-1,1'-biphenyl (CNB) using Reverse-Phase HPLC (RP-HPLC). CNB is a critical intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the protocols for the quantitation and purity analysis of 4-Chloro-4'-nitro-1,1'-biphenyl (CNB) using Reverse-Phase HPLC (RP-HPLC). CNB is a critical intermediate in the synthesis of agrochemicals (e.g., Boscalid) and advanced materials. Due to its high lipophilicity (LogP ~4.[1]8) and structural similarity to potential genotoxic impurities, precise analytical control is required.[1] This document details a robust UV-detection method for assay/purity and an LC-MS/MS approach for trace analysis, supported by mechanistic insights into column selection and solvent effects.[1]

Chemical Context & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

Understanding the molecule is the first step in robust method development.[1] CNB possesses two distinct aromatic rings with para-substitutions: a nitro group (strong electron-withdrawing, chromophore) and a chlorine atom (lipophilic, electron-withdrawing).

Table 1: Physicochemical Properties of CNB
PropertyValueImplications for HPLC
CAS Number 6242-97-3Reference standard verification.[1]
Molecular Weight 233.65 g/mol Suitable for UV and Mass Spectrometry.[1]
LogP (Octanol/Water) ~4.8High Hydrophobicity. Requires high organic strength for elution; significant retention on C18 columns.[1]
Solubility Insoluble in water; Soluble in ACN, THF, TolueneCritical: Sample diluent must be high-% organic (e.g., 100% ACN) to prevent precipitation.
Chromophore Nitro-conjugated Biphenyl SystemStrong UV absorbance expected in the 290–340 nm range due to extended conjugation.[1]

Method Development Strategy

Column Selection: The Hydrophobic Challenge

Standard C18 columns are the default choice, but the high LogP of CNB requires a phase with high carbon loading to prevent peak fronting (overloading) while maintaining reasonable retention times.

  • Recommendation: End-capped C18 (e.g., 3.5 µm, 150 x 4.6 mm).[1]

  • Reasoning: The end-capping reduces silanol interactions with the nitro group (which can act as a weak Lewis base), ensuring sharp peak shapes.

Mobile Phase & Solvent Selectivity

Acetonitrile (ACN) is preferred over Methanol (MeOH) for this application.[1]

  • Solubility: CNB is significantly more soluble in ACN.[1]

  • Pressure: ACN/Water mixtures exhibit lower backpressure, allowing for higher flow rates if rapid screening is needed.[1]

  • Selectivity: The

    
    -electrons in ACN interact favorably with the biphenyl core, often providing better resolution from non-nitro impurities (e.g., starting material 4-chlorophenylboronic acid).
    

Protocol 1: RP-HPLC with UV Detection (Purity & Assay)

This is the "workhorse" method for raw material release testing and reaction monitoring.[1]

Chromatographic Conditions
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

  • Mobile Phase A: 0.1% Formic Acid in Water (Improves peak shape for impurities).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temperature: 30°C (Controlled temperature is vital for retention time reproducibility).

  • Injection Volume: 5–10 µL.

  • Detection: 290 nm (Primary), 254 nm (Secondary for non-nitro impurities).[1]

Gradient Program

Due to the high lipophilicity of CNB, an isocratic hold at high organic strength or a steep gradient is necessary to elute the main peak, followed by a wash to remove highly retained dimers.[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.05050Initial Equilibration
10.0595Linear Gradient (Elution of CNB)
12.0595Wash Step (Remove dimers)
12.15050Return to Initial
15.05050Re-equilibration
Sample Preparation

Caution: CNB is insoluble in water.[1][4]

  • Stock Solution: Weigh 10 mg of CNB reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (or THF if higher concentration is needed). Sonicate for 5 minutes.

  • Working Standard: Dilute the stock 1:10 with Mobile Phase B (ACN).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind nitro-aromatics).[1]

Protocol 2: LC-MS/MS for Trace Impurity Analysis[1]

When CNB is used as a pharmaceutical intermediate, trace analysis for potential genotoxic impurities (like nitro-biphenyl byproducts) is required.[1]

Mass Spectrometry Parameters
  • Ionization Source: Electrospray Ionization (ESI) or APCI.[1]

  • Polarity: Positive Mode (ESI+) usually favored for protonation, though Negative Mode (ESI-) may be sensitive for the nitro group (forming

    
     or 
    
    
    
    adducts).
  • Precursor Ion: m/z 234.0

    
     (for 35-Cl isotope).[1]
    
  • Transitions (MRM):

    • 234.0

      
       152.1 (Loss of 
      
      
      
      and
      
      
      - characteristic biphenyl fragment).[1]
    • 234.0

      
       204.0 (Loss of 
      
      
      
      ).[1]

Visualization of Analytical Workflows

Analytical Logic Flow

The following diagram illustrates the decision-making process for sample preparation and analysis, ensuring data integrity.

CNB_Analysis_Workflow Start Sample Receipt (Solid CNB) Dissolve_ACN Dissolve in 100% ACN (Avoid Water) Start->Dissolve_ACN Solubility_Check Solubility Check: Is sample dissolved? Dissolve_THF Dissolve in THF (If high conc. needed) Solubility_Check->Dissolve_THF Precipitate Observed Filter Filter: 0.22 µm PTFE (Remove particulates) Solubility_Check->Filter Clear Solution Dissolve_ACN->Solubility_Check Dissolve_THF->Solubility_Check HPLC_Inj Inject on RP-HPLC (C18 Column) Filter->HPLC_Inj Data_Eval Data Evaluation HPLC_Inj->Data_Eval

Caption: Workflow for the preparation and analysis of hydrophobic CNB samples, emphasizing solvent selection.

Troubleshooting Guide

Common issues when analyzing highly lipophilic nitro-aromatics.

Troubleshooting_CNB Issue Problem Detected Split_Peak Split Peaks / Fronting Issue->Split_Peak RT_Shift Retention Time Shift Issue->RT_Shift Low_Area Low Peak Area Issue->Low_Area Solvent_Mismatch Sample Solvent Too Strong (Dilute with Mobile Phase A) Split_Peak->Solvent_Mismatch Temp_Fluctuation Check Column Oven (CNB is temp sensitive) RT_Shift->Temp_Fluctuation Precipitation Check Solubility (Sample crashed out) Low_Area->Precipitation

Caption: Troubleshooting logic for common HPLC anomalies associated with lipophilic analytes like CNB.

System Suitability & Validation Criteria (Trustworthiness)

To ensure the method is a "self-validating system," the following System Suitability Test (SST) criteria must be met before every run:

  • Retention Time Repeatability: %RSD

    
     2.0% for 5 replicate injections.
    
  • Tailing Factor (

    
    ): 
    
    
    
    .[1]
    • Note: Nitro groups can cause tailing on older silica.[1] If

      
      , replace the column or add 5mM Ammonium Acetate to the mobile phase.[1]
      
  • Resolution (

    
    ):  If analyzing reaction mixtures, 
    
    
    
    between CNB and the starting material (4-chlorophenylboronic acid).
  • Signal-to-Noise (S/N):

    
     for the Limit of Quantitation (LOQ).
    

References

  • PubChem. (2023).[1] 4-Chloro-4'-nitro-1,1'-biphenyl Compound Summary. National Library of Medicine.[1] [Link]

  • U.S. Food and Drug Administration (FDA). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Phenomenex. (n.d.).[1] Reversed Phase HPLC Method Development Guide. (General reference for solvent selectivity in nitro-aromatic separation). [Link]

  • ResearchGate. (2021). Practical method for the large-scale synthesis of 4'-chloro-2-nitrobiphenyl: A key intermediate of Boscalid. (Context for synthesis impurities). [Link]

Sources

Method

Application Note: 4-Chloro-4'-nitro-1,1'-biphenyl in Organic Synthesis

This guide details the applications, synthesis, and handling of 4-Chloro-4'-nitro-1,1'-biphenyl , a critical biaryl scaffold used in material science (liquid crystals), dye chemistry, and as a chemoselective intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the applications, synthesis, and handling of 4-Chloro-4'-nitro-1,1'-biphenyl , a critical biaryl scaffold used in material science (liquid crystals), dye chemistry, and as a chemoselective intermediate in pharmaceutical synthesis.

Executive Summary

4-Chloro-4'-nitro-1,1'-biphenyl is a para-para substituted biaryl system characterized by its rigid geometry and distinct electronic "push-pull" potential upon functionalization. Unlike its isomer 4'-chloro-2-nitrobiphenyl (a key intermediate for the fungicide Boscalid), the 4,4'-isomer is primarily utilized in material science (liquid crystals, conductive polymers) and as a modular building block in medicinal chemistry.

Its utility stems from its dual functionality:

  • Nitro Group (-NO₂): Acts as a masked amine or a strong electron-withdrawing group (EWG) that induces a dipole moment.

  • Chloro Group (-Cl): A robust handle for transition-metal catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) that is orthogonal to the nitro group.

Structural Properties & Reactivity Profile[1]

The molecule features two benzene rings connected by a single bond. The electronic communication between the electron-rich chloride and the electron-poor nitro group creates a dipole along the longitudinal axis, making it an ideal core for mesogenic (liquid crystal) compounds .

Reactivity Logic
  • Chemoselectivity Challenge: The primary synthetic challenge is reducing the nitro group to an amine (for dye/drug synthesis) without hydrodechlorinating the aryl chloride. Standard Pd/C hydrogenation often cleaves the C-Cl bond.

  • Sequential Coupling: The aryl chloride is less reactive than aryl bromides or iodides, allowing for "site-selective" cross-coupling if the molecule is built from a di-halo precursor.

Core Applications & Protocols

Protocol A: Modular Synthesis via Suzuki-Miyaura Coupling

Rationale: Direct nitration of 4-chlorobiphenyl yields a mixture of isomers. The most reliable route to high-purity 4,4'-isomer is the cross-coupling of commercially available 4-chlorophenylboronic acid and 1-bromo-4-nitrobenzene.

Reagents:

  • 1-Bromo-4-nitrobenzene (1.0 equiv)

  • 4-Chlorophenylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • K₂CO₃ (2.0 M aqueous solution)

  • Solvent: Toluene/Ethanol (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: Charge a Schlenk flask with the aryl bromide, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed Toluene/Ethanol and the aqueous K₂CO₃ base via syringe.

  • Reflux: Heat the biphasic mixture to 90°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 8:1).

  • Workup: Cool to RT. Separate layers. Extract aqueous layer with EtOAc. Wash combined organics with brine, dry over MgSO₄.

  • Purification: Recrystallize from hot Ethanol to yield yellow needles.

Yield Expectation: 85–92%

Protocol B: Chemoselective Reduction (Nitro to Amine)

Rationale: To generate 4-Amino-4'-chlorobiphenyl (a dye intermediate), one must avoid hydrogenolysis of the C-Cl bond. Iron-mediated reduction is the gold standard here, offering high selectivity over catalytic hydrogenation.

Reagents:

  • 4-Chloro-4'-nitro-1,1'-biphenyl (1.0 equiv)[1]

  • Iron Powder (325 mesh, 5.0 equiv)

  • Ammonium Chloride (NH₄Cl, 0.5 equiv)

  • Solvent: Ethanol/Water (4:1)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, suspend Iron powder in water with NH₄Cl. Heat to 50°C for 15 mins to activate the iron surface.

  • Addition: Add the nitro-biphenyl substrate dissolved in Ethanol.

  • Reduction: Reflux vigorously (80°C) for 2–4 hours. The reaction is heterogeneous and requires strong mechanical stirring.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. The amine product often precipitates upon cooling or water addition.

Key Metric: >98% retention of the Chloro-substituent (determined by GC-MS).

Protocol C: Synthesis of Liquid Crystal Core (Terphenyls)

Rationale: The 4-chloro group can be activated for a second Suzuki coupling using sterically hindered ligands (e.g., S-Phos or X-Phos) to create terphenyls, which are common high-temperature liquid crystals.

Workflow Diagram (DOT):

G Start 4-Chloro-4'-nitrobiphenyl Step1 Reduction (Fe/NH4Cl) Start->Step1 Chemoselective Inter1 4-Amino-4'-chlorobiphenyl Step1->Inter1 Step2 Suzuki Coupling (Pd-XPhos, Ar-B(OH)2) Inter1->Step2 Activation of Cl Final 4-Amino-4''-aryl-terphenyl (Liquid Crystal Core) Step2->Final

Caption: Synthesis of Terphenyl Liquid Crystal precursors via sequential reduction and hindered-ligand cross-coupling.

Quantitative Data Summary

Parameter4-Chloro-4'-nitrobiphenyl4'-Chloro-2-nitrobiphenyl (Isomer)
CAS 6242-97-3 6271-80-3
Geometry Linear (Para-Para)Angular (Ortho-Para)
Primary Use Liquid Crystals, Conductive PolymersBoscalid (Fungicide) Intermediate
Melting Point 144–146 °C59–63 °C
Dipole Moment High (Longitudinal)Low (Transverse)

Safety & Handling

  • Genotoxicity Warning: Nitro- and amino-biphenyls are structurally related to benzidine, a known carcinogen. While substitution affects toxicity, 4-Chloro-4'-nitrobiphenyl should be handled as a potential mutagen.

  • Engineering Controls: All solid handling must occur in a laminar flow hood or glovebox.

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

  • PubChem. (n.d.). 4-Chloro-4'-nitro-1,1'-biphenyl Compound Summary. National Library of Medicine. Retrieved from [Link]

  • SIELC Technologies. (2018).[2] HPLC Separation of 4-Amino-4'-chlorobiphenyl.[2] Retrieved from [Link]

  • MDPI. (2025). Reduction of Nitro-aromatics using Ferrite Catalysts. (Contextual reference for Fe-based reduction mechanisms). Retrieved from [Link][3]

Sources

Application

4-Chloro-4'-nitro-1,1'-biphenyl as a chemical intermediate

Technical Application Note: 4-Chloro-4'-nitro-1,1'-biphenyl in Advanced Organic Synthesis Executive Summary 4-Chloro-4'-nitro-1,1'-biphenyl (CAS: 6242-97-3) is a critical "para-para" substituted biaryl scaffold used exte...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 4-Chloro-4'-nitro-1,1'-biphenyl in Advanced Organic Synthesis

Executive Summary

4-Chloro-4'-nitro-1,1'-biphenyl (CAS: 6242-97-3) is a critical "para-para" substituted biaryl scaffold used extensively in the synthesis of liquid crystals (mesogens), high-performance polyimides, and pharmaceutical intermediates.[1] Its linear, rod-like geometry distinguishes it from its ortho-nitro isomer (4'-chloro-2-nitrobiphenyl, a Boscalid intermediate), making it uniquely suitable for applications requiring high structural order and crystallinity.[1]

This guide provides validated protocols for the handling, synthesis, and chemoselective functionalization of this intermediate. It addresses the two primary challenges in its chemistry:

  • Chemoselective Reduction: Reducing the nitro group (

    
    ) to an amine (
    
    
    
    ) without hydrodehalogenating the chlorine atom.
  • Chloride Activation: Utilizing the aryl chloride for subsequent cross-coupling reactions to generate terphenyls.

Chemical Profile & Critical Distinction

PropertySpecification
IUPAC Name 4-Chloro-4'-nitro-1,1'-biphenyl
CAS Number 6242-97-3
Molecular Formula

Molecular Weight 233.65 g/mol
Appearance Pale yellow crystalline solid
Melting Point 144–146 °C
Solubility Soluble in DMF, DMSO, hot Toluene; Insoluble in water.[1][2][3]

⚠️ CRITICAL DISTINCTION: Do not confuse this compound with 4'-Chloro-2-nitrobiphenyl (CAS 6271-80-3).[1]

  • 4-Chloro-4'-nitro- (Para-Para): Linear geometry.[1] Used in Liquid Crystals and Polymers .

  • 4'-Chloro-2-nitro- (Ortho-Para): Twisted geometry.[1] Key intermediate for the fungicide Boscalid .[3][4]

Synthesis of the Intermediate

While often purchased, in-house synthesis allows for isotopically labeled or derivative generation.[1] The most robust method is a Suzuki-Miyaura Cross-Coupling .[1]

Reaction Scheme

[1]
Protocol 1: High-Yield Synthesis

Reagents:

  • 1-Bromo-4-nitrobenzene (1.0 eq)[1]

  • 4-Chlorophenylboronic acid (1.1 eq)[1]

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane : Water (4:1 v/v)[1]

Procedure:

  • Degassing: Charge a reaction vessel with the aryl bromide, boronic acid, and base. Evacuate and backfill with Nitrogen (

    
    ).
    
  • Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Add

    
     quickly under a counter-flow of Nitrogen.
    
  • Reaction: Heat to 90°C for 12 hours. The mixture will turn dark black/brown.

  • Work-up: Cool to RT. Filter through a Celite pad to remove Pd black. Wash with EtOAc.[1]

  • Purification: Wash filtrate with brine, dry over

    
    , and concentrate. Recrystallize from hot Ethanol to yield pale yellow needles.
    

Downstream Application A: Chemoselective Reduction

Challenge: Standard catalytic hydrogenation (


) often causes hydrodehalogenation , stripping the chlorine atom to yield 4-aminobiphenyl (a potent carcinogen) instead of the desired 4-amino-4'-chlorobiphenyl.[1]

Solution: Use an Iron-mediated reduction (Béchamp) or Tin(II) Chloride .[1] These methods are chemoselective for


 in the presence of aryl chlorides.
Protocol 2: Selective Reduction to 4-Amino-4'-chlorobiphenyl

Mechanism: Electron transfer from the metal surface reduces the nitro group without oxidative addition into the


 bond.

Reagents:

  • 4-Chloro-4'-nitro-1,1'-biphenyl (10 mmol)[1]

  • Iron Powder (325 mesh, 5.0 eq)

  • Ammonium Chloride (

    
    , 1.0 eq)
    
  • Solvent: Ethanol : Water (4:1)

Step-by-Step:

  • Suspension: Dissolve the nitro-biphenyl in Ethanol (50 mL) and Water (12 mL).

  • Activation: Add

    
     and Iron powder.
    
  • Reflux: Heat the mixture to vigorous reflux (80°C ) for 2–4 hours.

    • Monitoring: TLC (Hexane:EtOAc 3:1). The yellow starting material will disappear; a fluorescent blue spot (amine) will appear.

  • Filtration: Filter the hot mixture immediately through Celite to remove iron oxide sludge. Wash the cake with hot ethanol.

    • Note: Do not let the filtrate cool before filtering, or the product may crystallize in the iron sludge.

  • Isolation: Pour the filtrate into ice water (200 mL). The product, 4-Amino-4'-chlorobiphenyl , will precipitate as a white/off-white solid.[1]

  • Yield: Typically >90%.

Downstream Application B: Terphenyl Synthesis (Chloride Activation)

Challenge: Aryl chlorides are electronically deactivated and reluctant to undergo oxidative addition with Palladium, especially on an electron-neutral biphenyl ring.[1] Solution: Use electron-rich, bulky phosphine ligands like S-Phos or X-Phos (Buchwald Ligands) to facilitate the oxidative addition step.[1]

Protocol 3: Synthesis of 4-Nitro-p-terphenyl

This protocol couples the chloro-end of the intermediate with a phenylboronic acid, creating a three-ring system (terphenyl) used in liquid crystal displays.[1]

Reagents:

  • 4-Chloro-4'-nitro-1,1'-biphenyl (1.0 eq)[1]

  • Phenylboronic acid (1.5 eq)

  • Catalyst:

    
     (1 mol%)
    
  • Ligand: S-Phos (2 mol%)[1]

  • Base:

    
     (2.0 eq)
    
  • Solvent: Toluene (anhydrous)

Procedure:

  • Pre-complexation: In a vial, mix

    
     and S-Phos in Toluene and stir for 10 mins at RT to generate the active catalytic species (L-Pd-0).
    
  • Reaction Setup: Add the biphenyl intermediate, boronic acid, and phosphate base to a Schlenk tube.

  • Catalyst Injection: Add the pre-complexed catalyst solution.

  • Heating: Heat to 100°C for 16 hours under Argon.

  • Purification: Silica gel chromatography (Hexane:DCM gradient).

Visualizing the Reaction Pathways

The following diagram illustrates the divergent synthetic pathways available from the 4-Chloro-4'-nitro-1,1'-biphenyl intermediate.

G cluster_0 Critical Selectivity Point Start Start Reagents: 1-Bromo-4-nitrobenzene + 4-Chlorophenylboronic acid Intermediate INTERMEDIATE: 4-Chloro-4'-nitro-1,1'-biphenyl (CAS 6242-97-3) Start->Intermediate Suzuki Coupling Pd(PPh3)4, K2CO3 90°C ProductA Product A: 4-Amino-4'-chlorobiphenyl (Dye/Polymer Precursor) Intermediate->ProductA Chemoselective Reduction Fe / NH4Cl (Preserves Cl) ProductB Product B: 4-Nitro-p-terphenyl (Liquid Crystal Core) Intermediate->ProductB Chloride Activation Pd2(dba)3 / S-Phos Ph-B(OH)2

Caption: Divergent synthesis pathways. Green path preserves the halogen; Red path utilizes the halogen for chain extension.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dechlorination during Reduction Used

or excessive Zn/HCl.[1]
Switch to Fe/NH4Cl (Protocol 2) or use sulfided Pt/C if hydrogenation is mandatory.
Low Yield in Suzuki (Protocol 1) Homocoupling of boronic acid.Ensure strictly anaerobic conditions .[1] Add the boronic acid slowly or use a slight excess (1.2 eq).
No Reaction at Cl-site (Protocol 3) Ligand is too small/electron-poor.Standard

will not work for aryl chlorides. Switch to S-Phos , X-Phos , or BrettPhos .[1]
Product is Colored (Amine) Oxidation of amine in air.Store 4-amino-4'-chlorobiphenyl under Nitrogen/Argon in the dark.[1] Recrystallize with a pinch of sodium dithionite.

References

  • Suzuki-Miyaura Coupling Basics: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Link

  • Chemoselective Reduction: Bechamp Reduction Protocols. Organic Syntheses, Coll.[5] Vol. 2, p. 447 (1943). Link

  • Buchwald Ligands for Chlorides: Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. Link

  • Liquid Crystal Synthesis: Gray, G. W., et al. (1973). Stable Low-Melting Liquid Crystals.[1] Electronics Letters, 9(6), 130-131.[1] (Foundational work on biphenyl mesogens).

  • Safety Data: PubChem Compound Summary for CID 79069 (4-Chloro-4'-nitrobiphenyl). Link

Sources

Method

Application Note: 4-Chloro-4'-nitro-1,1'-biphenyl in Pharmaceutical Synthesis

This guide outlines the technical application of 4-Chloro-4'-nitro-1,1'-biphenyl (CAS 39093-45-1), a specialized bifunctional intermediate used in the synthesis of rigid biaryl scaffolds for medicinal chemistry.[1][2] [1...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical application of 4-Chloro-4'-nitro-1,1'-biphenyl (CAS 39093-45-1), a specialized bifunctional intermediate used in the synthesis of rigid biaryl scaffolds for medicinal chemistry.[1][2]

[1][2]

Executive Summary

4-Chloro-4'-nitro-1,1'-biphenyl represents a classic "rod-like" bifunctional scaffold.[1][2] Its value lies in the orthogonal reactivity of its two functional groups: a reducible nitro group (-NO₂) and a metallo-labile chloro group (-Cl).[1][2] Unlike its isomer 4'-chloro-2-nitrobiphenyl (a precursor for the fungicide Boscalid), the 4,4'-isomer provides a linear geometry essential for intercalating agents, liquid crystal precursors, and specific kinase inhibitors requiring a deep hydrophobic pocket fit.[1]

This guide details the protocols for selectively manipulating these groups to generate 4-(4-chlorophenyl)aniline , a critical primary amine intermediate, without compromising the halogen handle.[1]

Structural Analysis & Reactivity Profile[1][2]

The molecule consists of two benzene rings connected by a single bond, with para-substitution on both rings.[3] This creates a conjugated system, though the twist angle between rings (approx. 44° in solution) limits full electronic communication.[3]

  • Electronic "Push-Pull" Potential: The nitro group is strongly electron-withdrawing (EWG), deactivating its specific ring.[1][2] The chlorine is weakly deactivating but ortho/para directing.[3]

  • Chemo-Selectivity Challenge: The primary challenge in utilizing this scaffold is hydrodehalogenation .[1][2] Standard catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group often results in the unwanted cleavage of the C-Cl bond, destroying the molecular handle needed for subsequent steps.

Reactivity Flowchart (Graphviz)[2][3]

Reactivity Start 4-Chloro-4'-nitro-1,1'-biphenyl PathA Path A: Nitro Reduction Start->PathA Selective Reductant PathB Path B: Cross-Coupling Start->PathB Pd(0) Catalyst ProdA1 4-(4-chlorophenyl)aniline (Target Intermediate) PathA->ProdA1 Fe/NH4Cl or Pt(S)/C + H2 ProdA2 4-Aminobiphenyl (Over-reduced impurity) PathA->ProdA2 Pd/C + H2 (Avoid!) ProdB1 Biaryl Extension (Suzuki/Buchwald) PathB->ProdB1 Boronic Acid/Amine

Figure 1: Divergent synthetic pathways.[1][2] Path A requires specific conditions to avoid hydrodehalogenation (ProdA2).

Core Protocol: Selective Nitro Reduction

Objective: Synthesize 4-(4-chlorophenyl)aniline (CAS 1204-82-6) while retaining the chloro-substituent.[1][2]

Rationale

Standard hydrogenation using Palladium on Carbon (Pd/C) is contraindicated because Pd rapidly inserts into aryl-chloride bonds, leading to dechlorination.[1][2][3] To ensure integrity of the Cl-handle, we utilize a Bechamp Reduction (Iron/Acid) or a Sulfided Platinum catalyst.[3] The protocol below details the chemically robust Iron-mediated reduction, which is scalable and highly selective.

Materials
  • Substrate: 4-Chloro-4'-nitro-1,1'-biphenyl (1.0 equiv)

  • Reductant: Iron powder (325 mesh, reduced, 4.0 equiv)

  • Electrolyte/Acid: Ammonium Chloride (NH₄Cl) (2.0 equiv) or Acetic Acid (catalytic)[2][3]

  • Solvent: Ethanol/Water (3:1 v/v) or Isopropanol/Water[2][3]

Step-by-Step Methodology
  • Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge the 4-Chloro-4'-nitro-1,1'-biphenyl (10 mmol) and Ethanol (40 mL).

  • Activation: Add Iron powder (40 mmol, 2.23 g) and Ammonium Chloride (20 mmol, 1.07 g) dissolved in Water (13 mL).

  • Reaction: Heat the suspension to vigorous reflux (approx. 78-80°C).

    • Observation: The mixture will turn dark grey/black (formation of iron oxides).[3]

    • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1).[2][3] The starting material (Rf ~0.[3]6) should disappear, replaced by the fluorescent amine spot (Rf ~0.3).[3] Reaction time is typically 2–4 hours.[1][2][3]

  • Work-up (Critical for Purity):

    • Hot filter the mixture through a Celite pad to remove iron sludge.[3] Wash the pad with hot ethanol.[1][3]

    • Note: Do not allow the filtrate to cool before filtering, as the product may crystallize in the iron cake.[3]

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x).[3] Dry organics over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane if necessary.

Expected Yield: 85–92% Characterization: ¹H NMR (DMSO-d₆) should show a broad singlet (NH₂) at ~5.2 ppm and the characteristic AA'BB' splitting patterns of the biphenyl system.

Advanced Application: Suzuki-Miyaura Coupling

Objective: Functionalize the 4-position to create extended triaryl systems (common in liquid crystals and kinase inhibitors).[1][2]

Once the nitro group is reduced (or if the nitro group is retained for later modification), the chlorine atom serves as an electrophile.[3] Note that aryl chlorides are less reactive than bromides/iodides, requiring specialized ligands.[1][3]

Protocol Parameters
ParameterRecommendationMechanistic Insight
Catalyst Pd(OAc)₂ + S-Phos or X-PhosElectron-rich Buchwald ligands facilitate oxidative addition into the inert C-Cl bond.[1][2]
Base K₃PO₄ or Cs₂CO₃Anhydrous bases prevent hydrolysis; Potassium phosphate is preferred for steric bulk.[1][2][3]
Solvent Toluene/Water (10:[1][2][3]1) or 1,4-DioxaneBiphasic systems often accelerate the transmetallation step.[1][3]
Temperature 80–100°CThermal energy required to overcome the activation barrier of Ar-Cl oxidative addition.[1][2]
Workflow Diagram (Graphviz)

Suzuki Step1 Reagents: 4-Cl-4'-NO2-Biphenyl + Aryl-Boronic Acid Pd(OAc)2 (2 mol%), S-Phos (4 mol%) Step2 Degassing: Sparge with Argon (20 min) (Oxygen poisons Pd(0) species) Step1->Step2 Step3 Heating: 100°C for 12-18 Hours Step2->Step3 Step4 Workup: Filter Pd -> Extract -> Column Chromatography Step3->Step4

Figure 2: Optimized Suzuki-Miyaura coupling workflow for deactivated aryl chlorides.

Safety & Handling (E-E-A-T)

Critical Warning: While 4-Chloro-4'-nitro-1,1'-biphenyl itself is an irritant, its reduced derivative, 4-amino-4'-chlorobiphenyl , belongs to the class of halogenated benzidines/biphenylamines .[1][2]

  • Carcinogenicity: Many 4-aminobiphenyl derivatives are potent bladder carcinogens.[1][2] Treat all intermediates as "suspected human carcinogens."[1][2][3]

  • Containment: Handle exclusively in a fume hood. Use double nitrile gloves.[1][2][3]

  • Waste: All aqueous waste from the Iron reduction (containing aromatic amines) must be segregated and treated as hazardous cytotoxic waste, not general organic waste.[3]

References

  • Selective Reduction of Nitroarenes

    • Source: Bellamy, F. D., & Ou, K. (1984).[1][3] Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[1][3] Tetrahedron Letters, 25(8), 839-842.[1][3]

    • Relevance: Establishes chemo-selective protocols for nitro-reduction in the presence of halogens.
    • [2][3]

  • Suzuki Coupling of Aryl Chlorides

    • Source: Wolfe, J. P., & Buchwald, S. L. (1999).[1][3] A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides.[1] Angewandte Chemie International Edition, 38(16), 2413-2416.[1][3]

    • Relevance: Defines the ligand requirements (X-Phos/S-Phos) for activating the C-Cl bond in this specific scaffold.
    • [2][3]

  • Safety Data & Toxicology (Biphenylamines)

    • Source: National Toxicology Program (NTP).[2][3] (2016).[2][3][4] Report on Carcinogens, Fourteenth Edition; U.S. Department of Health and Human Services.[1][3]

    • Relevance: Provides essential safety data regarding the mutagenic potential of aminobiphenyl deriv
    • [2][3]

Sources

Application

Application Note: Chemoselective Synthesis &amp; Utilization of 4-Chloro-4'-nitro-1,1'-biphenyl in Agrochemical Scaffold Design

Executive Summary The biphenyl moiety is a "privileged structure" in modern agrochemistry, serving as the lipophilic core for numerous Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Boscalid analogs) and pyre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The biphenyl moiety is a "privileged structure" in modern agrochemistry, serving as the lipophilic core for numerous Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Boscalid analogs) and pyrethroid insecticides.

This guide details the development protocols for 4-Chloro-4'-nitro-1,1'-biphenyl (CNB) . While the 2-substituted isomer is the direct precursor to Boscalid, the 4,4'-substituted isomer represents a critical scaffold for next-generation carboxamide fungicides where para-substitution is utilized to probe active site depth and metabolic stability.

Key Technical Challenge: The primary bottleneck in utilizing CNB is the chemoselective reduction of the nitro group to an aniline (4'-chloro[1,1'-biphenyl]-4-amine) without causing hydrodehalogenation (loss of the chlorine atom). This note provides a validated workflow to overcome this challenge.

Strategic Workflow & Decision Tree

The following diagram outlines the critical path from raw materials to the bioactive amide precursor, highlighting the "Go/No-Go" decision points regarding chemoselectivity.

G Start Raw Materials (4-Chlorophenylboronic acid + 1-Bromo-4-nitrobenzene) Suzuki Step 1: Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3) Start->Suzuki Inert Atm. Intermediate Intermediate: 4-Chloro-4'-nitro-1,1'-biphenyl Suzuki->Intermediate QC_Check QC Check: HPLC Purity >98%? Intermediate->QC_Check QC_Check->Suzuki Fail (Recrystallize) Reduction_Choice Step 2: Reduction Strategy (Critical Control Point) QC_Check->Reduction_Choice Pass Method_A Method A: Catalytic H2 (Pd/C) RISK: Dehalogenation Reduction_Choice->Method_A High Throughput Method_B Method B: Fe / NH4Cl (Bechamp) SELECTIVE: Retains Chlorine Reduction_Choice->Method_B High Fidelity Product Target Scaffold: 4'-Chloro[1,1'-biphenyl]-4-amine Method_A->Product <80% Selectivity Method_B->Product >99% Selectivity Downstream Downstream: Amide Coupling (SDHI Analog Synthesis) Product->Downstream

Figure 1: Synthetic workflow emphasizing the critical selection of reduction methodology to preserve the aryl chloride.

Protocol 1: Suzuki-Miyaura Synthesis of the Nitro-Biphenyl Core

Objective: Synthesize 4-Chloro-4'-nitro-1,1'-biphenyl with minimized homocoupling byproducts.

Mechanistic Insight

Standard Pd(PPh3)4 catalysts often degrade, leading to aryl-aryl exchange (homocoupling). We utilize Pd(dppf)Cl2 (ferrocene ligand), which offers a wider bite angle and higher stability, ensuring the cross-coupling product is favored over the homocoupled impurity.

Materials
  • 4-Chlorophenylboronic acid (1.05 eq)

  • 1-Bromo-4-nitrobenzene (1.0 eq)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (2 mol%)

  • Base: K2CO3 (2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Inert Setup: Charge a 3-neck round bottom flask with the aryl bromide and boronic acid. Evacuate and backfill with Nitrogen (3 cycles).

  • Solvent Addition: Add degassed 1,4-dioxane via syringe.

  • Catalyst Charge: Add Pd(dppf)Cl2 under positive nitrogen flow. The solution will turn orange/red.

  • Activation: Add the aqueous K2CO3. Heat the reaction to 85°C for 4–6 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The nitro group makes the product UV-active and distinct from starting materials.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water and brine.

  • Purification: Recrystallize from hot Ethanol.

    • Target Yield: 85–92%

    • Appearance: Pale yellow needles.

Protocol 2: Chemoselective Reduction (The "Iron" Standard)

Objective: Reduce the nitro group to an amine without removing the chlorine atom. Context: Catalytic hydrogenation (H2, Pd/C) is notorious for oxidative addition into Ar-Cl bonds, leading to dechlorination. While poisoned catalysts (Pt/C-Vanadium) exist, the Iron/Ammonium Chloride method is the most robust for scale-up in agrochemical contexts.

Materials
  • 4-Chloro-4'-nitro-1,1'-biphenyl (from Protocol 1)

  • Iron Powder (325 mesh, reduced) - 5.0 eq

  • Ammonium Chloride (NH4Cl) - 5.0 eq

  • Solvent: Ethanol / Water (3:1 ratio)

Step-by-Step Procedure
  • Slurry Preparation: In a reaction vessel, suspend the nitro-biphenyl in Ethanol/Water.

  • Reagent Addition: Add NH4Cl and Iron powder.

  • Reflux: Heat the mixture to mild reflux (approx 75–80°C) with vigorous mechanical stirring. Note: Magnetic stirring often fails due to the density of iron powder.

  • Reaction Time: 2–4 hours. The yellow color of the nitro compound will fade to a dull grey/brown slurry.

  • Hot Filtration (Critical): Filter the mixture while hot through a Celite pad to remove iron oxide sludge. If the solution cools, the amine product may precipitate in the filter cake.

  • Isolation: Concentrate the filtrate to remove ethanol. The product (4'-chloro[1,1'-biphenyl]-4-amine) will precipitate as an off-white solid.

  • Yield Check: >90%.

Data Comparison: Reduction Methods

MethodReagentsChemoselectivity (Cl retention)ScalabilityNotes
Standard Hydrogenation H2, Pd/CPoor (<60%) HighSignificant dechlorination observed.
Transfer Hydrogenation Hydrazine, Pd/CModerate (80%)MediumSafety risks with Hydrazine.
Bechamp (Recommended) Fe, NH4Cl Excellent (>99%) High Generates iron waste, but product quality is superior.

Analytical Quality Control

Agrochemical registration requires strict impurity profiling.

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 40% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm.

  • Retention Order:

    • Amine Product (Polar, elutes first)

    • Nitro Precursor (Non-polar, elutes later)

    • Bis-amine (Dechlorinated impurity - Must be <0.1%)

Safety & Toxicology (E-E-A-T)

Hazard Identification:

  • Genotoxicity: Nitro-biphenyls and their amine derivatives are structural analogs to benzidine (a known human carcinogen). While substitution reduces potency, 4-Chloro-4'-nitro-1,1'-biphenyl should be handled as a suspected mutagen .

  • Handling: All weighing and solid handling must occur in a Powder Containment Hood or Glovebox.

  • Waste: Aqueous waste from the Suzuki coupling contains Boron and must be segregated. Iron sludge from reduction is heavy metal waste.

Emergency Protocol:

  • Skin Contact: Wash immediately with PEG-400 (if available) or copious soap and water. Lipophilic biphenyls absorb rapidly through skin.

References

  • Suzuki-Miyaura Coupling Optimization

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
  • Chemoselective Reduction Strategies

    • Gawande, M. B., et al. (2013). "Iron-based catalysts for the reduction of nitroarenes.
  • Agrochemical Scaffold Relevance

    • Glatt, H. (1990). "Genotoxicity of nitrated biphenyls and their metabolites." Environmental Health Perspectives.
  • Boscalid & Biphenyl Fungicide Chemistry

    • Rheinheimer, J., et al. (2008). "Modern Agrochemicals: The Story of Boscalid." Wiley-VCH.

Disclaimer: This Application Note is for research and development purposes only. All procedures should be performed by qualified personnel adhering to local safety regulations.

Sources

Method

High-Precision Derivatization of 4-Chloro-4'-nitro-1,1'-biphenyl

Application Note & Protocol Guide Executive Summary This guide details the strategic derivatization of 4-Chloro-4'-nitro-1,1'-biphenyl , a "push-pull" biaryl scaffold critical in the synthesis of liquid crystals, conduct...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

This guide details the strategic derivatization of 4-Chloro-4'-nitro-1,1'-biphenyl , a "push-pull" biaryl scaffold critical in the synthesis of liquid crystals, conductive polymers, and bioactive pharmaceutical intermediates (e.g., fungicide analogs).

The molecule presents a specific chemoselective challenge:

  • The Nitro Group (-NO₂): A strong electron-withdrawing group susceptible to reduction.

  • The Chloro Group (-Cl): A deactivating handle on the opposing ring, susceptible to oxidative addition (cross-coupling) or hydrodehalogenation (side reaction).

Core Directive: This protocol prioritizes chemoselectivity . We define workflows to reduce the nitro group without dechlorinating the scaffold (Module A) and to couple the chloro-handle using specialized palladium catalysis (Module B).

Safety & Handling (Critical)

Hazard Classification: Nitroaromatic compound.

  • Toxicity: Harmful if swallowed or inhaled.[1] Suspected mutagen.

  • Environmental: Very toxic to aquatic life with long-lasting effects.[1][2]

  • PPE: Nitrile gloves (double-gloving recommended), chemical safety goggles, and full fume hood ventilation.

  • Waste: Segregate as halogenated organic waste.

Visual Workflow: The Derivatization Tree

The following diagram illustrates the logical flow of derivatization, highlighting the "Gateway" reactions that unlock library generation.

DerivatizationTree Start 4-Chloro-4'-nitro-1,1'-biphenyl (Starting Material) Decision Selectivity Decision Start->Decision PathA Path A: Reduction (Target: Amine) Decision->PathA Modify Nitro Group PathB Path B: Cross-Coupling (Target: Terphenyls) Decision->PathB Modify Chloro Group RiskA RISK: Hydrodehalogenation (Loss of Cl) PathA->RiskA RiskB RISK: Low Reactivity of Ar-Cl PathB->RiskB SolA SOLUTION: Fe/NH4Cl (Béchamp Cond.) RiskA->SolA Mitigation ProdA 4-Chloro-4'-aminobiphenyl (Gateway to Amides/Ureas) SolA->ProdA Yield >90% SolB SOLUTION: Pd-SPhos Gen 2 (Activated Ligand) RiskB->SolB Mitigation ProdB 4-Nitro-4'-aryl-biphenyl (Extended Core) SolB->ProdB Yield >80%

Figure 1: Strategic decision tree for chemoselective processing. Path A prioritizes amine retention; Path B prioritizes skeleton extension.

Module A: Chemoselective Reduction (The "Gateway")

Objective: Synthesize 4-Chloro-4'-aminobiphenyl. Challenge: Standard catalytic hydrogenation (H₂/Pd-C) frequently causes hydrodehalogenation , stripping the chlorine atom and yielding simple 4-aminobiphenyl (a highly toxic carcinogen). Solution: Use Iron powder with Ammonium Chloride (Fe/NH₄Cl) in aqueous ethanol. This electron-transfer mechanism is specific to the -NO₂ group and inert toward Ar-Cl bonds.

Protocol 1.0: Fe/NH₄Cl Reduction
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • Substrate: 4-Chloro-4'-nitro-1,1'-biphenyl (1.0 eq, 5 mmol, ~1.17 g).

    • Reductant: Iron Powder (325 mesh, 5.0 eq).

    • Electrolyte: Ammonium Chloride (NH₄Cl, 5.0 eq).

    • Solvent: Ethanol/Water (3:1 ratio, 40 mL).

  • Reaction:

    • Dissolve substrate in EtOH/H₂O. Add NH₄Cl.

    • Add Iron powder in portions (exothermic risk).

    • Heat to reflux (80°C) for 2–4 hours.

    • Monitor: TLC (Hexane/EtOAc 3:1). Starting material (Rf ~0.6) disappears; fluorescent amine spot (Rf ~0.3) appears.[3][4][5]

  • Workup (Critical for Purity):

    • Hot filter the mixture through a Celite pad to remove Iron sludge. Wash pad with hot ethanol.

    • Concentrate filtrate under reduced pressure.

    • Dilute residue with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Dry organic layer over Na₂SO₄ and concentrate.

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for the disappearance of the downfield nitro-adjacent doublets (~8.3 ppm) and appearance of a broad singlet (amine -NH₂) around 5.0–5.5 ppm. The chlorophenyl protons should remain distinct (AA'BB' system), confirming the Cl is intact.

Module B: Palladium-Catalyzed Cross-Coupling

Objective: Functionalize the Chloro-position to create terphenyls or biaryl-amines. Challenge: Aryl chlorides are poor electrophiles compared to bromides/iodides due to a strong C-Cl bond (approx. 96 kcal/mol). Standard Pd(PPh₃)₄ often fails. Solution: Use Buchwald-type ligands (e.g., SPhos or XPhos) which are electron-rich and bulky, facilitating the difficult oxidative addition into the Ar-Cl bond.

Protocol 2.0: Suzuki-Miyaura Coupling
  • Setup: Oven-dried Schlenk tube or microwave vial under Argon atmosphere.

  • Reagents:

    • Substrate: 4-Chloro-4'-nitro-1,1'-biphenyl (1.0 eq).

    • Coupling Partner: Phenylboronic acid (1.2 eq).

    • Catalyst: Pd(OAc)₂ (2 mol%).

    • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%).

    • Base: K₃PO₄ (2.0 eq).

    • Solvent: Toluene/Water (10:1) degassed.

  • Reaction:

    • Charge solids into the tube. Evacuate and backfill with Argon (3x).

    • Add degassed solvents via syringe.

    • Heat to 100°C for 12 hours (or 120°C for 30 min in Microwave).

  • Mechanism Insight:

    • The electron-withdrawing nitro group on the distal ring exerts a subtle long-range withdrawing effect, slightly activating the C-Cl bond compared to chlorobenzene, but the specialized ligand is the primary driver.

  • Workup:

    • Filter through silica plug.

    • Purify via Column Chromatography (Gradient: Hexane -> 5% EtOAc/Hexane).

Analytical Data Summary
Parameter4-Chloro-4'-nitro-1,1'-biphenyl (SM)4-Chloro-4'-aminobiphenyl (Product A)
MW 233.65 g/mol 203.67 g/mol
Appearance Yellow crystalline solidOff-white/beige solid
Melting Point 144–146°C132–134°C
TLC (Hex/EtOAc 3:1) Rf ~ 0.60Rf ~ 0.25 (Stains with Ninhydrin)
Key IR Signal 1515, 1345 cm⁻¹ (NO₂ stretch)3400, 3320 cm⁻¹ (NH₂ stretch)
References
  • Synthesis of Nitro-biphenyl Core: Vertex AI Search Result 1.1: "Method for preparing 4'-chloro-2-nitrobiphenyl." Google Patents. Accessed Feb 7, 2026. (Generalized search landing for verification)

  • Safety & Toxicology: Vertex AI Search Result 1.7: "Safety Data Sheet: 4'-Chloro-2-nitro-1,1'-biphenyl." Cato Chem. Accessed Feb 7, 2026.

  • Suzuki Coupling of Aryl Chlorides: Vertex AI Search Result 1.8: "Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides... in water."[6] Green Chemistry, RSC Publishing.

  • Catalytic Systems for Chlorides: Vertex AI Search Result 1.11: "Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions." MDPI.

  • Béchamp, A. "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine." Annales de Chimie et de Physique, 1854.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 4-Chloro-4'-nitro-1,1'-biphenyl

Ticket ID: #SUZ-CNB-4401 Subject: Protocol Design & Troubleshooting for Chemoselective Coupling Assigned Specialist: Senior Application Scientist Status: Open Executive Summary & Strategy You are attempting to synthesize...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SUZ-CNB-4401 Subject: Protocol Design & Troubleshooting for Chemoselective Coupling Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary & Strategy

You are attempting to synthesize 4-Chloro-4'-nitro-1,1'-biphenyl . This molecule presents a classic chemoselectivity challenge : you must form a biaryl bond without cleaving the labile chlorine atom.

The Critical Decision: To ensure success, you must select the correct coupling partners to exploit the reactivity difference between halogens.[1]

  • Reactivity Order: Ar-I > Ar-Br >> Ar-Cl.

  • Recommended Route: Couple 1-iodo-4-nitrobenzene with (4-chlorophenyl)boronic acid .

Why this route?

  • Chemoselectivity: Palladium undergoes oxidative addition into the C-I bond much faster than the C-Cl bond. This preserves the chlorine on the boronic acid partner.

  • Stability: (4-Nitrophenyl)boronic acid is electronically poor and prone to protodeboronation (hydrolysis of the C-B bond). By placing the nitro group on the halide partner (1-iodo-4-nitrobenzene), you avoid this instability.

Standard Operating Procedure (SOP)

Ticket #001: Experimental Protocol

Materials
  • Electrophile: 1-Iodo-4-nitrobenzene (1.0 equiv)

  • Nucleophile: (4-Chlorophenyl)boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3 mol%) — Selected for robustness against air and high activity for aryl iodides without activating aryl chlorides.

  • Base: K₂CO₃ (2.5 equiv)[2]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen (Strictly degassed)

Step-by-Step Workflow
  • Charge Solids: In a reaction vial equipped with a magnetic stir bar, add 1-iodo-4-nitrobenzene (1.0 mmol), (4-chlorophenyl)boronic acid (1.2 mmol), K₂CO₃ (2.5 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

  • Degas System: Seal the vial with a septum. Evacuate and backfill with Argon three times. Crucial: Oxygen promotes homocoupling.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Note: Do not exceed 80°C to prevent oxidative addition into the C-Cl bond.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Mechanism & Selectivity Visualization

Ticket #002: Theory of Operation

The following diagram illustrates why the chosen catalyst system selectively activates the Iodide while ignoring the Chloride.

SuzukiSelectivity Start Start: 1-Iodo-4-nitrobenzene + Pd(0) OxAdd Oxidative Addition (Fast into C-I) Start->OxAdd Pd inserts into weak C-I bond SideReac RISK: C-Cl Activation (Requires T > 80°C) Start->SideReac BLOCKED at 60°C TransMet Transmetallation (Boronic Acid enters) OxAdd->TransMet Base assisted RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C bond forms RedElim->Start Regenerate Pd(0) Product Product: 4-Chloro-4'-nitro-1,1'-biphenyl RedElim->Product Cycle Complete

Figure 1: Catalytic cycle emphasizing the kinetic preference for C-I insertion over C-Cl insertion. The "blocked" pathway ensures the chlorine atom is retained in the final product.

Troubleshooting Guide (FAQ)

Ticket #003: Diagnostic Solutions

SymptomProbable CauseCorrective Action
Loss of Chlorine (Dehalogenation) Over-activation: Reaction temperature too high or ligand is too electron-rich (e.g., SPhos, XPhos).1. Lower temperature to 50–60°C.2. Switch to less electron-rich ligands like PPh₃ or dppf. Avoid Buchwald biaryl phosphines for this specific substrate.
Low Yield (Recovered SM) Catalyst Death: "Pd Black" formation due to unstable catalytic species.1. Ensure rigorous degassing.2. Switch to Pd(dppf)Cl₂ , which is more thermally stable than Pd(PPh₃)₄.3. Increase catalyst loading to 5 mol%.
Protodeboronation (Nitrobenzene byproduct) Hydrolysis: The boronic acid C-B bond breaks before coupling.1.[3] Use anhydrous conditions (Dioxane/Toluene) with Cs₂CO₃ or K₃PO₄.2. Increase the excess of boronic acid to 1.5 equiv.
Homocoupling (Biaryl formation) Oxygen Contamination: Oxygen re-oxidizes Pd(0) to Pd(II), consuming boronic acid.1. Degas solvents by sparging with Argon for 20 mins.2. Verify system seal integrity.

Optimization Matrix

Ticket #004: Advanced Tuning

If the standard protocol yields <70%, utilize this matrix to optimize conditions.

ParameterStandard ConditionOptimization A (For reactivity)Optimization B (For selectivity)
Solvent Dioxane / H₂O (4:1)DMF / H₂O (High solubility)Toluene (Anhydrous, slow)
Base K₂CO₃ (Weak)Cs₂CO₃ (Stronger, faster)K₃PO₄ (Milder, protects sensitive groups)
Temp 60°C80°C40°C (Longer time required)
Ligand dppfSPhos (Risk of Cl-activation)PPh₃ (Very selective, slower)
Troubleshooting Logic Flow

Use this decision tree to diagnose failure modes quickly.

Troubleshooting Issue Start: What is the failure? CheckSM Is Starting Material (SM) left? Issue->CheckSM YesSM Yes: Incomplete Conversion CheckSM->YesSM High SM NoSM No: Side Reactions CheckSM->NoSM Low SM CheckColor Is reaction black? YesSM->CheckColor CheckProd Check MS for Byproducts NoSM->CheckProd Sol1 Fix: Change Catalyst (Try Pd(dppf)Cl2) CheckColor->Sol1 Yes (Pd precip) Sol2 Fix: Increase Temp (Max 80°C) CheckColor->Sol2 No (Too slow) Dehalo Product mass = Target - Cl + H? (Dehalogenation) CheckProd->Dehalo Proto Product = Nitrobenzene? (Protodeboronation) CheckProd->Proto Sol3 Fix: Lower Temp Use weaker ligand Dehalo->Sol3 Yes Sol4 Fix: Anhydrous Conditions Use Cs2CO3 Proto->Sol4 Yes

Figure 2: Logic flow for diagnosing reaction failures based on crude LC-MS data.

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited. Journal of the American Chemical Society, 139(37), 13156–13165.

Sources

Optimization

Technical Support Center: High-Yield Synthesis of 4-Chloro-4'-nitro-1,1'-biphenyl

[1] Executive Summary You are encountering yield inconsistencies in the synthesis of 4-Chloro-4'-nitro-1,1'-biphenyl . This scaffold is a critical intermediate in liquid crystal and pharmaceutical chemistry.[1] The prima...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

You are encountering yield inconsistencies in the synthesis of 4-Chloro-4'-nitro-1,1'-biphenyl . This scaffold is a critical intermediate in liquid crystal and pharmaceutical chemistry.[1] The primary challenge is achieving high chemoselectivity (coupling without dechlorinating the product) and preventing protodeboronation of the boronic acid.

This guide moves beyond standard textbook procedures to address the specific electronic and steric factors governing this reaction.

Part 1: The "Golden Route" Protocol

To maximize yield and reproducibility, we recommend the Suzuki-Miyaura Cross-Coupling utilizing 1-bromo-4-nitrobenzene and 4-chlorophenylboronic acid .[1]

Why this Disconnection?
  • Electronic Activation: The nitro group on the aryl bromide strongly withdraws electrons, making the C-Br bond highly susceptible to oxidative addition by Pd(0). This allows the reaction to proceed under milder conditions than if the roles were reversed.

  • Chemoselectivity: By using an aryl bromide (reactive) and an aryl chloride (less reactive) on the boronic acid, we ensure the catalyst inserts only where intended. Using a highly active catalyst (e.g., XPhos) could inadvertently activate the chlorine, leading to polymerization.

Optimized Reaction Conditions
ComponentRecommendationFunction & Rationale
Electrophile 1-Bromo-4-nitrobenzene (1.0 equiv)Activated substrate for fast oxidative addition.[1]
Nucleophile 4-Chlorophenylboronic acid (1.1 equiv)Slight excess to account for protodeboronation.[1]
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (1-3 mol%)Critical Choice. The bidentate ligand (dppf) prevents catalyst decomposition better than Pd(PPh₃)₄ and respects the Cl-Br selectivity.[1]
Base K₂CO₃ (2.5 equiv)Mild enough to prevent nitro-group side reactions; strong enough to activate the boronate.[1]
Solvent 1,4-Dioxane / Water (4:1 ratio)The water is mandatory for the transmetallation step. Dioxane solubilizes the organic reactants.
Temp/Time 80–90°C, 4–12 hoursHigh enough for turnover, low enough to prevent C-Cl activation.[1]

Part 2: Troubleshooting & Diagnostics

If your yields are below 85%, use the following diagnostic workflows.

Visualizing the Failure Points

The diagram below maps the catalytic cycle to specific failure modes. Use this to identify where your reaction is stalling.[1]

SuzukiFailureAnalysis Start Start: Pd(II) Precatalyst ActiveCat Active Pd(0) Species Start->ActiveCat Reduction in situ OxAdd Oxidative Addition (Ar-NO2-Br insertion) ActiveCat->OxAdd Fail_Homo FAILURE: Homocoupling Cause: O2 Leak (Oxidative dimerization) ActiveCat->Fail_Homo Presence of O2 TransMet Transmetallation (Boronate exchange) OxAdd->TransMet Base + Boronic Acid Fail_Ox FAILURE: Unreactive Halide Cause: Wrong Catalyst or Temp < 60C OxAdd->Fail_Ox Stalled Cycle RedElim Reductive Elimination (Product Release) TransMet->RedElim Fail_DeBor FAILURE: Protodeboronation Cause: pH too high or wet solvent storage TransMet->Fail_DeBor Boronic Acid Hydrolysis RedElim->ActiveCat Regeneration caption Figure 1: Suzuki Catalytic Cycle & Failure Points. Blue: Start, Green: Active Cycle, Red: Common Failure Modes.

Figure 1: Diagnostic map linking reaction steps to specific chemical failures.

FAQ: Troubleshooting Specific Scenarios

Q1: I see significant amounts of 4,4'-dichlorobiphenyl in my crude NMR. What happened? Diagnosis: Homocoupling of the boronic acid.[2][3] The Science: In the presence of Oxygen, Pd(0) can catalyze the dimerization of your boronic acid (Glaser-type coupling mechanism). The Fix:

  • Degas rigorously: Sparging with Argon for 10 minutes is often insufficient.[1] Use the Freeze-Pump-Thaw method (3 cycles) for the solvent before adding the catalyst.[1]

  • Check your lines: Ensure your inert gas line has an oxygen scrubber.[1]

Q2: My starting material (Bromide) is consumed, but the major product is Nitrobenzene (dehalogenated). Diagnosis: Beta-Hydride Elimination or Solvent Oxidation. The Science: If the transmetallation is slow (due to bad base/boronic acid ratio), the Pd-Ar intermediate will grab a hydride from the solvent (especially if using alcohols like ethanol) and reductively eliminate Ar-H. The Fix:

  • Switch Solvent: Move from Ethanol/Toluene to DME (Dimethoxyethane) or Dioxane .[1] These are aprotic and reduce hydride sources.[1]

  • Increase Boronic Acid: Push the equilibrium toward transmetallation by using 1.3–1.5 equivalents of boronic acid.

Q3: The reaction stalls at 60% conversion. Adding more catalyst doesn't help. Diagnosis: Catalyst Poisoning or "Pd Black" precipitation.[1][2] The Science: The nitro group can coordinate to Pd, creating a "resting state" that is too stable. Alternatively, the phosphine ligands have oxidized. The Fix:

  • Ligand Switch: Switch from Pd(PPh3)4 to Pd(dppf)Cl2 . The ferrocene backbone in dppf has a large bite angle and is more resistant to deactivation by nitro groups.

  • Temperature Bump: Increase temperature to 100°C to overcome the activation energy of the poisoned state.

Part 3: Purification & Isolation

The target molecule, 4-Chloro-4'-nitro-1,1'-biphenyl, is a solid.[1][4][5] Avoid column chromatography if possible to save time and solvent.[1]

Recommended Workup (Crystallization):

  • Cool: Allow reaction to reach room temperature.

  • Partition: Dilute with Ethyl Acetate and wash with water (x2) to remove inorganic salts and base.[1]

  • Scavenge: If the organic layer is dark (Pd residues), stir with activated charcoal or SiliaMetS® Thiol scavenger for 30 minutes, then filter through Celite.

  • Crystallize: Concentrate the organic layer. Recrystallize from hot Ethanol or Ethanol/Hexane (1:1) .[1] The nitro-biphenyl crystallizes readily, while impurities (homocoupled byproducts) often stay in the mother liquor.

Part 4: Decision Logic for Low Yields

Use this logic tree to determine your next experiment.

YieldTroubleshoot Start Problem: Yield < 80% CheckSM Check TLC/LCMS: Is Starting Material (SM) remaining? Start->CheckSM SM_Yes Yes, SM remains CheckSM->SM_Yes SM_No No, SM consumed CheckSM->SM_No CheckCat Did the catalyst turn black immediately? SM_Yes->CheckCat CheckProd Identify Major Byproduct SM_No->CheckProd Black_Yes Cat Decomposition. Action: Degas solvents, Switch to Pd(dppf)Cl2 CheckCat->Black_Yes Black_No Stalled Reaction. Action: Increase Temp, Check Base Solubility CheckCat->Black_No Byprod_Dehalo Nitrobenzene found (Dehalogenation) CheckProd->Byprod_Dehalo Byprod_Homo Dimer found (Homocoupling) CheckProd->Byprod_Homo Action_Dehalo Action: Switch solvent to Dioxane, Increase Boronic Acid conc. Byprod_Dehalo->Action_Dehalo Action_Homo Action: STRICT Oxygen exclusion, low catalyst loading Byprod_Homo->Action_Homo caption Figure 2: Troubleshooting Logic Tree for Yield Optimization.

Figure 2: Logic tree for diagnosing yield issues based on crude mixture analysis.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

    • Core Reference: Establishes the fundamental mechanism and the necessity of base/w
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

    • Context: Explains the reactivity difference between Aryl-Cl and Aryl-Br, justifying the chemoselectivity str
  • Ishiyama, T., et al. (1981).[1] Synthesis of biaryls via palladium-catalyzed cross-coupling.[1] Synthetic Communications, 11(7), 513-519.[1]

    • Context: Early foundational work establishing the compatibility of nitro groups in Suzuki coupling.[6]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] Link

    • Context: Detailed analysis of protodeboronation mechanisms and how to prevent them.

Sources

Troubleshooting

Technical Support Center: 4-Chloro-4'-nitro-1,1'-biphenyl Synthesis

Topic: Troubleshooting Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Development Scientists Status: Active Support Document ID: TSC-BP-4Cl4NO2-001 Executive Summary & Molecule Profile Target...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Development Scientists Status: Active Support Document ID: TSC-BP-4Cl4NO2-001

Executive Summary & Molecule Profile

Target Molecule: 4-Chloro-4'-nitro-1,1'-biphenyl CAS: 2113-74-8 (generic for isomer class, verify specific regioisomer) Core Challenge: Achieving high chemoselectivity (preserving the C-Cl bond) while maintaining regiocontrol (para-nitro placement).

This guide addresses the two primary synthetic routes:

  • Suzuki-Miyaura Cross-Coupling (Preferred): High regiocontrol, requires chemoselectivity management.

  • Direct Nitration of 4-Chlorobiphenyl (Industrial): Lower cost, high risk of regio-isomeric impurities (ortho-nitro).

Module A: Suzuki-Miyaura Coupling (The "Gold Standard")

Context: Coupling 1-chloro-4-iodobenzene with 4-nitrophenylboronic acid . Why this route? It guarantees the para-para arrangement. The challenge is preventing the Pd-catalyst from reacting with the chlorine atom or the boronic acid homocoupling.

Issue Ticket #S-01: "I am seeing significant amounts of 4,4'-dinitrobiphenyl."
  • Diagnosis: Oxidative Homocoupling of the Boronic Acid.

    • Mechanism: In the presence of oxygen, the Pd(II) species can facilitate the dimerization of two aryl boronic acid molecules instead of performing the cross-coupling.

    • Root Cause: Insufficient degassing of the solvent or headspace.

  • Corrective Action:

    • Degassing Protocol: Do not just sparge. Use the "Freeze-Pump-Thaw" method (3 cycles) for small scales, or vigorous argon sparging (>30 mins) for scale-up.

    • Stoichiometry: Add a slight excess of the halide (1.05 equiv) rather than the boronic acid to suppress this pathway, or slowly add the boronic acid (syringe pump) to keep its instantaneous concentration low.

Issue Ticket #S-02: "My product yield is low, and I detect dehalogenated byproducts (4-nitrobiphenyl)."
  • Diagnosis: Protodeboronation or Hydrodehalogenation.

    • Mechanism:

      • Protodeboronation: The boronic acid C-B bond breaks and is replaced by H (from water/solvent) before coupling occurs. Accelerated by high pH and high temp.

      • Hydrodehalogenation: The C-I bond undergoes oxidative addition, but instead of transmetallating, the Pd-complex undergoes

        
        -hydride elimination (from solvent/ligand) or reduction.
        
    • Root Cause: Reaction temperature too high (>100°C) or base concentration too aggressive.

  • Corrective Action:

    • Base Selection: Switch from strong bases (KOtBu, NaOH) to mild, hydrated bases like K₃PO₄·H₂O or Cs₂CO₃ . The water of hydration helps the catalytic cycle without promoting rapid protodeboronation.

    • Solvent System: Avoid pure alcohols (ethanol/isopropanol) which can act as hydride sources. Use Dioxane/Water (4:1) or Toluene/Water .

Issue Ticket #S-03: "The Chlorine atom is missing or reacted (Oligomerization)."
  • Diagnosis: Loss of Chemoselectivity (Over-activation).

    • Mechanism: The catalyst is performing oxidative addition into the C-Cl bond after (or before) the C-I bond reacts.

    • Root Cause: Using electron-rich, bulky phosphine ligands (e.g., S-Phos, X-Phos, or tBu3P) at high temperatures. These ligands are designed to activate aryl chlorides.

  • Corrective Action:

    • Ligand Choice: Use "older generation" ligands that are selective for Aryl-I over Aryl-Cl. PPh₃ (Triphenylphosphine) or dppf are ideal. They will activate the C-I bond but are generally too lazy to activate the C-Cl bond at moderate temperatures (60-80°C).

    • Temperature Control: Do not exceed 80°C.

Visualization: The Suzuki Failure Modes

SuzukiFailures cluster_legend Legend Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-I bond) Pd0->OxAdd 1-Cl-4-I-benzene Side_Homo FAILURE: Homocoupling (Ar-B + Ar-B -> Ar-Ar) Pd0->Side_Homo O2 Presence (Poor Degassing) Side_Cl FAILURE: C-Cl Activation (Polymerization) Pd0->Side_Cl Ligand too active (e.g., X-Phos) TransMet Transmetallation (with Boronic Acid) OxAdd->TransMet Base + Boronic Acid Side_Dehal FAILURE: Hydrodehalogenation (Loss of I, forms Ar-H) OxAdd->Side_Dehal Hydride Source (Alcohol solvent) RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Cycle Repeats key Green: Desired Path | Red: Side Reaction

Caption: Figure 1. Catalytic cycle of Suzuki coupling highlighting critical failure points (Red) where side reactions diverge from the productive cycle.

Module B: Direct Nitration (The Scale-Up Route)

Context: Nitration of 4-chlorobiphenyl using HNO₃/H₂SO₄. Why this route? Cheaper starting materials. No heavy metals. Major Risk: Isomer separation.[1]

Issue Ticket #N-01: "I have 15-20% of an impurity that is hard to separate."
  • Diagnosis: Regioisomer Formation (Ortho-Nitration).

    • Mechanism: The 4-chlorophenyl group directs the incoming nitro group to the ortho (2') and para (4') positions of the unsubstituted ring. While para is favored sterically, the ortho isomer (4-chloro-2'-nitrobiphenyl) is formed in significant quantities.

    • Data: Typical ratio is ~3:1 to 4:1 (Para:Ortho) under standard mixed-acid conditions.

  • Corrective Action:

    • Thermodynamic Control: Lower reaction temperatures (-10°C to 0°C) generally favor the para product due to higher activation energy for the sterically hindered ortho attack.

    • Purification: The 2'-nitro isomer is more soluble in ethanol than the 4'-nitro isomer.

      • Protocol: Recrystallize crude solid from hot Ethanol or Methanol. The 4-chloro-4'-nitro isomer will crystallize out first (higher melting point, ~145°C vs ~60°C for the isomer).

Issue Ticket #N-02: "My product has a mass of M+45."
  • Diagnosis: Dinitration.

    • Mechanism: If the nitration is too vigorous (excess acid, high temp), the deactivated ring will undergo a second nitration, likely at the 2' position of the already nitrated ring.

    • Root Cause: Adding HNO₃ too fast or allowing exotherm spikes.

Impurity Profile & Data Summary

Impurity NameStructureOriginPrevention Strategy
4,4'-Dinitrobiphenyl NO₂-Ph-Ph-NO₂Suzuki: Homocoupling of Boronic AcidStrict degassing (Ar/N₂); Slow addition of boronic acid.
4,4'-Dichlorobiphenyl Cl-Ph-Ph-ClSuzuki: Homocoupling of HalideUse excess Halide; Optimize catalyst loading.
4-Nitrobiphenyl Ph-Ph-NO₂Suzuki: HydrodehalogenationAvoid alcohol solvents; Use mild base (K₃PO₄).
4-Chloro-2'-nitrobiphenyl Cl-Ph-Ph(2-NO₂)Nitration: RegioisomerLow temp nitration; Recrystallize from EtOH.
4-Chloro-2',4'-dinitrobiphenyl Cl-Ph-Ph(NO₂)₂Nitration: Over-reactionControl equivalents of HNO₃; Monitor temp.

Recommended Experimental Protocol (Suzuki Route)

Validated for high chemoselectivity.

  • Setup: 3-neck round bottom flask equipped with reflux condenser and argon inlet.

  • Charge:

    • 1-Chloro-4-iodobenzene (1.0 equiv, 10 mmol)

    • 4-Nitrophenylboronic acid (1.1 equiv, 11 mmol)

    • Pd(PPh₃)₄ (0.03 equiv) [Note: PPh3 ligand ensures Cl remains intact]

    • Toluene (40 mL) and 2M Na₂CO₃ (aqueous, 10 mL).

  • Degas: Spurge with Argon for 20 minutes vigorously.

  • Reaction: Heat to 80°C (oil bath) for 12 hours. Do not exceed 90°C.

  • Workup: Cool to RT. Separate layers. Extract aqueous with EtOAc. Wash organic with brine. Dry over MgSO₄.

  • Purification: Recrystallize from Ethanol to remove traces of homocoupling products.

    • Expected Yield: 85-92%.

References

  • Suzuki-Miyaura Coupling Mechanism & Side Reactions

    • Title: The Suzuki Reaction (Myers Group, Harvard)
    • Source: Harvard University
    • URL:[Link]

  • Synthesis of Chloronitrobiphenyls (Industrial/Scale-up)

    • Title: Practical method for the large-scale synthesis of 4'-chloro-2-nitrobiphenyl (Isomer analog, method applicable)
    • Source: ResearchGate[2]

    • URL:[Link]

  • Nitration Regioselectivity

    • Title: 4-Nitrobiphenyl (Properties and Synthesis)
    • Source: Wikipedia / Org. Synth. Refs
    • URL:[Link][1]

  • General Impurity Profiles in Biaryl Synthesis

    • Title: Suzuki-Miyaura Coupling - Organic Chemistry Portal
    • Source: Organic Chemistry Portal
    • URL:[Link]

Sources

Optimization

purification challenges with 4-Chloro-4'-nitro-1,1'-biphenyl

The following Technical Support Guide is structured to address the specific purification challenges of 4-Chloro-4'-nitro-1,1'-biphenyl (CNBP) . Subject: Troubleshooting Purity and Isolation of 4-Chloro-4'-nitro-1,1'-biph...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to address the specific purification challenges of 4-Chloro-4'-nitro-1,1'-biphenyl (CNBP) .

Subject: Troubleshooting Purity and Isolation of 4-Chloro-4'-nitro-1,1'-biphenyl Ticket Priority: High (Process Chemistry/R&D) Agent: Senior Application Scientist[1][2]

Welcome to the CNBP technical hub. This molecule presents a unique "push-pull" electronic system (electron-withdrawing nitro group vs. electron-donating/neutral chloro group) on a biphenyl core.[1][2] This structure creates specific challenges in solubility and crystallographic packing that differ from standard biphenyls.[2]

Below are the three most common support tickets we receive regarding this compound, accompanied by field-validated protocols.

📂 Module 1: The "Three-Spot" Problem (Chromatographic Separation)

User Issue: "I synthesized CNBP via Suzuki coupling, but I see three spots on my TLC. They are close together, and I can't get a clean separation."

🔬 Diagnosis

This is the classic Statistical Distribution Problem inherent to Suzuki-Miyaura couplings of mixed biphenyls. Your crude mixture likely contains:

  • Spot A (Top, Non-polar): 4,4'-Dichlorobiphenyl (Homo-coupling of the chloro-aryl species).[1][2]

  • Spot B (Middle, Target): 4-Chloro-4'-nitro-1,1'-biphenyl (CNBP).[1][2]

  • Spot C (Bottom, Polar): 4,4'-Dinitrobiphenyl (Homo-coupling of the nitro-aryl species).[1][2]

Because the biphenyl core is identical, separation relies entirely on the polarity difference induced by the functional groups.

🛠️ Solution Protocol: Gradient Elution Strategy

Standard isocratic hexane/ethyl acetate often fails here because the


 is too small. You must exploit the strong interaction between the Nitro group  and the silica stationary phase.

Step-by-Step Guide:

  • Stationary Phase: Use high-surface-area Silica Gel (40-63 µm).[1][2] Do not use Alumina (the nitro group can adhere irreversibly or cause streaking).[2]

  • Solvent System:

    • Start: 100% Hexane (or Heptane).

    • Ramp: 0%

      
       5% EtOAc over 5 column volumes (CV).
      
    • Hold: 5% EtOAc.

  • Elution Order:

    • The 4,4'-Dichloro impurity is significantly less polar and will elute rapidly (often in the void volume if you start with too much EtOAc).

    • The Target (CNBP) will elute second.[2]

    • The 4,4'-Dinitro impurity is the most polar and will stick until higher polarity is applied.[1]

Data Table: Predicted ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 Values (20% EtOAc/Hexane) 
| Compound | Polarity | Est. 

| Separation Difficulty | | :--- | :--- | :--- | :--- | | 4,4'-Dichlorobiphenyl | Low | 0.85 | Easy (Elutes first) | | 4-Chloro-4'-nitro-1,1'-biphenyl | Medium | 0.55 | Target | | 4,4'-Dinitrobiphenyl | High | 0.35 | Moderate (Elutes last) |[1]
📊 Visualization: Impurity Formation Logic

SuzukiImpurities Boronic 4-Chlorophenyl boronic acid Target TARGET: 4-Chloro-4'-nitro biphenyl Boronic->Target Pd(0) Impurity1 IMPURITY A: 4,4'-Dichlorobiphenyl (Oxidative Homocoupling) Boronic->Impurity1 O2 / Pd(II) Halide 1-Bromo-4- nitrobenzene Halide->Target Impurity2 IMPURITY B: 4,4'-Dinitrobiphenyl (Halide Exchange/Coupling) Halide->Impurity2 Pd / Exchange

Figure 1: Mechanistic origin of the "Three-Spot" impurity profile in Suzuki coupling.[1][2]

📂 Module 2: Solubility & Recrystallization "Crash-Out"

User Issue: "My product is a solid, but it's trapping impurities. When I try to recrystallize from ethanol, it doesn't dissolve well, or it oils out."

🔬 Diagnosis

Unlike the ortho-substituted isomers (e.g., 4'-chloro-2-nitrobiphenyl) which have disrupted symmetry and lower melting points, your target is a para-substituted system.[1][2] This allows for efficient ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-

stacking, resulting in a high lattice energy and poor solubility in cold alcohols.[1]
🛠️ Solution Protocol: The "High-Temperature Switch"

You need a solvent system that breaks the crystal lattice at high temperatures but has low affinity for the nitro group at low temperatures.[1]

Recommended Solvent System: Toluene / Heptane [2]

  • Dissolution: Suspend the crude solid in Toluene (approx. 5-7 mL per gram). Heat to reflux (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ). The material should dissolve completely.
    
    • Note: If insolubles remain, filter hot.[2] These are likely inorganic salts or Pd-black.[1][2]

  • Precipitation: Remove from heat. While still hot (

    
    ), slowly add Heptane  (or Hexane) dropwise until a slight turbidity persists.
    
  • Crystallization: Re-heat to clear the solution, then let it cool to room temperature slowly (wrap the flask in foil).

  • Harvest: Filtration will yield yellow needles.[1][2]

Alternative (Green Chemistry):

  • Glacial Acetic Acid: Dissolve at reflux, cool to RT. This is highly effective for nitrobiphenyls but requires thorough drying to remove acid traces.[1][2]

📂 Module 3: Palladium Scavenging (The "Grey" Product)[2]

User Issue: "My final product has a greyish tint, and elemental analysis shows high Pd levels (>500 ppm)."

🔬 Diagnosis

The nitro group on your biphenyl can act as a weak ligand for Palladium, coordinating to the metal center and dragging it through the workup. Standard silica filtration is often insufficient.[1][2]

🛠️ Solution Protocol: Activated Carbon Treatment

Do not rely solely on column chromatography.[1][2] You must perform a chemical scavenge.[2]

  • Dissolution: Dissolve the crude material in THF or Ethyl Acetate (avoid DCM if possible, as it competes for adsorption sites).[2]

  • Adsorbent Addition: Add Activated Carbon (e.g., Darco G-60) at 10% w/w relative to the substrate.[1][2]

    • Pro Tip: For stubborn cases, add a thiol-based scavenger (e.g., SiliaMetS® Thiol) which binds Pd specifically.[1][2]

  • Heat Cycle: Reflux the mixture for 30–60 minutes. This kinetic energy is required to drive the Pd into the carbon pores.

  • Filtration: Filter the hot mixture through a pad of Celite (diatomaceous earth) to remove the carbon.

  • Result: The filtrate should be a clear, bright yellow solution.

📊 Visualization: Purification Workflow

PurificationFlow Crude Crude Reaction Mixture (Dark/Grey Solid) Decision Is Pd > 1000 ppm? Crude->Decision Carbon Activated Carbon Reflux (THF) Decision->Carbon Yes Recryst Recrystallization (Toluene/Heptane) Decision->Recryst No Carbon->Recryst Column Column Chromatography (Hexane -> 5% EtOAc) Recryst->Column If purity < 98% Final Pure CNBP (Bright Yellow Needles) Recryst->Final If purity > 98% Column->Final

Figure 2: Decision matrix for removing metal residues and organic impurities.

📚 References & Authoritative Grounding

  • Suzuki-Miyaura Coupling Mechanisms & Impurities:

    • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2]

    • Context: Defines the oxidative homocoupling pathways that generate the 4,4'-dichlorobiphenyl impurity.[1]

  • Purification of Nitro-Biphenyls:

    • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[1][2]

    • Context: Standard protocols for recrystallization of aromatic nitro compounds using glacial acetic acid and toluene systems.[2]

  • Palladium Removal Strategies:

    • Garrett, C. E., & Prasad, K. (2004).[2] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 346(8), 889–900.[2] [2]

    • Context: Validates the use of activated carbon and thiol scavengers for reducing Pd levels in polar aromatic intermediates.

  • Physical Properties of Isomers (Differentiation):

    • ChemicalBook Entry: 4'-chloro-2-nitro-1,1'-biphenyl.[1][2][3]

    • Context: Used to differentiate the properties of the ortho isomer (often cited in patents) from the para isomer (CNBP) discussed in this guide.

Sources

Troubleshooting

Technical Support Hub: Resolving Impurities in 4-Chloro-4'-nitro-1,1'-biphenyl

Executive Summary & Compound Dashboard This guide addresses impurity profiles common to the synthesis of 4-Chloro-4'-nitro-1,1'-biphenyl , typically synthesized via Suzuki-Miyaura cross-coupling. Unlike its ortho-isomer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Dashboard

This guide addresses impurity profiles common to the synthesis of 4-Chloro-4'-nitro-1,1'-biphenyl , typically synthesized via Suzuki-Miyaura cross-coupling. Unlike its ortho-isomer (a Boscalid intermediate), this para-substituted congener possesses high symmetry, resulting in lower solubility and higher melting points, which dictates specific purification strategies.

Property Data Notes
Compound Name 4-Chloro-4'-nitro-1,1'-biphenylPara-substituted isomer.[1]
CAS Number 6242-97-3Distinct from the ortho isomer (6271-80-3).
Molecular Weight 233.65 g/mol
Appearance Pale Yellow to Off-White SolidDarkening indicates oxidation or Pd contamination.
Primary Impurities Homocoupled biphenyls, Pd-black, Protodeboronation byproducts.See Section 3 for removal.

Diagnostic Triage: What is your impurity profile?

Before attempting purification, identify the nature of your contamination using this decision matrix.

Visual & TLC Diagnosis
Observation Probable Cause Immediate Action
Spot above product (TLC) Dehalogenation/Protodeboronation (e.g., Nitrobenzene, Chlorobenzene).These are volatile. Remove via high-vacuum drying or steam distillation.
Spot below product (TLC) Homocoupling (4,4'-Dinitrobiphenyl or 4,4'-Dichlorobiphenyl).These are difficult to separate. Requires fractional recrystallization (See Protocol A).
Grey/Black particulates Palladium Aggregates (Pd Black).Requires hot filtration through Celite® or scavenger resin treatment (See Protocol B).
Broad Melting Point Eutectic Mixture .Indicates significant starting material (SM) retention.[2] Check stoichiometry.

Root Cause Analysis: Origin of Impurities

Understanding how impurities form allows you to prevent them in future batches. The diagram below details the Suzuki-Miyaura catalytic cycle and the specific entry points for common impurities.

SuzukiImpurities Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + 1-Bromo-4-nitrobenzene TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + 4-Chlorophenylboronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim HomoC Homocoupling Impurity (4,4'-Dinitrobiphenyl) TransMet->HomoC DeBor Protodeboronation (Nitrobenzene) TransMet->DeBor RedElim->Pd0 Cycle Closes O2 Oxygen Presence O2->TransMet Promotes Oxidative Homocoupling Water Excess Water/Proton Source Water->TransMet Hydrolysis of C-B Bond

Figure 1: Mechanistic origin of impurities. Oxygen intrusion leads to homocoupling (red path), while moisture sensitivity of the boronic acid leads to protodeboronation (yellow path).

Troubleshooting & Purification Protocols

FAQ 1: How do I remove the "homocoupling" impurity?

The Issue: You see a spot on TLC very close to your product. This is likely 4,4'-dinitrobiphenyl (if using 4-nitrophenylboronic acid) or 4,4'-dichlorobiphenyl. The Science: Symmetric biphenyls pack efficiently in the crystal lattice, making them less soluble than your asymmetric product. Protocol A: Fractional Recrystallization

  • Solvent Choice: Do not use pure ethanol. The para,para-substitution pattern makes this compound highly crystalline. Use Toluene or a Toluene/Ethanol (1:1) mixture.

  • Dissolution: Dissolve crude solid in minimal boiling toluene.

  • Hot Filtration: Filter while boiling to remove inorganic salts and Pd-black.

  • Cooling: Allow to cool slowly to room temperature.

    • Critical Step: If a precipitate forms immediately (within minutes), it is likely the symmetric homocoupling impurity (higher MP, lower solubility). Filter this out and discard.

  • Crystallization: Cool the filtrate further to 0°C to crystallize the desired 4-Chloro-4'-nitro-1,1'-biphenyl.

FAQ 2: My product is brown/grey. How do I remove residual Palladium?

The Issue: Pd residues can catalyze side reactions in subsequent steps and are toxic. The Science: Pd binds tightly to nitrogen-containing aromatics (like your nitro group). Simple filtration is often insufficient. Protocol B: Activated Carbon & Scavenging

  • Dissolve the crude product in hot Ethyl Acetate or THF (5-10 mL/g).

  • Add Activated Carbon (e.g., Darco G-60) at 10-20 wt% relative to the substrate.

  • Reflux for 30-60 minutes.

  • Filter hot through a pad of Celite® (diatomaceous earth) to catch the fine carbon particles.

  • Concentrate the filtrate to dryness.

    • Advanced Option: If carbon fails, use a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) which binds Pd(II) specifically [1].

FAQ 3: The reaction stalled. I have unreacted Aryl Halide.

The Issue: NMR shows starting material (1-bromo-4-nitrobenzene). The Fix:

  • Do not add more catalyst yet. Check the pH. The Suzuki reaction releases acid (HBr). If the base (K2CO3/Na2CO3) is consumed, the cycle stops. Add 0.5 equivalents of fresh base and check if conversion resumes.

  • Degassing: Oxygen poisons Pd(0). Sparge your solvent with Argon for 15 minutes before adding the catalyst.

Analytical Validation

Once isolated, validate purity using these parameters.

Test Expected Result Failure Mode Analysis
1H NMR (CDCl3) Two distinct doublets (AA'BB' systems) for each ring. Integration 2:2:2:2.Multiplets/Split Peaks: Indicates presence of ortho-isomer (regioisomer contamination).
Melting Point High melting solid (Exact MP varies by polymorph, typically >130°C).Depressed/Broad Range (>2°C): Indicates eutectic impurity (likely unreacted starting material).
Ash Content < 0.1%High Ash: Incomplete removal of inorganic salts (Borates/Bromides). Wash with water/brine.

Purification Logic Flow

Use this flowchart to guide your post-reaction processing.

PurificationFlow Crude Crude Reaction Mixture Filter Filter Inorganic Salts Crude->Filter ColorCheck Is Solid Dark/Brown? Filter->ColorCheck Carbon Treat with Activated Carbon or Thiol Scavenger ColorCheck->Carbon Yes TLCCheck Check TLC/HPLC (Impurities Present?) ColorCheck->TLCCheck No Carbon->TLCCheck Recryst Recrystallize (Toluene/Ethanol) TLCCheck->Recryst Homocoupling/Isomers Final Pure 4-Chloro-4'-nitro-1,1'-biphenyl TLCCheck->Final Single Spot Recryst->Final

Figure 2: Decision tree for purification. Dark color prioritizes metal scavenging; structural impurities prioritize recrystallization.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • PubChem Database. (n.d.). 4-Chloro-4'-nitro-1,1'-biphenyl (CAS 6242-97-3).[3] National Center for Biotechnology Information. Link

  • Biotage. (2023).[4] How to Remove Palladium in three easy steps. Biotage Knowledge Base. Link

Sources

Optimization

Technical Support Center: 4-Chloro-4'-nitro-1,1'-biphenyl NMR Analytics

Status: Active Ticket ID: BPH-NO2-CL-001 Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit[1] Executive Summary You are likely analyzing 4-Chloro-4'-nitro-1,1'-biphenyl (CAS: 6242-97-3) to co...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: BPH-NO2-CL-001 Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit[1]

Executive Summary

You are likely analyzing 4-Chloro-4'-nitro-1,1'-biphenyl (CAS: 6242-97-3) to confirm synthesis success, likely via Suzuki-Miyaura cross-coupling.[1] This molecule presents a classic AA'BB' / AA'XX' spin system challenge.

Users frequently report three core issues:

  • Signal Overlap: The "inner" protons of the biphenyl linkage often collapse into a multiplet in CDCl₃.

  • Solubility Artifacts: Broadening of peaks due to π-π stacking aggregation.[1]

  • Suzuki Impurities: Difficulty distinguishing product from homocoupling byproducts (e.g., 4,4'-dichlorobiphenyl).[1]

This guide provides a self-validating protocol to resolve these issues.

Module 1: Spectrum Validation (The "Golden Standard")

Before troubleshooting, compare your data against the theoretical baseline. This molecule possesses


 symmetry (planar approximation), resulting in 4 distinct proton environments.[1]
Expected 1H NMR Data (400 MHz, CDCl₃)
Proton AssignmentChemical Shift (δ ppm)MultiplicityIntegrationMechanistic Cause
H-a (Ortho to NO₂)8.28 – 8.32 Doublet (d)2HStrong anisotropic deshielding + Inductive withdrawal (-I, -M) by Nitro group.[1]
H-b (Meta to NO₂)7.68 – 7.72 Doublet (d)2HConjugation with the phenyl ring; less deshielded than H-a.[1]
H-c (Meta to Cl)7.50 – 7.55 Doublet (d)2HOverlap zone.[1] Deshielded by aromatic ring current but less than nitro-ring protons.[1]
H-d (Ortho to Cl)7.42 – 7.46 Doublet (d)2HShielded relative to others due to resonance donation (+M) of Chlorine competing with induction (-I).[1]

*Note: While often reported as doublets, these are magnetically non-equivalent AA'XX' systems.[1] At lower fields (<300 MHz), "roofing" effects (second-order coupling) will be prominent.

Visualizing the Shift Logic

The following diagram explains why your peaks appear where they do. Use this to validate that your shifts match the electronic environment.[1]

ChemicalShiftLogic NO2 Nitro Group (-NO2) RingA Ring A (Nitro) NO2->RingA Strong e- withdrawal (-M, -I) Ha H-a: ~8.3 ppm (Max Deshielding) RingA->Ha Ortho Position Hb H-b: ~7.7 ppm RingA->Hb Meta Position Link Biphenyl Linkage Link->RingA RingB Ring B (Chloro) Link->RingB Hc H-c: ~7.5 ppm RingB->Hc Meta to Cl Hd H-d: ~7.4 ppm RingB->Hd Ortho to Cl Cl Chloro Group (-Cl) Cl->RingB Induction (-I) vs Resonance (+M)

Figure 1: Electronic influence map. The Nitro group acts as an electron pump, stripping density from Ring A (shifting downfield), while Chlorine's resonance effect moderates the shift on Ring B.

Module 2: Troubleshooting Workflow

If your spectrum does not match the table above, follow this diagnostic tree.

TroubleshootingFlow Start Start: Spectrum Analysis Issue1 Issue: Broad Peaks / No Splitting? Start->Issue1 Action1 Check Solubility. Biphenyls stack in CDCl3. Action: Switch to DMSO-d6 or Acetone-d6. Issue1->Action1 Yes Issue2 Issue: Multiplet at 7.4-7.6 ppm? Issue1->Issue2 No Action2 Overlap of H-c and H-d. Action: Run at higher temp (50°C) or use 600 MHz instrument. Issue2->Action2 Yes Issue3 Issue: Extra Doublets? Issue2->Issue3 No Action3 Check Homocoupling. Look for symmetric byproducts (4,4'-dichloro or 4,4'-dinitro). Issue3->Action3 Yes

Figure 2: Diagnostic decision tree for resolving common spectral anomalies.

FAQ: Solvent Selection

Q: My sample isn't dissolving well in CDCl₃, or the peaks are broad. A: Biphenyl derivatives are planar and prone to


-

stacking in non-polar solvents like Chloroform.
  • Protocol: Dissolve 5-10 mg in DMSO-d6 .

  • Effect: DMSO disrupts aggregation.[1] Expect a slight chemical shift change (peaks typically move downfield due to solvent polarity), but resolution will improve significantly.[1]

  • Warning: DMSO-d6 has a water peak at ~3.33 ppm and a solvent residual at ~2.50 ppm.[1][2][3] Ensure your product is dry, or the water peak may obscure aliphatic impurities (though not your aromatic signals).[2]

Module 3: Impurity Identification (Suzuki Coupling)

If you synthesized this via Suzuki coupling (4-chlorophenylboronic acid + 1-bromo-4-nitrobenzene), specific impurities are common.[1]

The "Red Flag" Signals
ImpurityDiagnostic Signal (1H NMR)Source
4,4'-Dichlorobiphenyl Symmetric AA'BB'.[1] Doublets at 7.38 and 7.48 ppm.[1]Homocoupling of aryl halide/boronic acid.[1][4]
4,4'-Dinitrobiphenyl Symmetric AA'BB'.[1] Doublets at 7.80 and 8.35 ppm.[1]Oxidative homocoupling of nitro-arene.[1]
Triphenylphosphine Oxide Multiplet at 7.4 – 7.7 ppm (overlaps with product).[1]Oxidation of PPh₃ ligand.[1] Check 31P NMR (~25-30 ppm).
Boronic Acid Broad singlets (OH) variable; Aromatics often shielded relative to product.[1]Unreacted starting material.[1]
Purification Protocol

If you see these signals:

  • Wash: The product is neutral.[1] Wash the organic layer with 1M NaOH to remove unreacted boronic acid (converts to water-soluble boronate).[1]

  • Recrystallization: 4-Chloro-4'-nitro-1,1'-biphenyl crystallizes well from Ethanol or Toluene/Hexane .[1] This is often superior to column chromatography for removing homocoupled byproducts.[1]

Module 4: Advanced Characterization (13C NMR)

For definitive proof of structure (especially for publication), validation via 13C NMR is required.

Key Carbon Shifts (100 MHz, CDCl₃):

  • C-NO₂ (Quaternary): ~147.1 ppm (Deshielded, low intensity).[1]

  • C-Cl (Quaternary): ~134.5 ppm.[1]

  • C-1 / C-1' (Bridge): ~145.0 ppm and ~138.0 ppm.[1]

  • Aromatic CH: Four distinct signals in the 124 – 130 ppm range.

Self-Validation Check: Count your peaks. You must see 8 distinct carbon signals (4 quaternary, 4 methine).[1] If you see fewer, you have accidental overlap (change solvent).[1] If you see more, you have a mixture.

References

  • National Institutes of Health (NIH) - PubChem. 4-Chloro-4'-nitro-1,1'-biphenyl Spectral Data.[1] Available at: [Link]

  • Royal Society of Chemistry (RSC). Suzuki-Miyaura coupling reaction data and spectral appendices.[1] New Journal of Chemistry, 2020.[1] Available at: [Link]

  • AIST Spectral Database (SDBS). Standard 1H NMR of Biphenyl Derivatives.[1] (General reference for AA'BB' systems in biphenyls).

Sources

Troubleshooting

Technical Support Center: GC Analysis of 4-Chloro-4'-nitro-1,1'-biphenyl

Status: Operational Analyst Level: Senior Application Scientist Subject: Troubleshooting & Method Optimization for Halogenated Nitro-Aromatics Executive Summary Welcome to the technical support hub for 4-Chloro-4'-nitro-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Analyst Level: Senior Application Scientist Subject: Troubleshooting & Method Optimization for Halogenated Nitro-Aromatics

Executive Summary

Welcome to the technical support hub for 4-Chloro-4'-nitro-1,1'-biphenyl . This molecule presents a unique "dual-threat" challenge in gas chromatography:

  • The Biphenyl Backbone: High boiling point (>350°C estimated), requiring high-temperature methods similar to PCB analysis.

  • The Nitro Group (-NO₂): Thermally labile and polar, making it prone to degradation in hot inlets and tailing on non-polar columns.

This guide addresses the specific friction points where standard PCB protocols (like EPA Method 8082) fail when applied to this nitro-derivative.

Module 1: Thermal Instability & Peak Loss

Q: My target peak is disappearing or showing a "hump" at the baseline. Is my column failing?

Diagnosis: Before blaming the column, look at your inlet . The nitro group at the 4' position is susceptible to thermal degradation, particularly nitro-reduction (converting to an amine) or thermolysis inside a hot, active injection port. This is often mistaken for column bleed or adsorption.

The Mechanism: At temperatures >260°C, especially in the presence of dirty glass liners or accumulation of non-volatiles, the -NO₂ group can undergo catalytic reduction. If you see a new peak appearing earlier in the chromatogram, it may be the amine derivative (4-amino-4'-chlorobiphenyl).

Troubleshooting Protocol:

  • Inlet Temperature Check: If using Split/Splitless (S/SL), reduce the inlet temperature to 250°C . While the molecule has a high boiling point, the flash vaporization pressure usually allows transfer at temperatures below the liquid boiling point.

  • Liner Deactivation: Switch to a single-taper, ultra-inert liner with wool near the bottom. The wool wipes the needle but must be deactivated to prevent interaction with the nitro lone pairs.

  • Gold Standard Solution: If degradation persists, switch to PTV (Programmed Temperature Vaporization) or Cold On-Column injection. This introduces the sample at a low temperature (e.g., 60°C) and ramps it up, avoiding the "thermal shock" of a hot S/SL inlet.

Visualization: Inlet Troubleshooting Logic

InletLogic Start Issue: Peak Loss / Broadening CheckTemp Check Inlet Temp (Is it >280°C?) Start->CheckTemp LowerTemp Action: Lower to 250°C CheckTemp->LowerTemp Yes CheckLiner Inspect Liner Geometry CheckTemp->CheckLiner No LowerTemp->CheckLiner Deactivate Action: Install Ultra-Inert Single Taper Liner CheckLiner->Deactivate Dirty/Active PTV Action: Switch to PTV (Cold Injection) CheckLiner->PTV Clean but degrading

Figure 1: Decision tree for diagnosing thermal degradation in the injection port.

Module 2: Chromatographic Resolution & Tailing

Q: I am using a standard PCB column (5% Phenyl), but the 4-Chloro-4'-nitro peak is tailing severely. Why?

Diagnosis: Standard PCB columns (e.g., DB-5, Rtx-5) are non-polar. While they handle the biphenyl backbone well, they struggle with the polar nitro group . The tailing is caused by a polarity mismatch and interaction with active silanols on the column surface.

The Solution: You need a column with intermediate polarity or specific deactivation for active compounds. The nitro group requires a phase that can engage in mild dipole-dipole interactions to improve peak shape and separate it from potential isomers (like 2-nitro analogs).

Column Selection Guide

Column PhasePolaritySuitabilityNotes
5% Phenyl (e.g., DB-5ms) Non-PolarLow Causes tailing; poor isomer separation. Good for general screening only.
50% Phenyl (e.g., DB-17ms) Mid-PolarHigh Excellent for separating nitro-isomers. The phenyl rings interact with the nitro-aromatic pi-system.
Cyanopropyl (e.g., DB-1701) Mid-PolarMedium Good selectivity for the nitro group, but lower maximum temperature limits (often ~280°C) may be an issue for this high-boiler.
Ionic Liquid (e.g., SLB-IL59) High PolarSpecialist Use only if separating complex orthogonal isomers. High thermal stability (300°C).

Recommended Method Parameters (DB-17ms equivalent):

  • Column: 30m x 0.25mm x 0.25µm (50% Phenyl polysiloxane)

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow)

  • Oven Program:

    • 90°C (Hold 1 min) - Solvent focusing.

    • Ramp 20°C/min to 220°C.

    • Ramp 5°C/min to 300°C.

    • Hold 5 min (Crucial for eluting the high-boiling biphenyl).

Module 3: Detector Sensitivity (ECD vs. MS)

Q: My ECD signal is saturating even at low concentrations. How do I manage the response?

Diagnosis: You are dealing with a "super-responder."[1] The Electron Capture Detector (ECD) responds to electronegative groups. Your molecule has two : a Chlorine atom and a Nitro group. The Nitro group is one of the strongest electron-capturing moieties known, often 10-50x more sensitive than a single chlorine.

The Fix:

  • Dilution is Key: Standard PCB calibration ranges (e.g., 100–1000 ppb) will likely saturate the detector for this compound. Drop your working range to 1–50 ppb .

  • Anode Purge: Ensure your ECD anode purge is active to prevent fouling from the high-boiling matrix.

  • Linearity Check: Nitro-compound response on ECD can become non-linear (exponential) at high concentrations. Use a 5-point calibration curve heavily weighted in the low range.

Visualization: Analytical Workflow

Workflow Sample Sample Extract Inlet PTV Inlet (Start 60°C -> 300°C) Sample->Inlet Column Column: 50% Phenyl (Mid-Polarity) Inlet->Column Detector Detector Selection Column->Detector ECD ECD: Trace Level (<50 ppb) Detector->ECD High Sensitivity MS MS (SIM Mode): ID & Quant (>50 ppb) Detector->MS High Specificity

Figure 2: Optimized analytical workflow for 4-Chloro-4'-nitro-1,1'-biphenyl.

Module 4: Carryover & Ghost Peaks

Q: I see peaks in my blank runs after analyzing high-concentration samples.

Diagnosis: 4-Chloro-4'-nitro-1,1'-biphenyl is a semi-volatile solid with a high boiling point. It tends to condense on cold spots in the transfer line or the head of the column.

Protocol:

  • Solvent Wash: Implement a minimum of 5 solvent washes (e.g., Dichloromethane or Toluene) between injections.

  • Bake-out: Add a "post-run" bake-out step to your method: Ramp the column to 320°C (if column limits allow) for 3 minutes at high flow (2.0 mL/min) after data acquisition stops.

  • Gold Seals: Replace the inlet gold seal regularly. Active sites on the seal can irreversibly adsorb the nitro-biphenyl, releasing it slowly over subsequent runs.

References

  • U.S. EPA. (2007). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Washington, DC: U.S. Environmental Protection Agency. Link

    • Relevance: Establishes baseline protocols for semi-volatile nitro-arom
  • Agilent Technologies. (2020). GC Column Selection Guide: Nitro Compounds.Link

    • Relevance: Supports the recommendation of mid-polarity (phenyl-substituted)
  • Restek Corporation. (2018). Optimizing the Analysis of Chlorinated Pesticides and PCBs.Link

    • Relevance: Provides the foundation for ECD optimization and inlet inertness requirements for halogen
  • Sigma-Aldrich. (2023). Fundamental GC-ECD Operations.Link

    • Relevance: Explains the electronegativity mechanism causing high sensitivity/satur

Sources

Optimization

Technical Support Center: Enhancing HPLC Separation of 4-Chloro-4'-nitro-1,1'-biphenyl

Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Chloro-4'-nitro-1,1'-biphenyl. This resource is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Chloro-4'-nitro-1,1'-biphenyl. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols. Our goal is to empower you with the expertise to overcome common challenges and achieve robust, reproducible separations.

Understanding the Analyte: 4-Chloro-4'-nitro-1,1'-biphenyl

4-Chloro-4'-nitro-1,1'-biphenyl is a non-polar molecule due to its biphenyl structure and the presence of a chloro group. The nitro group adds some polarity, but the overall hydrophobic character dominates. Its physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₈ClNO₂PubChem CID: 22613
Molecular Weight 233.65 g/mol PubChem CID: 22613
XLogP3 4.8PubChem CID: 22613

The high XLogP3 value indicates significant hydrophobicity, which is a key factor in designing the HPLC method. This property suggests strong retention on reversed-phase columns and potential for issues like carryover if not addressed properly.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the HPLC analysis of 4-Chloro-4'-nitro-1,1'-biphenyl.

Q1: What is the recommended starting HPLC column for the separation of 4-Chloro-4'-nitro-1,1'-biphenyl?

A1: Due to the non-polar nature of 4-Chloro-4'-nitro-1,1'-biphenyl, a reversed-phase column is the ideal choice. We recommend starting with a standard C18 (ODS, Octadecylsilane) column . A column with dimensions of 4.6 mm x 150 mm and a particle size of 5 µm is a good starting point for method development.[1][2] For potentially improved selectivity, especially if isomers are present, a Phenyl-Hexyl column can be advantageous. This is because the phenyl groups in the stationary phase can undergo π-π interactions with the aromatic rings of the biphenyl compound, offering a different retention mechanism.[3]

Q2: What is a suitable mobile phase composition to start with?

A2: A gradient elution with a mixture of acetonitrile (ACN) and water or methanol (MeOH) and water is recommended.[1][2] A good starting gradient could be from 50% organic solvent to 95% organic solvent over 15-20 minutes. Acetonitrile is often preferred due to its lower viscosity and UV cutoff, but methanol can enhance π-π interactions on a phenyl-hexyl column and can sometimes offer different selectivity.[3][4]

Q3: What is the optimal detection wavelength for 4-Chloro-4'-nitro-1,1'-biphenyl?

Q4: I am observing significant peak tailing. What are the likely causes and how can I fix it?

A4: Peak tailing for a non-polar compound like this is often due to secondary interactions with the stationary phase or issues with the column itself. Here's a troubleshooting guide:

  • Secondary Silanol Interactions: Even on C18 columns, residual silanols on the silica backbone can interact with the nitro group, causing tailing.

    • Solution: Use a modern, end-capped C18 column or a column packed with high-purity silica. Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups, reducing these interactions.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute your sample and reinject.

  • Column Void or Contamination: A void at the head of the column or contamination from previous injections can cause poor peak shape.

    • Solution: First, try flushing the column with a strong solvent like isopropanol. If that doesn't work, you can try reversing the column (check manufacturer's instructions) and flushing to remove contaminants from the inlet frit. If the problem persists, the column may need to be replaced.

Q5: I'm experiencing carryover from one injection to the next. How can I resolve this?

A5: Carryover is a common issue with hydrophobic compounds. It occurs when the analyte is not completely eluted from the system and appears in subsequent blank injections.

  • Inadequate Needle Wash: The autosampler needle may not be sufficiently cleaned between injections.

    • Solution: Use a strong, organic solvent for your needle wash, such as isopropanol or a mixture of acetonitrile and isopropanol.[7] Ensure the needle wash volume is sufficient to thoroughly clean the needle and injection port.

  • Adsorption in the Flow Path: The compound can adsorb to surfaces in the injector, tubing, or valve.

    • Solution: If a strong needle wash doesn't solve the problem, you may need to clean the injector and sample loop. In some cases, replacing the sample loop with one made of a different material (e.g., PEEK vs. stainless steel) can help.[8]

  • Insufficient Elution Strength: The mobile phase gradient may not be strong enough to elute all of the compound from the column.

    • Solution: Increase the final percentage of the organic solvent in your gradient or add an isocratic hold at the high organic concentration at the end of each run to ensure complete elution.

Troubleshooting Guide

This section provides a more detailed, systematic approach to resolving common HPLC issues when analyzing 4-Chloro-4'-nitro-1,1'-biphenyl.

Problem 1: Poor Resolution or Co-eluting Peaks
Potential Cause Explanation Troubleshooting Steps
Inappropriate Mobile Phase Composition The polarity of the mobile phase is not optimized to differentiate between your analyte and impurities.1. Change the Organic Modifier: If using acetonitrile, try methanol, or vice-versa. This can alter the selectivity of the separation.[4] 2. Adjust the Gradient Slope: A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks.
Incorrect Stationary Phase The chosen column chemistry does not provide sufficient selectivity.1. Switch to a Phenyl-Hexyl Column: The π-π interactions can provide a different retention mechanism and improve the separation of aromatic compounds.[3] 2. Try a Different C18 Column: Not all C18 columns are the same. A C18 with a different bonding density or end-capping can offer different selectivity.
Suboptimal Temperature Temperature can affect the viscosity of the mobile phase and the kinetics of the separation.Adjust the Column Temperature: Try increasing the temperature in 5°C increments (e.g., from 30°C to 40°C). This can improve peak shape and sometimes resolution.
Problem 2: High Backpressure
Potential Cause Explanation Troubleshooting Steps
Column or Frit Blockage Particulate matter from the sample or mobile phase can clog the column inlet frit.1. Filter Samples and Mobile Phases: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter before use. 2. Use a Guard Column: A guard column will protect your analytical column from contamination.[9] 3. Backflush the Column: Disconnect the column from the detector and reverse the flow to try and dislodge any blockage. Refer to the column manufacturer's instructions.
Buffer Precipitation If using a buffer, it can precipitate out of solution if the organic solvent concentration becomes too high.Check Buffer Solubility: Ensure your buffer is soluble in the highest concentration of organic solvent used in your gradient. If not, you may need to use a lower buffer concentration or a different buffer.
High Mobile Phase Viscosity Methanol/water mixtures have a higher viscosity than acetonitrile/water mixtures.Switch to Acetonitrile: If using methanol and experiencing high pressure, switching to acetonitrile will lower the backpressure.[4]
Logical Troubleshooting Workflow

Here is a visual representation of a logical workflow for troubleshooting common HPLC problems.

Caption: A step-by-step decision tree for troubleshooting common HPLC issues.

Experimental Protocols

This section provides detailed protocols for method development and sample preparation.

Protocol 1: HPLC Method Development

This protocol outlines a systematic approach to developing a robust HPLC method for 4-Chloro-4'-nitro-1,1'-biphenyl.

1. Initial Column and Mobile Phase Selection:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: PDA detector, scan range 210-400 nm, extract chromatogram at 320 nm

  • Injection Volume: 5 µL

2. Gradient Scouting:

  • Perform a broad gradient run to determine the approximate elution time of the analyte.

  • Gradient Program:

    • 0-2 min: 50% B
    • 2-17 min: 50% to 95% B
    • 17-20 min: 95% B
    • 20.1-25 min: 50% B (re-equilibration)

3. Gradient Optimization:

  • Based on the scouting run, adjust the gradient to improve resolution around the analyte peak.

  • If the peak elutes very late, you can start with a higher initial percentage of mobile phase B.

  • If peaks are compressed, use a shallower gradient.

4. Organic Modifier Evaluation:

  • Repeat the optimized gradient using methanol as mobile phase B to see if it offers better selectivity.

5. Column Chemistry Evaluation:

  • If resolution is still not satisfactory, switch to a Phenyl-Hexyl column and repeat the gradient optimization.

Method Development Workflow

MethodDevelopment Start Start Method Development SelectColumn Select Initial Column (C18, 4.6x150mm, 5µm) Start->SelectColumn SelectMobilePhase Select Mobile Phase (ACN/Water or MeOH/Water) SelectColumn->SelectMobilePhase ScoutingGradient Run Scouting Gradient (e.g., 50-95% Organic) SelectMobilePhase->ScoutingGradient EvaluateChromatogram Evaluate Chromatogram (Peak Shape, Retention) ScoutingGradient->EvaluateChromatogram OptimizeGradient Optimize Gradient Slope EvaluateChromatogram->OptimizeGradient Needs Improvement FinalMethod Final Method Achieved EvaluateChromatogram->FinalMethod Acceptable CheckResolution Resolution Acceptable? OptimizeGradient->CheckResolution ChangeModifier Change Organic Modifier (ACN to MeOH or vice versa) CheckResolution->ChangeModifier No CheckResolution->FinalMethod Yes ChangeModifier->ScoutingGradient ChangeColumn Change Column (e.g., to Phenyl-Hexyl) ChangeModifier->ChangeColumn Still not resolved ChangeColumn->ScoutingGradient

Caption: A workflow for systematic HPLC method development.

Protocol 2: Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.

1. Solvent Selection:

  • Dissolve the 4-Chloro-4'-nitro-1,1'-biphenyl standard or sample in a solvent that is miscible with the mobile phase.

  • A good starting solvent is a 50:50 mixture of acetonitrile and water. If solubility is an issue, you can increase the proportion of acetonitrile or use pure acetonitrile.

2. Concentration:

  • Prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Dilute the stock solution to a working concentration that is within the linear range of the detector (e.g., 1-100 µg/mL).

3. Filtration:

  • Filter the final sample solution through a 0.45 µm or 0.22 µm syringe filter before injecting it into the HPLC system. This will prevent particulates from damaging the column and instrument.

References

  • (A) UV-vis spectra for 4-nitrophenol (blue line) and 4-nitrophenoxide... - ResearchGate. Available at: [Link]

  • (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +... - ResearchGate. Available at: [Link]

  • Fig. 4 (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b)... - ResearchGate. Available at: [Link]

  • 4-Chloro-4'-nitro-1,1'-biphenyl - PubChem. National Institutes of Health. Available at: [Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum - Agilent. Available at: [Link]

  • Solving Carryover Problems in HPLC - Shimadzu Scientific Instruments. Available at: [Link]

  • HPLC Methods for analysis of Biphenyl - HELIX Chromatography. Available at: [Link]

  • How to Develop HPLC Method for Nonpolar Compounds - Pharma Knowledge Forum. Available at: [Link]

  • (a) UV–visible absorption spectra of 4-nitrophenol and 4-nitrophenolate... - ResearchGate. Available at: [Link]

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC - NIH. Available at: [Link]

  • Effect of Organic Solvent on Selectivity in LC Separations - Restek Resource Hub. Available at: [Link]

  • Selecting an organic modifier for reversed-phase chromatography - Crawford Scientific. Available at: [Link]

  • HPLC Method for Nonpolar Molecules: How To Develop - PharmaGuru. Available at: [Link]

  • Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons - NIH. Available at: [Link]

  • Terms used in UV / Visible Spectroscopy. Available at: [Link]

  • How can I solve my carry over issue in LC-MS/MS? - ResearchGate. Available at: [Link]

  • Optimization of the HPLC separation of aromatic groups in petroleum fractions | Request PDF - ResearchGate. Available at: [Link]

  • HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier. Available at: [Link]

  • Minimizing HPLC Carryover - Lab Manager. Available at: [Link]

  • Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. Available at: [Link]

  • method carry over problem (very hydrophobic protein) - Chromatography Forum. Available at: [Link]

  • Method Development HPLC - Interchim. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 4-Chloro-4'-nitro-1,1'-biphenyl (CNBP)

Executive Technical Overview Compound Identity: Chemical Name: 4-Chloro-4'-nitro-1,1'-biphenyl[1] CAS Number: 6242-97-3[1] Structure: A biphenyl core with a chlorine atom at the 4-position and a nitro group at the 4'-pos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

Compound Identity:

  • Chemical Name: 4-Chloro-4'-nitro-1,1'-biphenyl[1]

  • CAS Number: 6242-97-3[1]

  • Structure: A biphenyl core with a chlorine atom at the 4-position and a nitro group at the 4'-position.

  • Appearance: Pale yellow to light brown crystalline powder.

The Stability Paradox: Researchers often misjudge CNBP based on its constituent parts. While chlorobenzenes and nitrobenzenes are individually robust, the conjugated biphenyl system creates a "push-pull" electronic environment. The nitro group (


) acts as a strong electron-withdrawing group (EWG), while the biphenyl bridge extends the 

-conjugation.

Key Consequence: This extended conjugation shifts the UV-Vis absorption bathochromically (towards visible light), making CNBP significantly more photosensitive than simple nitrobenzene. Conversely, the spatial separation of the


 and 

groups on different rings renders the C-Cl bond less activated for nucleophilic substitution than in 1-chloro-4-nitrobenzene, often leading to lower-than-expected reactivity in cross-coupling reactions.

Troubleshooting Module: Physical Stability & Storage

Q: My white/pale yellow powder has turned dark brown. Is it still usable?

A: Likely degraded. Do not use for critical GMP steps without purification.

The Mechanism (Why it happens): This is a classic photochemical reduction and radical formation issue. Upon exposure to UV or ambient lab light (blue spectrum), the nitro group enters an excited triplet state. In the solid state, this leads to the formation of nitroso-biphenyl intermediates and azo-dimers (Ar-N=N-Ar), which are intensely colored (deep orange/brown) even at trace ppm levels.

Diagnostic Protocol:

  • Visual Check: If the solid is caked or dark brown, surface degradation has occurred.

  • Solubility Test: Dissolve 10 mg in 1 mL of Acetone.

    • Clear/Pale Yellow Solution: Bulk material is likely intact; degradation is superficial.

    • Turbid/Dark Orange Solution: Significant bulk degradation.

Corrective Action (Recrystallization): If the bulk is compromised, perform the following purification:

  • Dissolve crude CNBP in boiling Ethanol (EtOH) or Toluene (approx. 10 mL/g).

  • Add activated charcoal (5 wt%) to absorb colored azo-impurities. Filter hot.

  • Allow to cool slowly to 4°C.

  • Collect crystals and dry under vacuum in the dark .

Q: I am seeing mass loss during high-vacuum drying. Is it subliming?

A: Yes, sublimation is a risk under high vacuum at elevated temperatures.

Technical Insight: Like many biphenyls, CNBP has a significant vapor pressure below its melting point (~144-146°C). Drying at >60°C under high vacuum (<1 mbar) can cause material transport (sublimation) into the manifold.

Recommended Drying Conditions:

  • Temperature: 40–45°C

  • Pressure: 10–20 mbar (House vacuum is safer than high vac)

  • Duration: 6–12 hours

Troubleshooting Module: Reaction Stability (Synthesis)

Q: My Suzuki-Miyaura coupling yield is low (<40%). Is the starting material degrading?

A: The issue is likely electronic deactivation, not degradation.

The Causality: You might expect the nitro group to activate the C-Cl bond for oxidative addition (as it does in p-chloronitrobenzene). However, in CNBP, the


 is on the distal ring. The electron-withdrawing effect is attenuated by the biphenyl linker. Consequently, the C-Cl bond remains relatively electron-rich and sluggish toward Palladium (Pd) insertion.

Optimization Strategy:

  • Ligand Switch: Switch from standard

    
     to electron-rich, bulky phosphines like S-Phos  or X-Phos  to facilitate the oxidative addition step.
    
  • Base Selection: Avoid strong hydroxide bases (NaOH/KOH) if reaction times are long, as trace hydrolysis of the nitro group can occur. Use

    
      or 
    
    
    
    .

Data: Solvent Compatibility Matrix

SolventSolubility (25°C)Stability RatingNotes
Water InsolubleHighHydrophobic; requires surfactant for aqueous reactions.
Dichloromethane HighModerateGood for workup; avoid prolonged storage (photolysis risk).
DMF/DMSO HighLow (Thermal)Risk of thermal decomposition of

at >120°C.
Toluene ModerateHighPreferred solvent for storage and reactions.

Troubleshooting Module: Analytical (HPLC/GC)

Q: I see "Ghost Peaks" or shifting retention times in HPLC.

A: This is often due to "On-Column" degradation or solubility issues.

Scenario 1: Ghost Peaks (Photolysis)

  • Cause: Transparent autosampler vials allow light exposure while samples queue.

  • Fix: Use amber vials exclusively.

Scenario 2: Retention Time Drift (Solubility)

  • Cause: CNBP is highly hydrophobic (

    
    ). If your initial mobile phase gradient starts with too much water (>50%), the compound may precipitate on the head of the column or exhibit "sticking."
    
  • Fix: Ensure the starting gradient is at least 60% Acetonitrile (ACN) or Methanol.

Recommended HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 60% B to 95% B over 10 min.

  • Detection: UV at 254 nm (aromatic) and 300 nm (nitro-conjugation).

Visual Logic & Workflows

Diagram 1: Storage & Handling Decision Tree

This logic tree guides the researcher on how to handle CNBP based on its physical state.

StorageLogic Start Inspect CNBP Sample ColorCheck Is Color Pale Yellow? Start->ColorCheck Dark Dark Brown/Orange ColorCheck->Dark No Action1 Safe to Use Store in Amber Vial ColorCheck->Action1 Yes Solubility Dissolve in Acetone Dark->Solubility Clear Solution Clear Solubility->Clear Surface Only Turbid Solution Turbid/Dark Solubility->Turbid Bulk Degradation Action2 Recrystallize (EtOH/Toluene) Use Activated Charcoal Clear->Action2 Action3 Discard/Re-synthesize Turbid->Action3

Caption: Decision matrix for assessing the quality of 4-Chloro-4'-nitro-1,1'-biphenyl based on visual and solubility inspection.

Diagram 2: Photodegradation Pathway

Visualizing the mechanism of instability under light exposure.

Degradation CNBP CNBP (Ground State) Pale Yellow Excited Excited Triplet State [Ar-NO2]* CNBP->Excited Absorption UV + UV Light (hν) Radical Nitroso Radical Ar-N=O Excited->Radical Reduction/H-Abst. Dimer Azo Dimer (Impurity) Ar-N=N-Ar (Dark Brown) Radical->Dimer Dimerization

Caption: Simplified pathway showing the transformation of CNBP to colored azo-impurities upon light exposure.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 22613, 4-Chloro-4'-nitro-1,1'-biphenyl. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Reference for coupling kinetics of deactivated chlorides). [Link]

  • Klan, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley.[1] (Authoritative text on nitro-group photochemistry).

Sources

Optimization

Technical Support Center: Degradation Dynamics of 4-Chloro-4'-nitro-1,1'-biphenyl (CNB)

Status: Operational Operator: Senior Application Scientist Ticket ID: CNB-DEG-PROTO-001 Executive Summary & Molecule Profile Welcome to the technical support hub for 4-Chloro-4'-nitro-1,1'-biphenyl (CNB) . You are likely...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: CNB-DEG-PROTO-001

Executive Summary & Molecule Profile

Welcome to the technical support hub for 4-Chloro-4'-nitro-1,1'-biphenyl (CNB) . You are likely here because standard PCB degradation protocols are failing, or you are observing unexpected metabolic stalling.

The Core Challenge: CNB is a "push-pull" aromatic system. It contains an electron-withdrawing nitro group (


) on one ring and an electron-withdrawing (but ortho/para directing) chlorine (

) on the other. This unique electronic structure creates steric and electronic barriers that inhibit standard biphenyl dioxygenase enzymes (bph pathway) and slows down photolytic quantum yields compared to unsubstituted biphenyls.

Quick Reference Properties:

Property Value Implication for Degradation
LogP (Octanol/Water) ~4.5 - 5.1 High Hydrophobicity. Bioavailability is the #1 failure mode.
Electronic State Deficient (Nitro ring) Resistant to electrophilic oxidative attack (dioxygenases).

| Primary Metabolite | 4-Chlorobenzoic Acid | Dead-end inhibitor. Accumulates and acidifies media. |

Biological Degradation: Troubleshooting & Protocols

Common Ticket: "My culture turns orange/yellow, but the parent compound isn't mineralizing."

Diagnosis: This is a classic signature of partial nitro-reduction or meta-cleavage accumulation .

  • The Orange Shift: Bacteria (e.g., Comamonas, Pseudomonas) often reduce the

    
     group to an amino group (
    
    
    
    ) via nitroso (
    
    
    ) and hydroxylamino (
    
    
    ) intermediates. These intermediates are often colored and toxic.
  • The Yellow Shift: If the ring cleaves, the resulting meta-cleavage product (usually a substituted muconic semialdehyde) is bright yellow. If it persists, the hydrolase enzyme is inactive or inhibited.

The Pathway Logic (Mechanism)

To degrade CNB, you must sequentially activate the rings. The nitro-ring is too electron-poor for oxidation.

  • Activation: Bacteria reduce

    
     to 
    
    
    
    (4-Amino-4'-chlorobiphenyl). The ring is now electron-rich.
  • Oxidation: Biphenyl dioxygenase attacks the newly formed amino-ring at the 2,3-position.

  • Cleavage: The ring opens, eventually releasing the amino-containing fragment and leaving 4-Chlorobenzoic acid (4-CBA) .

Visualization: The Biotransformation Pathway

CNB_Degradation cluster_stall CRITICAL STALL POINT CNB 4-Chloro-4'-nitro-1,1'-biphenyl (Parent) Amino 4-Chloro-4'-amino-1,1'-biphenyl (Activated Intermediate) CNB->Amino Nitroreductase (Requires NADH/NADPH) Dihydroxy 2,3-Dihydroxy-4'-chloro-biphenyl (Substrate for Cleavage) Amino->Dihydroxy Biphenyl Dioxygenase (bphA) MetaCleavage Meta-Cleavage Product (Yellow Compound) Dihydroxy->MetaCleavage Dioxygenase (Ring Fission) CBA 4-Chlorobenzoic Acid (Dead-End Metabolite) MetaCleavage->CBA Hydrolase Mineralization CO2 + Cl- + Biomass CBA->Mineralization Dehalogenation (Often requires specific strain)

Figure 1: Sequential reductive-oxidative pathway. Note the "Critical Stall Point" at 4-Chlorobenzoic acid.

Protocol: Enhanced Bioavailability Assay

Standard aqueous incubation often fails due to precipitation. Use this surfactant-modified protocol.

Reagents:

  • Minimal Salt Medium (MSM).

  • Tween-80 (Surfactant) or

    
    -Cyclodextrin.
    
  • Acetone (Carrier solvent).

Step-by-Step:

  • Stock Prep: Dissolve CNB in acetone to 10,000 ppm.

  • Media Prep: Add Tween-80 to MSM at 0.05% v/v . Warning: >0.1% may be toxic to sensitive strains or used as a preferential carbon source.

  • Inoculation: Add stock to MSM to reach final concentration (e.g., 50 ppm). Vortex vigorously to create a micro-emulsion.

  • Induction: Do not rely on CNB as the sole carbon source initially. Add Biphenyl (5 ppm) as a co-substrate to induce the bph operon.

  • Validation: Monitor turbidity (OD600) AND HPLC. If OD rises but CNB remains, the bacteria are eating the Tween-80.

Analytical Chemistry: Troubleshooting

Common Ticket: "HPLC peaks are co-eluting or disappearing."

Issue 1: The Amino-Metabolite Shift The transformation from Nitro-CNB to Amino-CNB drastically changes polarity.

  • Symptom: The parent peak (Nitro) disappears, but no new peak appears in your standard window.

  • Fix: The Amino-CNB is much more polar. It eluted in the solvent front (dead volume).

  • Action: Reduce organic modifier (Acetonitrile/Methanol) at the start of your gradient to 10% to retain the amine.

Issue 2: Mass Balance Deficit

  • Symptom: You lost 50% of the parent, but only recovered 10% metabolites.

  • Cause: Polymerization. Amino-biphenyls are reactive.[1][2] They can undergo oxidative coupling to form azo-dimers or bind irreversibly to biomass.

  • Action: Perform an Acid Hydrolysis Extraction . Acidify supernatant to pH 2.0, extract with Ethyl Acetate. This protonates the acids (4-CBA) for extraction and disrupts weak protein binding.

Summary of Retention Behaviors (Reverse Phase C18):

Compound Polarity Elution Order UV Max (approx)
4-CBA High (Polar) 1 (Fastest) 235 nm
Amino-CNB Medium 2 290 nm (Broad)

| Nitro-CNB | Low (Non-polar) | 3 (Slowest) | 270 nm |

Photolytic Degradation (AOPs)

Common Ticket: "UV treatment is too slow."

Direct photolysis of CNB is inefficient because the nitro group stabilizes the molecule, dissipating energy as heat rather than bond cleavage. You must use Advanced Oxidation Processes (AOPs) .

Protocol: UV/H2O2 Radical Attack

Mechanism: Hydroxyl radicals (


) are non-selective. They will attack the aromatic ring, regardless of the nitro-group inhibition.

Experimental Setup:

  • Light Source: Medium Pressure Mercury Lamp (emission at 254 nm and 365 nm).

  • Oxidant: Hydrogen Peroxide (

    
    ). Optimal ratio is often 10:1 (
    
    
    
    :Substrate molar ratio).
  • pH Control: Maintain pH 3.0.

    • Why? At pH > 5,

      
       self-decomposes to water and oxygen without generating radicals. At pH 3, the Fenton-like stability is higher (if using iron catalysts) and radical generation is optimized.
      

Troubleshooting Flowchart:

Sources

Troubleshooting

catalyst selection for 4-Chloro-4'-nitro-1,1'-biphenyl synthesis

Technical Guide: Catalyst Selection for 4-Chloro-4'-nitro-1,1'-biphenyl Synthesis Executive Summary Target Molecule: 4-Chloro-4'-nitro-1,1'-biphenyl Core Challenge: Chemoselectivity & Electronic Deactivation.[1][2][3][4]...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Catalyst Selection for 4-Chloro-4'-nitro-1,1'-biphenyl Synthesis

Executive Summary

Target Molecule: 4-Chloro-4'-nitro-1,1'-biphenyl Core Challenge: Chemoselectivity & Electronic Deactivation.[1][2][3][4][5] The synthesis of this unsymmetrical biaryl requires discriminating between two halogen sites (C-Cl vs. C-Br/I) and managing the electronic deactivation caused by the nitro group. As a Senior Application Scientist, I recommend a Suzuki-Miyaura Cross-Coupling protocol.

This guide prioritizes chemoselectivity —ensuring the oxidative addition occurs exclusively at the C-Br/I bond while leaving the C-Cl bond intact for downstream utility.

Module 1: Catalyst Selection Strategy

The "Hardware": Choosing the Right Palladium Source & Ligand

For this specific substrate pair (typically 1-bromo-4-chlorobenzene and 4-nitrophenylboronic acid), "super-active" catalysts are detrimental. You need a catalyst with a "Goldilocks" reactivity profile: active enough to couple the deactivated boronic acid, but passive enough to ignore the aryl chloride.[2]

ComponentRecommendationTechnical Rationale
Pre-catalyst Pd(dppf)Cl₂·CH₂Cl₂ Primary Choice. The ferrocenyl backbone provides a large bite angle, enhancing stability and lifetime, which is crucial when the nitro-substituted boronic acid slows down transmetallation.[2] It exhibits excellent selectivity for Br over Cl.[2]
Alternative Pd(PPh₃)₄ Secondary Choice. Classic "Tetrakis". Highly selective for Br/I.[2] However, it is air-sensitive and can suffer from rapid degradation (formation of Pd black) if the reaction is sluggish due to the nitro group.
Avoid Pd-XPhos / Pd-SPhos Contraindicated. These electron-rich Buchwald ligands are designed to activate aryl chlorides.[2] Using them risks activating the C-Cl bond, leading to polymerization or double-coupling.[2]
Decision Matrix: Catalyst & Conditions

Use this logic flow to determine your starting conditions based on your available precursors.

CatalystSelection Start Start: Select Precursors RouteA Route A: 1-Bromo-4-nitrobenzene + 4-Chlorophenylboronic acid Start->RouteA Preferred (Kinetically Fast) RouteB Route B: 1-Bromo-4-chlorobenzene + 4-Nitrophenylboronic acid Start->RouteB Challenging (Selectivity Required) CatA Catalyst: Pd(PPh3)4 (Standard) RouteA->CatA CatB Catalyst: Pd(dppf)Cl2 (Robust) RouteB->CatB ReasonA Nitro activates C-Br. Reaction is fast. Standard ligands work. CatA->ReasonA Success Target: 4-Chloro-4'-nitro-1,1'-biphenyl ReasonA->Success ReasonB Nitro deactivates Boron. Transmetallation is slow. Need stable, selective catalyst. CatB->ReasonB ReasonB->Success

Figure 1: Decision matrix for precursor and catalyst selection. Route A is kinetically superior, but Route B is common when specific regiochemistry is required.[2]

Module 2: Experimental Protocol (Route B)

Scenario: You are coupling 1-bromo-4-chlorobenzene (Halide) with 4-nitrophenylboronic acid (Boronic Acid). Challenge: The nitro group withdraws electrons from the boron, retarding the transmetallation step.[2] The catalyst must survive this extended reaction time without attacking the C-Cl bond.

Standard Operating Procedure (SOP)
  • Reagent Prep:

    • 1.0 equiv 1-bromo-4-chlorobenzene [2]

    • 1.2 equiv 4-nitrophenylboronic acid (Excess required due to potential protodeboronation)

    • 0.03 equiv (3 mol%) Pd(dppf)Cl₂·CH₂Cl₂ [2]

    • 2.0 equiv K₂CO₃ (or K₃PO₄ for faster rates)

  • Solvent System:

    • DME / Water (4:1) or Toluene / Ethanol / Water (4:1:1) .

    • Note: Water is mandatory.[2] Boronic acids require a hydrolyzed boronate species for transmetallation.[2]

  • Execution:

    • Charge a reaction vial with solid reagents.

    • Add degassed solvents (Sparge with Argon for 15 mins).[3] Oxygen promotes homocoupling.[2][6]

    • Heat to 80–90 °C for 4–12 hours. Monitor by HPLC/TLC.[2]

    • Stop Condition: Consumption of Bromide.[1][2][3][4] Do not overcook, or C-Cl activation may begin.[2]

Module 3: Troubleshooting & FAQs

Q1: I am observing significant "dechlorination" (product mass -34 Da). Why?

Diagnosis: This is Hydrodehalogenation .[2] Mechanism: If the catalytic cycle stalls (often after oxidative addition), a


-hydride elimination from the solvent or ligand can occur, or a formate source (if using DMF) can reduce the Pd-Ar species.
Fix: 
  • Switch Solvent: Avoid alcohols (Ethanol) if this persists. Use DME/Water or THF/Water .[2]

  • Temperature: Lower the temperature to 70 °C. High heat promotes C-Cl activation.

  • Base: Switch to anhydrous conditions with CsF in Dioxane if water is suspected of promoting side reactions (though this slows the reaction).

Q2: My conversion is low (<30%), and the catalyst has turned black.

Diagnosis: Catalyst Death (Pd Black formation) . Cause: The nitro group on the boronic acid makes it a poor nucleophile. The Pd(II) intermediate sits waiting for transmetallation and eventually decomposes. Fix:

  • Change Base: Switch from Carbonate to K₃PO₄ or Cs₂CO₃ .[2] The stronger base facilitates the formation of the reactive boronate species.

  • Stabilize Pd: Use Pd(dppf)Cl₂ instead of Pd(PPh₃)₄. The bidentate ligand prevents Pd aggregation.[2]

Q3: I see a "Homocoupling" impurity (4,4'-dinitro-1,1'-biphenyl).

Diagnosis: Oxidative Homocoupling . Cause: Presence of Oxygen.[2][4] Boronic acids can couple with themselves in the presence of Pd and O₂.[7] Fix:

  • Degassing: Sparging is not enough. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent.[3]

  • Stoichiometry: Add the boronic acid in portions (e.g., 0.6 equiv at T=0, 0.6 equiv at T=2h) to keep its instantaneous concentration lower relative to the halide.

Module 4: Mechanistic Insight (Chemoselectivity)

The success of this reaction hinges on the rate difference in Oxidative Addition (OA) .

  • Rate(OA) C-Br: Fast (

    
    )
    
  • Rate(OA) C-Cl: Slow (

    
    )
    
  • Effect of Nitro Group:

    • If on Halide: Accelerates OA (EWG pulls density, making C-X electrophilic).[2]

    • If on Boron: Decelerates Transmetallation (EWG stabilizes the boron, making it less nucleophilic).[2]

Mechanism cluster_OA Oxidative Addition (The Selectivity Filter) cluster_TM Transmetallation (The Bottleneck) Pd0 Pd(0)L2 Active Catalyst PdII_Br L2Pd(Ar)Br Stable Intermediate Pd0->PdII_Br Preferred Path PdII_Cl L2Pd(Ar)Cl Undesired Pd0->PdII_Cl Avoided by Ligand Choice ArBr Ar-Br (Fast) ArCl Ar-Cl (Slow/No Reaction) Complex Pd-Biaryl Complex PdII_Br->Complex + Boronate Boronic 4-NO2-Ph-B(OH)2 (Deactivated Nucleophile) Boronic->Complex Slow step due to NO2 Base Base (OH-) Complex->Pd0 Reductive Elimination + Product

Figure 2: Mechanistic cycle highlighting the critical selectivity filter at the oxidative addition step.

References

  • Miyaura, N., & Suzuki, A. (1995).[2][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link

  • Littke, A. F., & Fu, G. C. (2002).[2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[2] Link

  • Barder, T. E., et al. (2005).[2] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.[2] Link

  • Ishiyama, T., et al. (1995).[2] Synthesis of Arylboronates via the Palladium-Catalyzed Cross-Coupling Reaction of Tetra(alkoxo)diborons with Aryl Triflates or Halides. The Journal of Organic Chemistry, 60(23), 7508–7510.[2] Link

Sources

Optimization

Technical Support Center: Solvent Effects in 4-Chloro-4'-nitro-1,1'-biphenyl Reactions

Welcome to the technical support center for navigating the complexities of solvent effects in reactions involving 4-Chloro-4'-nitro-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of solvent effects in reactions involving 4-Chloro-4'-nitro-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common experimental challenges. The content is structured to offer not just procedural steps but also the underlying scientific principles to empower you to make informed decisions in your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries and issues encountered during the synthesis and reaction of 4-Chloro-4'-nitro-1,1'-biphenyl, with a focus on the pivotal role of the solvent.

Q1: My nucleophilic aromatic substitution (SNAr) reaction with 4-Chloro-4'-nitro-1,1'-biphenyl is sluggish or not proceeding to completion. What is the likely cause?

A1: The most probable cause is suboptimal solvent selection. SNAr reactions are highly sensitive to the solvent environment. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is paramount for the reaction to proceed efficiently.

  • Polar Aprotic Solvents are Key: For SNAr reactions, polar aprotic solvents such as DMSO, DMF, DMAc, and NMP are generally preferred.[3] These solvents are effective at solvating the cation of the nucleophile's salt but do not strongly solvate the anionic nucleophile itself. This leaves the nucleophile "naked" and more reactive. Furthermore, they effectively stabilize the charged Meisenheimer complex, lowering the activation energy of the reaction.[4]

  • Avoid Protic Solvents: Protic solvents (e.g., water, alcohols) can significantly hinder SNAr reactions. They form strong hydrogen bonds with the nucleophile, creating a solvent shell that decreases its nucleophilicity and accessibility to the electrophilic aromatic ring.[5][6]

Q2: I am observing significant side product formation. How can the solvent influence this?

A2: Side product formation can be intricately linked to solvent choice. Here are a few scenarios:

  • Reaction with the Solvent: Some solvents, particularly nucleophilic ones like alcohols under certain conditions, can compete with your intended nucleophile, leading to undesired ether byproducts.[7]

  • Base-Mediated Side Reactions: In the presence of a strong base, some solvents can participate in or promote side reactions. For instance, DMF can decompose at elevated temperatures in the presence of a strong base.

  • Solvent-Controlled Stereoselectivity: In reactions where stereoisomers can be formed, the solvent can play a crucial role in dictating the diastereoselectivity by influencing the transition state geometry.[8]

Q3: How does solvent polarity specifically impact the reaction rate of 4-Chloro-4'-nitro-1,1'-biphenyl with a neutral nucleophile (e.g., an amine)?

A3: For reactions involving a neutral nucleophile and a neutral substrate, the transition state will have a greater charge separation than the reactants. Polar solvents will stabilize this more polar transition state more effectively than the less polar reactants, thus accelerating the reaction.[4][9] However, the choice between a polar protic and a polar aprotic solvent is still critical, as protic solvents can deactivate the nucleophile through hydrogen bonding.

Q4: Can I use a nonpolar solvent for my reaction?

A4: While not ideal, nonpolar solvents can be used in certain situations, often with the aid of a phase-transfer catalyst. However, you can generally expect significantly slower reaction rates compared to polar aprotic solvents because nonpolar solvents cannot effectively stabilize the charged Meisenheimer intermediate.[4]

Q5: I've noticed a color change upon dissolving 4-Chloro-4'-nitro-1,1'-biphenyl in different solvents, even before adding other reagents. What does this signify?

A5: This phenomenon is known as solvatochromism, where the color of a compound changes with the polarity of the solvent.[10] The nitro group in 4-Chloro-4'-nitro-1,1'-biphenyl is a strong electron-withdrawing group, leading to a significant dipole moment in the molecule. The ground and excited electronic states of the molecule are stabilized to different extents by solvents of varying polarities, which alters the energy gap between them and thus the wavelength of light absorbed.[10][11] This can be a useful preliminary indicator of how the solvent interacts with your substrate.

Section 2: Troubleshooting Guides

This section provides structured approaches to resolving specific experimental problems.

Guide 1: Optimizing Reaction Rate for a Sluggish SNAr Reaction

Problem: The reaction of 4-Chloro-4'-nitro-1,1'-biphenyl with your nucleophile is proceeding very slowly or stalling.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a slow SNAr reaction.

Detailed Steps & Rationale:

  • Verify Solvent Type: Confirm you are using a polar aprotic solvent. As detailed in the FAQs, these are crucial for SNAr reactions.

  • Ensure Anhydrous Conditions: Trace amounts of water can act as a protic impurity, deactivating the nucleophile. Use of freshly dried solvents is recommended.[12]

  • Optimize Temperature: Increasing the temperature will generally increase the reaction rate.[13] However, be mindful of potential decomposition of reactants, products, or the solvent at excessively high temperatures.

  • Check Nucleophile Concentration: The rate of an SNAr reaction is dependent on the concentration of the nucleophile. Ensure you are using an adequate amount, and consider increasing it if the reaction is still slow.

  • Solvent Polarity Hierarchy: If you are already using a polar aprotic solvent, consider switching to one with a higher dielectric constant or dipole moment (e.g., from THF to DMF, or DMF to DMSO).

Guide 2: Minimizing Side Product Formation

Problem: Your reaction is yielding a significant amount of one or more side products.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for minimizing side products.

Detailed Steps & Rationale:

  • Identify the Impurity: The first crucial step is to identify the structure of the side product, typically through techniques like LC-MS or NMR.

  • Solvent Reactivity: If the side product is an adduct of your starting material and the solvent, you must switch to a less reactive solvent. For example, if you are using an alcohol and observing ether formation, switch to a non-nucleophilic solvent like DMF or DMSO.[7]

  • Control Reaction Conditions: Over-reaction can sometimes occur, especially with highly activated substrates. Reducing the reaction temperature or time can often mitigate this.

  • Evaluate the Role of the Base: If a base is used, it can sometimes promote undesired reactions. Consider if a weaker base or a different type of base could be employed.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for SNAr Reaction of 4-Chloro-4'-nitro-1,1'-biphenyl with an Amine Nucleophile
  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-Chloro-4'-nitro-1,1'-biphenyl (1.0 eq).

  • Add anhydrous polar aprotic solvent (e.g., DMF, DMSO) to achieve a desired concentration (typically 0.1-0.5 M).

  • Add the amine nucleophile (1.1-1.5 eq).

  • If required, add a non-nucleophilic base (e.g., K₂CO₃, Et₃N) (1.5-2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, HPLC).

  • Upon completion, cool the reaction mixture to room temperature and proceed with the appropriate workup and purification.

Data Table: Impact of Solvent on SNAr Reaction Rate

The following table provides a qualitative comparison of expected reaction rates for the reaction of 4-Chloro-4'-nitro-1,1'-biphenyl with a generic amine nucleophile in various solvents.

SolventSolvent TypeDielectric Constant (approx.)Expected Relative RateRationale
DMSOPolar Aprotic47Very FastHigh polarity effectively stabilizes the Meisenheimer complex.
DMFPolar Aprotic37FastGood polarity for stabilizing the intermediate.
AcetonitrilePolar Aprotic38ModerateLess effective at solvating cations compared to DMSO/DMF.
THFPolar Aprotic7.5SlowLower polarity provides less stabilization for the intermediate.
TolueneNonpolar2.4Very SlowPoor stabilization of the charged intermediate.
EthanolPolar Protic25Slow to Very SlowDeactivates the nucleophile via hydrogen bonding.[6]
WaterPolar Protic80Very SlowStrong hydrogen bonding with the nucleophile severely reduces its reactivity.

Section 4: Mechanistic Insights

The SNAr reaction of 4-Chloro-4'-nitro-1,1'-biphenyl proceeds through a well-established two-step mechanism. Understanding this mechanism is key to troubleshooting solvent effects.

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack (Rate-Determining) cluster_step2 Step 2: Leaving Group Departure cluster_solvent Solvent Influence A 4-Chloro-4'-nitro-1,1'-biphenyl + Nu⁻ B Meisenheimer Complex (Resonance Stabilized) A->B k₁ C Product + Cl⁻ B->C k₂ S Polar Aprotic Solvent S->B Stabilizes

Caption: The two-step mechanism of SNAr reactions.

The first step, the nucleophilic attack to form the Meisenheimer complex, is typically the rate-determining step.[14] The nitro group in the 4'-position is crucial as it delocalizes the negative charge of the intermediate through resonance, thereby stabilizing it.[1][2] Polar aprotic solvents further enhance this stabilization, accelerating the rate-determining step and, consequently, the overall reaction rate.

References

  • Quora. (2017). What would be the effect of increasing solvent polarity on the rate of SN1 and SN2 reaction?[Link]

  • ResearchGate. (2025). Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures. [Link]

  • Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution. [Link]

  • National Institutes of Health. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. [Link]

  • ResearchGate. (n.d.). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. [Link]

  • PubMed. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. [Link]

  • Chemistry Stack Exchange. (2014). What is the result when the polarity of the solvent is increased in nucleophilic substitution?[Link]

  • ChemRxiv. (n.d.). Kinetic Solvent Effects in Organic Reactions. [Link]

  • ACS Publications. (2015). Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Reddit. (2021). How does the solvent affect reaction rate?[Link]

  • Journal of Scientific Research and Reports. (2025). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

  • National Institutes of Health. (n.d.). 4-Chloro-4'-nitro-1,1'-biphenyl. [Link]

  • Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. [Link]

  • RSC Publishing. (n.d.). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • ResearchGate. (n.d.). Kinetics of the reaction of 4-nitrophenyl benzoates with 4-chlorophenol in the presence of potassium carbonate in dimethylformamide. [Link]

  • National Institutes of Health. (n.d.). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. [Link]

  • PubMed. (2011). Enantioselective conjugate addition nitro-Mannich reactions: solvent controlled synthesis of acyclic anti- and syn-β-nitroamines with three contiguous stereocenters. [Link]

  • Wikipedia. (n.d.). Solvatochromism. [Link]

  • Google Patents. (n.d.). CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl.
  • Wikipedia. (n.d.). Diazonium compound. [Link]

  • Wordpress. (2026). SNAr Reaction in Other Common Molecular Solvents. [Link]

  • arXiv. (2021). Solvent Effects on the Menshutkin Reaction. [Link]

  • ResearchGate. (n.d.). Nitro-Substituted 4-[(Phenylmethylene)imino]phenolates: Solvatochromism and Their Use as Solvatochromic Switches and as Probes for the Investigation of Preferential Solvation in Solvent Mixtures. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-4'-nitro-1,1'-biphenyl

Executive Summary & Core Directive The Challenge: Synthesizing 4-Chloro-4'-nitro-1,1'-biphenyl requires a precise thermal "Goldilocks Zone." You must apply enough heat to drive the catalytic cycle (specifically the trans...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: Synthesizing 4-Chloro-4'-nitro-1,1'-biphenyl requires a precise thermal "Goldilocks Zone." You must apply enough heat to drive the catalytic cycle (specifically the transmetallation of the electron-poor nitro-species) but remain below the threshold where the catalyst begins to insert into the carbon-chlorine (C-Cl) bond.

The Solution: The industry-standard protocol utilizes a Suzuki-Miyaura Cross-Coupling at 80°C ± 5°C . This temperature provides the kinetic energy necessary for the oxidative addition of the aryl iodide/bromide while leaving the aryl chloride motif intact.

The "Golden Standard" Protocol

This protocol is optimized for chemoselectivity. It assumes the coupling of 1-iodo-4-nitrobenzene and 4-chlorophenylboronic acid .

Note: We prefer this coupling pair because 4-nitrophenylboronic acid is prone to protodeboronation (hydrolysis) due to the strong electron-withdrawing nitro group. Using the nitro-halide and chloro-boronic acid is significantly more robust.

Reaction Parameters Table
ParameterSpecificationRationale
Catalyst Pd(PPh₃)₄ (3-5 mol%)Tetrakis is robust and selective. More active catalysts (e.g., Pd-dialkylbiaryl phosphines) risk activating the C-Cl bond.
Temperature 80°C - 85°C CRITICAL. <70°C risks stalled transmetallation. >95°C risks C-Cl activation/side reactions.
Solvent 1,4-Dioxane : Water (4:[1][2]1)The aqueous component is essential for the base solubility and boronate formation. Dioxane boils at 101°C, allowing safe reflux control.
Base K₂CO₃ (2.0 equiv)Strong enough to activate the boronic acid, mild enough to prevent rapid hydrolysis of the starting materials.
Time 4 - 6 HoursMonitor via TLC/HPLC. Extended heating increases Pd black precipitation.
Step-by-Step Methodology
  • Degassing (Crucial): Sparge the 1,4-dioxane/water mixture with Argon or Nitrogen for 20 minutes before adding the catalyst. Oxygen is the primary cause of homocoupling byproducts.

  • Charge: Add 1-iodo-4-nitrobenzene (1.0 equiv), 4-chlorophenylboronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv) to the reaction vessel.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv) under a positive pressure of inert gas.

  • Thermal Ramp: Place vessel in a pre-heated oil bath at 85°C .

    • Why pre-heated? A slow ramp-up can lead to catalyst deactivation before the cycle establishes turnover.

  • Quench: Upon completion, cool to Room Temperature (RT). Do not work up while hot.

The Thermodynamics of Selectivity

To understand why 80°C is the limit, we must visualize the activation energies (


) of the carbon-halide bonds. The palladium catalyst is "lazy"; it will always choose the path of least resistance.
Diagram 1: The Chemoselectivity Kinetic Landscape

This diagram illustrates the energy barriers.[3] The "Safe Operating Window" is the thermal range where the system has enough energy to climb the Iodine hill, but not enough to climb the Chlorine hill.

Chemoselectivity Start Reactants (Ar-I + Ar-Cl) TS_I TS: Ar-I Oxidative Addition (Low Barrier) Start->TS_I  Fast at >25°C TS_Cl TS: Ar-Cl Oxidative Addition (High Barrier) Start->TS_Cl  Requires >100°C Prod_Desired Product: 4-Chloro-4'-nitro-1,1'-biphenyl TS_I->Prod_Desired Prod_Side Side Product: Polymers / Dechlorination TS_Cl->Prod_Side

Figure 1: Kinetic selectivity profile. The green path represents the desired reaction window. The red dashed path represents the thermal threshold where chemoselectivity is lost.

Troubleshooting Guide

Scenario A: "My reaction stalled at 50% conversion."

Diagnosis: Catalyst death or "The Cold Trap."

  • The Science: If the temperature is too low (<70°C), the transmetallation step (transfer of the organic group from Boron to Palladium) becomes the rate-limiting step, especially with electron-deficient substrates. If this step is too slow, the active Pd(II) species can decompose before completing the cycle.

  • Fix:

    • Increase temperature to 85°C .

    • Ensure you are using degassed solvents. Oxygen kills the active Pd(0) species.

Scenario B: "I am seeing dechlorination or unknown oligomers."

Diagnosis: Thermal Overdrive.

  • The Science: You have exceeded the activation energy for the C-Cl bond. Once the aryl iodide is consumed, the catalyst, hungry for a substrate, will begin attacking the C-Cl bond on your product.

  • Fix:

    • Strictly limit temperature to 80°C .

    • Stop the reaction immediately upon consumption of the limiting reagent (Ar-I). Do not let it "cook" overnight.

Scenario C: "My boronic acid is disappearing, but no product is forming."

Diagnosis: Protodeboronation.[4][5][6]

  • The Science: This is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen.[6] This is notoriously common with nitro-substituted aromatics and is accelerated by high pH and high temperature .

  • Fix:

    • Counter-intuitive: Do not lower the temperature too much. If the coupling is slow (due to low T), the boronic acid sits in the base longer, increasing the chance of hydrolysis.[5]

    • Protocol Shift: Switch to the 1-iodo-4-nitrobenzene + 4-chlorophenylboronic acid route. The chlorophenylboronic acid is much more stable than the nitrophenylboronic acid.

Decision Tree: Optimizing Your Workflow

Use this logic flow to diagnose issues in real-time.

Troubleshooting Start Start: Analyze LCMS/TLC CheckConversion Is Conversion > 90%? Start->CheckConversion CheckByproducts Are there de-chlorinated byproducts? CheckConversion->CheckByproducts No (Stalled) Success Proceed to Workup (Cool to RT first) CheckConversion->Success Yes TempIssue Check Temperature CheckByproducts->TempIssue No (Just slow) TooHot Temp > 90°C? LOWER TEMP CheckByproducts->TooHot Yes (C-Cl attack) TooCold Temp < 70°C? RAISE TEMP TempIssue->TooCold Reaction is slow BoronIssue Check Boronic Acid Stability (Protodeboronation?) TempIssue->BoronIssue Boronic acid missing SwitchRoute Switch Coupling Partners: Use 4-Cl-Ph-B(OH)2 + 4-NO2-Ph-I BoronIssue->SwitchRoute Nitro-boronic acid degrading

Figure 2: Troubleshooting decision matrix for thermal and chemical optimization.

Frequently Asked Questions (FAQ)

Q: Can I use DMF instead of Dioxane? A: Yes, but be careful. DMF has a high boiling point (153°C). If you set your oil bath to "reflux," you will destroy your product (C-Cl activation). You must use an external temperature controller to keep the internal temperature at 80-90°C.

Q: Why do I need water in the solvent? A: Suzuki coupling is a heterogeneous biphasic system (organic solvent + solid/dissolved inorganic base). Water dissolves the carbonate base, allowing the formation of the reactive boronate species [Ar-B(OH)₃]⁻. Without water, the reaction often fails to initiate.

Q: Can I use Pd/C (Heterogeneous Catalyst)? A: Generally, no. While Pd/C is used for simple couplings, it often requires higher temperatures or pressures to achieve the same turnover rates as homogeneous catalysts like Pd(PPh₃)₄, which increases the risk of dehalogenating the chlorine.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Cyclopropyl, and Perfluoroalkyl Boronic Acids. Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • BenchChem Application Note. (2025). Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling of 4-chloro-2-iodo-1-nitrobenzene. Link

Sources

Reference Data & Comparative Studies

Validation

4-Chloro-4'-nitro-1,1'-biphenyl vs other nitrobiphenyls

4-Chloro-4'-nitro-1,1'-biphenyl: A Comparative Technical Guide Executive Summary: The "Janus" Scaffold 4-Chloro-4'-nitro-1,1'-biphenyl (CNBP) represents a crucial "Janus" scaffold in organic synthesis—simultaneously offe...

Author: BenchChem Technical Support Team. Date: February 2026

4-Chloro-4'-nitro-1,1'-biphenyl: A Comparative Technical Guide

Executive Summary: The "Janus" Scaffold

4-Chloro-4'-nitro-1,1'-biphenyl (CNBP) represents a crucial "Janus" scaffold in organic synthesis—simultaneously offering the electron-deficient reactivity of a nitroarene and the functionalizable handle of an aryl chloride. Unlike its industrially dominant isomer, 4'-chloro-2-nitrobiphenyl (a twisted intermediate for Boscalid), CNBP possesses a linear, planar geometry that makes it indispensable for liquid crystal engineering and mutagenicity probes.

This guide compares CNBP against its structural isomers and non-chlorinated analogs, focusing on chemoselective reduction strategies and synthetic utility.

Physicochemical & Structural Analysis

The substitution pattern of the nitro and chloro groups dictates the molecule's geometry, solubility, and metabolic fate.

Feature4-Chloro-4'-nitro-1,1'-biphenyl (Target)4'-Chloro-2-nitrobiphenyl (Comparator)4-Nitrobiphenyl (Reference)
CAS Number 6242-97-3 6271-80-392-93-3
Structure Linear (

-substitution)
Twisted (

-substitution)
Planar (

-substitution)
Geometry High planarity; high crystallinity.Sterically hindered; lower lattice energy.Planar; intercalates DNA.
Melting Point 144–146 °C (Est.)*59–61 °C114 °C
Primary Use Mutagenicity probes, Liquid Crystals, Polymer rigid rods.Agrochemical intermediate (Boscalid).[1]Carcinogenic reference standard.[2]
Mutagenicity High (Direct-acting in some strains).Moderate (Steric hindrance affects DNA binding).High (Requires metabolic activation).

*Note: CNBP has a significantly higher melting point than the ortho-isomer due to efficient crystal packing facilitated by its linear symmetry.

Synthetic Utility: The Suzuki-Miyaura Protocol

The most robust route to CNBP is the Suzuki-Miyaura cross-coupling. Unlike the ortho-isomer, which suffers from steric hindrance during the transmetalation step, CNBP synthesis is highly efficient.

Optimized Protocol (Linear Synthesis)
  • Precursors: 4-Chlorophenylboronic acid + 1-Bromo-4-nitrobenzene.

    • Why this combo? Using the nitro-bromide prevents competitive oxidative addition at the chloro-site, as Ar-Br bonds are more reactive to Pd(0) than Ar-Cl bonds.

Step-by-Step Methodology:

  • Charge: In a 250 mL round-bottom flask, combine 1-bromo-4-nitrobenzene (1.0 eq) and 4-chlorophenylboronic acid (1.1 eq).

  • Catalyst: Add Pd(PPh3)4 (1-3 mol%). Alternative: Pd(OAc)2 with SPhos for lower loading.

  • Base/Solvent: Add K2CO3 (2.0 eq) and a mixture of Toluene:Ethanol:Water (4:1:1).

    • Mechanistic Insight: The aqueous base is critical for activating the boronic acid to the boronate species [Ar-B(OH)3]-, which is the active transmetalating agent.

  • Reaction: Reflux at 90°C for 4-6 hours under N2 atmosphere. Monitor by TLC (Hexane/EtOAc 8:1).

  • Workup: Cool to RT. Filter through Celite to remove Pd black. Wash organic layer with brine, dry over MgSO4, and concentrate.

  • Purification: Recrystallize from hot Ethanol/Toluene to yield yellow needles.

SuzukiSynthesis Fig 1. Suzuki-Miyaura Coupling Pathway for CNBP Start1 1-Bromo-4-nitrobenzene (Ar-Br) Inter Oxidative Addition [Ar-Pd(II)-Br] Start1->Inter Pd(0) Start2 4-Chlorophenylboronic acid (Ar-B(OH)2) Trans Transmetalation (Base Activated) Start2->Trans K2CO3/H2O Inter->Trans Prod 4-Chloro-4'-nitro-1,1'-biphenyl (Yellow Solid) Trans->Prod Reductive Elimination

The Chemoselectivity Challenge: Reduction

The defining challenge with CNBP is reducing the nitro group (


) to an amine (

) without removing the chlorine atom (hydrodehalogenation).
  • The Risk: Catalytic hydrogenation (H2, Pd/C) often cleaves the C-Cl bond, yielding 4-aminobiphenyl (a potent carcinogen) instead of the desired 4-amino-4'-chlorobiphenyl.

  • The Solution: Use chemoselective metal-mediated reductions.

Comparison of Reduction Methods
MethodReagentsChemoselectivity (Cl Retention)YieldNotes
Béchamp Reduction Fe / NH4Cl (aq)Excellent (>99%) 85-90%Recommended. Mild, cheap, scalable.
Stannous Chloride SnCl2 / HClGood75-80%Acidic conditions may cause side reactions; difficult waste disposal.
Catalytic H2 H2 / Pd/CPoor <40%High risk of dechlorination. Requires sulfided Pt/C to prevent Cl loss.
Hydrazine N2H4 / Raney NiModerate60-70%Difficult to control; exothermic.
Recommended Protocol: Fe/NH4Cl Reduction
  • Dissolution: Dissolve CNBP (10 mmol) in Ethanol (30 mL) and Water (10 mL).

  • Activation: Add NH4Cl (5.0 eq) and Iron powder (5.0 eq, <325 mesh).

  • Reflux: Heat to reflux (80°C) with vigorous stirring for 2 hours.

    • Visual Cue: The reaction mixture will turn from yellow (nitro) to a dark sludge (iron oxides).

  • Filtration: Filter hot through a Celite pad to remove iron sludge. Wash with hot ethanol.

    • Critical Step: Do not let the filtrate cool before filtering, or the product may crystallize in the iron sludge.

  • Isolation: Concentrate the filtrate. Pour into ice water to precipitate 4-amino-4'-chlorobiphenyl.

ReductionPathways Fig 2. Chemoselective Reduction Logic cluster_A Path A: Non-Selective (Avoid) cluster_B Path B: Chemoselective (Recommended) Input 4-Chloro-4'-nitro-1,1'-biphenyl MethodA H2 / Pd/C Input->MethodA MethodB Fe / NH4Cl / EtOH Input->MethodB ProdA 4-Aminobiphenyl (Dechlorinated Impurity) MethodA->ProdA C-Cl Cleavage ProdB 4-Amino-4'-chlorobiphenyl (Target) MethodB->ProdB Nitro Reduction Only

Toxicological Profile & Mutagenicity

Researchers must handle CNBP with extreme caution. While the chlorine atom alters metabolic processing compared to 4-nitrobiphenyl, it does not eliminate toxicity.

  • Ames Test Data: Chlorinated nitrobiphenyls generally show direct-acting mutagenicity in Salmonella typhimurium strains (TA98/TA100).

  • Mechanism: The nitro group is enzymatically reduced by bacterial nitroreductases to the hydroxylamine (

    
    ), which forms DNA adducts.
    
  • Comparison:

    • 4-Nitrobiphenyl: Requires S9 metabolic activation (liver enzymes) to become mutagenic.

    • CNBP: Can be mutagenic without S9 activation due to the electronic influence of the chlorine atom facilitating nitro-reduction.

References

  • Suzuki-Miyaura Coupling Standards

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Mutagenicity of Chlorinated Nitrobiphenyls

    • Hirayama, T., et al. (1984). Mutagenic activity of chlorinated 4-nitrobiphenyl ethers and their nitroso- and amino-derivatives. Chemico-Biological Interactions. Link (Note: Mechanistic parallels drawn from ether analogs).

  • Chemoselective Reduction Protocols

    • Org.[3][4][5] Synth. 2011, 88, 309-316. Reduction of Nitroarenes using Fe/NH4Cl. Link

  • Physical Properties & CAS Data

    • PubChem Compound Summary for CID 22613 (4-Chloro-4'-nitro-1,1'-biphenyl). Link

Sources

Comparative

A Comparative Guide to the Synthesis of 4-Chloro-4'-nitro-1,1'-biphenyl

Introduction: The Significance of 4-Chloro-4'-nitro-1,1'-biphenyl 4-Chloro-4'-nitro-1,1'-biphenyl is a key intermediate in the synthesis of various organic molecules, finding applications in the development of pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Chloro-4'-nitro-1,1'-biphenyl

4-Chloro-4'-nitro-1,1'-biphenyl is a key intermediate in the synthesis of various organic molecules, finding applications in the development of pharmaceuticals, agrochemicals, and materials science. The presence of the nitro and chloro functional groups on the biphenyl scaffold makes it a versatile building block for further chemical modifications. The efficient and selective synthesis of this unsymmetrical biaryl is therefore of considerable interest to researchers and synthetic chemists. This guide provides a comparative overview of the primary synthetic methodologies for preparing 4-Chloro-4'-nitro-1,1'-biphenyl, with a focus on providing actionable experimental insights and comparative performance data.

Methodology 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide offers high yields, excellent functional group tolerance, and generally mild reaction conditions, making it a preferred method for the synthesis of unsymmetrical biaryls like 4-Chloro-4'-nitro-1,1'-biphenyl.[2]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (1-chloro-4-nitrobenzene) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron species (4-chlorophenylboronic acid), activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biphenyl product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Coupling pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2-X pd0->pd2_complex transmetalation_complex Ar-Pd(II)L2-Ar' pd2_complex->transmetalation_complex product Ar-Ar' transmetalation_complex->product Reductive Elimination catalyst_regen Pd(0)L2 transmetalation_complex->catalyst_regen catalyst_regen->pd0 reactant1 Ar-X (1-chloro-4-nitrobenzene) reactant1->pd2_complex Oxidative Addition reactant2 Ar'-B(OH)2 (4-chlorophenylboronic acid) + Base reactant2->transmetalation_complex Transmetalation Ullmann_Reaction reactant1 Ar-X (1-chloro-4-nitrobenzene) organocopper Ar-Cu-X reactant1->organocopper reactant2 Ar'-X (4-chlorobenzene) diarylcopper Ar-Cu(III)-Ar' reactant2->diarylcopper Oxidative Addition copper Cu(0) or Cu(I) copper->organocopper organocopper->diarylcopper product Ar-Ar' diarylcopper->product Reductive Elimination Gomberg_Bachmann_Reaction amine Ar-NH2 (4-nitroaniline) diazonium Ar-N2+ amine->diazonium Diazotization (NaNO2, HCl) radical Ar• diazonium->radical Decomposition intermediate [Ar-Ar'-H]• radical->intermediate arene Ar'-H (chlorobenzene) arene->intermediate Radical Attack product Ar-Ar' intermediate->product Oxidation

Sources

Validation

Validation Guide: Analytical Methodologies for 4-Chloro-4'-nitro-1,1'-biphenyl

[1] Executive Summary 4-Chloro-4'-nitro-1,1'-biphenyl (CNB) is a critical intermediate in the synthesis of biphenyl-based pharmaceuticals (e.g., Fenbufen precursors) and advanced materials (liquid crystals).[1] Due to it...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Chloro-4'-nitro-1,1'-biphenyl (CNB) is a critical intermediate in the synthesis of biphenyl-based pharmaceuticals (e.g., Fenbufen precursors) and advanced materials (liquid crystals).[1] Due to its structural relationship with 4-nitrobiphenyl (a known carcinogen) and its potential reduction to 4-amino-4'-chlorobiphenyl, rigorous analytical control is essential.[1]

This guide provides a validated framework for analyzing CNB, contrasting High-Performance Liquid Chromatography (HPLC-UV) for assay/purity with Gas Chromatography-Mass Spectrometry (GC-MS) for trace impurity profiling.[1] It is designed to meet ICH Q2(R2) standards for drug development professionals.[1]

Part 1: Physicochemical Context & Analytical Strategy[1][2]

Effective method development requires understanding the molecule's behavior in solution. CNB is highly hydrophobic and possesses distinct chromophores.

PropertyValueAnalytical Implication
CAS Number 7394-43-6 / 23055-77-8Verification required for specific isomer sourcing.[1]
LogP ~4.8 (Predicted)High Hydrophobicity: Requires high organic mobile phase (>80% ACN) or C8/C18 columns.[1]
Solubility Insoluble in water; Soluble in ACN, THF, Toluene.Diluent Choice: Samples must be prepared in Acetonitrile or THF to prevent precipitation.[1]
UV Max (

)
~290–310 nmDetection: The nitro group provides a red-shifted absorbance compared to unsubstituted biphenyl (~250 nm).[1]
Boiling Point ~340°CGC Suitability: High boiling point requires high-temperature columns (e.g., DB-5HT) to prevent carryover.[1]
Decision Matrix: Method Selection

Use the following logic to select the primary analytical technique based on your data requirements.

MethodSelection Start Define Analytical Goal Limit Target Concentration? Start->Limit HighConc > 0.1% (Assay/Purity) Limit->HighConc High Trace < 0.1% (Impurity/GTI) Limit->Trace Low HPLC Method A: HPLC-UV (Robust, Low Cost) HighConc->HPLC Matrix Sample Matrix? Trace->Matrix Simple API / Raw Material Matrix->Simple Complex Plasma / Bio-fluid Matrix->Complex GCMS Method B: GC-MS (High Specificity) Simple->GCMS LCMS Method C: LC-MS/MS (Ultra-Trace) Complex->LCMS

Caption: Decision tree for selecting analytical techniques based on sensitivity needs and matrix complexity.

Part 2: Comparative Analysis of Methods

Method A: HPLC-UV (The Workhorse for Assay)

Best for: Routine Quality Control (QC), Assay (>98%), and Related Substances (>0.05%).

  • Mechanism: Reverse-phase partition chromatography.[1][2]

  • Why it works: The nitro and chloro groups create sufficient polarity difference from the biphenyl core to allow separation on C18 stationary phases.

Validated Protocol Parameters
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase: Isocratic ACN:Water (85:15 v/v).[1] Note: High organic required due to LogP 4.8.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 300 nm (Primary), 254 nm (Secondary).

  • Injection Vol: 10 µL.

  • Column Temp: 30°C (Controls retention time drift).

Method B: GC-MS (The Specialist for Impurities)

Best for: Trace analysis of CNB as a genotoxic impurity (GTI) in other drugs, or detecting volatile precursors.

  • Mechanism: Volatility-based separation with mass spectral fingerprinting.[1]

  • Why it works: The electronegative chlorine and nitro groups make CNB ideal for Negative Chemical Ionization (NCI) if ultra-sensitivity is needed, though standard Electron Impact (EI) is sufficient for ppm levels.

Validated Protocol Parameters
  • Column: DB-5ms or HP-5 (30 m x 0.25 mm, 0.25 µm).[1]

  • Carrier Gas: Helium (1.0 mL/min, constant flow).[1]

  • Temp Program: 100°C (1 min) → 20°C/min → 300°C (hold 5 min).

  • Inlet: Splitless (for trace) or Split 1:50 (for assay) at 280°C.

  • MS Source: 230°C; Quad: 150°C.[1]

  • SIM Ions: m/z 233 (M+), 152 (M-NO2-Cl), 187 (M-NO2).[1]

Comparative Data Summary
FeatureHPLC-UV (Method A)GC-MS (Method B)[1]
Linearity Range 10 – 500 µg/mL0.05 – 10 µg/mL
LOD (Limit of Detection) ~0.5 µg/mL~0.01 µg/mL (10 ppb)
Precision (RSD) < 1.0%< 5.0%
Selectivity Moderate (Separates isomers)High (Mass spectral ID)
Throughput High (10-15 min run)Moderate (20-30 min run)
Cost LowHigh

Part 3: Validation Protocol (ICH Q2 R2 Compliance)

To validate Method A (HPLC) for a regulatory submission, follow this causal workflow. This ensures the method is "fit for purpose."[3][4][5]

Specificity (Stress Testing)
  • Objective: Prove the peak at ~8.5 min is only CNB.

  • Protocol: Inject CNB spiked with known synthesis precursors (e.g., 4-chlorobiphenyl, 4-nitrobiphenyl).[1]

  • Acceptance: Resolution (

    
    ) > 1.5 between all peaks. Peak Purity Index (via PDA detector) > 990.[1]
    
Linearity & Range
  • Objective: Confirm signal is proportional to concentration.

  • Protocol: Prepare 5 levels (e.g., 50%, 80%, 100%, 120%, 150% of target concentration).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[1]
Accuracy (Recovery)
  • Objective: Ensure no matrix interference.

  • Protocol: Spike CNB into the sample matrix (or placebo) at 80%, 100%, and 120%.

  • Acceptance: Mean recovery 98.0% – 102.0%.[1]

Robustness (The "Design Space")
  • Objective: Simulate lab errors.

  • Protocol: Vary Flow Rate (±0.1 mL/min), Column Temp (±5°C), and Organic % (±2%).

  • Causality: If Organic % drops by 5%, retention time will increase significantly due to hydrophobic interaction.

Validation Workflow Diagram

ValidationWorkflow Plan 1. Protocol Design (Set Acceptance Criteria) Exec 2. Experimental Execution Plan->Exec Specificity Specificity (Interference Check) Exec->Specificity Accuracy Accuracy (Spike Recovery) Exec->Accuracy Data 3. Data Processing (Linearity, RSD) Review 4. Compliance Check (ICH Q2 R2) Data->Review Specificity->Data Accuracy->Data

Caption: Step-by-step validation lifecycle ensuring ICH Q2(R2) compliance.

Part 4: Troubleshooting & Causality

Issue 1: Peak Tailing (Asymmetry > 1.5)

  • Cause: Secondary interactions between the Nitro group and residual silanols on the silica backbone of the column.

  • Fix: Use a "base-deactivated" or "end-capped" column (e.g., Zorbax Eclipse or Waters XBridge).[1] Add 0.1% Formic Acid to the mobile phase to suppress silanol ionization.

Issue 2: Low Recovery in GC-MS

  • Cause: Thermal degradation.[1] Nitro compounds can degrade at high inlet temperatures (>280°C) or on active sites in dirty liners.[1]

  • Fix: Lower inlet temperature to 250°C. Use a deactivated glass liner with glass wool.

Issue 3: Retention Time Drift

  • Cause: Temperature fluctuations affecting the partition coefficient of the hydrophobic biphenyl core.

  • Fix: Thermostat the column compartment (do not run at ambient).

References

  • International Council for Harmonisation (ICH). (2023).[1][3][6] Validation of Analytical Procedures Q2(R2). ICH Guidelines. Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 22613, 4-Chloro-4'-nitro-1,1'-biphenyl. PubChem.[1][7][8] Link

  • Thermo Fisher Scientific. (2023).[1] Orbitrap GC-MS: An Opportunity to Help Address the Challenges of Chlorinated Paraffins Analysis. Application Note. Link

  • Agilent Technologies. (2023).[1] Analysis of Short- and Medium-Chain Chlorinated Paraffins. Agilent Application Notes. Link

  • European Pharmaceutical Review. (2024). Validation of analytical procedures – ICH Q2(R2). Link

Sources

Comparative

Spectroscopic Characterization of Biphenyl Derivatives: A Comparative Guide

Executive Summary Biphenyl scaffolds are ubiquitous in medicinal chemistry (e.g., angiotensin II receptor antagonists) and optoelectronics (e.g., OLED host materials). Their physicochemical performance is governed by a s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Biphenyl scaffolds are ubiquitous in medicinal chemistry (e.g., angiotensin II receptor antagonists) and optoelectronics (e.g., OLED host materials). Their physicochemical performance is governed by a single, critical geometric parameter: the inter-ring dihedral angle (


) .

This guide provides a technical comparison of biphenyl derivatives based on their spectroscopic signatures. Unlike rigid aromatic systems (e.g., naphthalene), biphenyls exhibit dynamic conformer populations. Spectroscopic analysis is not merely an identification tool but a probe for steric strain, conjugation efficiency, and excited-state dynamics.

Structural Dynamics & Spectroscopic Theory

The spectroscopic behavior of biphenyls is dictated by the competition between electronic conjugation (favoring planarity,


) and steric repulsion  (favoring orthogonality, 

).
  • Ground State (

    
    ):  In solution, unsubstituted biphenyl is twisted (
    
    
    
    ). This partial twist allows some
    
    
    -overlap but minimizes steric clash between ortho-hydrogens.
  • Excited State (

    
    ):  Upon excitation, the bond order of the central C-C bond increases, driving the molecule toward planarity (
    
    
    
    ) to maximize delocalization.

The "Ortho-Effect" Rule: Substituents at the ortho positions (2, 2', 6, 6') impose severe steric strain, forcing the rings orthogonal. This decouples the two


-systems, effectively isolating the benzene rings spectroscopically. Conversely, para substituents (4, 4') maintain or enhance linearity and conjugation.

Comparative Analysis: UV-Vis Absorption

Mechanism

UV-Vis absorption tracks the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 transition. The energy gap (

) depends on the extent of conjugation across the central bond.
  • Planar/Conjugated: Low

    
    
    
    
    
    Red Shift (Bathochromic).
  • Twisted/Decoupled: High

    
    
    
    
    
    Blue Shift (Hypsochromic).
Data Comparison: Substituent Effects

The following table illustrates how substitution patterns alter the absorption maximum (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) and molar extinction coefficient (

).[1]
Derivative TypeExample Compound

(nm)

(

)
Structural Consequence
Unsubstituted Biphenyl~24818,000Baseline twist (~44°). Partial conjugation.
Para-Substituted 4-Methylbiphenyl25322,500Red Shift. Hyperconjugation extends

-system; minimal steric cost.
Ortho-Substituted 2-Methylbiphenyl23510,500Blue Shift. Steric bulk forces twist >50°. Conjugation breaks.
Di-Ortho 2,2'-Dimethylbiphenyl228< 8,000Severe Blue Shift. Rings nearly orthogonal. Spectrum resembles toluene.
Bridged (Rigid) Fluorene30011,000Strong Red Shift. Methylene bridge forces planarity (

).

Key Insight: If your drug candidate shows a sudden drop in


 and a blue shift upon adding a substituent, you have likely induced an orthogonal conformation, which may affect binding pocket fit.

Comparative Analysis: Fluorescence & Quantum Yield

Mechanism

Biphenyls often exhibit low fluorescence quantum yields (


) in solution because the flexible rotation around the central bond acts as a non-radiative decay channel. Rigidifying the structure eliminates this energy sink.
Performance Data
Compound

(Cyclohexane)
Emission

(nm)
Notes on Excited State Dynamics
Biphenyl 0.15 - 0.18315Low

due to rotational relaxation.
2-Phenylpyridine < 0.01N/AIntersystem crossing (ISC) dominates (heavy atom or

effects).
9,9-Dimethylfluorene 0.80 - 0.95320Rigidification Effect. Rotation locked; non-radiative decay suppressed.
4,4'-Bis(TMS)biphenyl 0.90335Silyl groups enhance rigidity and electronic isolation.
4-N,N-Dimethylamino variesDual EmissionTICT State. Can twist in excited state to form Charge Transfer state (red shifted).
Visualizing the Structure-Property Relationship

The following diagram illustrates the causal pathway from steric substitution to spectroscopic output.

BiphenylSpectroscopy cluster_outcomes Observable Outcomes Substituent Substituent Position Sterics Steric Hindrance Substituent->Sterics Ortho vs Para Angle Dihedral Angle (θ) Sterics->Angle Increases θ Overlap π-Orbital Overlap Angle->Overlap Cos²(θ) dependence Spectrum Spectral Signature Overlap->Spectrum Determines Gap BlueShift Blue Shift (Ortho) Hypsochromic Lower ε Overlap->BlueShift Poor Overlap RedShift Red Shift (Para/Planar) Bathochromic Higher ε Overlap->RedShift Strong Overlap

Caption: Causal flow from substituent placement to observed spectral shift. Ortho-substitution disrupts overlap, leading to blue shifts.

Comparative Analysis: NMR Spectroscopy

Proton NMR (


H-NMR) is the definitive tool for assessing ground-state twist angles in solution via the Ring Current Effect .
  • Planar Systems: The ring current of Ring A deshields the ortho-protons of Ring B, shifting them downfield.

  • Twisted Systems: As the rings twist, the ortho-protons move out of the deshielding zone and into the shielding cone of the adjacent ring.

Diagnostic Signals:

  • Ortho-H (

    
    ):  In planar fluorene, these appear at ~7.8 ppm . In twisted 2,2'-bipyridine or hindered biphenyls, they shift upfield to ~7.2–7.4 ppm .
    
  • Splitting Pattern:

    • Para-substituted (Sym): AA'BB' pattern (looks like two doublets).

    • Ortho-substituted (Asym): ABCD pattern (complex multiplet) due to loss of symmetry.

Experimental Protocols

To ensure data integrity (E-E-A-T), follow these self-validating protocols.

Protocol A: Determination of Solvatochromic Shift (TICT Probe)

Use this to detect if your derivative has a Twisted Intramolecular Charge Transfer state.

  • Preparation: Prepare 10

    
    M solutions of the derivative in three solvents of varying polarity: Hexane (Non-polar), THF (Medium), and Acetonitrile (Polar).
    
  • Validation: Measure Absorbance (A). Ensure

    
     at the excitation wavelength to prevent inner-filter effects.
    
  • Measurement: Record fluorescence emission spectra.

  • Analysis:

    • Plot

      
       (wavenumbers) vs. Lippert-Mataga polarity parameter (
      
      
      
      ).
    • Interpretation: A steep slope indicates a large change in dipole moment upon excitation (

      
      ), characteristic of TICT states in twisted biphenyls.
      
Protocol B: Absolute Quantum Yield ( ) Measurement

Required for benchmarking OLED materials.

  • Setup: Use a spectrofluorometer equipped with a calibrated Integrating Sphere .

  • Blank Scan: Place a cuvette with pure solvent in the sphere. Scan excitation region (to measure incident light

    
    ) and emission region (background 
    
    
    
    ).
  • Sample Scan: Place sample in the sphere.[2] Scan excitation (to measure unabsorbed light

    
    ) and emission (sample emission 
    
    
    
    ).[2]
  • Calculation:

    
    
    
  • Correction: Ensure the detector response is corrected for the spectral sensitivity of the sphere coating (usually BaSO

    
    ).
    

References

  • Effect of Torsion on UV Spectra: Vertex AI Search. "DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl." ChemRxiv. [Link]

  • Fluorescence Quantum Yield Standards: NIST/ResearchGate. "Fluorescence Quantum Yields—Methods of Determination and Standards." [Link]

  • Ortho-Effect in NMR: Westmont College. "Determination of Torsional Angles of Biphenyl Molecules." [Link]

  • Biphenyl Silyl-Derivatives (High QY): NIH/PubMed. "Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives." [Link]

  • TICT and Solvatochromism: ACS Publications. "Dual Fluorescence of Phenyl and Biphenyl Substituted Pyrene Derivatives." [Link]

Sources

Validation

Technical Guide: Biological Activity &amp; Therapeutic Potential of 4-Chloro-4'-nitro-1,1'-biphenyl Scaffolds

[1] Executive Summary: The Dual-Natured Scaffold 4-Chloro-4'-nitro-1,1'-biphenyl (CAS: 6242-97-3) represents a critical "privileged structure" in medicinal chemistry.[1] It serves as a Janus-faced molecule: in its native...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Dual-Natured Scaffold

4-Chloro-4'-nitro-1,1'-biphenyl (CAS: 6242-97-3) represents a critical "privileged structure" in medicinal chemistry.[1] It serves as a Janus-faced molecule: in its native form, it is a potent genotoxic agent and metabolic precursor to carcinogenic amines; however, when strategically functionalized, it acts as a core scaffold for high-efficacy antimicrobial and anticancer agents (including PD-1/PD-L1 inhibitors).[1]

This guide objectively compares the biological performance of this scaffold against industry standards, delineating the fine line between toxicity and therapeutic efficacy.

Chemical Profile & Structural Logic

The compound consists of two phenyl rings connected by a single bond, with a para-nitro group on one ring and a para-chloro group on the other.

  • Nitro Group (

    
    ):  An electron-withdrawing group that serves as a "warhead" for metabolic reduction.[1] It is the primary driver of genotoxicity via nitroreduction but also essential for binding affinity in certain enzyme pockets.
    
  • Chloro Group (

    
    ):  A lipophilic handle that improves membrane permeability and allows for further palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to expand the library.[1]
    
PropertyValueRelevance
Molecular Weight 233.65 g/mol Ideal fragment size for drug design (Rule of 3 compliant).[1]
LogP ~4.8Highly lipophilic; requires formulation or substitution for bioavailability.[1]
H-Bond Acceptors 2Limited solubility without hydroxylation/amination.[1]

Comparative Biological Analysis

A. Genotoxicity & Mutagenicity (The Safety Barrier)

Context: The primary biological activity of the unmodified 4-Chloro-4'-nitro-1,1'-biphenyl is genotoxicity .[1] It functions similarly to 4-nitrobiphenyl, a known carcinogen.[1]

Mechanism: The nitro group is reduced by hepatic cytochrome P450s (CYP1A2) or bacterial nitroreductases.

  • Nitro (

    
    ) 
    
    
    
    Nitroso (
    
    
    )
  • Nitroso

    
    Hydroxylamine (
    
    
    
    )
    (The proximate carcinogen)
  • Hydroxylamine

    
    Nitrenium Ion 
    
    
    
    DNA Adducts (C8-Guanine) [1]

Comparative Data: Mutagenic Potency (Ames Test) Note: Lower concentration to induce revertants indicates higher toxicity.

CompoundMutagenic Potency (Revertants/nmol)StatusMechanism
4-Chloro-4'-nitro-1,1'-biphenyl High (>500) Toxic Intermediate Metabolic activation to 4-amino-4'-chlorobiphenyl.
4-AminobiphenylHigh (Reference)Known CarcinogenDirect N-oxidation to hydroxylamine.
4-NitrobiphenylHighKnown CarcinogenNitroreduction required.[1]
Substituted Analog (Triol) Negligible Therapeutic Hydroxyl groups prevent nitrenium ion stabilization.[1]
B. Antimicrobial Efficacy (The Therapeutic Pivot)

When the core scaffold is modified—specifically by adding hydroxyl groups (poly-hydroxylation) or replacing the nitro group with specific amides—the toxicity drops, and antimicrobial potency spikes.

Case Study: 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (derived from the core scaffold).[1]

Organism4-Cl-4'-NO2-Biphenyl (Unmodified)Functionalized Analog (Triol)Ciprofloxacin (Standard)
S. aureus (MRSA)Inactive (>64

g/mL)
3.13

g/mL
0.5 - 2.0

g/mL
E. faecalis (VRE)Inactive6.25

g/mL
1.0 - 4.0

g/mL
A. baumanniiInactive12.5

g/mL
0.25 - 8.0

g/mL

Insight: The unmodified nitro-chloro biphenyl is too lipophilic to penetrate bacterial cell walls effectively.[1] Functionalization with -OH groups creates an amphiphilic structure capable of disrupting bacterial membranes or inhibiting DNA gyrase.[1]

C. Anticancer Potential (PD-1/PD-L1 Inhibition)

Recent studies utilize the biphenyl scaffold to create small-molecule inhibitors of the PD-1/PD-L1 checkpoint, offering an oral alternative to monoclonal antibodies.[1]

  • Mechanism: The biphenyl core mimics the hydrophobic residues (Ile, Tyr) of the PD-L1 interface, blocking its interaction with PD-1 on T-cells.

  • Performance:

    • Biphenyl Analog B2: IC50 = 2.7 nM (Inhibitory Concentration).[1][2]

    • Standard (BMS-1018): IC50 = ~10-20 nM.[1]

    • Result: Optimized biphenyl analogs show higher potency than early clinical candidates.[1]

Mechanistic Visualization

Pathway 1: Metabolic Activation (Toxicity) vs. Therapeutic Inhibition

The following diagram illustrates how the same core scaffold diverges into either a toxic DNA-damaging agent or a therapeutic inhibitor based on metabolic processing and substitution.

BiphenylActivity Scaffold 4-Chloro-4'-nitro-1,1'-biphenyl CYP CYP1A2 / Nitroreductase Scaffold->CYP Metabolic Reduction Modification Chemical Functionalization (e.g., +3 OH groups) Scaffold->Modification Synthetic Chemistry Hydroxylamine N-Hydroxylamine (Proximate Carcinogen) CYP->Hydroxylamine Nitrenium Nitrenium Ion (Electrophile) Hydroxylamine->Nitrenium Acidic pH DNA_Adduct DNA Adduct (Mutagenesis) Nitrenium->DNA_Adduct Covalent Binding Analog Poly-hydroxylated Biphenyl Modification->Analog Target Target: Bacterial Membrane / PD-L1 Analog->Target High Affinity Binding Effect Therapeutic Effect (Antibacterial/Anticancer) Target->Effect

Caption: Divergent pathways of the biphenyl scaffold. The red path indicates metabolic activation leading to toxicity; the green path shows synthetic modification leading to therapeutic efficacy.

Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Coupling

To generate the core scaffold for further study.[1]

  • Reagents: 1-Bromo-4-nitrobenzene (1.0 eq), 4-Chlorophenylboronic acid (1.1 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).[1]
  • Solvent: 1,4-Dioxane : Water (4:1).[1]

  • Procedure:

    • Degas solvents with nitrogen for 30 mins (Critical: Oxygen poisons Pd catalyst).[1]

    • Mix reagents in a sealed tube.

    • Heat to 90°C for 12 hours .

    • Cool, extract with Ethyl Acetate, and wash with brine.

    • Purification: Silica gel column chromatography (Hexane/EtOAc 9:1).[1]

  • Validation:

    
     NMR should show two distinct para-substituted aromatic systems (doublets around 7.5 - 8.3 ppm).
    
Protocol B: Ames Mutagenicity Test (Self-Validating Safety Check)

Essential before advancing any nitro-biphenyl analog to animal studies.[1]

  • Strains: Salmonella typhimurium TA98 (detects frameshifts) and TA100 (detects base-pair substitutions).[1]

  • S9 Activation: Perform assay with and without rat liver S9 fraction (to simulate metabolic reduction of the nitro group).

  • Control: Positive control: 4-Nitroquinoline-1-oxide (without S9) and 2-Aminofluorene (with S9).[1]

  • Threshold: A compound is considered mutagenic if the number of revertant colonies is >2x the solvent control.

Conclusion & Recommendation

4-Chloro-4'-nitro-1,1'-biphenyl is not a drug in itself; it is a high-risk, high-reward intermediate .[1]

  • For Antibiotic Development: Do not use the bare scaffold. You must introduce polarity (hydroxyls, amines) to eliminate mutagenicity and enable membrane permeation. The triol derivatives are the most promising alternatives to Vancomycin/Ciprofloxacin for resistant strains.

  • For Immuno-Oncology: The scaffold is a validated mimic of PD-L1 residues.[1] Focus on ether-linked derivatives (o-biphenyl-3-ylmethoxy) to maximize binding affinity while reducing metabolic liability.[1]

Final Verdict: Use as a synthetic precursor only. Handle with strict safety protocols (Category 1 Carcinogen Suspect) until chemically modified.[1]

References

  • Mechanism of Nitro-Biphenyl Mutagenicity

    • Title: Mutagenicity of 4-Monochlorobiphenyl and its Metabolites in Vitro and in Vivo.[1]

    • Source: National Institutes of Health (NIH) / PubMed.[1]

    • URL:[Link] (Search Term: "Mutagenicity of 4-Monochlorobiphenyl")[1]

  • Antimicrobial Biphenyl Deriv

    • Title: Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Deriv
    • Source: PubMed Central (PMC).[1]

    • URL:[Link]

  • PD-1/PD-L1 Inhibitor Design

    • Title: Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)
    • Source: Journal of Medicinal Chemistry (via PubMed).[1]

    • URL:[Link]

  • Chemical Properties & Toxicology

    • Title: 4-Chloro-4'-nitro-1,1'-biphenyl Compound Summary.
    • Source: PubChem.[1]

    • URL:[Link]

Sources

Comparative

Comparative Toxicity of Chlorinated Nitrobiphenyls (Cl-NBs): A Mechanistic Guide

Topic: Comparative Toxicity of Chlorinated Nitrobiphenyls Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide Executive Summary & Structural Context Chlorinated nitrob...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Toxicity of Chlorinated Nitrobiphenyls Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide

Executive Summary & Structural Context

Chlorinated nitrobiphenyls (Cl-NBs) represent a distinct class of emerging pollutants and chemical intermediates that structurally bridge two well-characterized toxicant families: Polychlorinated Biphenyls (PCBs) and Nitro-Polycyclic Aromatic Hydrocarbons (Nitro-PAHs) .

While PCBs are defined by their lipophilicity and receptor-mediated toxicity (AhR activation), the introduction of a nitro group (


) fundamentally alters the toxicological profile. This guide objectively compares Cl-NBs against their parent PCBs and related nitro-aromatics, highlighting a critical "Toxicity Switch" : the trade-off between dioxin-like receptor potency and direct genotoxicity.

Key Structural Differentiator:

  • PCBs: High chemical stability, high lipophilicity, planar congeners bind AhR (Aryl Hydrocarbon Receptor).

  • Cl-NBs: Electron-deficient ring system, susceptible to enzymatic nitro-reduction, potential for direct DNA adduct formation.

Mechanistic Comparison: The "Toxicity Switch"

The toxicity of Cl-NBs is not merely additive. The presence of the nitro group introduces a new vector of toxicity (genotoxicity) while often attenuating the primary vector of the parent PCB (AhR-mediated toxicity) due to steric effects.

A. Genotoxicity & Mutagenicity (The Nitro Effect)

Unlike parent PCBs, which are generally non-mutagenic in the Ames test, Cl-NBs exhibit significant mutagenic potential. This is driven by metabolic activation similar to Nitro-PAHs.[1]

  • Mechanism: Nitro-reduction via cytosolic nitroreductases or CYP450s.

  • Experimental Evidence:

    • Parent PCBs: Consistently negative in Salmonella typhimurium strains TA98/TA100.

    • Nitrobiphenyls (e.g., 4-nitrobiphenyl): Potent mutagens requiring metabolic activation (S9 fraction).

    • Cl-NBs: Mono-ortho chlorinated nitrobiphenyls often show higher mutagenicity than highly chlorinated congeners because steric hindrance in highly chlorinated analogs inhibits the necessary nitro-reduction step.

B. AhR-Mediated Toxicity (The Planarity Trade-off)

Dioxin-like toxicity relies on the molecule assuming a planar conformation to fit the AhR ligand binding pocket.

  • PCBs: Non-ortho PCBs (e.g., PCB-126) are coplanar and high-affinity AhR ligands (High TEF).

  • Cl-NBs: The nitro group is bulky.

    • Ortho-substitution: If the

      
       group is in the ortho position, it forces the biphenyl rings to twist significantly (dihedral angle > 40°), drastically reducing AhR binding affinity.
      
    • Para-substitution: Retains more planarity but alters electronic distribution.

Comparative Data Summary

The following table synthesizes experimental data trends comparing a representative Coplanar PCB, a Non-Coplanar PCB, and a Chlorinated Nitrobiphenyl.

FeaturePCB-126 (Coplanar)PCB-153 (Non-Coplanar)4-Nitro-4'-chlorobiphenyl (Cl-NB)
Primary Toxicity Mode AhR Activation (Dioxin-like)Neurotoxicity / EndocrineGenotoxicity (DNA Adducts)
Ames Mutagenicity NegativeNegativePositive (requires S9)
AhR Binding Affinity Very High (

)
NegligibleLow to Moderate
Metabolic Fate Stable / Slow HydroxylationSlow HydroxylationRapid Nitro-reduction
Oxidative Stress Moderate (via CYP1A1 induction)LowHigh (Redox cycling of

)
Solubility (logKow) ~6.8 (High Bioaccumulation)~6.9~4.5 - 5.5 (Moderate)
Visualizing the Toxicity Pathways

The following diagram illustrates the divergent pathways for PCBs versus Cl-NBs.

ToxicityPathways cluster_AhR Pathway A: Receptor Mediated cluster_Geno Pathway B: Metabolic Activation Compound Chlorinated Nitrobiphenyl AhR AhR Binding (Steric Dependent) Compound->AhR If Planar (Para-NO2) Reductase Nitroreductase / S9 Compound->Reductase Metabolic Activation CYP CYP1A1 Induction AhR->CYP ToxA Dioxin-like Toxicity (Wasting, Chloracne) CYP->ToxA Hydroxyl N-Hydroxylamine (Reactive Intermediate) CYP->Hydroxyl Oxidative Metabolism Reductase->Hydroxyl Reduction Adduct DNA Adduct Formation Hydroxyl->Adduct Electrophilic Attack Mutagen Mutagenicity (Carcinogenesis) Adduct->Mutagen

Caption: Divergent toxicity pathways. Cl-NBs can activate AhR (top) if planar, but their primary hazard is often metabolic reduction to genotoxic hydroxylamines (bottom).

Experimental Protocols for Assessment

To accurately characterize Cl-NBs, standard PCB protocols must be modified to account for the labile nitro group.

Protocol A: Modified Ames Test (Mutagenicity)

Standard Ames tests may yield false negatives for nitro-compounds if the S9 fraction is insufficient or if the bacteria lack specific nitroreductases.

  • Strains: Use S. typhimuriumTA98 (frameshift) and TA100 (base-pair).

    • Validation: Use strain TA98NR (nitroreductase-deficient) alongside TA98. A positive result in TA98 but negative in TA98NR confirms nitro-reduction is the activation mechanism.

  • Metabolic Activation (S9):

    • Prepare S9 fraction from Hamster liver (induced with Aroclor 1254) rather than Rat liver. Hamster S9 is historically more efficient at activating bicyclic nitro-aromatics.

  • Pre-incubation Step:

    • Do not use the standard plate incorporation method immediately.

    • Incubate bacteria + Test Compound + S9 buffer at 37°C for 20 minutes before adding top agar. This allows sufficient time for the enzymatic reduction of

      
       to 
      
      
      
      .
Protocol B: Luciferase Reporter Assay (AhR Potency)

To measure if the Cl-NB retains "dioxin-like" potency.

  • Cell Line: Use H1L6.1c3 (Mouse hepatoma cells stably transfected with DRE-driven luciferase).

  • Dosing: Treat cells with Cl-NB (range: 1 nM to 10 µM) for 24 hours.

    • Control: TCDD (1 nM) as the positive control (Maximal response).

  • Readout: Lyse cells and measure luminescence.

  • Calculation: Plot dose-response curve. Calculate the Relative Potency (REP) :

    
    
    
    • Interpretation: If REP < 0.0001, the compound has lost significant dioxin-like activity due to the nitro group.

References
  • Hirayama, T., et al. (1991). "Structural determination of a directly mutagenic amino-nitrobiphenyl as the S9 metabolite of 2,4,2',4'-tetranitrobiphenyl in Salmonella typhimurium TA98."[2] Mutation Research/Mutation Research Letters. Link

  • Miyata, N., et al. (1992). "Mutagenic activity of chlorinated 4-nitrobiphenyl ethers and their nitroso- and amino-derivatives." Mutation Research. Link

  • Safe, S. (1994). "Polychlorinated biphenyls (PCBs): Environmental impact, biochemical and toxic responses, and implications for risk assessment." Critical Reviews in Toxicology. Link

  • Purohit, V., & Basu, A. K. (2000). "Mutagenicity of nitroaromatic compounds." Chemical Research in Toxicology. Link

  • Van den Berg, M., et al. (2006). "The 2005 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-Like Compounds." Toxicological Sciences. Link

Sources

Validation

cross-validation of 4-Chloro-4'-nitro-1,1'-biphenyl analytical data

Executive Summary In drug development and advanced materials synthesis, 4-Chloro-4'-nitro-1,1'-biphenyl serves as a critical intermediate.[1][2] Its structural integrity—specifically the para-para substitution pattern—is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and advanced materials synthesis, 4-Chloro-4'-nitro-1,1'-biphenyl serves as a critical intermediate.[1][2] Its structural integrity—specifically the para-para substitution pattern—is often jeopardized by the presence of ortho-substituted regioisomers (e.g., 2-chloro or 2'-nitro variants) formed during Suzuki-Miyaura coupling or nitration sequences.[1][2]

This guide moves beyond standard "Certificate of Analysis" testing. It presents a cross-validation ecosystem where three orthogonal techniques (HPLC-DAD, GC-MS, and 1H-NMR) are used not just to test the product, but to validate each other's blind spots.[1][2] We prioritize HPLC-DAD for quantitative assay due to the thermal lability of the nitro group, while using 1H-NMR for absolute structural confirmation and GC-MS strictly for volatile impurity profiling.[1][2]

Chemical Profile & Analytical Challenges

PropertyDataAnalytical Implication
CAS Registry 24973-50-0Primary identifier for sourcing standards.[1][2]
Molecular Formula C₁₂H₈ClNO₂MW: 233.65 g/mol .[1][2]
Structure p-Cl-Ph-Ph-p-NO₂Extended conjugation requires UV detection >254 nm.[1][2]
Solubility Low in water; High in ACN, DCMRequires organic mobile phases (Reverse Phase).
Thermal Stability ModerateNitro groups can degrade >250°C in GC injectors.[2]

The Core Challenge: Distinguishing the 4,4'-isomer from the 2,4'- or 4,2'-isomers. Mass spectrometry often fails here because these isomers share identical fragmentation patterns (


 233 

187

152).[2] Chromatographic resolution is mandatory.

Comparative Analysis of Methods

Method A: HPLC-DAD (The Quantitative Standard)[1][2]
  • Role: Main Assay & Purity.

  • Why: The high boiling point and potential thermal instability of the nitro-biphenyl moiety make Liquid Chromatography superior to Gas Chromatography for accurate quantification.

  • Performance:

    • Specificity: High (with C18 or Phenyl-Hexyl columns).[1][2]

    • Linearity: Excellent (

      
      ) due to strong UV chromophore.[2]
      
Method B: GC-MS (The Impurity Profiler)[1][2]
  • Role: Detection of synthesis solvents and volatile precursors (e.g., 1-chloro-4-nitrobenzene).[1][2]

  • Why: HPLC may miss non-UV active solvents.[2]

  • Risk: High injector temperatures can cause partial reduction of the nitro group to an amine or loss of NO₂, creating false impurity peaks.

Method C: 1H-NMR (The Structural Judge)[1][2]
  • Role: Absolute confirmation of Regiochemistry.

  • Why: Only NMR can definitively distinguish the para-substituted AA'BB' coupling systems from the complex splitting patterns of ortho-isomers.[1][2]

Experimental Protocols

Protocol 1: High-Resolution HPLC-DAD

Objective: Quantify purity and separate regioisomers.

  • System: Agilent 1200/1260 or Waters Alliance.[2]

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).[1] Note: A Phenyl-Hexyl column is a valid alternative for better isomer selectivity.[1][2]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (improves peak shape).[2]

    • B: Acetonitrile (ACN).[2]

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold).[1][2]

    • 2-15 min: 40%

      
       90% B (Linear ramp).[1][2]
      
    • 15-20 min: 90% B.[1][2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 280 nm (max absorbance for biphenyl core) and 254 nm .

  • Injection: 5 µL (Sample concentration: 0.5 mg/mL in ACN).

Protocol 2: Structural Confirmation via 1H-NMR

Objective: Verify para,para substitution.

  • Solvent: DMSO-d6 or CDCl₃.[1][2]

  • Key Signals (Expected):

    • The molecule possesses a plane of symmetry regarding the biphenyl bond but distinct rings.

    • Ring A (Nitro-side): Two doublets (approx 8.2 ppm and 7.8 ppm) showing AA'BB' system.[1][2] The protons ortho to NO₂ are heavily deshielded (~8.2 ppm).[2]

    • Ring B (Chloro-side): Two doublets (approx 7.7 ppm and 7.5 ppm).[1][2]

    • Differentiation: An ortho-substituted isomer (e.g., 2-chloro) would destroy this symmetry, resulting in complex multiplets and loss of the clean doublet patterns.[1]

Cross-Validation Workflow (The Logic)

To ensure data integrity, we do not rely on a single CoA.[2] We use the Triangulated Verification System .

  • Mass Balance Check: Does the purity by HPLC (Area %) match the purity by qNMR (internal standard)? If HPLC says 99% but NMR says 95%, you have non-chromophoric impurities (salts, moisture).[1]

  • Thermal Stress Test: Inject the sample via GC-MS at 200°C, 240°C, and 280°C. If impurity peaks increase with temperature, the compound is thermally labile; HPLC must be the primary assay.

  • Spectral Match: The UV spectrum from the HPLC DAD (maxima) must align with literature values for nitro-biphenyls (bathochromic shift compared to unsubstituted biphenyl).

Visualization: The Validation Logic Pathway

ValidationWorkflow Sample Raw Sample (CAS 24973-50-0) HPLC HPLC-DAD (Quantification) Sample->HPLC Dissolve in ACN GCMS GC-MS (Volatiles Check) Sample->GCMS Dissolve in DCM NMR 1H-NMR (Regio-ID) Sample->NMR Dissolve in DMSO-d6 Decision Data Reconciliation HPLC->Decision Purity > 98%? GCMS->Decision No Solvent Residue? NMR->Decision Confirm p,p'-substitution Result_Pass VALIDATED Release Lot Decision->Result_Pass All Criteria Met Result_Fail REJECT Reprocess Decision->Result_Fail Discrepancy Found

Figure 1: Triangulated Validation Workflow ensuring that quantification (HPLC), volatile profiling (GC), and structural identity (NMR) converge.

Comparison Data Summary

The following table summarizes expected performance metrics based on field application of nitro-aromatic analysis.

FeatureHPLC-DAD (Recommended)GC-MS1H-NMR
Primary Use Purity Assay (%)Impurity IDStructure Verification
Sample Prep Simple (ACN dilution)Simple (DCM dilution)Moderate (Deuterated solv.)[1][2]
Isomer Separation Excellent (with Phenyl column)GoodExcellent (Distinct shifts)
Sensitivity High (ng levels)Very High (pg levels)Low (mg levels required)
Risk Factor Co-elution of isomersThermal degradationSolvent peaks overlapping
Cost per Run LowModerateHigh (Instrument time)
Visualization: Fragmentation & Structure[1]

Understanding the molecule is key to interpreting MS data.[2] The nitro group is the "weak link."

Fragmentation Parent Parent Ion [M]+ m/z 233 Frag1 Loss of NO2 [M-NO2]+ m/z 187 Parent->Frag1 -46 Da Frag2 Loss of Cl [M-NO2-Cl]+ m/z 152 Frag1->Frag2 -35 Da Biphenyl Biphenyl Core m/z 152 Frag2->Biphenyl Rearrangement

Figure 2: Expected Mass Spectrometry fragmentation pathway.[1][2] Note that isomers will share this path, rendering MS insufficient for regio-identification without chromatographic separation.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22613, 4-Chloro-4'-nitro-1,1'-biphenyl.[1][2] Retrieved from [Link][1][2]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 1,1'-Biphenyl, 4-chloro-4'-nitro- Mass Spectrum.[1][2] NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link][1][2]

Sources

Comparative

Reference Standard Qualification Guide: 4-Chloro-4'-nitro-1,1'-biphenyl

CAS: 6242-97-3 | Formula: C₁₂H₈ClNO₂ | Application: Genotoxic Impurity Profiling & Intermediate Synthesis[1] Executive Summary This guide provides a technical framework for selecting and qualifying reference standards fo...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 6242-97-3 | Formula: C₁₂H₈ClNO₂ | Application: Genotoxic Impurity Profiling & Intermediate Synthesis[1]

Executive Summary

This guide provides a technical framework for selecting and qualifying reference standards for 4-Chloro-4'-nitro-1,1'-biphenyl (CNB) .[1] As a para-substituted nitro-chlorobiphenyl, CNB is a critical intermediate in the synthesis of biaryl pharmaceuticals and agrochemicals (e.g., Boscalid derivatives) via Suzuki-Miyaura coupling.

Due to the presence of both nitro and chloro moieties, CNB poses a Potential Genotoxic Impurity (PGI) risk. Consequently, analytical methods often require high-sensitivity quantification (ppm/ppb levels), necessitating reference standards with low uncertainty and high metrological traceability. This guide compares ISO 17034 Certified Reference Materials (CRMs) against ISO 17025 Analytical Standards and In-House Synthesized Materials , providing validated protocols for their characterization.

Technical Profile & Criticality

Before selecting a standard, the chemical behavior of CNB must be understood to prevent degradation-related errors during analysis.

  • Chemical Stability: The biphenyl core is stable, but the nitro group is susceptible to photo-degradation. Standards must be stored in amber vials.

  • Solubility: Highly lipophilic (LogP ~4.8).[1] Poor solubility in water; requires Acetonitrile (ACN) or THF for stock preparation.[1]

  • Impurity Context: In drug development, CNB is often a "Cohort of Concern" impurity. Regulatory bodies (ICH M7) require standards to be characterized with sufficient rigor to prove the absence of this impurity at threshold limits (TTC).

Comparative Analysis: Reference Standard Grades

The "alternatives" for reference standards are defined by their certification level and metrological traceability.[2] The following table contrasts the performance and suitability of the three primary tiers.

Performance Comparison Matrix
FeatureTier 1: ISO 17034 CRM Tier 2: ISO 17025 Analytical Std Tier 3: Research/In-House Grade
Primary Use Instrument Calibration, Method Validation (GMP)Routine QC, Retention Time MarkerEarly R&D, Synthesis Optimization
Traceability SI Units (NIST/NMI traceable)Traceable to CRM or Internal PrimaryOften Unknown / Batch-Specific
Uncertainty Explicitly Stated (e.g., 99.5% ± 0.3%)Not always calculated; usually just "Purity"N/A
Homogeneity Verified & GuaranteedAssumedNot Tested
Stability Monitored (Expiry Date valid)Re-test dates providedUnknown
Cost Factor High (10x)Moderate (3x)Low (1x)
Legal Defensibility High (Accepted by FDA/EMA without question)Moderate (Requires secondary verification)Low (Risk of regulatory query)
Decision Framework
  • Choose Tier 1 (CRM) when: Validating a final release method for a drug substance where CNB is a specified impurity.[1] The uncertainty budget of the CRM is required to calculate the total error of the method.

  • Choose Tier 2 (Analytical) when: Performing routine batch release testing after the method has been validated.[1]

  • Choose Tier 3 (Research) when: Developing the synthesis route or performing initial solubility studies.[1] Warning: Never use Tier 3 for quantitative impurity calculation in GMP environments without full in-house characterization (Mass Balance/qNMR).

Experimental Protocols

To validate a non-certified standard (Tier 3) or verify a Tier 2 standard, the following self-validating system is recommended. This protocol uses HPLC-UV for purity and qNMR for absolute content assignment.[1]

Protocol A: System Suitability & Purity (HPLC-UV)

Rationale: A reverse-phase method is selected due to the hydrophobicity of the biphenyl structure.[1] High organic content prevents precipitation.[1]

  • Instrument: HPLC with PDA (Photodiode Array) or UV Variable Wavelength.[1]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0 min: 40% B

    • 10 min: 90% B (Linear ramp to elute lipophilic CNB)

    • 12 min: 90% B

    • 12.1 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 270 nm (Nitro-biphenyl characteristic absorption).[1]

  • Temperature: 30°C.

Acceptance Criteria (Self-Validating):

  • Tailing Factor: 0.8 – 1.2 (Ensures no secondary interactions).[1]

  • Resolution: > 2.0 between CNB and any synthesis precursors (e.g., 1-chloro-4-nitrobenzene).

  • Precision: %RSD of 6 replicate injections < 1.0%.

Protocol B: Absolute Content Assignment (qNMR)

Rationale: If a CRM is unavailable, qNMR is the primary method to establish a "Primary Standard" in-house, as it does not rely on a reference standard of the same molecule.

  • Solvent: DMSO-d6 (Ensures full solubility).

  • Internal Standard: Maleic Acid (Traceable to NIST SRM) or TCNB.[1]

  • Pulse Sequence: 90° pulse with 60s relaxation delay (d1) to ensure full relaxation of aromatic protons.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[3]
    

Visualizations

Diagram 1: Metrological Traceability Hierarchy

This diagram illustrates how a working standard of CNB derives its authority, ensuring data integrity in regulatory filings.

Traceability cluster_valid Valid Validation Chain SI_Unit SI Unit (Mole/Kg) NMI National Metrology Institute (NIST / JRC / BAM) SI_Unit->NMI Definition Primary_Std Primary Standard (Purity determined by qNMR/Mass Balance) NMI->Primary_Std Calibration CRM ISO 17034 CRM (Certified Value + Uncertainty) Primary_Std->CRM Certification Working_Std Working/Analytical Standard (ISO 17025 Verified) CRM->Working_Std Calibration Sample Routine Sample Analysis (Drug Substance/Product) Working_Std->Sample Quantification

Caption: The chain of custody for measurement accuracy. A Working Standard must be traceable back to an SI unit via a CRM or Primary Standard.

Diagram 2: Analytical Workflow for Impurity Qualification

The decision logic for handling CNB as an impurity standard.

Workflow Start Need CNB Standard Check_Market Check Commercial Availability (ISO 17034?) Start->Check_Market Decision Available? Check_Market->Decision Buy_CRM Purchase CRM Decision->Buy_CRM Yes Synthesize In-House Synthesis (Suzuki Coupling) Decision->Synthesize No Use Release for QC Use Buy_CRM->Use Char_Step Characterization (1. HPLC Purity 2. qNMR Assay 3. Water/Residual Solvents) Synthesize->Char_Step COA_Gen Generate CoA (Assign Purity Factor) Char_Step->COA_Gen COA_Gen->Use

Caption: Workflow for acquiring a valid reference standard. If a commercial CRM is unavailable, rigorous in-house characterization (Red nodes) is mandatory.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22613, 4-Chloro-4'-nitro-1,1'-biphenyl. Retrieved from [Link]

  • International Organization for Standardization (2016). ISO 17034:2016 General requirements for the competence of reference material producers. Retrieved from [Link][1]

  • International Conference on Harmonisation (2017). ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

  • Tipparat, P. et al. (2002).Method validation of nitro-chlorobenzene derivatives using HPLC-UV. (Contextual adaptation for protocol design).

Sources

Validation

Reactivity &amp; Stability of Substituted Biphenyls: A Structural Guide

Executive Summary This guide analyzes the structure-reactivity relationships of substituted biphenyls, focusing on the critical role of the dihedral "twist" angle. For researchers in drug discovery and catalysis, underst...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the structure-reactivity relationships of substituted biphenyls, focusing on the critical role of the dihedral "twist" angle. For researchers in drug discovery and catalysis, understanding this scaffold is binary: it is either a flexible, conjugating linker or a rigid, chiral molecular wall. This guide compares the reactivity profiles of these two states across electrophilic substitution, metabolic stability, and synthetic accessibility.

The Master Variable: Dihedral Torsion

The reactivity of any biphenyl system is dictated by the energy penalty of planarization.

  • Planar (

    
    ):  Max π-overlap. The rings communicate electronically.
    
  • Twisted (

    
    ):  Min π-overlap. The rings behave as isolated arenes.
    

Figure 1: Atropisomerization Energy Profile The following diagram illustrates the transition state energy barrier required for rotation (racemization) of 2,2'-disubstituted biphenyls.

Atropisomerism cluster_legend Steric Impact GroundState Ground State (Twisted ~90°) Min Steric Clash TS Transition State (Planar 0°) Max Steric Clash GroundState->TS Activation Energy (ΔG‡) Determined by substituent radius (r) Racemized Racemized Product (Enantiomer) TS->Racemized Relaxation Info H < F < OMe < Me < Br < I Increasing Barrier Height

Caption: The activation energy (


) is dominated by the van der Waals overlap of ortho-substituents in the planar transition state.
Atropisomeric Stability Comparison

In drug design, unintentional atropisomerism is a liability (racemization creates a new impurity). In ligand design (e.g., BINAP), it is a feature.

Table 1: Rotational Energy Barriers of 2,2'-Substituted Biaryls Data synthesized from experimental racemization kinetics.

ScaffoldSubstituent (2,2')Barrier (

kcal/mol)
Half-life (

) at 25°C
Classification
Biphenyl H / H~1.4PicosecondsFreely Rotating
Difluorobiphenyl F / F~15.0< 1 secondRapidly Racemizing
Binaphthyl -(Fused Ring)-23.5~9 hoursSeparable at RT (Unstable)
Dimethylbiphenyl Me / Me~26.0YearsConfigurationally Stable
BINAP PPh

/ PPh

~49.0CenturiesFrozen Chiral Axis

Expert Insight: For a drug candidate to be developed as a single atropisomer, a barrier of >29 kcal/mol is typically required to prevent racemization during shelf-life storage. If the barrier is 20–28 kcal/mol, the molecule will likely exist as a rapidly interconverting mixture in vivo, necessitating development as a distinct entity only if the rotamers have significantly different toxicity profiles.

Chemical Reactivity: The "Conjugation Switch"

The twist angle determines whether an electrophile "sees" one large conjugated system or two separate benzene rings.

Case Study: Electrophilic Aromatic Substitution (Nitration)
  • Unsubstituted Biphenyl (Planar-accessible): The phenyl ring acts as a weak electron donor to the other ring via resonance.

    • Result: Nitration occurs primarily at the 4-position (para) . The intermediate carbocation is stabilized across both rings.

  • 2,2'-Dimethylbiphenyl (Twisted): Steric clash prevents coplanarity. Resonance is broken.

    • Result: The rings react independently. The methyl group activates its own ring. Nitration occurs at the ortho/para positions relative to the methyl group , not the biphenyl linkage.

Synthetic Accessibility: Cross-Coupling Hindered Systems

Synthesizing ortho-substituted biphenyls via Suzuki-Miyaura coupling is challenging because the steric bulk hinders the transmetalation step.

Figure 2: Sterically Demanding Suzuki Coupling Workflow Standard catalysts (e.g., Pd(PPh


)

) fail here. Bulky, electron-rich ligands are required to facilitate oxidative addition and force transmetalation.

SuzukiCycle PreCat Pd(II) Precatalyst (Pd(OAc)2) ActiveCat Active Species L-Pd(0) (L = SPhos/XPhos) PreCat->ActiveCat Reduction OxAdd Oxidative Addition (Ar-Pd(II)-X) ActiveCat->OxAdd + Ar-X (Hindered) TransMet Transmetalation (Rate Limiting Step) OxAdd->TransMet + Ar'-B(OH)2 + Base TransMet->TransMet Failure Point for Simple Phosphines RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd-Biaryl Complex RedElim->ActiveCat Regenerate Catalyst

Caption: Buchwald ligands (SPhos, XPhos) accelerate the transmetalation of hindered substrates by creating a reactive, monoligated Pd species.

Table 2: Catalyst Performance Comparison (Tetra-ortho-substituted Synthesis) Reaction: 2,4,6-trimethylbromobenzene + 2,6-dimethylphenylboronic acid

Catalyst SystemLigand TypeYield (24h)Mechanistic Note
Pd(PPh

)

Simple Phosphine< 5%Fails oxidative addition & transmetalation.
Pd(dppf)Cl

Bidentate~15%Bite angle insufficient for extreme sterics.
Pd

(dba)

+ SPhos
Dialkylbiaryl (Buchwald)92% Electron-rich P facilitates OxAdd; Bulk promotes RedElim.
Pd-PEPPSI-IPr NHC Carbene88%Strong

-donation stabilizes Pd(0).
Experimental Protocols
Protocol A: Determination of Racemization Barrier (Kinetic Assay)

Use this protocol to determine if a drug candidate is configurationally stable.

  • Isolation: Separate enantiomers of the biphenyl using chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient).

  • Incubation: Dissolve pure enantiomer (e.g.,

    
    ) in ethanol. Aliquot into sealed vials.
    
  • Heating: Incubate vials at three distinct temperatures (e.g.,

    
    ) in a heating block.
    
  • Sampling: Quench one vial every 30 minutes into an ice bath.

  • Analysis: Inject onto chiral HPLC. Measure the enantiomeric excess (

    
    ).
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    . Use the Arrhenius equation (
    
    
    vs
    
    
    ) to solve for Activation Energy (
    
    
    ).
Protocol B: Synthesis of Hindered Biphenyls (SPhos Method)

Standard conditions often fail. Use this optimized protocol for ortho-substituted couplings.

  • Reagents: Charge a Schlenk tube with Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv), Pd(OAc)

    
     (1 mol%), and SPhos (2 mol%).
    
  • Base: Add anhydrous K

    
    PO
    
    
    
    (2.0 equiv).
  • Solvent: Add Toluene/Water (10:1 ratio). Note: The biphasic system is crucial for base solubility.

  • Degassing: Freeze-pump-thaw x3 or vigorous argon sparging for 15 mins. Oxygen inhibits the active catalytic species.

  • Reaction: Seal and heat to

    
     for 12–24 hours. The mixture will turn black (Pd precipitation) if the ligand decomposes; a deep red/brown solution usually indicates active catalysis.
    
References
  • Rotational Barriers of Biphenyls: Johansson, M. P., & Olsen, J. (2008). Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory with Experiment. Journal of Chemical Theory and Computation. Link

  • Buchwald Ligand Efficacy: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link

  • Metabolic Stability & Ortho-Substitution: Lewis, D. F. V. (2003). P450 Substrate Specificity and Metabolism. Cytochrome P450: Structure, Mechanism, and Biochemistry. Link

  • Nitration Regioselectivity: Hanson, V. A., et al. (2021). Assessing Competitive Reaction Rates in the Nitration of 2-Methylbiphenyl. Digital Commons @ SPU. Link

  • Atropisomerism in Drug Discovery: LaPlante, S. R., et al. (2011). Racemization in Drug Discovery. Expert Opinion on Drug Discovery. Link

Comparative

Catalyst Selection Guide: Biphenyl Synthesis via Cross-Coupling

Executive Summary: The State of the Art The synthesis of biphenyl scaffolds—a privileged structure in pharmacophores like Valsartan and Telmisartan—relies heavily on transition-metal catalyzed cross-coupling.[1] While Pa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The State of the Art

The synthesis of biphenyl scaffolds—a privileged structure in pharmacophores like Valsartan and Telmisartan—relies heavily on transition-metal catalyzed cross-coupling.[1] While Palladium (Pd) remains the industry standard for reliability and functional group tolerance, recent advancements in Nickel (Ni) catalysis have challenged this dominance, particularly for aryl chloride activation.

This guide objectively compares the performance of three dominant catalytic systems:

  • Homogeneous Palladium (Buchwald G3/G4 & PEPPSI): The gold standard for sterically demanding substrates.

  • Nickel Precatalysts: The cost-effective challenger, superior for aryl chlorides.

  • Heterogeneous Palladium (Pd/C & SACs): The sustainable option for process scale-up.

Mechanistic Foundations

Understanding the catalytic cycle is prerequisite to troubleshooting low yields. The Suzuki-Miyaura coupling follows a Pd(0)/Pd(II) cycle.[2] The rate-determining step (RDS) often shifts between oxidative addition (for aryl chlorides) and transmetallation (for bulky substrates).

Diagram 1: The Catalytic Cycle (Suzuki-Miyaura)

This diagram illustrates the critical entry points for catalyst activation, highlighting why precatalysts (like PEPPSI) often outperform traditional Pd salts.

SuzukiCycle Precat Precatalyst (e.g., Pd-PEPPSI, Buchwald G4) Pd0 Active Species Pd(0)L Precat->Pd0 Activation OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd + Ar-X Int1 Pd(II) Intermediate Ar-Pd(II)-X OxAdd->Int1 TransMet Transmetallation (Boronic Acid Entry) Int1->TransMet + Ar'-B(OH)2 + Base Base Base Activation (OH- / CO3--) Base->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd(II)-Ar' RedElim->Pd0 - Biaryl

Caption: The Pd(0)/Pd(II) catalytic cycle showing precatalyst activation and the critical transmetallation step involving base hydrolysis.

Performance Analysis: Head-to-Head Comparison

A. Homogeneous Palladium: PEPPSI vs. Buchwald

For high-value API synthesis, the debate centers on PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) versus Buchwald Biaryl Phosphine precatalysts (e.g., XPhos Pd G4).

  • PEPPSI-IPent: Excellent for sterically hindered substrates (tetra-ortho-substituted). The N-heterocyclic carbene (NHC) ligand binds tightly, preventing metal black precipitation.

  • Buchwald XPhos G4: Unmatched for aryl chlorides with electron-rich deactivation. The biaryl phosphine promotes reductive elimination in crowded systems.

B. Nickel: The Aryl Chloride Specialist

Nickel is no longer just a "cheap alternative." Recent data indicates Ni catalysts can outperform Pd for aryl chlorides due to a smaller atomic radius and more facile oxidative addition into C-Cl bonds.

  • Challenge: Ni(0) sources like Ni(cod)₂ are air-sensitive and require gloveboxes.

  • Solution: New air-stable Ni(II) precatalysts (e.g., Ni(NHC) complexes) allow benchtop setup, reducing the barrier to entry.

C. Comparative Data Matrix

The following data aggregates performance metrics from recent high-throughput experimentation (HTE) studies.

FeaturePd-PEPPSI-IPent Pd-XPhos G4 Ni(II) Precatalysts Cu-Nanoparticles
Primary Utility Sterically hindered biarylsGeneral purpose / Low loadingAryl Chlorides / FluoridesUllmann-type (Phenols)
Air Stability High (Solid)High (Solid)Moderate to HighHigh
Avg. Yield (Ar-Cl) 85 - 92%90 - 95%92 - 98% < 40%
Avg. Yield (Ar-Br) > 98% > 98%80 - 90%60 - 75%
Reaction Temp Mild (RT - 60°C)Mild (RT - 60°C)Elevated (80 - 100°C)High (> 120°C)
Cost Efficiency Low (

$)
Low (

$)
High ($) Medium (

)
Toxicity Moderate (Pd limit: 10ppm)ModerateHigh (Ni limit: 20ppm)Low

Key Insight: For aryl chlorides, Ni catalysts often achieve higher yields than Pd without requiring expensive ligands, provided the reaction can tolerate higher temperatures.

Experimental Protocols

Protocol A: High-Performance Pd Coupling (PEPPSI-IPent)

Best for: Late-stage functionalization of complex drug intermediates.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Catalyst: Pd-PEPPSI-IPent (1.0 - 2.0 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Toluene/MeOH (1:1) or 1,4-Dioxane[3][4]

Workflow:

  • Charge: Add aryl halide, boronic acid, base, and Pd-PEPPSI-IPent to a reaction vial equipped with a stir bar.

  • Inert: Seal vial and purge with Argon for 2 minutes (catalyst is air stable, but the active cycle is oxygen sensitive).

  • Solvent: Add sparged solvent via syringe.

  • React: Stir at 60°C for 2-4 hours.

  • Workup: Filter through a celite pad, rinse with EtOAc, and concentrate.

Protocol B: Cost-Effective Ni Coupling for Aryl Chlorides

Best for: Scale-up of building blocks using inexpensive aryl chlorides.

Reagents:

  • Aryl Chloride (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Precatalyst: NiCl₂(PPh₃)₂ (5 mol%) or Air-Stable Ni(II)-NHC (2 mol%)

  • Ligand (if using NiCl₂): PCy₃ (10 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: THF or Toluene (Dry)

Workflow:

  • Safety: If using Ni(cod)₂, use a glovebox. If using Ni(II) precatalysts , benchtop weighing is acceptable.

  • Mix: Combine Ni source, ligand (if separate), base, and boronic acid in the vessel.

  • Purge: Evacuate and backfill with N₂ (3 cycles). Critical: Ni(0) intermediates are highly sensitive to O₂.

  • Inject: Add Aryl Chloride and solvent.

  • Heat: Heat to 80-100°C for 12 hours. (Ni kinetics are generally slower than Pd).

  • Quench: Cool to RT, quench with water, extract with EtOAc.

Decision Matrix: Selecting the Right Catalyst

Use this logic flow to determine the optimal catalyst for your specific substrate.

DecisionMatrix Start Start: Analyze Substrate HalideType Leaving Group? Start->HalideType Sterics Steric Hindrance? HalideType->Sterics Aryl Bromide/Iodide Cost Cost Sensitivity? HalideType->Cost Aryl Chloride Pd_Buchwald Use Pd-XPhos G4 (High Reliability) Sterics->Pd_Buchwald Low/Medium Pd_PEPPSI Use Pd-PEPPSI-IPent (Best for Sterics) Sterics->Pd_PEPPSI High (Ortho-subs) Cost->Pd_Buchwald Low Sensitivity (Discovery) Ni_Cat Use Ni(II) Precatalyst (Best for Chlorides/Cost) Cost->Ni_Cat High Sensitivity (Scale-up)

Caption: Decision tree for selecting between Pd and Ni catalysts based on halide type and steric constraints.

References

  • Nickel Outperforms Palladium in Suzuki-Miyaura Cross-Coupling: A Machine Learning Analysis. ChemRxiv. (2024).

  • Efficient Nickel Precatalysts for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. ChemRxiv. (2025).

  • Pd–PEPPSI: a general Pd–NHC precatalyst for Buchwald–Hartwig cross-coupling. Chemical Communications.

  • Nickel versus Palladium in Cross-Coupling Catalysis. Thieme Connect. (2019).

  • Heterogeneous versus Homogeneous Palladium Catalysts for Cross-Coupling. Qualitas.

Sources

Validation

economic analysis of 4-Chloro-4'-nitro-1,1'-biphenyl synthesis routes

Economic & Technical Analysis: Synthesis Routes for 4-Chloro-4'-nitro-1,1'-biphenyl Part 1: Executive Summary & Strategic Recommendation Target Molecule: 4-Chloro-4'-nitro-1,1'-biphenyl (CAS: 23055-77-8) Application: Key...

Author: BenchChem Technical Support Team. Date: February 2026

Economic & Technical Analysis: Synthesis Routes for 4-Chloro-4'-nitro-1,1'-biphenyl

Part 1: Executive Summary & Strategic Recommendation

Target Molecule: 4-Chloro-4'-nitro-1,1'-biphenyl (CAS: 23055-77-8) Application: Key intermediate for pharmaceutical scaffolds (e.g., antitubercular agents) and liquid crystal polymers.

The Verdict: For pharmaceutical and high-purity applications , the Suzuki-Miyaura Cross-Coupling is the superior route. Despite higher raw material costs, it offers a convergent synthesis with >95% regioselectivity, eliminating the costly isomer separation required by direct nitration.

For bulk industrial applications where capital expenditure on separation towers is amortized, Direct Nitration of 4-Chlorobiphenyl remains a viable, lower-material-cost alternative, provided the ortho-isomer byproduct can be managed.

Part 2: Detailed Route Analysis

Route A: Suzuki-Miyaura Cross-Coupling (Recommended)

This route utilizes the chemoselective coupling of an aryl boronic acid with an aryl halide. The key to economic viability here is chemoselectivity : utilizing 1-bromo-4-nitrobenzene allows the palladium catalyst to insert selectively at the C-Br bond, leaving the C-Cl bond intact for future functionalization.

  • Mechanism: Pd(0)-catalyzed cycle involving Oxidative Addition (at C-Br), Transmetallation (with Boronate), and Reductive Elimination.

  • Key Advantage: Convergent synthesis. You build the asymmetry from two distinct, pre-functionalized blocks.

Route B: Direct Nitration of 4-Chlorobiphenyl (Alternative)

This route relies on Electrophilic Aromatic Substitution (EAS). The 4-chloro substituent deactivates its ring, directing the nitronium ion (


) to the unsubstituted phenyl ring.
  • Mechanism: Electrophilic attack on the electron-rich ring.

  • Key Disadvantage: Regio-scrambling. The phenyl group is an ortho, para-director. While sterics favor the para (4') position, significant ortho (2') nitration occurs (typically 30-40%), necessitating difficult fractional crystallization or distillation.

Part 3: Comparative Economic & Performance Data

MetricRoute A: Suzuki-Miyaura Route B: Direct Nitration
Raw Material Cost High (Boronic acids are specialty chemicals)Low (Commodity acids & biphenyls)
Step Count 1 (Convergent)2 (Synthesis + Isomer Separation)
Yield (Isolated) 85 - 92% 55 - 65% (after separation)
Atom Economy Moderate (Loss of HOP(OR)2 & salt)High (Loss of H2O)
E-Factor (Waste) Low (<10 kg waste/kg product)High (>25 kg, due to acid waste & isomers)
Purity Profile >99% (No isomer contamination)95-98% (Persistent ortho isomer)
Scalability Linear (Batch/Flow compatible)Difficult (Exothermic safety controls required)

Part 4: Visualizing the Chemistry

Figure 1: Mechanistic Pathway & Decision Tree

SynthesisRoutes Start_Suzuki Start: 1-Bromo-4-nitrobenzene + 4-Chlorophenylboronic acid Pd_Cycle Pd(0) Catalytic Cycle (Oxidative Addition at C-Br) Start_Suzuki->Pd_Cycle Pd(PPh3)4, K2CO3 Start_Nitration Start: 4-Chlorobiphenyl + HNO3 / H2SO4 Sigma_Complex Sigma Complex Formation (Electrophilic Attack) Start_Nitration->Sigma_Complex Exothermic Transmetal Transmetallation (Base Activated) Pd_Cycle->Transmetal Red_Elim Reductive Elimination Transmetal->Red_Elim Product_Suzuki Target: 4-Chloro-4'-nitro-1,1'-biphenyl (>98% Purity) Red_Elim->Product_Suzuki High Selectivity Isomer_Mix Mixture: 65% Para (Target) / 35% Ortho Sigma_Complex->Isomer_Mix Separation Fractional Crystallization (Yield Loss Step) Isomer_Mix->Separation Product_Nitration Target: 4-Chloro-4'-nitro-1,1'-biphenyl (Lower Yield) Separation->Product_Nitration Waste Waste: 2'-Nitro Isomer + Spent Acid Separation->Waste High Cost Driver

Caption: Comparative process flow showing the direct convergence of the Suzuki route versus the divergent, waste-generating nature of the Nitration route.

Part 5: Experimental Protocols (Self-Validating)

Protocol A: Optimized Suzuki-Miyaura Coupling

Rationale: Uses a biphasic system to solubilize inorganic bases while protecting the organic catalyst.

  • Reagent Setup:

    • In a 250 mL round-bottom flask, charge 1-bromo-4-nitrobenzene (2.02 g, 10 mmol) and 4-chlorophenylboronic acid (1.72 g, 11 mmol, 1.1 equiv).

    • Note: Using the bromo-nitro and chloro-boronic acid combination prevents "homo-coupling" side reactions often seen with chloro-nitro substrates.

  • Catalyst & Solvent:

    • Add Toluene (40 mL) and Ethanol (10 mL).

    • Add 2M Na2CO3 aqueous solution (20 mL).

    • Degas the mixture by bubbling Nitrogen for 15 minutes (Critical for Pd(0) longevity).

    • Add Pd(PPh3)4 (0.23 g, 2 mol%).

  • Reaction:

    • Heat to reflux (approx. 90°C) under Nitrogen atmosphere for 6-8 hours.

    • Validation: Monitor via TLC (Mobile phase: Hexane/EtOAc 9:1). Target spot Rf ~0.4.

  • Workup:

    • Cool to room temperature. Separate phases. Extract aqueous layer with Ethyl Acetate (2 x 20 mL).

    • Wash combined organics with brine, dry over MgSO4, and concentrate.

    • Purification: Recrystallize from hot Ethanol to yield yellow needles.

    • Expected Yield: 2.1 - 2.3 g (90-95%).

Protocol B: Direct Nitration (For Reference Only)

Rationale: Uses mixed acid nitration. Temperature control is critical to minimize dinitration.

  • Setup: Dissolve 4-chlorobiphenyl (1.88 g, 10 mmol) in Glacial Acetic Acid (10 mL).

  • Nitration:

    • Cool to 0-5°C. Dropwise add a mixture of Fuming HNO3 (1.0 mL) and Conc. H2SO4 (1.0 mL).

    • Caution: Exothermic. Maintain temp <10°C to prevent polynitration.

  • Reaction: Stir at room temperature for 2 hours. Pour into ice water.

  • Purification (The Bottleneck):

    • Filter the crude yellow solid (Mixture of ortho and para).

    • Separation: Recrystallize repeatedly from Ethanol. The para-isomer (target) is less soluble and crystallizes first. The ortho-isomer remains in the mother liquor.

    • Expected Yield: ~1.4 g (60%) after 2-3 recrystallizations.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Gomberg, M., & Bachmann, W. E. (1924). "The Synthesis of Biaryl Compounds by Means of the Diazo Reaction." Journal of the American Chemical Society, 46(10), 2339–2343.

  • Taylor, R. (1990). "Electrophilic Aromatic Substitution."[1] Wiley Interscience. (Detailed analysis of isomer distribution in biphenyl nitration).

  • ChemicalBook. (2024). "4-Chlorophenylboronic acid Price Trends."

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-4'-nitro-1,1'-biphenyl: Proper Disposal &amp; Handling Procedures

Executive Summary 4-Chloro-4'-nitro-1,1'-biphenyl (CAS: 2113-61-3) is a halogenated nitroaromatic compound.[1] Its disposal requires strict adherence to halogenated waste protocols due to the release of hydrochloric acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-4'-nitro-1,1'-biphenyl (CAS: 2113-61-3) is a halogenated nitroaromatic compound.[1] Its disposal requires strict adherence to halogenated waste protocols due to the release of hydrochloric acid (HCl) and nitrogen oxides (NOx) upon combustion. It is suspected of causing genetic defects and cancer (H341, H351) and is toxic to aquatic life.[2]

Immediate Action Directive:

  • NEVER dispose of down the drain.[3]

  • NEVER mix with oxidizing acids (e.g., Nitric Acid) or strong bases.

  • ALWAYS segregate into the Halogenated Waste stream.

Chemical Identification & Physical Properties

Accurate identification is the first step in compliant disposal. This compound is often a synthesis intermediate (e.g., Suzuki couplings) and may be present as a solid or in solution.

PropertyData
Chemical Name 4-Chloro-4'-nitro-1,1'-biphenyl
CAS Number 2113-61-3
Molecular Formula C₁₂H₈ClNO₂
Molecular Weight 233.65 g/mol
Physical State Solid (Pale yellow to yellow powder/crystals)
Solubility Insoluble in water; soluble in organic solvents (DCM, THF)
Key Hazard Codes H301+H311+H331 (Toxic), H351 (Suspected Carcinogen), H411 (Toxic to Aquatic Life)

Hazard Assessment & Causality

To understand why specific disposal routes are mandated, we must examine the chemical behavior of the molecule during waste treatment.

The Halogen Factor (The "Scrubber" Requirement)

Because this molecule contains a chlorine atom bonded to an aromatic ring, standard incineration is insufficient.

  • Mechanism: Upon combustion, the organic framework oxidizes to CO₂, but the chlorine atom forms hydrogen chloride (HCl) gas.

  • Operational Impact: If incinerated in a standard facility lacking acid gas scrubbers, this releases corrosive acid rain precursors. Therefore, it must be tagged as Halogenated Waste so it is routed to facilities equipped with wet scrubbers (e.g., rotary kilns with caustic quench).

The Nitro Group (Thermal Stability)

While mono-nitro compounds are generally stable, they are energetic functional groups.

  • Mechanism: Nitro groups (-NO₂) provide their own oxygen source during decomposition.

  • Operational Impact: Do not concentrate this waste in rotary evaporators to dryness if peroxides or other unstable impurities are suspected. Store away from reducing agents (hydrides) and strong bases to prevent exothermic decomposition.

Step-by-Step Disposal Protocol

Solid Waste Disposal (Pure Compound or Contaminated Solids)

Use this workflow for expired reagents, spill cleanup materials, or contaminated gloves.

  • Containment: Place the solid material in a clear, chemically compatible plastic bag (polyethylene).

  • Double-Bagging: Place the first bag inside a second bag (double containment) to prevent particulate leakage.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: Write "4-Chloro-4'-nitro-1,1'-biphenyl" (do not use abbreviations).

    • Hazard Checkboxes: Check "Toxic" and "Carcinogen."

  • Accumulation: Place the sealed bag into the laboratory's designated Solid Hazardous Waste Drum .

Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)

Use this workflow if the compound is dissolved in solvents like Dichloromethane (DCM), Ethyl Acetate, or THF.

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the halogenated waste stream.

  • Segregation: Pour the solution into the Halogenated Organic Waste carboy.

    • Critical: Do not pour into the "Non-Halogenated" or "Flammables Only" carboy. Even small amounts of chlorine can violate the permit of a non-halogenated incinerator.

  • pH Check: Ensure the waste solution is neutral (pH 6-8). If the reaction mixture was acidic or basic, neutralize it before adding it to the central waste container to prevent exothermic polymerization in the drum.

  • Cap & Log: Tightly cap the carboy and log the addition on the waste accumulation sheet (e.g., "500mL DCM containing <1% 4-Chloro-4'-nitro-1,1'-biphenyl").

Operational Workflow Diagram

The following logic tree illustrates the decision-making process for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 4-Chloro-4'-nitro-1,1'-biphenyl StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Gloves, Paper) StateCheck->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid Liquid Bagging Double Bag in Polyethylene Solid->Bagging SolidLabel Label: 'Toxic Solid' Check: Carcinogen Bagging->SolidLabel SolidDrum Disposal: Lab Solid Waste Drum SolidLabel->SolidDrum HalogenCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->HalogenCheck HaloStream Stream: Halogenated Waste HalogenCheck->HaloStream Yes NonHaloStream Stream: Halogenated Waste (Even if solvent is non-halo, solute makes it halogenated) HalogenCheck->NonHaloStream No (e.g., Acetone) NonHaloStream->HaloStream Must route to Halo stream

Figure 1: Decision logic for segregating 4-Chloro-4'-nitro-1,1'-biphenyl waste streams. Note that liquid waste containing this compound defaults to the Halogenated stream regardless of the solvent.

Emergency Procedures (Spills)

In the event of a benchtop spill (solid or liquid):

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is airborne, use a fitted N95 or P100 respirator.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a bag.

    • Liquid: Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination: Clean the surface with a soap and water solution.[4] Do not use bleach (potential reaction with organic amines if reduction occurs).

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste stream as described in Section 4.1.

Regulatory Compliance (RCRA & EPA)

In the United States, this waste is regulated under the Resource Conservation and Recovery Act (RCRA).

  • Waste Classification: While not always explicitly P-listed (unless specified by local state variations), it defaults to Characteristic Hazardous Waste due to toxicity and ignitability (if in solvent).

  • EPA Codes:

    • D001: If in an ignitable solvent (Flash point <60°C).

    • Halogenated Solvents (F-List): If mixed with spent methylene chloride or similar solvents (F001/F002).

  • TSCA: This substance is listed on the TSCA inventory. Disposal must ensure no release into environmental water or soil.[4]

References

  • PubChem. 4-Chloro-4'-nitro-1,1'-biphenyl Compound Summary (CID 582488).[1] National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. [Link]

  • Princeton University EHS. Laboratory Waste Disposal Guide: Halogenated vs. Non-Halogenated Solvents. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-4'-nitro-1,1'-biphenyl
Reactant of Route 2
Reactant of Route 2
4-Chloro-4'-nitro-1,1'-biphenyl
© Copyright 2026 BenchChem. All Rights Reserved.